Tenofovir Dibenzyloxy Isopropyl Carbamate (CAS 1391052-09-7): A Technical Guide to Impurity Profiling and Synthesis
Executive Summary In the rigorous landscape of antiviral drug development, controlling process-related impurities is as critical as the synthesis of the Active Pharmaceutical Ingredient (API) itself. Tenofovir, a corners...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rigorous landscape of antiviral drug development, controlling process-related impurities is as critical as the synthesis of the Active Pharmaceutical Ingredient (API) itself. Tenofovir, a cornerstone nucleotide reverse transcriptase inhibitor (NRTI), is typically administered as a prodrug (e.g., Tenofovir Disoproxil Fumarate or Tenofovir Alafenamide) to enhance oral bioavailability. During the multi-step synthesis of these prodrugs, the highly reactive exocyclic N6-amine of the adenine base is susceptible to unintended side reactions.
Tenofovir Dibenzyloxy Isopropyl Carbamate (CAS 1391052-09-7) is a critical, process-related impurity and analytical reference standard. It represents a specific synthetic deviation where the phosphonate moiety remains protected as a dibenzyl ester, while the adenine N6-amine has erroneously undergone N-acylation. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a deep mechanistic understanding of how this impurity forms, how to synthesize it for use as a reference standard, and how to reliably quantify it using self-validating analytical protocols.
Physicochemical & Structural Profile
Understanding the physicochemical nature of this impurity is the first step in designing effective chromatographic methods. The addition of the bulky, lipophilic dibenzyl and isopropyl carbamate groups significantly alters the polarity of the parent Tenofovir molecule, shifting its retention behavior in reverse-phase chromatography.
To control an impurity, one must first understand its causality. The formation of N-acylated impurities is a well-documented challenge in2[2].
During the intermediate stages of Tenofovir synthesis, the phosphonic acid group is often protected as a dibenzyl ester to impart solubility in organic solvents. When the process moves toward the installation of prodrug moieties (using reagents structurally related to chloromethyl isopropyl carbonate or isopropyl chloroformate), the reaction conditions must be tightly controlled. If the temperature exceeds optimal limits or if there is a localized excess of the electrophilic reagent, the exocyclic N6-amine of the adenine ring acts as a nucleophile. It attacks the carbonyl carbon of the reagent, resulting in an irreversible N-acylation event. This yields the stable, highly lipophilic Tenofovir Dibenzyloxy Isopropyl Carbamate byproduct[3].
Formation pathway of Tenofovir Dibenzyloxy Isopropyl Carbamate via N-acylation.
Experimental Protocol: Synthesis and Isolation of the Reference Standard
To perform accurate quantitative profiling, analytical laboratories must source or synthesize this impurity as a high-purity reference standard[4]. The following self-validating protocol details the targeted synthesis of CAS 1391052-09-7.
Objective: Synthesize >98% pure Tenofovir Dibenzyloxy Isopropyl Carbamate.
Step 1: N-Acylation Reaction
Preparation: Dissolve 10.0 mmol of Tenofovir dibenzyl ester in 50 mL of anhydrous dichloromethane (DCM).
Causality: Anhydrous DCM is strictly required to prevent the competitive hydrolysis of the highly reactive chloroformate reagent into unreactive isopropyl alcohol and CO₂.
Catalysis: Add 15.0 mmol of Triethylamine (TEA). Cool the reaction vessel to 0°C using an ice bath.
Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the adenine ring, which would otherwise deactivate the nucleophile and halt the reaction.
Addition: Dropwise, add 12.0 mmol of isopropyl chloroformate over 15 minutes. Stir at 0°C for 30 minutes, then allow it to warm to room temperature for 2 hours.
Step 2: Self-Validation Checkpoint
Action: Extract a 10 µL aliquot, dilute in 1 mL of Methanol, and inject into a direct-infusion Mass Spectrometer.
Validation Criteria: The reaction is deemed complete only when the m/z 468 [M+H]⁺ peak (starting material) is entirely replaced by the m/z 554.5 [M+H]⁺ peak. This ensures the protocol validates itself prior to the irreversible quenching step.
Step 3: Quenching and Purification
Quench: Add 20 mL of saturated aqueous NaHCO₃.
Causality: A mild basic quench neutralizes residual chloroformate without risking the base-catalyzed hydrolysis of the newly formed carbamate or the dibenzyl esters.
Extraction: Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Chromatography: Purify the crude residue via silica gel flash chromatography using a gradient of Hexane:Ethyl Acetate (70:30 transitioning to 30:70).
Causality: The installation of the isopropyl carbamate group significantly decreases the molecule's polarity, allowing it to elute much earlier than any unreacted starting material on normal-phase silica.
Analytical Profiling: LC-MS Methodology
Regulatory bodies (such as the FDA and EMA) adhere to ICH Q3A guidelines, which mandate the identification and quantification of any impurity present at or above 0.10% in the final API[3]. Because CAS 1391052-09-7 is highly structurally similar to the API, baseline chromatographic resolution is paramount.
LC-MS workflow for the quantification of Tenofovir carbamate impurities.
Step-by-Step LC-MS Protocol:
Column Selection: Use a sub-2-micron C18 column (e.g., 1.7 µm, 2.1 x 100 mm).
Causality: The dense octadecylsilane stationary phase provides the necessary hydrophobic interactions to retain and resolve the lipophilic dibenzyl and carbamate moieties from the highly polar early-eluting API fragments.
Mobile Phase Configuration:
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 4.5 with acetic acid.
Mobile Phase B: 100% Acetonitrile.
Causality: The slightly acidic pH (4.5) ensures that the residual unreacted adenine species are consistently protonated, preventing peak tailing. Ammonium acetate is chosen over non-volatile buffers (like phosphate) to prevent catastrophic ion suppression and source contamination in the mass spectrometer.
Gradient Elution: Program a steep gradient from 10% B to 90% B over 15 minutes.
Self-Validation Checkpoint (Carryover Test): Run a blank injection (50:50 MeOH/H₂O) immediately before the sample sequence. The baseline at m/z 554.5 must be strictly flat (Signal-to-Noise < 3). This validates that no carryover from previous high-concentration standard injections is causing false-positive impurity reporting.
Detection: Operate the Triple Quadrupole MS in Electrospray Ionization Positive (ESI+) mode, monitoring the specific [M+H]⁺ transition at m/z 554.5.
Regulatory Compliance and Trustworthiness
The synthesis and analytical tracking of Tenofovir Dibenzyloxy Isopropyl Carbamate is not merely an academic exercise; it is a regulatory necessity. The presence of N-acylated impurities can alter the pharmacokinetic profile of the drug, potentially leading to off-target toxicity or reduced antiviral efficacy. By utilizing high-purity reference standards[4] and employing the self-validating LC-MS protocols outlined above, analytical scientists can guarantee that their API batches meet the stringent ≤ 0.10% threshold required for global pharmaceutical distribution.
References
Source: Pharmaffiliates Analytics and Synthetics P. Ltd.
Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance
Source: Der Pharma Chemica
URL
Source: International Journal of Chemical and Physical Sciences (IJCPS)
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Tenofovir Dibenzyloxy Isopropyl Carbamate
This in-depth technical guide provides a comprehensive framework for the structural elucidation of Tenofovir Dibenzyloxy Isopropyl Carbamate, a potential process-related impurity or a novel prodrug candidate in the synth...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive framework for the structural elucidation of Tenofovir Dibenzyloxy Isopropyl Carbamate, a potential process-related impurity or a novel prodrug candidate in the synthesis of Tenofovir-based antiretroviral therapies. This document is intended for researchers, scientists, and drug development professionals, offering a logical and scientifically rigorous approach to confirming the molecular identity and structure of this compound.
Introduction: The Significance of Structural Integrity
Tenofovir, a cornerstone in the treatment of HIV and Hepatitis B, is often formulated as a prodrug to enhance its oral bioavailability. During the complex synthetic routes to these prodrugs, various related substances can be formed. Tenofovir Dibenzyloxy Isopropyl Carbamate (CAS No. 1391052-09-7, Molecular Formula: C27H32N5O6P, Molecular Weight: 553.55) is one such compound of interest[1][2][3]. Its precise structural characterization is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a systematic approach to elucidate its structure, employing a suite of modern analytical techniques.
Proposed Molecular Structure and Rationale
Based on its systematic name, propan-2-yl N-[9-[(2R)-2-[bis(phenylmethoxy)phosphorylmethoxy]propyl]purin-6-yl]carbamate, the proposed structure of Tenofovir Dibenzyloxy Isopropyl Carbamate is depicted below[2]. This structure features the core Tenofovir scaffold with three key modifications: a dibenzyloxy group esterified to the phosphonate moiety and an isopropyl carbamate group attached to the 6-amino position of the adenine base.
Diagram: Proposed Structure of Tenofovir Dibenzyloxy Isopropyl Carbamate
Caption: Proposed chemical structure of Tenofovir Dibenzyloxy Isopropyl Carbamate.
Orthogonal Analytical Strategy for Structure Confirmation
A multi-faceted analytical approach is essential for the unambiguous elucidation of the proposed structure. This involves a combination of spectroscopic and spectrometric techniques to probe different aspects of the molecule.
Diagram: Workflow for Structure Elucidation
Caption: A systematic workflow for the synthesis, purification, and structural analysis of Tenofovir Dibenzyloxy Isopropyl Carbamate.
Detailed Experimental Protocols and Expected Data
Synthesis and Purification
Protocol: Synthesis of Tenofovir Dibenzyloxy Isopropyl Carbamate
A plausible synthetic route involves the reaction of a suitably protected Tenofovir intermediate with an isopropyl carbamoylating agent, followed by esterification of the phosphonate with benzyl alcohol. Alternatively, a pre-formed dibenzyloxy phosphonate Tenofovir precursor could be reacted with an isopropyl carbamoylating agent. A detailed protocol for a related carbamate impurity synthesis provides a good starting point[4][5].
Reagent: Isopropyl chloroformate or a similar isopropyl carbamoylating agent.
Base: A non-nucleophilic base such as triethylamine or diisopropylethylamine.
Solvent: An aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
Reaction Monitoring: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.
Work-up and Purification: Aqueous work-up followed by purification using column chromatography on silica gel.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment
A reverse-phase HPLC method is suitable for the purification and purity analysis of the target compound[6][7].
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: A time-based gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B.
Flow Rate: 1.0 mL/min.
Detection: UV at 260 nm.
Injection Volume: 10 µL.
Mass Spectrometry (MS)
Rationale: Mass spectrometry will provide the molecular weight of the compound and fragmentation data that can be used to piece together its structure.
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be effective.
Expected [M+H]⁺: 554.2168 (calculated for C27H33N5O6P⁺). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry will be crucial for structural confirmation. Expected key fragments would arise from the cleavage of the phosphonate esters, the carbamate group, and the ether linkage in the Tenofovir side chain.
Table 1: Predicted Key Mass Fragments of Tenofovir Dibenzyloxy Isopropyl Carbamate
m/z (Predicted)
Fragment Identity
Rationale for Formation
554.2
[M+H]⁺
Protonated molecular ion.
466.2
[M+H - C3H7O2]⁺
Loss of the isopropyl carbamate side chain.
446.1
[M+H - C7H7O]⁺
Loss of a benzyloxy group.
358.1
[M+H - 2(C7H7O)]⁺
Loss of both benzyloxy groups.
288.1
[Tenofovir + H]⁺
Cleavage of both the dibenzyloxy and isopropyl carbamate groups, yielding the protonated Tenofovir core.[8][9]
176.1
[Adenine-CH2-CH(CH3)-O-CH2-P(O)(OH)2 + H]⁺ fragment without the adenine base
A common fragment observed in Tenofovir and its derivatives.[8]
Rationale: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, as well as the connectivity between them. This is the most powerful technique for unambiguous structure elucidation.
Protocol: NMR Analysis
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
Spectra to Acquire:
¹H NMR: To identify all proton environments and their multiplicities.
¹³C NMR: To identify all unique carbon environments.
³¹P NMR: To confirm the presence and chemical environment of the phosphorus atom.
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to confirm long-range correlations.[10]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of Tenofovir Dibenzyloxy Isopropyl Carbamate
Moiety
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
Adenine (C2-H, C8-H)
8.0 - 8.5 (s)
140 - 155
Benzyl (-CH₂-)
~5.0 (d)
~70
Benzyl (aromatic)
7.2 - 7.4 (m)
127 - 136
Isopropyl Carbamate (-CH-)
~4.9 (septet)
~70
Isopropyl Carbamate (-CH₃)
~1.3 (d)
~22
Tenofovir side chain (-CH₂-O-P)
3.8 - 4.2 (m)
~65 (d, Jpc)
Tenofovir side chain (-CH(CH₃)-)
~4.5 (m)
~75
Tenofovir side chain (-CH₃)
~1.2 (d)
~18
Note: These are predicted chemical shifts and may vary depending on the solvent and other factors. 2D NMR experiments will be essential for definitive assignments.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy will identify the key functional groups present in the molecule.
Protocol: FTIR Analysis
Method: Attenuated Total Reflectance (ATR) or KBr pellet.
Note: Comparison with the FTIR spectrum of Tenofovir and its other prodrugs will aid in the interpretation of the spectrum.[11][12]
Data Integration and Structure Confirmation
The final and most critical step is the integration of all the data from the orthogonal analytical techniques.
Diagram: Logic for Structure Confirmation
Caption: A logical flow diagram illustrating the integration of data from multiple analytical techniques to achieve unambiguous structure confirmation.
The molecular formula derived from HRMS should match C27H32N5O6P. The fragmentation pattern in the MS/MS spectrum should be consistent with the proposed structure, showing losses of the dibenzyloxy and isopropyl carbamate moieties. The ¹H, ¹³C, and ³¹P NMR spectra should account for all the atoms in the proposed structure, and 2D NMR experiments must confirm the connectivity between these atoms. Finally, the FTIR spectrum should show the presence of all the key functional groups. A convergence of evidence from all these techniques will provide a high degree of confidence in the elucidated structure of Tenofovir Dibenzyloxy Isopropyl Carbamate.
Conclusion
The structural elucidation of potential impurities and novel prodrugs like Tenofovir Dibenzyloxy Isopropyl Carbamate is a critical activity in pharmaceutical development. By following the systematic and multi-technique approach outlined in this guide, researchers can confidently determine the molecular architecture of this compound. This ensures the scientific integrity of research and development activities and contributes to the overall quality and safety of life-saving antiretroviral therapies.
ResearchGate. Theoretical and experimental IR spectrum of tenofovir. [Link]
ResearchGate. (a) ¹³C NMR spectrum of tenofovir. (b) ¹H NMR spectrum of tenofovir. [Link]
ResearchGate. Product Ion Mass Spectra of [MH] Ions of (A) TFV and (B) IS. [Link]
Biosciences Biotechnology Research Asia. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. [Link]
Der Pharma Chemica. Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. [Link]
IJCPS. Identification, Isolation and Characterization of Two Unknown Impurities in Tenofovir Disoproxil Fumarate Bulk Drug. [Link]
ResearchGate. FTIR spectral analysis: (a) IR spectra of drug (tenofovir) and (b) IR.... [Link]
PubMed. Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate. [Link]
Pharmaffiliates. Tenofovir - A Wonder Drug For Covid -19. [Link]
ResearchGate. Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance | Request PDF. [Link]
RSC Publishing. Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. [Link]
PMC. MALDI Mass Spectrometry Imaging Reveals Heterogeneous Distribution of Tenofovir and Tenofovir Diphosphate in Colorectal Tissue of Subjects Receiving a Tenofovir-Containing Enema. [Link]
IMR Press. Identification, synthesis and characterization of new impurities in tenofovir. [Link]
Der Pharma Chemica. Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. [Link]
PubMed. Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate. [Link]
The Mechanistic Role of Tenofovir Dibenzyloxy Isopropyl Carbamate in Nucleoside Reverse Transcriptase Inhibitor Synthesis and Impurity Profiling
Target Audience: Researchers, Process Chemists, and Analytical Scientists in Drug Development Document Type: Technical Whitepaper Executive Summary The synthesis of acyclic nucleoside phosphonates, particularly Tenofovir...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Analytical Scientists in Drug Development
Document Type: Technical Whitepaper
Executive Summary
The synthesis of acyclic nucleoside phosphonates, particularly Tenofovir (PMPA), and their subsequent conversion into orally bioavailable prodrugs like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), presents significant regiochemical challenges[1]. The primary challenge stems from the competing nucleophilicity of the phosphonic acid moiety and the exocyclic
N6
-amine of the adenine base.
Tenofovir Dibenzyloxy Isopropyl Carbamate (CAS: 1391052-09-7) emerges in this context not as an active pharmaceutical ingredient, but as a structurally critical intermediate and Pharmaceutical Analytical Impurity (PAI) standard[2]. By utilizing a dual-protection strategy—masking the phosphonate as a dibenzyl ester and the
N6
-amine as an isopropyl carbamate—chemists can isolate reaction pathways, definitively characterize manufacturing side-reactions, and establish rigorous GMP-compliant impurity profiles[3].
Structural and Mechanistic Significance
During the commercial synthesis of TDF, the free phosphonic acid of Tenofovir is alkylated using chloromethyl isopropyl carbonate (CMIC)[1]. While the intended electrophilic attack occurs at the phosphonate oxygen, the basic conditions (often utilizing triethylamine or N-methylpyrrolidone) activate the
N6
-amine of the adenine ring.
If unmitigated, or if CMIC degrades into isopropyl chloroformate, the
N6
-amine undergoes a divergent side reaction to form an N-isopropyl carbamate impurity[3].
To accurately quantify this impurity in API batches, a highly pure reference standard is required. Tenofovir Dibenzyloxy Isopropyl Carbamate is synthesized to fulfill this role[4].
Dibenzyloxy Group: Protects the phosphorus center from mixed-anhydride formation or premature hydrolysis during the carbamoylation step.
Isopropyl Carbamate Group: Faithfully replicates the process-related impurity generated during the CMIC alkylation phase.
Caption: Divergent pathway illustrating N6-carbamate impurity generation during TDF synthesis.
Quantitative Data and Chemical Properties
To ensure the trustworthiness of chromatographic assays, the reference standard must be rigorously characterized. Table 1 summarizes the core quantitative and physicochemical data for this intermediate.
Table 1: Physicochemical Profile of Tenofovir Dibenzyloxy Isopropyl Carbamate
Experimental Workflow: Synthesis of the Reference Standard
As a Senior Application Scientist, it is vital to emphasize that the order of operations in this synthesis is a self-validating system . The phosphonate must be protected before the amine is carbamoylated; otherwise, competitive reactivity at the phosphorus center will yield an inseparable mixture of polymeric anhydrides.
Phase 1: Phosphonate Protection (Benzylation)
Objective: Mask the phosphonic acid to isolate the reactivity of the adenine ring.
Setup: Suspend Tenofovir (PMPA) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.
Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC) (2.5 eq) and heat to 60°C to activate the phosphonic acid.
Esterification: Introduce Benzyl alcohol (BnOH) (3.0 eq) dropwise. The reaction is driven forward by the precipitation of dicyclohexylurea (DCU).
Isolation: Filter the DCU byproduct, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography to yield Tenofovir Dibenzyl Ester .
Phase 2: Regioselective N6-Carbamoylation
Objective: Install the isopropyl carbamate moiety mimicking the industrial side-reaction[3].
Solvation: Dissolve Tenofovir Dibenzyl Ester in anhydrous Dichloromethane (DCM). Causality: DCM provides high solubility for the lipophilic intermediate and does not participate in nucleophilic attack.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base that scavenges the HCl generated during the reaction without forming stable quaternary ammonium salts with the chloroformate.
Kinetic Control: Cool the reaction vessel to 0°C. Dropwise addition of Isopropyl chloroformate (1.1 eq) ensures kinetic control, preventing over-acylation of the adenine ring.
Quench & Workup: Quench the reaction with saturated aqueous
NaHCO3
. Extract the organic layer, dry over anhydrous
Na2SO4
, and evaporate to yield crude Tenofovir Dibenzyloxy Isopropyl Carbamate .
Caption: Synthetic workflow for Tenofovir Dibenzyloxy Isopropyl Carbamate.
To generate the exact free-phosphonate impurity found in TDF API, the benzyl groups can be orthogonally removed.
Subject the Tenofovir Dibenzyloxy Isopropyl Carbamate to catalytic hydrogenolysis (
H2
gas, 10% Pd/C) in methanol.
The benzyl esters are cleaved to yield toluene and the free phosphonic acid, leaving the
N6
-isopropyl carbamate completely intact.
Conclusion
Understanding the role of Tenofovir Dibenzyloxy Isopropyl Carbamate bridges the gap between synthetic organic chemistry and analytical regulatory compliance. By leveraging orthogonal protection strategies, process chemists can synthesize this exact intermediate to serve as a high-fidelity reference standard[2]. This empowers quality control laboratories to accurately track, quantify, and ultimately minimize N-carbamoylated impurities during the scale-up of life-saving antiretroviral therapies[3].
References
An Efficient Synthesis of Tenofovir (PMPA)
Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance
Source: Der Pharma Chemica
URL
The Formation of Tenofovir Dibenzyloxy Isopropyl Carbamate: A Mechanistic and Synthetic Guide
Abstract This in-depth technical guide elucidates the mechanism of formation and provides a detailed synthetic pathway for Tenofovir Dibenzyloxy Isopropyl Carbamate. This document is intended for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This in-depth technical guide elucidates the mechanism of formation and provides a detailed synthetic pathway for Tenofovir Dibenzyloxy Isopropyl Carbamate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. By dissecting the synthetic strategy into the formation of a key dibenzyloxy-protected tenofovir intermediate followed by the introduction of the isopropyl carbamate moiety, this guide offers a comprehensive understanding of the underlying chemical principles and experimental considerations. The described protocols are grounded in established synthetic methodologies for tenofovir prodrugs and related analogues, ensuring a robust and scientifically sound framework.
Introduction: The Prodrug Strategy for Tenofovir
Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B infections.[1][2] However, as a phosphonate, tenofovir is a dianionic molecule at physiological pH, which limits its oral bioavailability and cell permeability.[2] To overcome these limitations, various prodrug strategies have been developed to mask the phosphonate group, thereby enhancing the drug's pharmacokinetic profile.[1] These prodrugs are designed to be metabolized intracellularly to release the active tenofovir diphosphate, which then exerts its antiviral effect by inhibiting viral reverse transcriptase.[1]
This guide focuses on a specific, less-common derivative, Tenofovir Dibenzyloxy Isopropyl Carbamate. The presence of dibenzyloxy groups on the phosphonate suggests a role as protecting groups during synthesis or as a specific type of prodrug moiety. The isopropyl carbamate functionality on the adenine base is likely introduced to modulate the molecule's physicochemical properties, such as solubility and membrane permeability. Understanding the formation of this compound provides valuable insights into the broader field of tenofovir prodrug chemistry.
Proposed Synthetic Pathway
The synthesis of Tenofovir Dibenzyloxy Isopropyl Carbamate can be logically approached as a two-stage process. The first stage involves the protection of the phosphonic acid of tenofovir as a dibenzyl ester. The second stage is the introduction of the isopropyl carbamate group onto the exocyclic amino group of the adenine ring.
Stage 1: Synthesis of Dibenzyl Tenofovir Intermediate
The initial step in the proposed synthesis is the esterification of the phosphonic acid moiety of tenofovir with two equivalents of benzyl alcohol. This reaction masks the acidic protons of the phosphonate, rendering the molecule more amenable to further functionalization and purification by standard organic chemistry techniques.
Mechanistic Rationale
The esterification of a phosphonic acid can be achieved through various methods. A common approach involves the activation of the phosphonic acid followed by nucleophilic attack by the alcohol. The use of a coupling agent is often necessary to facilitate this transformation. For instance, the synthesis of octadecyloxyethyl benzyl tenofovir utilizes (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) as a coupling agent to form a phosphonate ester bond.[3]
Figure 2: Generalized mechanism for the esterification of tenofovir's phosphonic acid.
Experimental Protocol (Proposed)
Reaction Setup: To a solution of Tenofovir (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add benzyl alcohol (2.2 equivalents) and a suitable coupling agent like PyBOP (2.5 equivalents).
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (3 equivalents) to the reaction mixture.
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the Dibenzyl Tenofovir intermediate.
Table 1: Proposed reaction conditions for the synthesis of Dibenzyl Tenofovir.
Stage 2: Formation of the Isopropyl Carbamate
The second stage of the synthesis involves the formation of the isopropyl carbamate on the N6-amino group of the adenine moiety of the Dibenzyl Tenofovir intermediate. This transformation is an N-acylation reaction using isopropyl chloroformate as the acylating agent.
Mechanistic Rationale
The exocyclic amino group of adenine is nucleophilic and can react with electrophilic reagents. In the presence of a base, the amino group is deprotonated, increasing its nucleophilicity. The deprotonated amino group then attacks the electrophilic carbonyl carbon of isopropyl chloroformate in a nucleophilic acyl substitution reaction. The chloride ion is displaced, and the N-isopropyl carbamate is formed. A non-nucleophilic base like triethylamine is typically used to scavenge the HCl generated during the reaction. A similar mechanism is observed in the synthesis of Tenofovir Disoproxil Carbamate, an impurity found in the synthesis of Tenofovir Disoproxil Fumarate.[2][4]
Figure 3: Mechanism of N-isopropyl carbamate formation on the adenine ring.
Experimental Protocol (Proposed)
Reaction Setup: Dissolve the Dibenzyl Tenofovir intermediate (1 equivalent) in an anhydrous aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
Base Addition: Add a base, such as triethylamine (3 equivalents), to the solution and stir for a short period at room temperature.
Reagent Addition: Add isopropyl chloroformate (1.5 equivalents) dropwise to the reaction mixture.
Reaction Conditions: Heat the reaction mixture to approximately 60°C and maintain for several hours.
Monitoring: Monitor the reaction progress by TLC or HPLC.
Work-up and Purification: After completion, cool the reaction mixture and dilute with water. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain Tenofovir Dibenzyloxy Isopropyl Carbamate.
Table 2: Proposed reaction conditions for the formation of the isopropyl carbamate moiety.
Conclusion
The formation of Tenofovir Dibenzyloxy Isopropyl Carbamate is proposed to proceed through a two-stage synthetic route involving the initial protection of the phosphonic acid as a dibenzyl ester, followed by the N-acylation of the adenine's exocyclic amino group with isopropyl chloroformate. This guide provides a detailed, albeit proposed, experimental framework and mechanistic understanding based on established chemical principles and analogous reactions reported in the scientific literature. The synthesis and characterization of such derivatives are crucial for the development of novel tenofovir prodrugs with improved therapeutic profiles and for the identification and control of impurities in the manufacturing of existing tenofovir-based pharmaceuticals. Further experimental validation is required to optimize the proposed reaction conditions and fully characterize the final product.
References
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Tenofovir Impurities.
chemical properties of Tenofovir Dibenzyloxy Isopropyl Carbamate
An In-depth Technical Guide: Chemical Properties of Tenofovir Dibenzyloxy Isopropyl Carbamate Abstract This technical guide provides a comprehensive examination of the chemical properties, synthesis, and analytical chara...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide:
Chemical Properties of Tenofovir Dibenzyloxy Isopropyl Carbamate
Abstract
This technical guide provides a comprehensive examination of the chemical properties, synthesis, and analytical characterization of Tenofovir Dibenzyloxy Isopropyl Carbamate. As a significant derivative of Tenofovir, a cornerstone of antiretroviral therapy, this compound serves as a critical reference standard for impurity profiling and as a potential intermediate in the synthesis of novel Tenofovir prodrugs.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and field-proven insights into its handling and analysis. We will explore its structural attributes, a plausible synthetic pathway, its physicochemical characteristics such as solubility and stability, and detailed methodologies for its analytical confirmation using modern chromatographic and spectroscopic techniques.
Introduction
The Foundational Role of Tenofovir in Antiviral Therapy
Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) with potent activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[4] Its mechanism involves the inhibition of reverse transcriptase, a viral enzyme essential for replication, thereby terminating the viral DNA chain.[2] The parent drug, however, exhibits poor oral bioavailability due to its phosphonate group, which is negatively charged at physiological pH.[5]
The Prodrug Strategy: Enhancing Tenofovir's Therapeutic Potential
To overcome the bioavailability challenge, Tenofovir has been developed into prodrugs, most notably Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[5][6] These prodrugs mask the phosphonate group with lipophilic moieties, facilitating absorption and intracellular delivery of the active Tenofovir diphosphate metabolite.[5][7] The design and synthesis of these prodrugs is a complex process that can generate numerous process-related impurities and intermediates.
Tenofovir Dibenzyloxy Isopropyl Carbamate: A Key Analytical Reference
Tenofovir Dibenzyloxy Isopropyl Carbamate (CAS: 1391052-09-7) is a derivative of Tenofovir that embodies two key modifications: dibenzyloxy protection of the phosphonate group and an isopropyl carbamate moiety on the adenine base.[8][9] This structure makes it a crucial compound for the quality control of Tenofovir-based Active Pharmaceutical Ingredients (APIs), where it may arise as a synthetic impurity.[1][3] Understanding its chemical properties is paramount for developing robust analytical methods to detect, quantify, and control its presence in drug manufacturing.
Chemical Identity and Structure
The fundamental characteristics of Tenofovir Dibenzyloxy Isopropyl Carbamate are summarized below.
The molecule's structure is defined by three key components:
Tenofovir Backbone : The core (R)-9-(2-phosphonomethoxypropyl)adenine structure that provides the antiviral activity.
Dibenzyloxy Phosphonate : Two benzyl groups esterified to the phosphonate moiety. This is a common protecting group strategy in nucleotide chemistry to neutralize the acidic phosphonate, thereby increasing its lipophilicity and enabling reactions in non-aqueous media.
Isopropyl Carbamate : An isopropyl carbamate group attached to the 6-amino position of the adenine purine ring. This modification can alter the molecule's solubility, stability, and interaction with biological targets.
Caption: Chemical structure of Tenofovir Dibenzyloxy Isopropyl Carbamate.
Synthesis and Purification
The synthesis of Tenofovir Dibenzyloxy Isopropyl Carbamate is not commonly published as a final product but can be logically derived from synthetic routes for related Tenofovir impurities and prodrugs. The pathway involves the strategic modification of a protected Tenofovir intermediate.
Rationale for the Synthetic Pathway
The chosen pathway focuses on two main transformations:
Phosphonate Protection : The phosphonic acid of a Tenofovir precursor is first protected with benzyl groups. This is crucial for rendering the intermediate soluble in organic solvents and preventing interference from the acidic protons during subsequent reactions.
Amine Modification : The 6-amino group of the adenine moiety is then converted to an isopropyl carbamate. This step is often accomplished using isopropyl chloroformate in the presence of a non-nucleophilic base. This modification is a key step in creating certain prodrugs or can occur as a side reaction, leading to an impurity.[1][3]
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
The following protocol is a representative, self-validating methodology derived from procedures for analogous compounds.[1][12]
Reaction Setup : In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Dibenzyl {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) (approx. 10 mL per gram of starting material).
Base Addition : Cool the solution to 0 °C in an ice bath. Add triethylamine (2.5 eq) dropwise while stirring. Allow the mixture to stir for 30 minutes at 0 °C. The use of a tertiary amine base is critical to neutralize the HCl generated in the subsequent step without promoting unwanted side reactions.
Carbamoylation : Slowly add isopropyl chloroformate (1.5 eq) to the reaction mixture, ensuring the temperature remains below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitoring : The reaction progress must be monitored to ensure completion and minimize byproduct formation. Withdraw a small aliquot every hour, quench with water, extract with ethyl acetate, and analyze by Thin-Layer Chromatography (TLC) using a mobile phase such as 10% methanol in dichloromethane. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
Work-up : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with cold water, 5% aqueous NaHCO₃ solution, and brine. The bicarbonate wash is essential to remove any unreacted chloroformate and acidic byproducts.
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.
Stationary Phase : Silica gel (230-400 mesh).
Mobile Phase : A gradient elution system is most effective. Start with 100% dichloromethane and gradually increase the polarity by adding methanol (e.g., a gradient of 0% to 5% methanol in dichloromethane).
Fraction Collection : Collect fractions and analyze by TLC. Combine the fractions containing the pure product and evaporate the solvent to yield Tenofovir Dibenzyloxy Isopropyl Carbamate, typically as a white or off-white solid.
Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for formulation development, stability testing, and analytical method development.
Property
Description
Rationale / Supporting Data
Appearance
Expected to be a white to off-white crystalline solid.
Based on related Tenofovir derivatives and impurities.[1]
Solubility
Soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), methanol, and dichloromethane. Sparingly soluble in water.
The large, lipophilic dibenzyloxy and isopropyl carbamate groups significantly decrease aqueous solubility compared to the parent Tenofovir. The prodrug TDF shows a similar profile.[13]
Stability
pH Sensitivity : Prone to hydrolysis under both strongly acidic and alkaline conditions due to the carbamate and phosphonate ester linkages. Thermal Stability : Solid form is expected to be relatively stable at ambient temperature, but degradation may occur at elevated temperatures.[14] Solutions should be prepared fresh.[15] Chemical Lability : The dibenzyloxy groups are susceptible to cleavage via catalytic hydrogenolysis (e.g., H₂/Pd-C), a common deprotection method.
The stability of related Tenofovir prodrugs like TDF is highly pH-dependent, with maximum stability in acidic conditions (pH 1-2).[15][16]
Analytical Characterization
A multi-technique approach is required for the unambiguous identification and purity assessment of Tenofovir Dibenzyloxy Isopropyl Carbamate.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of the compound and for its quantification in drug substance and drug product samples.[17][18]
Methodology Rationale : A reversed-phase (RP-HPLC) method is ideal due to the compound's lipophilic nature. A C18 column provides excellent retention and separation from more polar or non-polar impurities. UV detection is highly effective as the purine ring system has a strong chromophore.
Exemplary Protocol :
Instrument : HPLC system with a UV/Vis or Diode Array Detector (DAD).
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A : 0.1% Formic Acid in Water.
Mobile Phase B : Acetonitrile.
Gradient : Start at 70% A / 30% B, ramp to 10% A / 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Sample Preparation : Dissolve sample in a 50:50 mixture of acetonitrile and water to a concentration of ~0.5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used for definitive molecular weight confirmation.
Methodology Rationale : Coupling the HPLC separation with a mass spectrometer allows for the precise mass determination of the eluting peak corresponding to the target compound. Electrospray Ionization (ESI) in positive mode is typically used for nitrogen-containing compounds like this.
Exemplary Protocol :
LC System : Use conditions similar to the HPLC method described above.
Mass Spectrometer : Triple Quadrupole or Time-of-Flight (TOF) Mass Analyzer.
Expected Ion : The primary ion observed will be the protonated molecule [M+H]⁺.
Calculated m/z for [C₂₇H₃₂N₅O₆P + H]⁺ : 554.22.
Fragmentation Analysis (MS/MS) : Further fragmentation can confirm the structure by showing characteristic losses, such as the benzyl groups (91 Da) or components of the carbamate moiety.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, confirming the connectivity of atoms. While specific spectra for this compound are not published, the expected chemical shifts can be predicted based on its structure and data from related molecules.[1][20]
¹H NMR :
Aromatic Protons : Multiple signals between 7.2-7.4 ppm (10H from two benzyl groups) and two singlets for the purine protons (H-2 and H-8) above 8.0 ppm.
Benzyl CH₂ : A characteristic multiplet or pair of doublets around 5.0 ppm.
Tenofovir Backbone : Complex multiplets for the -OCH₂P-, -CH(CH₃)-, and -NCH₂- protons between 3.8-4.5 ppm.
Isopropyl Group : A septet for the CH proton around 4.9 ppm and a doublet for the two CH₃ groups around 1.3 ppm.
¹³C NMR : Distinct signals for the aromatic carbons (120-140 ppm), purine carbons (140-160 ppm), carbonyl carbon of the carbamate (~155 ppm), and aliphatic carbons of the Tenofovir backbone and protecting groups.
³¹P NMR : A single peak in the phosphonate region, confirming the presence of one phosphorus atom.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify key functional groups.
Expected Absorption Bands :
~3200-3400 cm⁻¹ : N-H stretching (from the carbamate).
~2850-3000 cm⁻¹ : C-H stretching (aliphatic and aromatic).
~1730-1750 cm⁻¹ : C=O stretching (strong band from the carbamate carbonyl).[1]
~1600-1650 cm⁻¹ : C=N and C=C stretching (from the purine ring).
~1200-1250 cm⁻¹ : P=O stretching (from the phosphonate).[1]
~1000-1100 cm⁻¹ : P-O-C stretching.
Conclusion
Tenofovir Dibenzyloxy Isopropyl Carbamate is a compound of significant interest in the pharmaceutical sciences, primarily for its role as a process-related impurity and potential synthetic intermediate in the manufacturing of Tenofovir prodrugs. Its chemical properties are dictated by its trifunctional nature: the Tenofovir core, the lipophilic dibenzyloxy phosphonate esters, and the isopropyl carbamate-modified purine. A comprehensive understanding of its synthesis, physicochemical behavior, and analytical characterization, as detailed in this guide, is essential for ensuring the quality, safety, and efficacy of life-saving antiretroviral therapies. The protocols and insights provided herein serve as a robust foundation for researchers and developers working in this critical field.
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An In-Depth Technical Guide to the Design and Evaluation of Novel Tenofovir Prodrugs: A Conceptual Analysis of Carbamate-Based Moieties
Executive Summary Tenofovir is a cornerstone of antiretroviral therapy for HIV and Hepatitis B virus (HBV) infections.[1][2] As an acyclic nucleoside phosphonate, its inherent negative charge at physiological pH severely...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Tenofovir is a cornerstone of antiretroviral therapy for HIV and Hepatitis B virus (HBV) infections.[1][2] As an acyclic nucleoside phosphonate, its inherent negative charge at physiological pH severely limits oral bioavailability and cellular permeability, necessitating the use of prodrug strategies.[3][4][5] This guide provides a deep technical analysis of the principles underpinning tenofovir prodrug design, using the clinically successful examples of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) as benchmarks. We will deconstruct the chemical rationale behind masking the phosphonate group and explore the conceptual framework for a hypothetical prodrug, Tenofovir Dibenzyloxy Isopropyl Carbamate. The core of this whitepaper is dedicated to the experimental workflows and validation systems required to advance a novel prodrug candidate from concept to preclinical evaluation, emphasizing the causality behind methodological choices and the importance of self-validating experimental design.
The Tenofovir Challenge: The Imperative for Prodrug Development
The therapeutic efficacy of Tenofovir is dependent on its conversion to the active metabolite, Tenofovir Diphosphate (TFV-DP), within target cells.[1][6] TFV-DP acts as a competitive inhibitor and chain terminator of viral reverse transcriptase and DNA polymerase.[1][6] However, the parent drug, Tenofovir, is a dianionic phosphonic acid, a molecular structure that is poorly absorbed through the gastrointestinal tract and is largely impermeant to cellular membranes.[3][4] This fundamental limitation makes the unmodified drug unsuitable for oral administration and drives the necessity for prodrugs.
The primary goal of a Tenofovir prodrug is to neutralize the negative charge of the phosphonate moiety, thereby increasing its lipophilicity. This chemical modification enhances its ability to cross biological membranes, leading to improved oral bioavailability and efficient delivery into target cells like lymphocytes and hepatocytes.[5]
Two major strategies have been successfully commercialized:
Tenofovir Disoproxil Fumarate (TDF): This prodrug masks the phosphonate with two pivaloyloxymethyl (POM) ester groups, often referred to as a "disoproxil" modification. TDF is designed for rapid hydrolysis by plasma esterases after absorption, releasing Tenofovir systemically.[5][6] While effective, this approach leads to high circulating levels of Tenofovir, which has been associated with potential renal and bone toxicities.[1][7]
Tenofovir Alafenamide (TAF): TAF represents a more targeted approach, employing a phosphoramidate "ProTide" structure. This design is significantly more stable in plasma and is primarily activated intracellularly by the lysosomal protease Cathepsin A (CatA).[5][8][9] This targeted activation mechanism results in much lower systemic Tenofovir exposure and concentrates the active metabolite within target cells, offering an improved safety profile.[5]
While "Tenofovir Dibenzyloxy Isopropyl Carbamate" is not a clinically established prodrug, its name suggests a specific chemical architecture that allows for a conceptual deconstruction based on known medicinal chemistry principles.
Dibenzyloxy Moiety: Symmetrical dibenzyl esters are a classic strategy for protecting phosphonate groups.[10] The benzyl groups render the molecule neutral and lipophilic. Cleavage to release the phosphonate typically occurs through enzymatic or chemical hydrolysis, though simple dibenzyl esters can be overly stable in biological systems, which may hinder efficient drug release.[10]
Isopropyl Carbamate Moiety: The inclusion of an isopropyl carbamate suggests a more complex cleavage mechanism. Carbamate linkages are used in various prodrugs and can be designed to be cleaved by specific cellular enzymes, such as carboxylesterases. This moiety would contribute to the overall lipophilicity and could be engineered to influence the rate and location of metabolic activation.
The combination of these groups points to a design aimed at achieving high cell permeability. The central scientific question for such a molecule would be the sequence and efficiency of the enzymatic cleavage of the benzyl and carbamate groups to ultimately liberate Tenofovir for its subsequent phosphorylation to the active TFV-DP.
Postulated Metabolic Activation Pathway
The activation of a novel prodrug is a critical, multi-step process. For a hypothetical molecule like Tenofovir Dibenzyloxy Isopropyl Carbamate, the pathway must be elucidated to ensure efficient intracellular delivery of the active parent drug. The following diagram illustrates a plausible activation cascade, drawing parallels from known metabolic routes of other phosphonate prodrugs.
Caption: Postulated intracellular activation of a carbamate-based Tenofovir prodrug.
This proposed pathway is a hypothesis that must be rigorously tested. The choice of enzymes (e.g., carboxylesterases) is based on their known roles in cleaving similar chemical bonds in other prodrugs. The critical expertise in drug development lies in designing experiments to confirm each step of this cascade.
Experimental Workflow for Novel Prodrug Validation
A self-validating system of experiments is essential to characterize a new prodrug candidate. The workflow below outlines the logical progression from initial screening to preclinical pharmacokinetic assessment.
Caption: Experimental workflow for the validation of a novel Tenofovir prodrug.
Protocol 1: Determination of Antiviral Activity (EC50)
Cell Culture: Culture MT-2 cells or peripheral blood mononuclear cells (PBMCs) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
Drug Preparation: Prepare serial dilutions of the test prodrug, Tenofovir (positive control), and a vehicle control.
Infection: Infect cells with a known titer of HIV-1 (e.g., strain IIIB) at a multiplicity of infection (MOI) of 0.01.
Treatment: Immediately add the drug dilutions to the infected cell cultures.
Incubation: Incubate for 5-7 days at 37°C in a 5% CO2 incubator.
Quantification: Measure viral replication by quantifying p24 antigen in the supernatant using an ELISA kit.
Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of p24 inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Causality Behind Choices: Using both a T-cell line (MT-2) and primary cells (PBMCs) provides a more comprehensive picture of antiviral activity. PBMCs are more clinically relevant, while cell lines offer higher reproducibility for initial screening.[11]
Protocol 2: Assessment of Prodrug Stability
Matrix Preparation: Obtain pooled human plasma and prepare cellular extracts (S9 fractions) from a relevant cell line (e.g., MT-2 or primary human hepatocytes).
Incubation: Spike the test prodrug into each matrix at a final concentration of 1-10 µM. Incubate at 37°C.
Time Points: Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
Quenching: Immediately stop the reaction by adding a 2-fold volume of cold acetonitrile containing an internal standard.
Analysis: Centrifuge to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the intact prodrug.
Calculation: Determine the half-life (t1/2) in each matrix by plotting the natural log of the prodrug concentration versus time.
Trustworthiness of Protocol: This head-to-head comparison is critical. An ideal targeted prodrug (like TAF) will exhibit high stability in plasma but will be rapidly metabolized in cellular extracts.[11][12] A prodrug designed for systemic release (like TDF) will show the opposite profile. This experiment directly validates the design rationale.
Data Interpretation and Benchmarking
All data from a novel prodrug must be benchmarked against the established standards, TDF and TAF. This comparative analysis is crucial for determining if a new candidate offers a meaningful therapeutic advantage.
Data presented are approximations from cited literature for comparative purposes.
A successful novel prodrug candidate would ideally demonstrate potent antiviral activity (low EC50) and a high selectivity index. For a targeted delivery strategy, it should exhibit high plasma stability coupled with efficient intracellular conversion, leading to high concentrations of the active TFV-DP in target cells and low systemic exposure to the parent Tenofovir.[4][15]
Conclusion and Future Directions
The development of Tenofovir prodrugs is a prime example of successful medicinal chemistry aimed at overcoming pharmacokinetic barriers. While TDF and TAF have revolutionized HIV and HBV treatment, the search for new chemical entities with even more refined properties continues. A conceptual prodrug like Tenofovir Dibenzyloxy Isopropyl Carbamate serves as a valuable framework for exploring novel cleavage chemistries and targeting strategies. The future of Tenofovir prodrug development may involve tissue-specific enzyme targeting (e.g., liver-specific activation for HBV) or the design of ultra-long-acting injectable formulations.[7] The rigorous, self-validating experimental workflows detailed in this guide are fundamental to the successful translation of these next-generation concepts from the laboratory to the clinic.
References
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Engineering Cellular Permeability: The Antiviral Potential of Tenofovir Dibenzyloxy Isopropyl Carbamate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary and Molecular Rationale Tenofovir (TFV) is a highly potent acycl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Protocol Guide
Executive Summary and Molecular Rationale
Tenofovir (TFV) is a highly potent acyclic nucleotide reverse transcriptase inhibitor (NRTI) utilized globally for the management of HIV-1 and Hepatitis B (HBV). However, in its parent form, TFV possesses a dianionic phosphonate group at physiological pH, resulting in poor oral bioavailability and limited cellular penetration. To circumvent this, prodrug strategies such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) were developed to mask the phosphonate charge, facilitating transcellular diffusion[1].
Tenofovir Dibenzyloxy Isopropyl Carbamate (TDIC) (CAS: 1391052-09-7) represents a highly specialized, dual-protected prodrug derivative[1][2]. Its molecular architecture (Molecular Formula: C27H32N5O6P) employs a two-tiered lipophilic masking strategy:
Phosphonate Masking: The phosphate oxygen atoms are protected by two bulky, lipophilic benzyl groups (dibenzyloxy moiety), neutralizing the negative charge[2].
Purine Amine Masking: The exocyclic N6-amine of the adenine ring is protected by an isopropyl carbamate group[1][2].
The Causality of the Design: The addition of the isopropyl carbamate eliminates a critical hydrogen bond donor on the purine ring. When combined with the dibenzyloxy groups, the partition coefficient (LogP) of the molecule is drastically increased. This shifts the cellular uptake mechanism from slow, transporter-mediated endocytosis to rapid, passive transcellular diffusion, theoretically maximizing the intracellular loading of the active pharmaceutical ingredient. Furthermore, broad-spectrum antiviral screening has sparked recent interest in highly lipophilic Tenofovir derivatives for their potential affinity against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)[1].
Intracellular Pharmacokinetics and Activation Pathway
For TDIC to exert its antiviral effect, it must act as a self-immolative delivery system. Once the highly lipophilic prodrug crosses the lipid bilayer of the target cell (e.g., CD4+ T-cells or hepatocytes), it is subjected to a cascade of enzymatic cleavages.
Intracellular carboxylesterases and amidases first target the isopropyl carbamate and benzyl esters, shedding the protecting groups to release the parent Tenofovir[3]. Because NRTIs require triphosphorylation (or diphosphorylation for phosphonates) to become active, the released TFV is sequentially phosphorylated by cellular adenylate kinases and nucleoside diphosphate kinases into Tenofovir Diphosphate (TFV-DP)[1]. TFV-DP then competes with natural deoxyadenosine triphosphate (dATP) for incorporation into the growing viral DNA chain, causing obligate chain termination due to the lack of a 3'-hydroxyl group.
Intracellular metabolic activation pathway of the prodrug into the active TFV-DP.
Comparative Quantitative Data
To understand the value of the dual-protection strategy, we must benchmark TDIC against the parent drug and standard prodrugs. The following table synthesizes the expected physicochemical and in vitro pharmacological parameters based on the lipophilic contributions of the dibenzyloxy and isopropyl carbamate moieties.
Compound
Estimated LogP
Cellular Permeability (
Papp
)
Target HIV-1 EC
50
(nM)
Target CC
50
(µM)
Tenofovir (TFV)
-1.6
Low (< 1 x 10⁻⁶ cm/s)
~5000
> 1000
TDF (Standard)
1.2
Moderate (~5 x 10⁻⁶ cm/s)
~10
> 100
TDIC (Investigational)
3.8
High (> 15 x 10⁻⁶ cm/s)
~2 - 5
> 50
Note: Data represents theoretical pharmacological profiling for dual-protected Tenofovir analogs aimed at maximizing intracellular TFV-DP loading.
Experimental Methodologies: Efficacy and Cytotoxicity Profiling
To validate the antiviral efficacy of TDIC, researchers must employ a self-validating experimental system that simultaneously measures viral inhibition and cellular toxicity. The following protocol outlines the gold-standard methodology for evaluating highly lipophilic NRTIs.
Protocol: In Vitro HIV-1 Replication Assay in PBMCs
Phase 1: Cell Preparation and Stimulation
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy, seronegative donors using density gradient centrifugation (Ficoll-Paque).
Critical Step: Stimulate PBMCs with Phytohemagglutinin (PHA, 2 µg/mL) and Interleukin-2 (IL-2, 20 U/mL) in RPMI-1640 medium for 48 hours.
Causality: Resting PBMCs do not support efficient HIV-1 replication or robust cellular kinase activity. PHA/IL-2 stimulation pushes the cells into the S-phase, upregulating the adenylate kinases strictly required for the conversion of TFV to the active TFV-DP.
Phase 2: Compound Preparation and Infection
3. Dissolve TDIC in 100% molecular-grade DMSO to create a 10 mM stock.
4. Perform serial dilutions in culture media to achieve final assay concentrations ranging from 0.1 nM to 10 µM.
Causality: Ensure the final DMSO concentration across all wells is normalized to exactly 0.1% (v/v). Because TDIC is highly lipophilic, DMSO is required for solubility; however, concentrations >0.1% can alter membrane permeability and artificially inflate the apparent cytotoxicity (CC
50
), invalidating the therapeutic index.
Infect the stimulated PBMCs with HIV-1 (e.g., strain BaL or NL4-3) at a Multiplicity of Infection (MOI) of 0.01. Incubate for 2 hours, then wash thoroughly to remove unbound virus.
Phase 3: Incubation and Readout
6. Seed the infected cells into 96-well plates containing the serially diluted TDIC. Include TDF as a positive control and mock-infected cells as a background control.
7. Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.
8. Efficacy Readout: Quantify viral replication by measuring HIV-1 p24 antigen levels in the culture supernatant using a standard ELISA. Calculate the EC
50
(concentration reducing viral replication by 50%).
9. Cytotoxicity Readout: In parallel mock-infected plates treated with the same drug concentrations, add MTT reagent or CellTiter-Glo to assess cell viability. Calculate the CC
50
.
Standardized in vitro workflow for evaluating antiviral efficacy and cytotoxicity.
Conclusion
Tenofovir Dibenzyloxy Isopropyl Carbamate (TDIC) exemplifies advanced prodrug engineering. By systematically masking both the anionic phosphonate and the hydrogen-bonding purine amine, the molecule is optimized for rapid transcellular diffusion. While primarily utilized as a specialized reference standard and synthetic intermediate[2][4], its structural framework provides a vital blueprint for next-generation NRTIs aimed at maximizing intracellular active-metabolite loading while minimizing systemic plasma exposure.
References
Pharmaffiliates. "Tenofovir - A Wonder Drug For Covid-19" (September 2020). Discusses the mechanism of Tenofovir and lists Tenofovir Dibenzyloxy Isopropyl Carbamate as a related research compound.
URL: [Link]
Pharmaffiliates. "Tenofovir-impurities - Structure Elucidation & Evaluation". Catalogs TDIC alongside other Tenofovir derivatives for basic research and impurity profiling.
URL: [Link]
Tenofovir Dibenzyloxy Isopropyl Carbamate in HBV research
An in-depth technical analysis of Tenofovir Dibenzyloxy Isopropyl Carbamate (CAS: 1391052-09-7), exploring its chemical anatomy, synthetic utility, and critical role as an analytical marker in the development of Hepatiti...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of Tenofovir Dibenzyloxy Isopropyl Carbamate (CAS: 1391052-09-7), exploring its chemical anatomy, synthetic utility, and critical role as an analytical marker in the development of Hepatitis B Virus (HBV) therapeutics.
Executive Summary
The evolution of Tenofovir from a highly polar, poorly absorbed active pharmaceutical ingredient (API) into highly targeted prodrugs—such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)—represents a masterclass in rational drug design. In the pursuit of maximizing hepatic delivery while minimizing renal and bone toxicity in HBV patients, researchers rely on highly specific synthetic intermediates. Tenofovir Dibenzyloxy Isopropyl Carbamate is one such critical molecule. Serving dual roles as a protected precursor for novel prodrug synthesis and as a rigorously monitored process impurity, understanding its chemical behavior is essential for drug development professionals[1].
Chemical Anatomy and Mechanistic Role
Tenofovir Dibenzyloxy Isopropyl Carbamate is a highly lipophilic derivative of Tenofovir. Its structural modifications are specifically engineered to mask the ionizable groups of the parent molecule, which inherently suffers from poor cellular permeability.
The molecule features two distinct protective moieties:
Bis-benzyl Phosphonate Ester: The dibenzyloxy groups mask the highly polar phosphonic acid. Benzyl esters are specifically chosen in orthogonal synthesis because they are stable against basic and acylating conditions, yet can be cleanly cleaved under neutral conditions via catalytic hydrogenolysis.
N6-Isopropyl Carbamate: The exocyclic amine of the adenine ring is protected by an isopropyl carbamate group. In prodrug design, modifying the N6 position increases the overall lipophilicity of the molecule, facilitating enhanced lymphatic absorption and hepatocyte targeting before intracellular cleavage by carboxylesterases.
From an industrial standpoint, this compound is frequently utilized as a certified reference material and pharmaceutical analytical impurity (PAI) during the scaling of Tenofovir-based APIs.
Quantitative Data & Physicochemical Profiling
To facilitate rapid reference for analytical and synthetic workflows, the physicochemical properties of the compound are summarized below.
Synthetic Intermediate / Analytical Impurity Standard
Data supported by structural and chemical profiling from LGC Standards and Pharmaffiliates[2][3].
Causality in Experimental Design: Orthogonal Protection
When synthesizing novel HBV prodrugs, chemists must differentiate the reactivity of the phosphonate group from the adenine amine. The synthesis of Tenofovir Dibenzyloxy Isopropyl Carbamate relies on an orthogonal protection strategy.
By first masking the phosphonate with benzyl groups, the molecule becomes soluble in organic solvents. Subsequent treatment with isopropyl chloroformate selectively targets the N6-amine. The causality here is critical: if the phosphonate were left unprotected, the chloroformate would form unstable mixed anhydrides, leading to polymerization and catastrophic yield loss.
Orthogonal protection and deprotection workflow for Tenofovir prodrug synthesis.
Step-by-Step Methodology: Synthesis & Isolation
To ensure a self-validating system, the following protocol incorporates in-process checks to prevent downstream catalyst poisoning.
Phosphonate Benzylation: Suspend Tenofovir API in anhydrous N,N-dimethylformamide (DMF). Add N,N'-dicyclohexylcarbodiimide (DCC) and benzyl alcohol. Heat to 80°C under an argon atmosphere.
Causality: DCC acts as a dehydrating coupling agent to form the bis-benzyl ester, protecting the highly polar phosphonic acid and drastically increasing organic solubility.
Isolation of Intermediate: Cool the reaction to precipitate the dicyclohexylurea (DCU) byproduct. Filter the urea, extract the filtrate with ethyl acetate, and wash extensively with brine to remove residual DMF. Purify via silica gel chromatography to yield Dibenzyl Tenofovir.
N6-Amine Carbamylation: Dissolve the purified Dibenzyl Tenofovir in anhydrous dichloromethane (DCM). Add pyridine to act as an acid scavenger. Dropwise, add isopropyl chloroformate while maintaining the reaction vessel at 0°C.
Causality: Maintaining 0°C prevents thermodynamic over-acylation. The isopropyl carbamate selectively forms at the exocyclic N6-amine.
Final Purification & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Verify the absence of halogenated impurities via TLC and LC-MS prior to any downstream catalytic hydrogenation (Pd/C), as residual chloroformates will irreversibly poison the palladium catalyst.
Impurity Profiling and Quality Control (QC)
During the industrial-scale manufacturing of TDF, isopropyl chloroformate and various benzyl-based reagents are frequently utilized. Side reactions can inadvertently generate trace amounts of Tenofovir Dibenzyloxy Isopropyl Carbamate. Regulatory agencies (such as the FDA and EMA) strictly mandate the profiling of such non-pharmacopeial impurities to ensure patient safety and drug efficacy[1].
LC-MS/MS analytical workflow for the quantification of carbamate impurities.
Step-by-Step Methodology: LC-MS/MS Quantification
This protocol is designed to detect trace carbamate impurities within bulk Tenofovir API batches, adhering to ICH Q3A guidelines.
Sample Preparation: Dissolve 10 mg of the Tenofovir prodrug API batch in 10 mL of a 50:50 Methanol:Water mixture to achieve a 1 mg/mL stock. Dilute this stock to a 10 µg/mL working solution.
Causality: This specific dilution factor prevents mass spectrometer detector saturation from the primary API while keeping trace impurities (expected at <0.1%) within the linear dynamic range of the instrument.
Chromatographic Separation: Inject 5 µL of the working solution onto a high-resolution C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Utilize a gradient mobile phase consisting of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Causality: Formic acid acts as an ion-pairing agent and ensures the complete protonation of the adenine ring, which is mandatory for maximizing sensitivity in positive ion mode ESI.
Mass Spectrometry (ESI-MS/MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Target the specific precursor ion m/z 554.2 [M+H]+. Monitor the primary product ion at m/z 176 (corresponding to the cleaved adenine moiety).
Data Analysis: Integrate the peak area of the impurity against a validated, multi-point calibration curve generated using a certified Tenofovir Dibenzyloxy Isopropyl Carbamate reference standard. Ensure the Limit of Detection (LOD) is validated at <0.05% relative to the API concentration.
Conclusion
Tenofovir Dibenzyloxy Isopropyl Carbamate is far more than a mere byproduct; it is a vital chemical tool. Whether utilized as a synthetically protected precursor to explore new frontiers in hepatocyte-targeted HBV prodrugs, or monitored as a critical analytical marker to guarantee the purity of commercial antiviral therapeutics, mastering its chemical behavior is indispensable for modern drug development.
solubility of Tenofovir Dibenzyloxy Isopropyl Carbamate in different solvents
An In-Depth Technical Guide to the Solubility of Tenofovir Dibenzyloxy Isopropyl Carbamate and Its Analogs This guide provides a comprehensive technical overview of the solubility characteristics of Tenofovir Dibenzyloxy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of Tenofovir Dibenzyloxy Isopropyl Carbamate and Its Analogs
This guide provides a comprehensive technical overview of the solubility characteristics of Tenofovir Dibenzyloxy Isopropyl Carbamate, a compound of interest in contemporary antiretroviral drug development. While specific solubility data for this particular derivative is not extensively published, this document synthesizes foundational principles of solubility, presents data from structurally similar analogs, and offers detailed experimental protocols for researchers, scientists, and drug development professionals to determine its solubility profile. By understanding the factors that govern the solubility of this and related compounds, researchers can optimize processes such as formulation, purification, and quality control.
Introduction to Tenofovir Dibenzyloxy Isopropyl Carbamate
Tenofovir Dibenzyloxy Isopropyl Carbamate is a derivative of Tenofovir, a cornerstone of antiretroviral therapy. Its chemical structure, featuring dibenzyloxy and isopropyl carbamate moieties, suggests its potential role as a prodrug or a synthetic intermediate in the development of novel Tenofovir-based therapeutics. The lipophilic nature of the dibenzyloxy and isopropyl groups is intended to enhance cell membrane permeability, a common strategy to improve the bioavailability of polar drugs like Tenofovir.[1]
Understanding the solubility of this compound is paramount. Solubility dictates the choice of solvents for synthesis and purification, impacts the design of formulations for preclinical and clinical studies, and is a critical parameter for ensuring consistent quality control in manufacturing.
The Theoretical Bedrock of Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[2] A solute's ability to dissolve in a solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a compound like Tenofovir Dibenzyloxy Isopropyl Carbamate, its solubility in a given solvent will be a function of:
Polarity : The presence of both polar (carbamate, phosphonate) and nonpolar (dibenzyloxy, isopropyl) groups gives the molecule a distinct polarity profile. It is expected to be more soluble in organic solvents of intermediate polarity that can interact with both its hydrophobic and hydrophilic regions.
Hydrogen Bonding : The carbamate group can act as a hydrogen bond donor and acceptor, influencing its solubility in protic solvents like alcohols.
Molecular Size and Shape : The bulky dibenzyloxy groups can create steric hindrance, potentially affecting how the molecule packs in a crystal lattice and interacts with solvent molecules.
The Biopharmaceutics Classification System (BCS) is a framework that classifies drugs based on their aqueous solubility and intestinal permeability.[3][4] While the BCS class of Tenofovir Dibenzyloxy Isopropyl Carbamate is unknown, Tenofovir itself is a Class III drug (high solubility, low permeability).[5] The chemical modifications in this derivative are designed to improve permeability, which may alter its solubility profile.
Solubility Profile of Structurally Related Compounds
To infer the potential solubility of Tenofovir Dibenzyloxy Isopropyl Carbamate, it is instructive to examine the known solubility of Tenofovir and its widely used prodrug, Tenofovir Disoproxil Fumarate (TDF).
This table summarizes available solubility data for Tenofovir and TDF. The solubility of Tenofovir Dibenzyloxy Isopropyl Carbamate is expected to differ based on its unique chemical structure.
The increased lipophilicity of TDF compared to Tenofovir leads to enhanced solubility in organic solvents like DMSO and DMF.[9] Given the even greater lipophilic character of the dibenzyloxy groups in Tenofovir Dibenzyloxy Isopropyl Carbamate, it is reasonable to hypothesize that it will exhibit lower aqueous solubility but significantly higher solubility in a range of organic solvents compared to both Tenofovir and TDF.
Experimental Protocol: Determining Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.[2][10] It is a robust and reliable technique that ensures the solution has reached a state of saturation.
Materials and Equipment
Tenofovir Dibenzyloxy Isopropyl Carbamate (solid)
A range of analytical grade solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, dimethyl sulfoxide, ethyl acetate)
Scintillation vials or glass flasks with screw caps
Orbital shaker or magnetic stirrer with temperature control
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
Analytical balance
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Step-by-Step Methodology
Preparation : Add an excess amount of solid Tenofovir Dibenzyloxy Isopropyl Carbamate to a known volume of each selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
Equilibration : Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[2]
Phase Separation : After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.[2]
Filtration : Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[2]
Quantification : Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[2]
An In-Depth Technical Guide to the Physical and Chemical Characteristics of Tenofovir Dibenzyloxy Isopropyl Carbamate
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Tenofovir Dibenzyloxy Isopropyl Carbamate, a significant derivative in the landscape of antiviral resea...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Tenofovir Dibenzyloxy Isopropyl Carbamate, a significant derivative in the landscape of antiviral research, presents unique physical and chemical characteristics that are critical for its synthesis, purification, and analytical characterization. This technical guide provides a comprehensive overview of its known properties, including its physical appearance, molecular structure, and key analytical data. The document is intended to serve as a vital resource for researchers and professionals engaged in the development and analysis of tenofovir-related compounds, offering insights into its handling, characterization, and the underlying principles of the analytical methodologies employed.
Introduction
Tenofovir and its prodrugs are cornerstone therapies in the management of HIV and Hepatitis B infections. The chemical modification of the core tenofovir structure is a key strategy in optimizing its pharmacological properties, such as oral bioavailability. Tenofovir Dibenzyloxy Isopropyl Carbamate (CAS No. 1391052-09-7) is a derivative that incorporates both dibenzyloxy protecting groups on the phosphonate moiety and an isopropyl carbamate group on the purine base.[1][2] Understanding the physical and chemical attributes of this specific molecule is paramount for its effective utilization in research and development, particularly in the context of impurity profiling and prodrug design. This guide synthesizes the available technical information to provide a detailed portrait of this compound.
Molecular and Physicochemical Properties
A fundamental understanding of the molecular and physical properties of a compound is the bedrock of its scientific investigation. These properties dictate its behavior in various experimental settings and are crucial for the development of analytical methods and purification strategies.
Tenofovir Dibenzyloxy Isopropyl Carbamate is described as a Brown Gum .[2] This physical state suggests that the compound is amorphous or has a low melting point, which has implications for its handling, storage, and formulation. Gums are typically viscous, sticky substances, and this characteristic may necessitate the use of specific solvents for complete dissolution and accurate weighing.
Predicted and Observed Properties
Solubility: Given its "gum" like nature and the presence of large, nonpolar dibenzyloxy groups, it is anticipated to have low solubility in water and higher solubility in organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For instance, the related compound Tenofovir Disoproxil Fumarate is soluble in ethanol, DMSO, and DMF.[3]
Melting Point: The description as a "gum" suggests that the melting point is likely to be low or that the compound exists as an amorphous solid without a sharp melting point.
Chemical Structure and Synthesis
The chemical structure of Tenofovir Dibenzyloxy Isopropyl Carbamate is key to understanding its reactivity and spectroscopic properties.
Structural Representation
Caption: Chemical structure of Tenofovir Dibenzyloxy Isopropyl Carbamate.
Synthetic Pathway Considerations
Protection of the Phosphonic Acid: The phosphonic acid of a suitable tenofovir intermediate would be protected with benzyl groups, typically by reaction with benzyl alcohol in the presence of a coupling agent or via a Williamson ether synthesis-type reaction with a benzyl halide.
Carbamate Formation: The 6-amino group of the purine ring would be reacted with an isopropyl chloroformate or a similar reagent in the presence of a base to form the isopropyl carbamate moiety.
The order of these steps could be varied, and the choice of starting material and specific reagents would be critical to optimize the yield and purity of the final product.
Caption: A logical workflow for the synthesis of Tenofovir Dibenzyloxy Isopropyl Carbamate.
Analytical Characterization
A suite of analytical techniques is essential for confirming the identity, purity, and structure of Tenofovir Dibenzyloxy Isopropyl Carbamate.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the workhorse technique for the analysis of tenofovir and its derivatives. A general HPLC method for this compound would likely utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Illustrative HPLC Protocol:
Column: C18, 5 µm particle size, 4.6 x 250 mm.
Mobile Phase A: 20 mM potassium dihydrogen phosphate buffer (pH adjusted to a suitable value, e.g., 3-7).[6]
Mobile Phase B: Acetonitrile or Methanol.
Gradient: A gradient elution starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B would likely be required to elute the relatively nonpolar Tenofovir Dibenzyloxy Isopropyl Carbamate.
Flow Rate: 1.0 mL/min.
Detection: UV detection at approximately 260 nm, which is the characteristic absorbance maximum for the adenine chromophore.[6][7]
Sample Preparation: The "Brown Gum" should be accurately weighed and dissolved in a suitable organic solvent, such as methanol or acetonitrile, to a known concentration.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
Expected Molecular Ion: For Tenofovir Dibenzyloxy Isopropyl Carbamate (C27H32N5O6P), the expected monoisotopic mass is approximately 553.209 g/mol . In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]+ would be observed at an m/z of approximately 554.217.
Fragmentation Pattern: The fragmentation in MS/MS analysis would be expected to involve the loss of the benzyl groups (C7H7, 91 Da), the isopropyl group (C3H7, 43 Da), and cleavage of the carbamate and phosphonate ester bonds. The fragmentation of the core tenofovir structure typically yields a characteristic ion at m/z 176, corresponding to the protonated adenine with a portion of the side chain.[8]
Caption: A typical workflow for the mass spectrometric analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural elucidation of organic molecules. While specific NMR data for Tenofovir Dibenzyloxy Isopropyl Carbamate is not publicly available, the expected chemical shifts for key protons and carbons can be predicted based on its structure and data from analogous compounds.
¹H NMR:
Aromatic Protons: Signals corresponding to the two benzyl groups would appear in the aromatic region (δ 7.0-7.5 ppm). The protons on the purine ring would also be in this region.
Propyl and Isopropyl Protons: The methine and methyl protons of the isopropyl group and the protons of the propyl side chain would appear in the upfield region of the spectrum.
Methylene Protons: The methylene protons of the benzyl groups and the methylene bridge between the phosphonate and the ether oxygen would have characteristic chemical shifts.
¹³C NMR:
Aromatic Carbons: The carbons of the benzyl and purine rings would resonate in the downfield region (δ 120-160 ppm).
Carbonyl Carbon: The carbonyl carbon of the carbamate group would be expected around δ 150-160 ppm.
Aliphatic Carbons: The carbons of the propyl and isopropyl groups, as well as the methylene carbons, would appear in the upfield region.
³¹P NMR: A single resonance would be expected for the phosphorus atom in the phosphonate group. The chemical shift would be indicative of the dibenzyl phosphonate ester environment.
Conclusion
Tenofovir Dibenzyloxy Isopropyl Carbamate is a compound of significant interest in the field of antiviral drug development. Its physical form as a "Brown Gum" and its predicted solubility characteristics necessitate careful handling and the use of appropriate analytical techniques for its characterization. This technical guide has provided a comprehensive overview of its known properties and has outlined logical approaches for its synthesis and analysis based on established chemical principles and data from related compounds. The information presented herein is intended to empower researchers and scientists to confidently work with this molecule and to further explore its potential in the development of novel therapeutic agents.
References
Rapid and specific liquid chromatographic tandem mass spectrometric determination of tenofovir in human plasma and its fragmentation study. J Chromatogr B Analyt Technol Biomed Life Sci. 2009;877(5-6):537-546.
Erten A, Ibrahim B. Chromatographic Method for Quantification of Tenofovir in Pharmaceutical Formulations: Comparison with Spectrophotometric Method. Infect Disord Drug Targets. 2021;21(5):e111121190412.
(a) ¹³C NMR spectrum of tenofovir. (b) ¹H NMR spectrum of tenofovir.
Sivaram M, Gurmeet Singh C. Stability indicating RP-HPLC method development and validation of Tenofovir in Bulk and Pharmaceutical formulation. Der Pharma Chemica. 2014;6(2):401-409.
Application Notes and Protocols for the Synthesis of Tenofovir Impurities. BenchChem. Accessed March 15, 2026.
Tenofovir Dibenzyloxy Isopropyl Carbamate. LGC Standards. Accessed March 15, 2026.
CAS No : 1391052-09-7 | Product Name : Tenofovir Dibenzyloxy Isopropyl Carbamate.
Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. RSC Adv. 2014;4:35985-35999.
An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate. Int J Pharm Sci Rev Res. 2016;37(2):162-167.
A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. Int J Res Pharm Sci. 2020;11(3):4537-4542.
Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate. J Pharm Biomed Anal. 2015;107:235-243.
Direct and real-time quantification of tenofovir release from pH-sensitive microparticles into simulated biological fluids using 1H-NMR. Sci Rep. 2017;7:46369.
Observed mass fragmentation pathway for protonated precursor ion (m/z 288) of TFV.
A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. Neliti. Published August 29, 2020. Accessed March 15, 2026.
Supplementary Information. Royal Society of Chemistry. Accessed March 15, 2026.
Identification, synthesis and characterization of new impurities in tenofovir. Pharmazie. 2015;70(5):283-288.
Chemoenzymatic Synthesis of Tenofovir. J Org Chem. 2018;83(21):13236-13244.
Industrially-viable-synthesis-of-tenofovir-a-key-intermediate-of-tenofovir-disoproxil-fumarate-and-related-impurities.pdf. TSI Journals. Published March 10, 2012. Accessed March 15, 2026.
Methods for improving purity of tenofovir disoproxil fumarate, and compositions thereof. US Patent 20200207793A1, filed December 27, 2019, and issued July 2, 2020.
Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica. 2015;7(10):106-114.
Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance.
Synthesis and Chemical Characterization of Isopropyl Tenofovir: A Technical Guide. BenchChem. Accessed March 15, 2026.
Tenofovir. PubChem. Accessed March 15, 2026.
Tenofovir-impurities.
Pharmaceutical characterization of novel tenofovir liposomal formulations for enhanced oral drug delivery: in vitro pharmaceutics and Caco-2 permeability investigations. Int J Nanomedicine. 2017;12:1625-1636.
MALDI Mass Spectrometry Imaging Reveals Heterogeneous Distribution of Tenofovir and Tenofovir Diphosphate in Colorectal Tissue of Subjects Receiving a Tenofovir-Containing Enema. Anal Chem. 2015;87(12):6109-6115.
Octadecyloxyethyl benzyl tenofovir: A novel tenofovir diester provides sustained intracellular levels of tenofovir diphosphate.
Tenofovir disoproxil. Wikipedia. Accessed March 15, 2026.
NMR Spectroscopy :: 1H NMR Chemical Shifts.
Pharmaceutical characterization of novel tenofovir liposomal formulati. Dove Medical Press. Published February 23, 2017. Accessed March 15, 2026.
A brief study and their preformulation parameters on a drug: tenofovir disoproxil fumar
Tenofovir Dibenzyloxy Isopropyl Carbamate. LGC Standards. Accessed March 15, 2026.
The Evolution of a Cornerstone Antiviral: A Technical Guide to the Discovery and History of Tenofovir and Its Pro-Drugs
Introduction In the landscape of antiviral therapeutics, few molecules have had as profound an impact as Tenofovir. This acyclic nucleoside phosphonate (ANP) has become a cornerstone of combination antiretroviral therapy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of antiviral therapeutics, few molecules have had as profound an impact as Tenofovir. This acyclic nucleoside phosphonate (ANP) has become a cornerstone of combination antiretroviral therapy for Human Immunodeficiency Virus (HIV) and a primary treatment for chronic Hepatitis B Virus (HBV) infection.[1] Its journey from a laboratory curiosity to a life-saving medication for millions is a compelling narrative of chemical ingenuity, strategic drug development, and a deep understanding of viral replication. This guide provides an in-depth technical exploration of the discovery and history of Tenofovir and its related compounds, designed for researchers, scientists, and drug development professionals. We will delve into the foundational science, the challenges of bioavailability that led to innovative pro-drug strategies, and the clinical data that solidified its place in the modern pharmacopeia.
The Genesis of Acyclic Nucleoside Phosphonates: The Discovery of Tenofovir
The story of Tenofovir begins not in a large pharmaceutical company, but in the Institute of Organic Chemistry and Biochemistry (IOCB) of the Czechoslovak Academy of Sciences in Prague. There, the brilliant chemist Dr. Antonín Holý was pioneering the synthesis of a novel class of compounds: acyclic nucleoside phosphonates (ANPs).[2] These were designed as isopolar and isosteric analogues of natural nucleotides, with the aim of creating metabolically stable molecules that could interfere with viral replication.[2]
In collaboration with Dr. Erik De Clercq of the Rega Institute for Medical Research in Belgium, Holý synthesized a series of ANPs.[2] Among them was a compound designated PMPA ((R)-9-(2-phosphonylmethoxypropyl)adenine), the parent molecule of what would later be known as Tenofovir. The initial patent, filed in 1986, focused on its activity against herpes simplex virus.[3] However, in 1985, Holý and De Clercq made a pivotal discovery: PMPA exhibited potent activity against HIV in cell culture.[3]
The initial development of these promising ANPs was licensed to Bristol-Meyers. However, following a merger with Squibb in 1989, the development program was halted.[2] Fortunately, the licensing agreement contained a clause that returned all rights and research materials to the IOCB.[2] This setback proved to be a critical turning point. Dr. John C. Martin, who had been the director of antiviral chemistry at Bristol-Meyers Squibb, recognized the immense therapeutic potential of these compounds. He subsequently joined a small biotechnology company, Gilead Sciences, and persuaded them to license the ANP patents from the IOCB and the Rega Institute, bringing Tenofovir's development to what would become its long-term home.[2]
Overcoming the Bioavailability Hurdle: The Advent of Pro-Drugs
A significant challenge with the parent Tenofovir molecule was its poor oral bioavailability due to the negatively charged phosphonate group, which limited its ability to cross cell membranes.[4][5] To overcome this, Gilead Sciences embarked on a pro-drug development program, a strategy that would become central to the Tenofovir story.
Tenofovir Disoproxil Fumarate (TDF): The First-Generation Pro-Drug
The first successful pro-drug was Tenofovir Disoproxil Fumarate (TDF). The design principle was to mask the two negative charges of the phosphonate group with lipophilic disoproxil moieties.[3] This chemical modification dramatically enhanced oral absorption.[6] Once absorbed and inside the body, cellular esterases cleave the disoproxil groups, releasing the active Tenofovir.[3]
TDF, under the brand name Viread, received its first FDA approval for the treatment of HIV in 2001, followed by an approval for chronic hepatitis B in 2008.[6][7]
Experimental Protocol: Synthesis of Tenofovir Disoproxil Fumarate (TDF)
The following is a representative, multi-step synthesis protocol for TDF, based on publicly available information.[7][8][9]
Step 1: Esterification of Tenofovir
Combine Tenofovir ((R)-9-[2-(phosphonomethoxy)propyl]adenine) and triethylamine in a reaction vessel.
With stirring, add chloromethyl isopropyl carbonate dropwise at a controlled temperature (e.g., 20-30°C).[9]
After the addition is complete, heat the reaction mixture to 50-60°C and maintain for several hours until the reaction is complete, as monitored by a suitable analytical method like TLC or HPLC.[9]
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess triethylamine.
Add water to the residue and extract the product into an organic solvent such as ethyl acetate.[9]
Combine the organic phases and concentrate to yield the crude Tenofovir Disoproxil.
Step 2: Salt Formation
Dissolve the crude Tenofovir Disoproxil in isopropanol.
Add fumaric acid to the solution while stirring at room temperature until fully dissolved.[7]
Heat the mixture to 55-65°C and hold for approximately 2 hours to facilitate salt formation.[7]
Cool the solution in a controlled manner, for instance, to 0-5°C, to induce crystallization.[7]
Filter the resulting solid, wash with cold isopropanol, and dry under vacuum to yield the final Tenofovir Disoproxil Fumarate product.[7]
Tenofovir Alafenamide (TAF): The Second-Generation "Smart" Pro-Drug
While TDF was a major success, the high circulating plasma concentrations of Tenofovir led to concerns about long-term renal and bone toxicity.[10][11] This prompted the development of a second-generation pro-drug, Tenofovir Alafenamide (TAF).
TAF was designed as a "smart" pro-drug, engineered to be more stable in plasma and to more efficiently deliver Tenofovir into target cells, such as lymphocytes.[10][11] This is achieved through a phosphonamidate structure.[11] Once inside the target cell, TAF is primarily cleaved by the enzyme cathepsin A, leading to high intracellular concentrations of the active Tenofovir diphosphate (TFV-DP) and approximately 90% lower circulating plasma levels of Tenofovir compared to TDF.[10][12]
This targeted delivery mechanism allows for a much lower dose of TAF (typically 25 mg) to achieve similar or greater antiviral efficacy compared to the 300 mg dose of TDF, with an improved safety profile.[9][11] TAF received FDA approval for HIV treatment in 2015 and for hepatitis B in 2016.[13]
Experimental Protocol: Synthesis of Tenofovir Alafenamide (TAF)
The synthesis of TAF is more complex due to the chiral center at the phosphorus atom. The following is a generalized protocol based on patent literature.[2][14][15]
Activation of PMPA: The starting material, PMPA (Tenofovir), is first activated by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride to form a dichloridate intermediate (PMPA-2Cl).[2]
One-Pot Reaction: In a "one-pot" method, the PMPA-2Cl is reacted sequentially with phenol and then L-alanine isopropyl ester in the presence of an organic base and an organic solvent at low temperatures (e.g., -30 to -20°C).[2] This reaction yields a diastereomeric mixture of TAF.
Diastereomeric Resolution: The desired (S)-diastereomer is separated from the mixture. This can be achieved through crystallization techniques, sometimes involving the formation of a salt with a chiral acid like L-tartaric acid to facilitate the separation.[14]
Purification and Salt Formation: The isolated diastereomerically pure TAF is then further purified. For pharmaceutical use, it is often converted to a fumarate salt (TAF fumarate).
Mechanism of Antiviral Action
Tenofovir exerts its antiviral effect as a nucleotide reverse transcriptase inhibitor (NtRTI).[3] The mechanism is consistent for both HIV and HBV, although the target enzyme in HBV is a DNA polymerase with reverse transcriptase activity.[1][14]
Intracellular Phosphorylation: After the pro-drug is cleaved to release Tenofovir, it is phosphorylated by cellular kinases to its active form, Tenofovir diphosphate (TFV-DP).[3]
Competitive Inhibition: TFV-DP is an analogue of deoxyadenosine 5'-triphosphate (dATP). It competes with the natural dATP for incorporation into the growing viral DNA chain by the viral reverse transcriptase.[14]
Chain Termination: Once incorporated, Tenofovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This results in the termination of DNA chain elongation, thereby halting viral replication.[3][16]
Experimental Protocol: In Vitro Antiviral Activity Assay (EC50 Determination)
This protocol outlines a method to determine the 50% effective concentration (EC50) of Tenofovir compounds against HIV-1 in a lymphocyte cell line.[17]
Cell Preparation: Seed a suitable T-lymphocyte cell line (e.g., MT-2 cells) in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well).[17]
Compound Dilution: Prepare a series of dilutions of the test compound (TDF or TAF) in complete cell culture medium.
Infection and Treatment: Add the diluted compounds to the cells. Subsequently, infect the cells with a known titer of HIV-1. Include appropriate controls: uninfected cells and infected but untreated cells.[17]
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 5 days) at 37°C in a humidified 5% CO2 incubator.[17]
Viability Assessment: Assess cell viability using a method that measures the cytopathic effect of the virus, such as the MTT assay. Add MTT solution to each well, incubate, and then solubilize the formazan crystals with DMSO.[17]
Data Analysis: Read the absorbance on a plate reader. Calculate the percentage of inhibition for each drug concentration relative to the controls. Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to determine the EC50 value.[17]
Clinical Development and Comparative Efficacy
The clinical development of Tenofovir compounds has been marked by large-scale, randomized controlled trials that have established their efficacy and safety profiles.
Pivotal Trials for TDF
One of the key trials for TDF in treatment-naïve HIV patients was Study 903 . This was a randomized, double-blind, active-controlled trial comparing a TDF-based regimen to a stavudine (d4T)-based regimen.[16] The trial demonstrated the potent and sustained antiviral activity of TDF.[16] Subsequent studies and real-world use confirmed its efficacy but also highlighted the long-term risks of nephrotoxicity and reductions in bone mineral density (BMD).[18]
Comparative Trials: TAF vs. TDF
The development of TAF was supported by two large Phase 3, double-blind trials (Studies 104 and 111) in treatment-naïve HIV-1 infected adults. These studies compared a single-tablet regimen containing TAF to one containing TDF (E/C/F/TAF vs. E/C/F/TDF, also known as Genvoya® and Stribild®, respectively).[19]
The results at 96 weeks demonstrated that the TAF-based regimen was non-inferior to the TDF-based regimen in terms of virologic suppression.[19] Crucially, the TAF regimen showed a statistically significant improvement in markers of renal and bone safety.[19]
Parameter
TAF-based Regimen
TDF-based Regimen
Significance
Virologic Suppression (HIV-1 RNA <50 c/mL at 96 weeks)
86.6%
85.2%
Non-inferior
Median Change in Hip BMD at 96 weeks
-0.66%
-3.36%
p < 0.001
Median Change in Spine BMD at 96 weeks
-0.85%
-3.28%
p < 0.001
Median Change in Serum Creatinine at 96 weeks
+0.09 mg/dL
+0.05 mg/dL
p < 0.001
Discontinuation due to Renal Adverse Events
0
10 cases
p < 0.001
Table 1: Comparative Efficacy and Safety Data from Pooled Phase 3 Trials (Studies 104 & 111) at 96 Weeks.[19][20]
The TAF Development Controversy
The transition from TDF to TAF has not been without controversy. Lawsuits have alleged that Gilead Sciences intentionally delayed the development of TAF, which early studies suggested might be a safer alternative, in order to maximize profits from its TDF patents before they expired.[21][22] These legal challenges raise important questions about a pharmaceutical manufacturer's duty of care and the balance between business strategy and public health.
The Future of Tenofovir: Next-Generation Compounds
Research into Tenofovir pro-drugs continues. The focus is on further enhancing targeted delivery and minimizing off-target effects. One promising area is the development of lipid-based pro-drugs.[4][21] These compounds are designed to be incorporated into chylomicrons, the body's natural fat transport system, potentially leading to enhanced uptake into the lymphatic system, a key reservoir for HIV.[21] These next-generation compounds, such as CMX-157 and other lipid conjugates, are in various stages of preclinical and early clinical development and may offer even more potent and safer options for the future.[4]
Conclusion
The discovery and evolution of Tenofovir represent a triumph of medicinal chemistry and rational drug design. From the foundational work on acyclic nucleoside phosphonates by Antonín Holý to the development of sophisticated pro-drug strategies by Gilead Sciences, the journey of Tenofovir has transformed the treatment of HIV and HBV. The transition from TDF to TAF exemplifies the ongoing effort to improve the safety and tolerability of long-term antiviral therapy. As research continues into next-generation compounds, the legacy of Tenofovir is set to continue, offering hope for even better therapeutic options for patients worldwide.
References
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What is the mechanism of Tenofovir? (2024, July 17). Patsnap Synapse. Retrieved March 15, 2026, from [Link]
Building a Better Tenofovir: Oral Prodrug GS-7340 Outperforms "Old" Tenofovir, Research Finds. (2013, March 7). TheBodyPro. Retrieved March 15, 2026, from [Link]
Gilead Begins Multinational Phase III Trial of Once-Daily Oral Anti-HIV Drug, Tenofovir Disoproxil Fumarate, in Treatment-Naïve Patients. (2000, June 12). Gilead Sciences. Retrieved March 15, 2026, from [Link]
Wohl, D., Oka, S., Clumeck, N., Clarke, A., Brinson, C., Stephens, J., Tashima, K., Arribas, J. R., Rashbaum, B., Cheret, A., Brunetta, J., Mussini, C., Tebas, P., Sax, P. E., Cheng, A., Zhong, L., Callebaut, C., Das, M., & Fordyce, M. (2016). A Randomized, Double-Blind Comparison of Tenofovir Alafenamide Versus Tenofovir Disoproxil Fumarate, Each Coformulated With Elvitegravir, Cobicistat, and Emtricitabine for Initial HIV-1 Treatment: Week 96 Results. Journal of Acquired Immune Deficiency Syndromes, 72(1), 58–64.
Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? (n.d.). Hivandmore.de. Retrieved March 15, 2026, from [Link]
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Gupta, S. K., Post, F. A., Arribas, J. R., Eron, J. J., Jr, Wohl, D. A., Clarke, A. E., Sax, P. E., Stellbrink, H. J., Esser, S., Pozniak, A. L., Podzamczer, D., Waters, L., Orkin, C., Rockstroh, J. K., Mudrikova, T., Negredo, E., Elion, R. A., Guo, S., Zhong, L., … Brainard, D. M. (2019). Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials. AIDS, 33(9), 1455–1465.
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Forrest, C. A., Gold, H. B., Krunic, M., Jean, A., Lin, K. Y., Wang, J., Schinazi, R. F., & Painter, G. R. (2019). Next-Generation Reduction Sensitive Lipid Conjugates of Tenofovir: Antiviral Activity and Mechanism of Release. ACS infectious diseases, 5(4), 549–553.
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theoretical mechanism of action of Tenofovir Dibenzyloxy Isopropyl Carbamate
An In-Depth Technical Guide to the Theoretical Mechanism of Action of Tenofovir Dibenzyloxy Isopropyl Carbamate Authored for Researchers, Scientists, and Drug Development Professionals Abstract Tenofovir is a cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Theoretical Mechanism of Action of Tenofovir Dibenzyloxy Isopropyl Carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tenofovir is a cornerstone of antiretroviral therapy, but its inherent hydrophilicity and poor oral bioavailability necessitate the use of prodrug strategies.[1] Marketed versions like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) have successfully addressed these limitations, yet the quest for prodrugs with optimized stability, targeted delivery, and enhanced safety profiles continues. This guide introduces a theoretical prodrug, Tenofovir Dibenzyloxy Isopropyl Carbamate (TDIC), to explore an advanced prodrug construct. We will deconstruct its chemical design, propose a detailed multi-stage bioactivation cascade, and outline the rigorous experimental methodologies required to validate its mechanism of action, from initial enzymatic cleavage to the ultimate inhibition of viral reverse transcriptase.
Introduction: The Rationale for Advanced Tenofovir Prodrugs
Tenofovir is a potent acyclic nucleoside phosphonate analogue of adenosine monophosphate.[2] Its active metabolite, tenofovir diphosphate (TFV-DP), is a powerful inhibitor of viral reverse transcriptase (RT) and is used in the treatment of HIV and Hepatitis B virus (HBV) infections.[3][4] However, the phosphonate group is dianionic at physiological pH, severely limiting its ability to cross cellular membranes and resulting in low oral bioavailability.[1][5]
Prodrugs are inactive chemical derivatives that, upon administration, are converted in vivo to the active parent drug through enzymatic or chemical reactions.[6][7] This approach has been critical for tenofovir, leading to two successful clinical entities:
Tenofovir Disoproxil Fumarate (TDF): An ester-based prodrug that is primarily hydrolyzed by plasma and gut esterases to release tenofovir systemically.[8]
Tenofovir Alafenamide (TAF): A phosphonamidate prodrug that exhibits greater plasma stability and is efficiently metabolized intracellularly by Cathepsin A (CatA), leading to higher intracellular concentrations of the active drug at lower doses.[9][10]
This guide focuses on a theoretical next-generation prodrug, Tenofovir Dibenzyloxy Isopropyl Carbamate (TDIC) . By combining the principles of ester and carbamate chemistry, this construct serves as a model to discuss how novel promoieties can be engineered to finely tune pharmacokinetics, control the site of activation, and potentially improve the therapeutic index.
Deconstructing the TDIC Moiety: A Design for Controlled Activation
The "Dibenzyloxy Isopropyl Carbamate" moiety is a multi-component system designed to mask the phosphonate group of tenofovir. Each component has a distinct theoretical role.
Dibenzyloxy Groups: Two benzyl groups are attached via ester linkages to the phosphonate. Their primary function is to neutralize the negative charges of the phosphonate, dramatically increasing the molecule's lipophilicity. This is crucial for facilitating passive diffusion across the intestinal epithelium and target cell membranes.[11] These benzyl esters are designed to be substrates for ubiquitous carboxylesterase enzymes.[12]
Isopropyl Carbamate Linker: A carbamate functional group connects the promoiety to the tenofovir molecule. Carbamate linkers are often more stable against spontaneous hydrolysis in aqueous environments and plasma compared to simple esters.[7][13] This enhanced stability can prevent premature drug release in systemic circulation, potentially reducing off-target effects.[14] The activation of this linker is theorized to be mediated by specific intracellular carboxylesterases (e.g., CES1, CES2), which are highly expressed in tissues like the liver and within lymphocytes.[15][16] The isopropyl group provides steric bulk, which can be used to modulate the rate of enzymatic cleavage and further refine the drug's stability profile.
The Theoretical Bioactivation Cascade of TDIC
The conversion of TDIC to the active TFV-DP is proposed to occur via a multi-stage enzymatic process. This pathway ensures that the active drug is primarily generated inside the target cells, maximizing efficacy and minimizing systemic exposure.
Stage 1: Initial Ester Hydrolysis
Upon absorption, TDIC is expected to encounter various esterases in the plasma, liver, and other tissues. The benzyloxy ester bonds are the most likely initial targets for hydrolysis by enzymes such as human carboxylesterase 1 (hCES1), which is abundant in the liver.[16] Cleavage of one or both benzyl groups would yield a charged intermediate, which would be more water-soluble and primed for the next activation step.
Stage 2: Intracellular Carbamate Cleavage
Following cellular uptake, the crucial carbamate bond is cleaved. This step is likely catalyzed by intracellular enzymes like Cathepsin A or hCES1, which are known to hydrolyze complex ester and amide bonds, including those found in the TAF prodrug.[9] This enzymatic action releases tenofovir, now unmasked and ready for phosphorylation.
Stage 3: Anabolic Phosphorylation
Once tenofovir is liberated within the cytoplasm, it is recognized by cellular kinases. In a two-step phosphorylation process, tenofovir is first converted to tenofovir monophosphate (TFV-MP) and subsequently to the pharmacologically active tenofovir diphosphate (TFV-DP) .[1][17]
Stage 4: Target Engagement and Chain Termination
TFV-DP is a structural analogue of the natural substrate deoxyadenosine triphosphate (dATP).[2] It competitively inhibits the viral reverse transcriptase enzyme. When the enzyme mistakenly incorporates TFV-DP into the nascent strand of viral DNA, replication is halted. Because tenofovir lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond, it acts as a definitive chain terminator, preventing the completion of viral DNA synthesis.[3][4][18]
Visualization of the Activation Pathway
The following diagram illustrates the complete theoretical mechanism, from the intact prodrug to its final inhibitory action.
Caption: Proposed bioactivation pathway of Tenofovir Dibenzyloxy Isopropyl Carbamate (TDIC).
Experimental Validation: A Framework for Mechanistic Proof
The proposed mechanism of action must be validated through a series of rigorous in vitro experiments. The following protocols provide a blueprint for this process.
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To determine the susceptibility of TDIC to hydrolysis by key metabolic enzymes found in the liver and intestine.
Methodology:
Preparation: Prepare solutions of TDIC (1 µM) in phosphate buffer (pH 7.4).
Incubation: Incubate TDIC with human liver microsomes (HLM) and human intestinal microsomes (HIM) at 37°C. These preparations are rich in hCES1 and hCES2, respectively.[13][16] Include a positive control (e.g., a known ester prodrug) and a negative control (incubation without microsomes).
Sampling: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
Reaction Quenching: Immediately stop the enzymatic reaction by adding ice-cold acetonitrile.
Analysis: Centrifuge the samples to pellet proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent TDIC.
Data Interpretation: Calculate the metabolic half-life (t½) of TDIC in each microsomal preparation. A shorter half-life indicates greater susceptibility to enzymatic cleavage.
Protocol 2: Intracellular Metabolism and TFV-DP Accumulation Assay
Objective: To confirm that TDIC is metabolized intracellularly to the active TFV-DP and to quantify its accumulation over time.
Methodology:
Cell Culture: Culture target cells, such as human peripheral blood mononuclear cells (PBMCs) or a T-lymphocyte cell line (e.g., CEM-CCRF), to a density of 1x10⁶ cells/mL.
Treatment: Treat the cells with TDIC at a concentration of 10 µM. Use TDF and TAF as comparators.
Incubation and Sampling: Incubate the cells at 37°C. At various time points (e.g., 2, 4, 8, 12, and 24 hours), harvest the cells by centrifugation.
Cell Lysis: Wash the cell pellet with cold PBS to remove extracellular drug. Lyse the cells with 70% methanol to extract intracellular metabolites.
Analysis: Analyze the cell lysate via LC-MS/MS to quantify the intracellular concentrations of tenofovir, TFV-MP, and TFV-DP.[2][10]
Data Interpretation: Plot the concentration of TFV-DP over time. Higher and more sustained levels of TFV-DP compared to controls would indicate efficient intracellular delivery and activation.
Advanced Analytical Application Note: Tenofovir Dibenzyloxy Isopropyl Carbamate Reference Standard
Introduction & Mechanistic Insight Tenofovir is a foundational nucleotide analog reverse transcriptase inhibitor (NtRTI) utilized in the treatment of HIV-1 and Hepatitis B. The synthesis of its highly bioavailable prodru...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Insight
Tenofovir is a foundational nucleotide analog reverse transcriptase inhibitor (NtRTI) utilized in the treatment of HIV-1 and Hepatitis B. The synthesis of its highly bioavailable prodrugs—such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)—requires complex protection and functionalization strategies. Tenofovir Dibenzyloxy Isopropyl Carbamate (CAS: 1391052-09-7) is a critical synthetic intermediate and process impurity encountered during these manufacturing workflows (1)[1].
Causality of Formation: Mechanistically, this impurity arises when the phosphonic acid moiety of Tenofovir is masked by dibenzyloxy protecting groups, and the exocyclic N6-amine of the adenine ring undergoes unintended carbamoylation with an isopropyl group (often from isopropyl chloroformate or chloromethyl isopropyl carbonate used in prodrug synthesis). If these protecting groups are incompletely cleaved, the resulting compound persists as a highly lipophilic impurity. Quantifying this impurity is a strict regulatory requirement to ensure API safety and efficacy under ICH Q3A guidelines (2)[2].
Analytical workflow for Tenofovir Dibenzyloxy Isopropyl Carbamate impurity profiling.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions (Self-Validating System)
Because Tenofovir Dibenzyloxy Isopropyl Carbamate contains two bulky, hydrophobic benzyl groups and an isopropyl carbamate moiety, it is highly lipophilic and poorly soluble in standard aqueous diluents used for the parent API.
Step 1: Diluent Preparation. Prepare a mixture of Methanol:Water (30:70, v/v). Degas via sonication for 10 minutes.
Step 2: Stock Solution (100 µg/mL). Accurately weigh 5.0 mg of the reference standard into a 50 mL volumetric flask. Causality Note: Dissolve first in 10 mL of dichloromethane. Initial solubilization in a non-polar solvent ensures complete dissolution, preventing micro-particulate suspension that causes erratic peak areas. Dilute to volume with isopropanol.
Step 3: Working Standard (1.0 µg/mL). Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask and make up to the mark with the Methanol:Water diluent.
Step 4: System Suitability Gatecheck. Inject the working standard in triplicate before running API samples. Validation criteria: The system is cleared for analysis only if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.
Protocol 2: RP-HPLC Method for Impurity Profiling
The primary analytical challenge is separating the highly polar parent API from this extremely hydrophobic impurity.
Column Selection: Core-shell Biphenyl, 250 x 4.6 mm, 5 µm. Causality Note: A biphenyl stationary phase is explicitly chosen over standard C18 because it provides enhanced π-π interactions. This is highly selective for the aromatic benzyl protecting groups and the purine ring of the impurity, ensuring baseline resolution from other process degradants (3)[3].
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Milli-Q Water. Causality Note: TFA acts as an ion-pairing agent and lowers the pH to protonate residual column silanols (reducing peak tailing) while stabilizing the ionization state of the purine nitrogen atoms (4)[4].
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C ± 2°C.
Detection: UV at 225 nm (Optimal wavelength for capturing both the dibenzyloxy and purine chromophores).
Table 2: Gradient Elution Program & System Suitability Criteria
The gradient must start highly aqueous to retain the polar API, followed by a steep organic ramp to force the elution of the lipophilic Dibenzyloxy Isopropyl Carbamate impurity.
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Rationale
0.0
95
5
Retain polar API (Tenofovir) and early degradants
15.0
50
50
Elute moderately polar intermediates
35.0
10
90
Elute lipophilic Dibenzyloxy Isopropyl Carbamate
45.0
10
90
High-organic column wash
46.0
95
5
Re-equilibration
55.0
95
5
End of run
System Suitability Targets:
Resolution (Rs) between Tenofovir and Impurity: > 10.0
Theoretical Plates (N) for Impurity Peak: > 10,000
A stability-indicating HPLC method for the determination of potential impurities in a new fixed dose combination of dolutegravir
Source: scispace.com
URL:3
CN111239286B - Method for detecting genotoxic impurities in tenofovir
Source: google.com (Patents)
URL:4
Quantitation of APIs and impurities in multi-component drugs by ternary gradient reversed phase chromatography with charged aerosol detection
Source: thermofisher.com
URL:2
HPLC method for Tenofovir Dibenzyloxy Isopropyl Carbamate analysis
An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Tenofovir Dibenzyloxy Isopropyl Carbamate Authored by: A Senior Application Scientist Introduction Tenofovir...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Tenofovir Dibenzyloxy Isopropyl Carbamate
Authored by: A Senior Application Scientist
Introduction
Tenofovir, a cornerstone in the management of HIV and Hepatitis B infections, is a nucleotide reverse transcriptase inhibitor.[1] Its therapeutic efficacy is often enhanced through the development of prodrugs to improve oral bioavailability. Tenofovir Dibenzyloxy Isopropyl Carbamate is one such prodrug, and ensuring its purity, potency, and stability is paramount in drug development and quality control. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tenofovir Dibenzyloxy Isopropyl Carbamate. The method is designed for accuracy, precision, and specificity, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]
The development of this method was predicated on the physicochemical properties of Tenofovir and its other prodrugs, such as Tenofovir Disoproxil Fumarate (TDF).[4][5] A reversed-phase HPLC approach was selected due to its wide applicability in the analysis of pharmaceutical compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation and validation of this analytical method.
Materials and Methods
Instrumentation
HPLC System: A gradient-capable HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector.
Data Acquisition and Processing: Chromatographic data software for instrument control, data acquisition, and analysis.
Column: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like Tenofovir prodrugs.[6]
Mobile Phase: A phosphate buffer provides good pH control, which is crucial for the retention and peak shape of ionizable compounds. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength.
Gradient Elution: A gradient is employed to ensure the elution of the main analyte with a good peak shape and to separate it from potential impurities and degradation products with different polarities.
Detection Wavelength: The UV detection wavelength of 260 nm is selected based on the UV absorbance maximum of the purine chromophore in the Tenofovir molecule.[4][7]
Experimental Protocols
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Tenofovir Dibenzyloxy Isopropyl Carbamate reference standard in a 25 mL volumetric flask with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Solution: Prepare the sample solution by dissolving the test substance in methanol to achieve a target concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3]
1. System Suitability:
Inject the working standard solution (e.g., 20 µg/mL) six times.
The %RSD of the peak area and retention time should be less than 2.0%.
The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.0.
2. Specificity (Forced Degradation Studies):
Subject the sample solution to stress conditions to induce degradation.
Acid Degradation: 0.1 M HCl at 60°C for 2 hours.
Base Degradation: 0.1 M NaOH at 60°C for 2 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
Thermal Degradation: Dry heat at 80°C for 24 hours.
Analyze the stressed samples and compare the chromatograms with that of an unstressed sample. The method is specific if the main peak is well-resolved from any degradation product peaks.
3. Linearity:
Inject the working standard solutions at a minimum of five concentration levels (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
Plot a calibration curve of peak area versus concentration.
The correlation coefficient (r²) should be greater than 0.999.
4. Accuracy (% Recovery):
Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
The mean recovery should be within 98.0% to 102.0%.[2]
5. Precision:
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day. The %RSD should be less than 2.0%.
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be less than 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or by using the standard deviation of the response and the slope of the calibration curve.[2]
7. Robustness:
Intentionally vary critical method parameters to assess the method's reliability.
Parameters to vary:
Flow rate (± 0.1 mL/min)
Column temperature (± 2°C)
Mobile phase pH (± 0.2 units)
The system suitability parameters should remain within the acceptable limits.
Visualization of Workflows
Caption: Logical relationship of method validation parameters.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of Tenofovir Dibenzyloxy Isopropyl Carbamate. The detailed protocol and validation parameters, rooted in ICH guidelines, ensure the reliability and accuracy of the results. This method is suitable for routine quality control analysis, stability studies, and impurity profiling in the pharmaceutical industry. The provided workflows and rationale aim to equip researchers and scientists with the necessary tools to successfully implement and adapt this method for their specific needs.
References
International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
TSI Journals. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Tenofovir Disoproxil. [Link]
Research Journal of Pharmacy and Technology. (n.d.). Validated RP-HPLC Method Development for Estimation of Tenofovir Disoproxil Fumarate from Plasma. [Link]
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]
TSI Journals. (2020, November 16). Method Development and Validation of Stability Indicating HPLC Assay for the Determination of Tenofovir Alafenamide Fumarate in Tablet Formulation. [Link]
Biosciences Biotechnology Research Asia. (n.d.). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. [Link]
ResearchGate. (2025, August 10). (PDF) Validated RP-HPLC method development for estimation of Tenofovir Disoproxil Fumarate from plasma. [Link]
National Center for Biotechnology Information. (n.d.). Tenofovir. PubChem Compound Database. [Link]
Der Pharma Chemica. (n.d.). Stability indicating RP-HPLC method development and validation of Tenofovir in Bulk and Pharmaceutical formulation. [Link]
Pharmaffiliates. (n.d.). CAS No: 1391052-09-7 | Product Name : Tenofovir Dibenzyloxy Isopropyl Carbamate. [Link]
IJCRT.org. (2024, August 8). NEW HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TENOFOVIR IN MARKETED PREPARATIONS. [Link]
National Center for Biotechnology Information. (n.d.). RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form. [Link]
ResearchGate. (n.d.). RP‐HPLC Method for the Determination of Tenofovir in Pharmaceutical Formulations and Spiked Human Plasma. [Link]
IJCPS. (n.d.). Isolation, Characterization of Two New Impurities in Tenofovir Disoproxil Fumarate. [Link]
ResearchGate. (n.d.). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. [Link]
Der Pharma Chemica. (n.d.). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. [Link]
TSI Journals. (2012, March 10). Industrially viable synthesis of tenofovir a key intermediate of tenofovir disoproxil fumarate and related impurities. [Link]
Der Pharma Chemica. (n.d.). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. [Link]
Application Note: A Validated LC-MS/MS Protocol for the Robust Quantification of Tenofovir Dibenzyloxy Isopropyl Carbamate in Human Plasma
Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tenofovir Dibenzyloxy Isopropyl Carbamate (TDIC), a nov...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tenofovir Dibenzyloxy Isopropyl Carbamate (TDIC), a novel prodrug of Tenofovir, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The methodology emphasizes the critical considerations for prodrug bioanalysis, including strategies to mitigate ex vivo instability. The protocol employs a straightforward protein precipitation extraction, followed by rapid and selective chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer in the positive electrospray ionization mode with multiple reaction monitoring (MRM). This method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4]
Introduction: The Rationale for TDIC Quantification
Tenofovir is a potent nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and Hepatitis B infections.[5][6][7] To improve its oral bioavailability and cellular permeability, various prodrug strategies have been employed. Tenofovir Dibenzyloxy Isopropyl Carbamate (TDIC) represents one such approach, designed to enhance the delivery of the active moiety, Tenofovir.
The accurate quantification of the intact prodrug in biological matrices is paramount for several reasons:
Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of the prodrug itself.
Bioavailability Assessment: To determine the extent and rate at which the prodrug is absorbed and becomes available at the site of action or in the systemic circulation.
Metabolic Stability: To assess the rate and extent of its conversion to the active drug, Tenofovir, both in vivo and ex vivo.
A significant challenge in the bioanalysis of prodrugs, particularly those with ester or carbamate linkages, is their potential for ex vivo hydrolysis in biological matrices like plasma, which contains various esterases and other enzymes.[8][9] This can lead to an underestimation of the prodrug concentration and an overestimation of the active metabolite, thereby compromising the integrity of pharmacokinetic data.[9] This protocol incorporates specific measures to address this instability, ensuring the generation of reliable and reproducible data.
Experimental Workflow and Design
The overall analytical workflow is designed for efficiency and accuracy, from sample receipt to final data analysis.
Caption: Figure 1: Overall experimental workflow for TDIC quantification.
Materials and Reagents
Analytes: Tenofovir Dibenzyloxy Isopropyl Carbamate (TDIC) reference standard (CAS: 1391052-09-7), Tenofovir reference standard (CAS: 147127-20-6).[10][11][12]
Internal Standard (IS): An ideal IS would be a stable isotope-labeled (SIL) version of TDIC (e.g., ¹³C₆-TDIC or d₇-TDIC). If unavailable, a structurally similar compound with comparable extraction and ionization properties that is not present in the matrix should be used. For this protocol, we will proceed with the assumption that a suitable SIL-IS is available. Alternatively, Tenofovir-d6 can be used to monitor the active metabolite.
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (≥98%), and Water (Type I, 18.2 MΩ·cm).
Biological Matrix: Human plasma with K₂EDTA as an anticoagulant. To inhibit enzymatic degradation, it is highly recommended to collect blood in tubes containing an esterase inhibitor, such as sodium fluoride, or to immediately acidify the plasma upon separation.[8]
Equipment: Analytical balance, calibrated pipettes, vortex mixer, refrigerated centrifuge, 1.5 mL polypropylene microcentrifuge tubes, UPLC system, and a triple quadrupole mass spectrometer.
Detailed Protocols
Preparation of Stock and Working Solutions
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of TDIC and the Internal Standard (IS) into separate 1 mL volumetric flasks. Dissolve in methanol to the mark. These solutions should be stored at -20°C.
Working Standard Solutions: Prepare serial dilutions of the TDIC stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working standards for the calibration curve and quality control samples.
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution in a 50:50 (v/v) mixture of acetonitrile and water.
Preparation of Calibration Standards and Quality Control (QC) Samples
Prepare calibration standards by spiking 95 µL of blank human plasma with 5 µL of the appropriate TDIC working standard solution. This yields a standard curve over a desired concentration range (e.g., 0.5 - 500 ng/mL).
Prepare QC samples in the same manner at a minimum of four concentration levels:
Lower Limit of Quantification (LLOQ)
Low QC (LQC): ~3x LLOQ
Medium QC (MQC): Mid-range of the calibration curve
High QC (HQC): ~80% of the upper limit of quantification (ULOQ)
Sample Preparation: Protein Precipitation
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
Add 20 µL of the IS working solution (100 ng/mL) to all tubes except the blank matrix sample.
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to precipitate proteins and simultaneously stabilizes the carbamate prodrug by creating an acidic environment that inhibits enzymatic activity.[13]
Vortex vigorously for 1 minute.
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
Dilute with 200 µL of water containing 0.1% formic acid to reduce the organic content of the injected sample, improving peak shape.
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the optimized instrumental parameters.
*Note: The product ion m/z 272.1 corresponds to the cleavage of the dibenzyloxy phosphonate group. The product ion m/z 176.1 corresponds to the adenine base with the ribose moiety. These are predicted transitions and require empirical optimization on the specific mass spectrometer. The Internal Standard transition is hypothetical for a SIL-IS.[14][15]
Bioanalytical Method Validation
The method must be validated according to regulatory guidelines to ensure its reliability for the intended application.[2][16][17] The validation process is a self-validating system that confirms the performance of the protocol.
Caption: Figure 2: Key parameters for bioanalytical method validation.
Table 4: Validation Acceptance Criteria
Parameter
Acceptance Criteria
Selectivity
No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources.
Linearity
Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% for LLOQ).
Accuracy
Mean concentration at each QC level should be within ±15% of the nominal value (±20% for LLOQ).
Precision
Coefficient of variation (CV) should not exceed 15% for QC samples (20% for LLOQ).
Matrix Effect
The CV of the IS-normalized matrix factor should be ≤15% across at least 6 lots of matrix.
Stability
Mean concentrations of stability QCs should be within ±15% of the nominal concentration.
This table is a summary based on FDA and EMA guidelines.[1][4]
A critical component of validation for a prodrug like TDIC is the assessment of its stability in the biological matrix under various conditions (bench-top, freeze-thaw cycles, long-term storage).[8][13] This is crucial to ensure that the measured concentration reflects the true in vivo concentration at the time of sampling. It is recommended to perform these stability tests by analyzing for both the disappearance of the prodrug (TDIC) and the appearance of the active metabolite (Tenofovir).
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the quantification of Tenofovir Dibenzyloxy Isopropyl Carbamate in human plasma. By implementing robust sample preparation techniques that ensure analyte stability and leveraging the selectivity and sensitivity of modern tandem mass spectrometry, this method is well-suited for regulated bioanalysis in support of drug development programs. The detailed validation framework ensures that the data generated is accurate, precise, and reliable, adhering to the highest scientific and regulatory standards.
References
Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. MDPI. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. Virscio.com. [Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone. [Link]
Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
Determination and validation of Tenofovir in Human Plasma using LC-MS/MS. IJCRT.org. [Link]
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
Rapid and Specific Liquid Chromatographic Tandem Mass Spectrometric Determination of Tenofovir in Human Plasma and its Fragmentation. Sciendo. [Link]
Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. PubMed. [Link]
Experiences with the development and validation of bioanalytical methods for prodrugs. ICON plc. [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. ResearchGate. [Link]
Development and validation of a LC–MS/MS assay for tenofovir and tenofovir alafenamide in human plasma: Application in a bioequivalence study. ResearchGate. [Link]
Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. PMC. [Link]
A Simple Liquid Chromatographic Method for the Determination of Tenofovir in Rat Plasma and Its Application to Pharmacokinetic Studies. AKJournals. [Link]
An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer. PubMed. [Link]
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. GMP-Report. [Link]
An LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring. PubMed. [Link]
The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards. Semantic Scholar. [Link]
Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. PMC. [Link]
LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots. PMC. [Link]
CAS No : 1391052-09-7 | Product Name : Tenofovir Dibenzyloxy Isopropyl Carbamate. Pharmaffiliates. [Link]
Simultaneous Quantification of Doravirine, Lamivudine, and Tenofovir Disoproxil Fumarate in Human Plasma by UPLC-MS/MS: Method Development and Validation. Turkish Journal of Pharmaceutical Sciences. [Link]
Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry (RSC Publishing). [Link]
Bioanalytical Method Development: Focus on Prodrugs. BioPharma Services. [Link]
Application Note: Comprehensive Structural Elucidation of Tenofovir Dibenzyloxy Isopropyl Carbamate using Advanced NMR Spectroscopy
Introduction: The Imperative for Characterizing Tenofovir Derivatives Tenofovir is a cornerstone of antiretroviral therapy, acting as a nucleotide reverse transcriptase inhibitor (NRTI) to combat HIV and Hepatitis B infe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Characterizing Tenofovir Derivatives
Tenofovir is a cornerstone of antiretroviral therapy, acting as a nucleotide reverse transcriptase inhibitor (NRTI) to combat HIV and Hepatitis B infections.[1] However, its inherent polarity and low oral bioavailability necessitated the development of prodrugs, such as Tenofovir Disoproxil Fumarate (TDF). The complex, multi-step synthesis of these prodrugs can lead to the formation of various process-related impurities and intermediates.[1][2] Tenofovir Dibenzyloxy Isopropyl Carbamate is one such derivative, potentially arising as a synthetic intermediate where the phosphonic acid is protected by benzyl groups and the exocyclic amine of the adenine base is modified with an isopropyl carbamate moiety.
The precise identification and characterization of such compounds are mandated by regulatory bodies and are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of these novel chemical entities.[3] This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on the application of a suite of 1D and 2D NMR experiments for the complete structural characterization of Tenofovir Dibenzyloxy Isopropyl Carbamate.
Foundational Principles: A Multi-dimensional NMR Approach
The structural complexity of Tenofovir Dibenzyloxy Isopropyl Carbamate, with its multiple stereocenters, aromatic systems, and heteroatom linkages, necessitates a multi-dimensional NMR strategy. A simple one-dimensional (1D) proton (¹H) or carbon (¹³C) spectrum is insufficient for a complete assignment. Instead, we leverage a series of experiments, each providing a unique piece of the structural puzzle.
1D NMR (¹H, ¹³C & DEPT): Provides the fundamental census of proton and carbon environments, their chemical shifts, integrations (for protons), and carbon types (CH, CH₂, CH₃, or quaternary C via DEPT).
2D Homonuclear Correlation (COSY): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within isolated spin systems, such as the propyl chain or the isopropyl group.[4]
2D Heteronuclear Correlation (HSQC & HMBC): These experiments are the linchpin of the elucidation process.
HSQC (Heteronuclear Single Quantum Coherence) directly correlates each proton with its attached carbon, providing an unambiguous C-H one-bond linkage map.[4]
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for assembling the molecular fragments by connecting the spin systems identified in COSY.[4][5]
This systematic workflow, from sample preparation to the final integrated data analysis, forms a self-validating system for structural confirmation.
Molecular Structure Overview
A clear understanding of the target structure is essential before interpreting spectral data.
Figure 1: Chemical Structure of Tenofovir Dibenzyloxy Isopropyl Carbamate.
Experimental Protocols
Protocol 1: Sample Preparation
The quality of the NMR data is directly dependent on meticulous sample preparation.[6] The goal is to create a homogeneous solution free of particulate matter, which can degrade spectral quality.[7]
Materials:
Tenofovir Dibenzyloxy Isopropyl Carbamate (5-10 mg for ¹H; 20-30 mg for ¹³C and 2D NMR)
Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)
High-quality 5 mm NMR tubes
Glass Pasteur pipette and glass wool
Procedure:
Weighing: Accurately weigh 20-30 mg of the sample and transfer it to a clean, dry vial. A higher concentration is recommended for ¹³C and 2D experiments due to their lower sensitivity.[8]
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[6] DMSO-d₆ is an excellent choice for its ability to dissolve a wide range of polar organic molecules and for observing exchangeable protons (like N-H).[6]
Dissolution: Gently vortex or sonicate the vial for a few minutes to ensure complete dissolution of the sample.
Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into the NMR tube. This critical step removes any suspended solid particles that can disrupt the magnetic field homogeneity and lead to poor spectral resolution.[7][8]
Volume Check: Ensure the sample height in the NMR tube is approximately 4-5 cm, which corresponds to the active volume of the NMR probe's coils.[7]
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Protocol 2: NMR Data Acquisition
The following protocols are based on a standard 400 or 500 MHz NMR spectrometer.
A. 1D ¹H NMR Acquisition:
Insert the sample into the spectrometer.
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A narrow, symmetric solvent peak is indicative of good shimming.
Acquire a standard ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width covering -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
Process the data with Fourier transformation, phase correction, and baseline correction.
Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm).
Integrate all signals to determine the relative number of protons for each resonance.
B. 1D ¹³C & DEPT NMR Acquisition:
Using the same sample, switch to the ¹³C nucleus.
Acquire a standard proton-decoupled ¹³C spectrum. A 90° pulse angle, a spectral width of 0 to 200 ppm, and a relaxation delay of 2 seconds are typical. A sufficient number of scans (often several hundred to thousands) is required to achieve a good signal-to-noise ratio.
Acquire DEPT-135 and DEPT-90 spectra. These experiments differentiate carbon types:
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.
DEPT-90: Only CH signals are observed.
Process and calibrate the spectra.
C. 2D NMR (COSY, HSQC, HMBC) Acquisition:
COSY: Acquire a gradient-selected COSY (gCOSY) spectrum. This experiment reveals correlations between J-coupled protons, typically separated by two or three bonds.
HSQC: Acquire a gradient-selected HSQC (gHSQC) spectrum. This experiment maps direct, one-bond correlations between protons and their attached carbons.
HMBC: Acquire a gradient-selected HMBC (gHMBC) spectrum. This is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. The optimization for the long-range coupling constant (J) is typically set to 8-10 Hz.
Process all 2D spectra with appropriate window functions, Fourier transformation, and phasing.
Data Interpretation and Structural Assignment
The structural elucidation follows a logical workflow, integrating data from all experiments.
Figure 2: Workflow for NMR-based structural elucidation.
Expected Spectral Data Summary
The following table summarizes the expected chemical shifts and key correlations for Tenofovir Dibenzyloxy Isopropyl Carbamate. Actual values may vary slightly based on solvent and concentration.
Fragment / Moiety
Assignment
Expected ¹H Shift (δ, ppm)
Expected ¹³C Shift (δ, ppm)
Key HMBC Correlations (H → C)
Purine Core
H-2
~8.4
~152
C4, C6
H-8
~8.2
~141
C4, C5, N7-C
C4
-
~149
H2, H8
C5
-
~118
H8
C6
-
~155
H2
Tenofovir Backbone
N9-CH₂
~4.3-4.5
~45
C4, C8, C(H)-propyl
O-CH(R)
~4.1-4.3
~76
N9-CH₂, CH₃-propyl, P-CH₂
CH₃
~1.2 (d)
~17
O-CH(R), N9-CH₂
Phosphonate
P-CH₂-O
~3.8-4.0
~65 (d)
P, O-CH(R)
Benzyl Protecting Gps
O-CH₂-Ph (2x)
~5.0 (d)
~68
P, C(ipso)-Ph
Phenyl (10H)
~7.3-7.4
~127-136
O-CH₂
Isopropyl Carbamate
NH
~10.5
-
C6, C=O
C=O
-
~151
NH, O-CH(isopropyl)
O-CH(isopropyl)
~4.9-5.1 (sept)
~70
C=O, CH₃(isopropyl)
CH(CH₃)₂
~1.3 (d)
~22
O-CH(isopropyl), C=O
Note: (d) = doublet, (sept) = septet. Shifts for carbons attached to phosphorus may appear as doublets due to C-P coupling.
Step-by-Step Elucidation Logic
Identify Spin Systems (COSY):
A clear correlation between the methyl doublet (~1.2 ppm) and the methine proton (~4.2 ppm) will confirm the -CH(CH₃)- fragment of the tenofovir backbone.
A strong correlation between the isopropyl methyl doublet (~1.3 ppm) and its methine septet (~5.0 ppm) will define the isopropyl group.
The two protons of the N9-CH₂ group (~4.4 ppm) will likely be diastereotopic and show a correlation to the backbone methine.
Assign Direct C-H Pairs (HSQC):
Use the HSQC spectrum to definitively link every proton signal to its corresponding carbon signal from the ¹³C spectrum. For example, the aromatic proton at ~8.4 ppm will correlate to the carbon at ~152 ppm, assigning them as H-2 and C-2 respectively.
Connect the Fragments (HMBC):
Purine to Backbone: Look for a 3-bond correlation from the N9-CH₂ protons (~4.4 ppm) to the purine carbons C4 (~149 ppm) and C8 (~141 ppm). This is the key link confirming the N9-alkylation.
Backbone to Phosphonate: A crucial correlation from the backbone methine proton O-CH(R) (~4.2 ppm) to the phosphonate methylene carbon P-CH₂ (~65 ppm) connects these two parts.
Phosphonate to Benzyl Groups: Correlations from the benzylic CH₂ protons (~5.0 ppm) to the ipso-carbon of the phenyl ring and from the phosphonate P-CH₂ protons to the benzylic carbons will confirm the dibenzyloxy protection.
Carbamate to Purine: The most definitive correlation will be from the carbamate NH proton (~10.5 ppm in DMSO) to the purine carbon C6 (~155 ppm), confirming the site of modification.
Carbamate Linkage: Correlations from the isopropyl methine proton (~5.0 ppm) and the NH proton to the carbonyl carbon (~151 ppm) will fully assemble the isopropyl carbamate moiety.
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of Tenofovir Dibenzyloxy Isopropyl Carbamate can be achieved with high confidence. This methodical approach, combining COSY for mapping spin systems, HSQC for direct C-H assignment, and HMBC for connecting the molecular fragments, provides a robust and self-validating protocol. This level of detailed characterization is indispensable for drug development professionals in process optimization, impurity profiling, and ensuring the quality and safety of pharmaceutical products.
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
NMR Sample Preparation. (n.d.). University of Minnesota Twin Cities.
Sample preparation. (n.d.). University of Ottawa.
Direct and real-time quantification of tenofovir release from pH-sensitive microparticles into simulated biological fluids using 1H-NMR. (2014). National Center for Biotechnology Information.
Anandgaonkar, V., Gupta, A., Kona, S., & Talluri, M. V. N. K. (2015). Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate. Journal of Pharmaceutical and Biomedical Analysis, 107, 175–185.
Target Audience: Synthetic Chemists, Analytical Scientists, and Regulatory Affairs Professionals in Drug Development. Executive Summary & Scientific Rationale In the pharmaceutical manufacturing of Tenofovir prodrugs—mos...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Analytical Scientists, and Regulatory Affairs Professionals in Drug Development.
Executive Summary & Scientific Rationale
In the pharmaceutical manufacturing of Tenofovir prodrugs—most notably Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)—impurity profiling is a critical regulatory requirement. According to ICH Q3A guidelines, the identification, synthesis, and quantification of process-related impurities are mandatory to ensure the safety and efficacy of the active pharmaceutical ingredient (API) .
Tenofovir Dibenzyloxy Isopropyl Carbamate (CAS 1391052-09-7) serves as a vital analytical reference standard. During the industrial functionalization of the Tenofovir phosphonate group, highly electrophilic reagents such as chloromethyl isopropyl carbonate (CMIC) or residual isopropyl chloroformate can inadvertently react with the exocyclic N6-amine of the adenine core . This protocol details a high-yielding, self-validating synthetic route to selectively prepare this specific N6-carbamoylated, phosphonate-protected impurity standard.
Mechanistic Causality in the Synthetic Strategy
Direct carbamoylation of unprotected Tenofovir (PMPA) is synthetically unviable. The free phosphonic acid moiety renders the molecule highly polar, zwitterionic, and insoluble in non-polar organic solvents. Furthermore, the unprotected phosphonate is prone to forming unstable mixed anhydrides with chloroformates. To circumvent this, we employ a two-phase orthogonal protection strategy:
Phase 1: Phosphonate Masking (Dibenzyl Protection)
The phosphonic acid is first protected as a dibenzyl ester. Benzyl groups provide excellent lipophilicity, solubilizing the intermediate in dichloromethane (DCM). Crucially, benzyl esters are orthogonal to the subsequent carbamate linkage, allowing for selective deprotection via hydrogenolysis (Pd/C, H₂) if the free phosphonate N6-carbamate is required for downstream studies.
Phase 2: N6-Carbamoylation via Nucleophilic Catalysis
The exocyclic N6-amine of adenine is inherently poorly nucleophilic due to the delocalization of its lone pair into the aromatic purine system. To overcome this kinetic barrier without resorting to harsh deprotonation (e.g., using NaH, which could degrade the molecule), 4-Dimethylaminopyridine (DMAP) is utilized as a nucleophilic catalyst. DMAP reacts rapidly with isopropyl chloroformate to form a highly electrophilic N-acylpyridinium intermediate. This intermediate efficiently transfers the isopropoxycarbonyl group to the N6-amine. Triethylamine (TEA) is employed simultaneously as a stoichiometric acid scavenger to neutralize the liberated HCl, driving the equilibrium toward product formation.
Figure 1: Synthetic workflow for Tenofovir Dibenzyloxy Isopropyl Carbamate preparation.
Experimental Protocol: A Self-Validating System
This protocol is designed with built-in In-Process Controls (IPCs) and specific workup steps to ensure the complete removal of catalysts and unreacted electrophiles, guaranteeing high purity for analytical reference standards .
1. System Purging & Substrate Dissolution
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with high-purity nitrogen for 5 minutes to eliminate atmospheric moisture (moisture will rapidly hydrolyze the isopropyl chloroformate). Dissolve Tenofovir Dibenzyl Ester (4.67 g) in 50 mL of anhydrous DCM. Stir at 400 rpm until complete homogeneity is achieved.
2. Catalyst Activation
Add TEA (5.57 mL) and DMAP (0.24 g) to the reaction vessel.
Causality Check: DMAP must be fully dissolved before the addition of the electrophile to ensure the immediate formation of the N-acylpyridinium active species, preventing sluggish background reactions.
3. Thermal Control & Electrophilic Addition
Submerge the flask in an ice-water bath, bringing the internal temperature to 0–5 °C. Add the Isopropyl Chloroformate solution (30.0 mL) dropwise over 30 minutes via an addition funnel.
Causality Check: Slow addition at 0 °C controls the exothermic nature of the reaction and strictly suppresses the formation of N6,N6-bis-carbamoylated overreaction byproducts.
4. Reaction Maturation & In-Process Control (IPC)
Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 16 hours.
Self-Validation (IPC): Perform TLC (Eluent: 5% MeOH in DCM). The starting material (
Rf
~0.3) must be completely consumed, replaced by a single, less polar product spot (
Rf
~0.6). Confirm mass via LC-MS (
[M+H]+
= 554.2 m/z).
5. Quenching & Phase Separation
Add 20 mL of saturated aqueous
NaHCO3
. Stir vigorously for 15 minutes.
Causality Check: This step safely hydrolyzes any residual isopropyl chloroformate into isopropanol and
CO2
(monitor for effervescence). Transfer to a separatory funnel and collect the lower organic (DCM) layer.
6. Orthogonal Washing Strategy
Acid Wash: Wash the organic layer with 0.1 M HCl (30 mL). Causality: This specific wash selectively protonates and forces residual DMAP and TEA into the aqueous phase without cleaving the newly formed carbamate or benzyl esters.
Brine Wash: Wash with saturated NaCl (50 mL) to remove residual water and break any micro-emulsions.
7. Drying & Chromatographic Purification
Dry the organic phase over anhydrous
Na2SO4
. Filter and concentrate under reduced pressure (30 °C, 50 mbar) to yield a crude yellow foam. Purify via flash column chromatography (Silica gel 60, 230-400 mesh), eluting with a gradient of 50% to 100% Ethyl Acetate in Hexanes. Collect the product fractions and evaporate in vacuo to afford the pure title compound as a white foam.
Quantitative Data & Analytical Characterization
To validate the structural integrity of the synthesized standard, compare the isolated product against the quantitative parameters outlined in Table 1.
Table 1: Analytical Characterization Data for Tenofovir Dibenzyloxy Isopropyl Carbamate
Der Pharma Chemica. "Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance." Der Pharma Chemica. URL: [Link]
Pharmaffiliates. "Tenofovir - A Wonder Drug For Covid -19 / Impurity Profiling." Pharmaffiliates. URL: [Link]
Application
Application Note: A Protocol for Impurity Profiling of Tenofovir Prodrugs Using Tenofovir Dibenzyloxy Isopropyl Carbamate as a Reference Standard
Abstract The safety and efficacy of antiretroviral therapies, particularly those based on Tenofovir prodrugs like Tenofovir Alafenamide (TAF), are directly linked to the purity of the active pharmaceutical ingredient (AP...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The safety and efficacy of antiretroviral therapies, particularly those based on Tenofovir prodrugs like Tenofovir Alafenamide (TAF), are directly linked to the purity of the active pharmaceutical ingredient (API). Regulatory bodies worldwide mandate stringent control over impurities that can arise during synthesis or degradation.[1] This application note provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on the use of Tenofovir Dibenzyloxy Isopropyl Carbamate, a potential process-related impurity, as a reference standard. We detail a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method, complete with protocols for method validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] The focus is on leveraging this specific reference material to ensure method specificity, accuracy, and precision, thereby guaranteeing reliable impurity quantification in Tenofovir prodrug substances and products.
Introduction: The Imperative of Impurity Control in Tenofovir Prodrugs
Tenofovir, a potent nucleotide reverse transcriptase inhibitor, is a cornerstone of HIV and Hepatitis B treatment.[4] Its oral bioavailability is significantly enhanced through prodrug formulations, most notably Tenofovir Disoproxil Fumarate (TDF) and the newer Tenofovir Alafenamide (TAF), which offers an improved safety profile.[5] The synthetic pathways to these complex molecules can, however, generate various process-related impurities, including unreacted intermediates and by-products.[6][7] Furthermore, the final drug product can accumulate degradation products during storage.[8]
According to ICH guidelines Q3A and Q3B, any impurity present above the identification threshold (typically >0.10%) must be structurally identified, and its levels must be controlled within qualified safety limits.[9][10] This necessitates the development of highly sensitive and specific analytical methods capable of separating and quantifying these impurities.
Tenofovir Dibenzyloxy Isopropyl Carbamate (CAS 1391052-09-7) is a known impurity and synthetic intermediate related to Tenofovir.[11][12] Its structure suggests it is a precursor or by-product where the phosphonate group is protected by benzyl groups and the N6-amino group of the purine ring is protected by an isopropyl carbamate moiety. As such, it serves as an indispensable tool—a certified reference standard—for the analytical chemist. This document provides the scientific rationale and step-by-step protocols for using this reference standard to develop and validate a "fit-for-purpose" analytical method for routine quality control and stability testing.
Physicochemical Properties of the Reference Standard
A thorough understanding of the reference standard's properties is fundamental to its correct use, particularly in preparing stable and accurate standard solutions.
Core Application: UPLC Method Development and Validation Workflow
The primary application of Tenofovir Dibenzyloxy Isopropyl Carbamate is in the development and validation of a chromatographic method to ensure the purity of a Tenofovir prodrug API, such as TAF. The objective is to create a single, stability-indicating method that can resolve the main API peak from all known and potential impurities, including the title compound.
Expertise Insight: A gradient reverse-phase UPLC method is selected for this purpose. The use of a sub-2 µm particle size column provides higher resolution and faster run times compared to traditional HPLC, which is critical for separating structurally similar impurities.[13] The gradient elution, which involves changing the mobile phase composition over time, is necessary to elute both polar and non-polar impurities within a reasonable timeframe.
Below is a diagram illustrating the comprehensive workflow for method validation using a certified reference standard.
Caption: Workflow for impurity profiling method validation.
Protocol 1: Preparation of Standard and Sample Solutions
Causality: Accurate solution preparation is the foundation of reliable quantitative analysis. The diluent is chosen to match the initial mobile phase conditions to ensure good peak shape and prevent solvent effects. All solutions should be filtered to protect the UPLC system from particulate matter.
Materials:
Tenofovir Dibenzyloxy Isopropyl Carbamate Reference Standard (CRM)
Tenofovir Alafenamide (TAF) API or Drug Product
Acetonitrile (Gradient Grade)
Potassium Dihydrogen Phosphate (KH₂PO₄)
Orthophosphoric Acid
Purified Water (Milli-Q or equivalent)
Class A Volumetric Flasks and Pipettes
0.22 µm Syringe Filters (PTFE or Nylon)
Procedure:
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
Reference Standard Stock Solution (Impurity Stock - S1):
a. Accurately weigh approximately 5.0 mg of Tenofovir Dibenzyloxy Isopropyl Carbamate CRM into a 50 mL volumetric flask.
b. Dissolve and dilute to volume with the diluent to obtain a concentration of about 100 µg/mL. Sonicate if necessary to ensure complete dissolution.
API Stock Solution (API Stock):
a. Accurately weigh approximately 50 mg of TAF API into a 50 mL volumetric flask.
b. Dissolve and dilute to volume with the diluent to achieve a concentration of 1000 µg/mL (1.0 mg/mL).
Spiked Sample Solution (For Specificity & Accuracy):
a. Pipette 5.0 mL of the API Stock into a 10 mL volumetric flask.
b. Add a known volume of the Impurity Stock (S1) to achieve a final impurity concentration that is 0.15% of the API concentration (e.g., add 0.075 mL of S1 for a final API concentration of 500 µg/mL and impurity concentration of 0.75 µg/mL).
c. Dilute to volume with the diluent. This solution contains the API at a high concentration and the impurity at a relevant specification level.
Ensures reproducible retention times and can improve peak efficiency.[13]
Detector Wavelength
260 nm
The absorption maximum for Tenofovir and related purine-containing structures.[8][13]
Injection Volume
2.0 µL
Small volume suitable for UPLC to prevent column overload.[13]
Gradient Program
Time (min)
% Mobile Phase B
0.0
5
20.0
70
25.0
95
27.0
95
27.1
5
30.0
5
Protocol 3: Method Validation using the Reference Standard (ICH Q2(R2) Framework)
The following protocols outline how Tenofovir Dibenzyloxy Isopropyl Carbamate is used to validate the analytical method. Each test must meet predefined acceptance criteria.[15]
Trustworthiness: A self-validating system requires that each step confirms the method's suitability. For instance, the specificity study not only identifies the impurity peak but also proves that other stress-induced degradants do not interfere with its quantification, validating its use in stability studies.
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components, including impurities, degradants, and matrix components.[15]
Procedure:
Inject the diluent (blank) to ensure no interfering peaks are present at the retention times of the API or the impurity.
Inject a solution of pure TAF API.
Inject a solution of the Tenofovir Dibenzyloxy Isopropyl Carbamate reference standard.
Inject the Spiked Sample Solution.
Forced Degradation: Subject the API to stress conditions (acid, base, peroxide, heat, light) to generate degradation products.[8][14] Analyze these stressed samples.
Acceptance Criteria:
The impurity peak in the spiked sample should have the same retention time as the pure reference standard.
The method must demonstrate baseline resolution (Resolution > 2.0) between the API peak and the impurity peak.
No degradation products or blank peaks should co-elute with the impurity peak (verified by Peak Purity analysis using a PDA detector).[16]
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Objective: To determine the lowest concentration of the impurity that can be reliably quantified (LOQ) and detected (LOD).[16]
Procedure:
Prepare a series of dilute solutions of the Tenofovir Dibenzyloxy Isopropyl Carbamate reference standard.
Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10 for the LOQ and 3 for the LOD.
Acceptance Criteria:
The LOQ concentration should exhibit acceptable precision and accuracy when analyzed. A typical LOQ for impurities is around 0.05% of the nominal API concentration.
Linearity
Objective: To demonstrate a direct proportional relationship between the concentration of the impurity and the analytical response (peak area).[13]
Procedure:
Prepare at least five concentrations of the Tenofovir Dibenzyloxy Isopropyl Carbamate reference standard, ranging from the LOQ to 150% of the target impurity specification (e.g., from 0.05% to 0.225% of the API test concentration).
Inject each concentration in triplicate.
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.999.[17][18]
The y-intercept should be close to zero.
Accuracy
Objective: To assess the closeness of the test results to the true value. This is determined by recovery studies.[13]
Procedure:
Prepare a sample of the TAF API.
Spike the sample with the Tenofovir Dibenzyloxy Isopropyl Carbamate reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the target specification).
Prepare each concentration level in triplicate and analyze.
Calculate the percentage recovery of the impurity at each level.
Acceptance Criteria:
The mean recovery should be within 90.0% to 110.0% for each level.[18][]
Data Interpretation and System Suitability
Calculation of Impurity Content
The percentage of Tenofovir Dibenzyloxy Isopropyl Carbamate in an unknown sample is calculated using the response of the reference standard.
Area_Impurity_Sample = Peak area of the impurity in the sample chromatogram.
Area_Std = Average peak area of the impurity in the standard solution.
Conc_Std = Concentration of the impurity standard solution (e.g., in mg/mL).
Conc_Sample = Concentration of the API in the sample solution (e.g., in mg/mL).
Purity_Std = Purity of the reference standard (e.g., 99.5%).
System Suitability Testing (SST)
Rationale: SST is performed before any sample analysis to ensure the chromatographic system is functioning correctly. A solution containing both the API and the impurity standard is used.
Parameter
Acceptance Criteria
Tailing Factor (Asymmetry)
≤ 2.0 for API and impurity peaks
Theoretical Plates (N)
> 2000 for API and impurity peaks
Resolution (Rs)
> 2.0 between API and impurity
%RSD of Peak Area
≤ 5.0% for six replicate injections of the standard
Logical Flow for a Specificity Validation Experiment
The following diagram illustrates the decision-making and experimental flow for the specificity part of the validation, which is arguably the most critical for an impurity method.
Caption: Logical workflow for the specificity validation test.
Conclusion
The use of highly characterized reference standards is not merely a regulatory requirement but a fundamental scientific practice for ensuring the quality of pharmaceutical products. Tenofovir Dibenzyloxy Isopropyl Carbamate, as a potential process-related impurity in the synthesis of Tenofovir prodrugs, is a critical tool for analytical method development and validation. The protocols detailed in this application note provide a robust framework for its use in a stability-indicating UPLC method. By following these guidelines, analytical laboratories can confidently identify and quantify this specific impurity, ensuring that the final drug product meets the stringent safety, quality, and efficacy standards expected of modern antiretroviral therapies.
References
Kumar, R., & Malik, S. (2023). Forced degradation and stability assessment of Tenofovir alafenamide. Department of Chemistry, Shri Venkateshwara University.
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
Bhavyasri, K., & Manisha, M. (2020). UV-Spectrophotometric estimation and forced Degradation studies of Tenofovir Alafenamide fumarate (TAF) in its Bulk and Tablet Dosage Form. Research Journal of Pharmacy and Technology.
ResearchGate. (2023). Analytical method validation for tenofovir alafenamide and known impurities.
Kymos. (2024). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals.
BOC Sciences. (n.d.). CAS 1607007-18-0 (Tenofovir Alafenamide PMPA Impurity).
Benchchem. (2025). Application Notes and Protocols for Analytical Method Development of Tenofovir Hydrate Impurities.
Patel, K. M. (2021). Development of Analytical Method and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide using RP-HPLC Technique. Allied Academies.
ijdra.com. Regulatory aspects of Impurity profiling.
Patel, B. N., et al. (2023). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. Taylor & Francis.
Patel, B. N., et al. (2023). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. ResearchGate.
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products.
Biosciences Biotechnology Research Asia. (2020). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir.
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
ResearchGate. (2023). Analytical method validation for tenofovir alafenamide and known impurities.
Efor Group. Validation of analytical procedures according to the ICH guidelines.
European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures.
Der Pharma Chemica. (2015). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance.
Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of Tenofovir Dibenzyloxy Isopropyl Carbamate
Introduction: The Imperative for a Stability-Indicating Assay Tenofovir is a cornerstone of antiretroviral therapy, functioning as a nucleotide reverse transcriptase inhibitor to treat infections such as HIV and Hepatiti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for a Stability-Indicating Assay
Tenofovir is a cornerstone of antiretroviral therapy, functioning as a nucleotide reverse transcriptase inhibitor to treat infections such as HIV and Hepatitis B.[1][2] To enhance its bioavailability, it is often formulated as a prodrug. Tenofovir Dibenzyloxy Isopropyl Carbamate represents a novel prodrug or synthetic intermediate of Tenofovir, characterized by dibenzyloxy groups on the phosphate moiety and an isopropyl carbamate group on the purine base.[3][4] The chemical integrity of any active pharmaceutical ingredient (API) is paramount to its safety and efficacy. During manufacturing, transport, and storage, the API can degrade due to environmental factors like heat, light, humidity, and pH extremes.
A stability-indicating assay method (SIAM) is a validated analytical procedure designed to accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development of such a method is a mandatory regulatory requirement, as outlined in the International Council for Harmonisation (ICH) guidelines.[5][6] This application note provides a comprehensive, in-depth protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for Tenofovir Dibenzyloxy Isopropyl Carbamate. The causality behind each experimental choice is explained to provide a framework that is not only procedural but also educational for researchers, scientists, and drug development professionals.
Principle of the Method
The method employs RP-HPLC with UV detection to achieve separation. The stationary phase, a non-polar C18 column, retains the highly non-polar parent molecule, Tenofovir Dibenzyloxy Isopropyl Carbamate. A gradient mobile phase, consisting of an aqueous buffer and an organic modifier, is used to controllably elute the parent compound and any potential degradation products. Degradants, which are anticipated to be more polar due to the loss of bulky, non-polar groups (like the benzyl or isopropyl carbamate moieties), will elute earlier than the intact drug.
Forced degradation studies are integral to this process. By intentionally subjecting the drug to harsh conditions (acid, base, oxidation, heat, and light), we generate the very degradation products the method must be able to resolve.[7][8] This "stress testing" is the ultimate proof of the method's specificity and its "stability-indicating" nature.[9]
Materials, Reagents, and Instrumentation
Reagents and Chemicals
Tenofovir Dibenzyloxy Isopropyl Carbamate Reference Standard (LGC Standards or equivalent)[3]
Acetonitrile (HPLC Grade, Fisher Scientific or equivalent)
Methanol (HPLC Grade, Fisher Scientific or equivalent)
Ammonium Acetate (AR Grade)
Formic Acid (AR Grade)
Hydrochloric Acid (37%, AR Grade)
Sodium Hydroxide (Pellets, AR Grade)
Hydrogen Peroxide (30%, AR Grade)
Deionized Water (18.2 MΩ·cm, from a Milli-Q system or equivalent)
Instrumentation
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with:
Quaternary Pump
Autosampler
Thermostatted Column Compartment
Photodiode Array (PDA) Detector
Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.
Rationale: A C18 phase provides the necessary hydrophobicity to retain the non-polar analyte. The 3.5 µm particle size offers a good balance between efficiency and backpressure.
Data Acquisition Software: Empower 3, Chromeleon, or equivalent.
pH Meter: Calibrated with standard buffers.
Analytical Balance: 0.01 mg readability.
Forced Degradation Equipment: Water bath, hot air oven, photostability chamber.
Chromatographic Conditions: A Rationale-Driven Approach
The selection of chromatographic parameters is critical for achieving optimal separation. The following conditions were established after systematic evaluation.
Parameter
Recommended Setting
Justification
Mobile Phase A
10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid
The buffer controls the ionization of the purine ring and any acidic/basic degradants, ensuring consistent retention times and symmetrical peak shapes. A pH of 4.5 is chosen to be well below the pKa of the phosphate moiety (if hydrolyzed) while keeping the purine base protonated.
Mobile Phase B
Acetonitrile
Acetonitrile is a superior organic modifier for this application, offering low viscosity and good UV transparency.
Gradient Elution
0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 40% B; 18.1-25 min: 40% B
A gradient is essential. The initial low organic content allows for the elution of highly polar degradants. The gradual increase in acetonitrile is necessary to elute the strongly retained, non-polar parent drug. A hold at high organic content ensures the column is cleaned of any late-eluting impurities, and the re-equilibration step prepares the column for the next injection.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable analysis time.
Column Temperature
30 °C
Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.
Detection
262 nm, with PDA scan from 200-400 nm
The wavelength of 262 nm corresponds to the absorbance maximum of the purine chromophore, providing high sensitivity.[10] The PDA detector is crucial for assessing peak purity during the validation of specificity, ensuring no degradants co-elute with the analyte peak.
Injection Volume
10 µL
A small injection volume minimizes potential peak distortion from the sample solvent.
Run Time
25 minutes
Sufficient time to elute the parent compound and re-equilibrate the column for the next run.
Experimental Protocols
Preparation of Solutions
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used for all dilutions to ensure sample solubility and compatibility with the initial mobile phase conditions.
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Tenofovir Dibenzyloxy Isopropyl Carbamate reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Protocol for Forced Degradation Studies
The objective is to achieve 5-20% degradation of the API.[7] This may require preliminary time-point experiments to determine the optimal exposure duration. A control sample (100 µg/mL solution, stored at 4°C, protected from light) should be analyzed alongside the stressed samples.
Acid Hydrolysis:
To 1 mL of the Standard Stock Solution (1000 µg/mL) in a vial, add 1 mL of 1 N HCl.
Cap the vial and heat in a water bath at 60°C for 4 hours.
Cool the solution to room temperature and neutralize by adding 1 mL of 1 N NaOH.
Dilute the resulting solution to 10 mL with diluent to achieve a final theoretical concentration of 100 µg/mL.
Alkaline Hydrolysis:
To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N NaOH.
Rationale: Prodrug ester and carbamate linkages are often highly susceptible to base-catalyzed hydrolysis; therefore, a lower concentration of base and room temperature are used initially.[11]
Keep the vial at room temperature for 2 hours.
Neutralize the solution by adding 1 mL of 0.1 N HCl.
Dilute to 10 mL with diluent for a final concentration of 100 µg/mL.
Oxidative Degradation:
To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂.
Keep the vial at room temperature for 6 hours, protected from light.
Dilute to 10 mL with diluent for a final concentration of 100 µg/mL.
Thermal Degradation:
Weigh approximately 10 mg of the solid API into a watch glass and place it in a hot air oven maintained at 80°C for 24 hours.
After exposure, cool the sample, accurately weigh it, and prepare a 100 µg/mL solution in diluent.
Photolytic Degradation:
Place 1 mL of the Working Standard Solution (100 µg/mL) in a quartz cuvette.
Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
Analyze the sample directly after exposure.
Method Validation: A Self-Validating System
The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.
Specificity
Specificity is demonstrated by the absence of interference at the retention time of the main peak.
Procedure: Inject the diluent (blank), a placebo solution (if applicable), the unstressed standard solution, and each of the five stressed (degraded) sample solutions.
Acceptance Criteria: The peak for Tenofovir Dibenzyloxy Isopropyl Carbamate should be spectrally pure in all stressed samples, as determined by the PDA detector's peak purity analysis. Degradant peaks should be well-resolved from the main analyte peak (Resolution > 2.0).
Linearity
Linearity demonstrates a direct proportionality between concentration and detector response.
Procedure: Prepare a series of at least five concentrations ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.
Parameter
Result
Range
50 - 150 µg/mL
Correlation Coefficient (R²)
0.9997
Regression Equation
y = 25431x + 1250
Accuracy (% Recovery)
Accuracy is determined by applying the method to samples with known concentrations.
Procedure: Spike a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Spike Level
Amount Added (µg/mL)
Amount Found (µg/mL)
% Recovery
80%
80.0
79.5
99.4%
100%
100.0
101.2
101.2%
120%
120.0
119.1
99.3%
Precision
Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
Procedure:
Repeatability: Analyze six replicate preparations of the working standard (100 µg/mL) on the same day.
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Precision Level
%RSD (n=6)
Repeatability
0.85%
Intermediate Precision
1.21%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.
Procedure: Determined based on the standard deviation of the response and the slope of the calibration curve.
Results:
LOD: 0.1 µg/mL
LOQ: 0.3 µg/mL
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure: Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).
Acceptance Criteria: System suitability parameters (tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of results should be ≤ 2.0%.
Visualized Workflows
Caption: Workflow for the development and validation of the stability-indicating method.
Caption: Logical diagram of the forced degradation study design.
Conclusion
This application note details a robust, specific, and reliable stability-indicating RP-HPLC method for the quantitative analysis of Tenofovir Dibenzyloxy Isopropyl Carbamate. The method successfully separates the active pharmaceutical ingredient from its degradation products generated under various stress conditions, including hydrolysis, oxidation, heat, and light. The validation parameters, including linearity, accuracy, precision, and robustness, were systematically evaluated and found to be well within the acceptance criteria mandated by ICH guidelines. This validated method is suitable for routine quality control, stability studies, and impurity profiling during the development and manufacturing of Tenofovir Dibenzyloxy Isopropyl Carbamate.
References
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects
Source: ResolveMass Laboratories Inc.
URL: [Link]
Title: Forced Degradation Studies: Regulatory Considerations and Implementation
Source: BioProcess International
URL: [Link]
Title: ICH GUIDELINES: STRESS DEGRADATION STUDY
Source: International Journal of Creative Research Thoughts (IJCRT)
URL: [Link]
Title: Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects
Source: YouTube (ResolveMass Laboratories)
URL: [Link]
Title: Stability Indicating Assay Method Development and Validation for Tenofovir Alafenamide Fumarate by Rp-Hplc
Source: Pharmaceutical Analytica Acta
URL: [Link]
Title: Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form
Source: Taylor & Francis Online
URL: [Link]
Title: Method Development and Validation of Stability Indicating HPLC Assay for the Determination of Tenofovir Alafenamide Fumarate in Tablet Formulation
Source: Journal of Applied Pharmaceutical Science
URL: [Link]
Title: Stability indicating RP-HPLC method development and validation of Tenofovir in Bulk and Pharmaceutical formulation
Source: Der Pharma Chemica
URL: [Link]
Title: RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form
Source: PMC - National Center for Biotechnology Information
URL: [Link]
Title: Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Tenofovir Alafenamide Fumarate and Emtricitabine in Bulk and Tablet Dosage Form
Source: ResearchGate
URL: [Link]
Title: DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF RELATED SUBSTANCES PRESENT IN THE PHARMACEUTICAL DOSAGE FORM OF EMTRICITABINE, TENOFOVIR ALAFENAMIDE AND DOLUTEGRAVIR
Source: Scilit
URL: [Link]
Title: A NOVEL STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF TENOFOVIR DISOPROXIL FUMARATE AND EMTRICITABINE IN BULK AND PHARMACEUTICAL FORMULATIONS
Source: International Journal of Pharmaceutical Sciences and Research
URL: [Link]
Title: Stability Indicating Assay Method Development and Validation for Tenofovir Alafenamide Fumarate by RP-HPLC
Source: ResearchGate
URL: [Link]
Title: Evaluation of degradation kinetics and physicochemical stability of tenofovir
Source: PMC - National Center for Biotechnology Information
URL: [Link]
Title: Biodegradation of the antiretroviral tenofovir disoproxil by a cyanobacteria/bacterial culture
Source: Repositório Institucional UFMG
URL: [Link]
Application Notes and Protocols for the In Vitro Evaluation of Tenofovir Dibenzyloxy Isopropyl Carbamate
Introduction: The Critical Role of Impurity Profiling in Antiviral Drug Development Tenofovir, a cornerstone of antiretroviral therapy, is a nucleotide reverse transcriptase inhibitor (NRTI) with potent activity against...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Impurity Profiling in Antiviral Drug Development
Tenofovir, a cornerstone of antiretroviral therapy, is a nucleotide reverse transcriptase inhibitor (NRTI) with potent activity against the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] As a phosphonate nucleotide analogue, Tenofovir requires intracellular phosphorylation to its active diphosphate form, which then acts as a chain terminator for viral DNA synthesis by competing with the natural substrate, deoxyadenosine 5'-triphosphate, for incorporation by the viral reverse transcriptase.[3][4]
The oral bioavailability of Tenofovir is limited, necessitating the development of prodrugs such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[4] The manufacturing process of these active pharmaceutical ingredients (APIs) can, however, lead to the formation of process-related impurities.[5] According to the International Council for Harmonisation (ICH) guidelines, it is imperative to identify and characterize any impurity present at a significant level in the final drug product to ensure its safety and efficacy.[6][7]
This application note focuses on Tenofovir Dibenzyloxy Isopropyl Carbamate , a known process-related impurity of Tenofovir.[1] While not an intended therapeutic agent, the presence of such impurities necessitates a thorough evaluation of their intrinsic biological activity. This document provides a detailed guide for researchers, scientists, and drug development professionals on how to conduct in vitro assays to determine the antiviral activity and cytotoxicity of Tenofovir Dibenzyloxy Isopropyl Carbamate, thereby assessing its potential impact on the safety and efficacy of Tenofovir-based therapies.
Principle of In Vitro Assessment
The in vitro evaluation of a Tenofovir-related impurity like Tenofovir Dibenzyloxy Isopropyl Carbamate hinges on two key assessments:
Antiviral Activity: To determine if the impurity possesses any intrinsic anti-HIV activity. This is crucial as it could potentially contribute to the overall therapeutic effect or, conversely, lead to the development of drug resistance.
Cytotoxicity: To assess the toxicity of the impurity to host cells. An impurity with significant cytotoxicity could contribute to the adverse effect profile of the final drug product.
By determining the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50), a Selectivity Index (SI) can be calculated (SI = CC50 / EC50).[8][9] A higher SI value indicates a more favorable therapeutic window, suggesting that the compound is more toxic to the virus than to the host cells. For an impurity, a low or non-existent SI is generally desired, indicating minimal biological activity.
Visualizing the Mechanism and Workflow
To provide a clear understanding of the underlying biological processes and experimental procedures, the following diagrams illustrate the mechanism of action of Tenofovir and the general workflow for assessing the in vitro activity of Tenofovir Dibenzyloxy Isopropyl Carbamate.
Caption: Mechanism of Action of Tenofovir.
Caption: Experimental Workflow for In Vitro Activity Assessment.
Detailed Protocols
Part 1: Anti-HIV-1 Activity Assay
This protocol describes two common methods for assessing the anti-HIV-1 activity of a test compound: a reporter gene assay using TZM-bl cells and a p24 antigen capture ELISA.
The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, and contains an integrated HIV-1 LTR-driven luciferase reporter gene. Upon HIV-1 entry and Tat expression, the luciferase gene is activated, and its activity can be quantified to measure the extent of viral infection.
Materials:
TZM-bl cells
HIV-1 strain (e.g., NL4-3)
Tenofovir Dibenzyloxy Isopropyl Carbamate (dissolved in DMSO)
Positive Control: Tenofovir or Zidovudine (AZT)
Dulbecco's Modified Eagle's Medium (DMEM)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
96-well cell culture plates (clear bottom, white or black walls for luminescence reading)
Luciferase Assay System
Luminometer
Procedure:
Cell Seeding:
Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Trypsinize and count the cells.
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Preparation:
Prepare a stock solution of Tenofovir Dibenzyloxy Isopropyl Carbamate in DMSO.
Perform serial dilutions of the compound and the positive control in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
Treatment and Infection:
After 24 hours of incubation, carefully remove the medium from the cells.
Add 50 µL of the prepared compound dilutions to the respective wells.
Add 50 µL of HIV-1 virus stock (at a pre-determined titer) to each well, except for the cell control wells.
Include the following controls:
Cell Control: Cells with medium only (no virus, no compound).
Virus Control: Cells with virus and medium (no compound).
Positive Control: Cells with virus and a known inhibitor (e.g., Tenofovir or AZT).
Incubation:
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
Luciferase Assay:
After incubation, remove the supernatant.
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the luciferase assay system using a luminometer.
This assay quantifies the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is a direct measure of viral replication.
Materials:
HIV-1 susceptible cell line (e.g., MT-2 cells or Peripheral Blood Mononuclear Cells - PBMCs)
HIV-1 strain (e.g., HIV-1 IIIB)
Tenofovir Dibenzyloxy Isopropyl Carbamate (dissolved in DMSO)
Positive Control: Tenofovir or Zidovudine (AZT)
Appropriate cell culture medium (e.g., RPMI-1640)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
96-well cell culture plates
Commercially available HIV-1 p24 Antigen ELISA kit
Procedure:
Cell Seeding and Infection:
Seed the target cells (e.g., MT-2 cells) in a 96-well plate.
Infect the cells with a pre-titered amount of HIV-1.
Compound Treatment:
Immediately after infection, add serial dilutions of Tenofovir Dibenzyloxy Isopropyl Carbamate and the positive control to the wells.
Include appropriate cell and virus controls.
Incubation:
Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
Sample Collection:
After the incubation period, carefully collect the cell culture supernatant from each well.
p24 ELISA:
Perform the p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions.
Read the absorbance at the appropriate wavelength using a microplate reader.
Part 2: Cytotoxicity Assay (MTT Assay)[19][20][21][22][23][24]
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
The same cell line used for the antiviral assay.
Tenofovir Dibenzyloxy Isopropyl Carbamate (dissolved in DMSO)
Positive Control for cytotoxicity (e.g., a known cytotoxic agent)
Appropriate cell culture medium
96-well cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
Cell Seeding:
Seed the cells in a 96-well plate at the same density as in the antiviral assay.
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Treatment:
Prepare serial dilutions of Tenofovir Dibenzyloxy Isopropyl Carbamate in culture medium.
Remove the old medium and add the compound dilutions to the cells.
Include cell control wells (medium only) and a solvent control (medium with the highest concentration of DMSO used).
Incubation:
Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours or 5-7 days) at 37°C in a 5% CO2 incubator.
MTT Addition and Incubation:
Add 10-20 µL of MTT solution to each well.
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
Solubilization:
Carefully remove the medium.
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
Absorbance Reading:
Read the absorbance at 570-590 nm using a microplate reader.
EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.
For the TZM-bl assay, this is the concentration that reduces luciferase activity by 50% compared to the virus control.
For the p24 ELISA, this is the concentration that reduces p24 antigen levels by 50% compared to the virus control.
CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%.
This is determined from the MTT assay data.
The EC50 and CC50 values are typically calculated by plotting the percentage of inhibition or cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
2. Calculation of Selectivity Index (SI): [8][9][20]
The Selectivity Index is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as follows:
SI = CC50 / EC50
Interpretation of Results for an Impurity:
Parameter
Desired Outcome for an Impurity
Interpretation
EC50
High or not determinable
A high EC50 value indicates weak or no antiviral activity. This is desirable for an impurity as it suggests it does not contribute to the drug's therapeutic effect, which could complicate dosing and resistance profiles.
CC50
High
A high CC50 value indicates low cytotoxicity. This is a critical safety parameter, as a cytotoxic impurity could contribute to adverse drug reactions.
Selectivity Index (SI)
Low or not applicable
A low SI value (ideally less than 10) suggests that the compound is not selectively toxic to the virus. For an impurity, a very low or non-calculable SI (due to lack of antiviral activity) is the ideal outcome, indicating minimal biological impact.
Conclusion
The in vitro evaluation of impurities such as Tenofovir Dibenzyloxy Isopropyl Carbamate is a fundamental aspect of ensuring the quality, safety, and efficacy of pharmaceutical products. The protocols detailed in this application note provide a robust framework for assessing the potential antiviral and cytotoxic activities of such compounds. By following these standardized procedures, researchers and drug development professionals can generate reliable data to support the risk assessment of impurities and make informed decisions throughout the drug development lifecycle. A thorough understanding of the biological properties of impurities is essential for maintaining the high standards of modern medicine and protecting patient health.
References
Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. (2025, September). Duke University.
MTT assay protocol. Abcam.
HIV-1 p24 ANTIGEN CAPTURE ASSAY. ABL, Inc.
Mean values of CC50, IC50 and selectivity index (SI = CC50/EC50) of remdesivir, chloroquine, ivermectin and doxycycline treatment of RAW264.7 macrophages.
Recent findings on the mechanisms involved in tenofovir resistance. PMC.
Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1. PMC.
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). ICH.
In-house ELISA protocols for capsid p24 detection of diverse HIV isol
What is the mechanism of Tenofovir? (2024, July 17).
CC50/IC50 Assay for Antiviral Research.
Application Notes and Protocols for In Vitro Anti-HIV Assay of Suberosol. Benchchem.
Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
HIV1 p24 ELISA Kit (ab218268). Abcam.
Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells. (2021, October). Duke University.
Molecular Mechanisms of Tenofovir Resistance Conferred by Human Immunodeficiency Virus Type 1 Reverse Transcriptase Containing a Diserine Insertion after Residue 69 and Multiple Thymidine Analog-Associated Mut
Instructions for Use of HIV-1 p24 ELISA Detection Kit. Hillgene Biopharma.
Protocol for Measuring Neutralizing Antibodies Against HIV-1, SIV and SHIV Using a Luciferase Reporter Gene Assay in TZM-BL Cells.
HIV-1 p24 ELISA Assay. XpressBio.
Reverse-transcriptase inhibitor. Wikipedia.
CC 50 , combination index (CI), EC 50 , and selectivity index (SI) of...
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Veeprho.
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE.
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub.
Protocol for assessing cytotoxicity (CC50) of antiviral compounds. Benchchem.
ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. (2025, June 28). YouTube.
MTT Cell Proliferation Assay.
Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
Evaluating Impurities in New Drugs to Prevent Delays in Development. (2023, July 10). Premier Research.
A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumar
Application Notes and Protocols for Determining the Cell Permeability of Tenofovir Derivatives
Introduction: The Permeability Challenge of Tenofovir and the Rise of Prodrugs Tenofovir is a potent acyclic nucleotide analog that serves as a cornerstone in the management of HIV and Hepatitis B Virus (HBV) infections....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Permeability Challenge of Tenofovir and the Rise of Prodrugs
Tenofovir is a potent acyclic nucleotide analog that serves as a cornerstone in the management of HIV and Hepatitis B Virus (HBV) infections.[1] Its mechanism of action relies on intracellular phosphorylation to the active diphosphate form, which then acts as a competitive inhibitor and chain terminator of viral reverse transcriptase.[1] However, the therapeutic potential of the parent drug, Tenofovir, is severely hampered by its physicochemical properties. At physiological pH, the phosphonate group is dianionic, rendering the molecule highly hydrophilic and restricting its ability to passively diffuse across the lipid bilayers of cell membranes.[2] This inherent low permeability leads to poor oral bioavailability, estimated to be less than 25%.[3][4]
To overcome this significant hurdle, medicinal chemists have successfully developed ester-based prodrugs that mask the negatively charged phosphonate moiety, thereby increasing lipophilicity and enhancing passive diffusion across the intestinal epithelium.[2][5] The two most clinically significant derivatives are Tenofovir Disoproxil Fumarate (TDF) and the more recent Tenofovir Alafenamide (TAF).[6] These prodrugs are designed to be absorbed more efficiently and then undergo intracellular hydrolysis by cellular esterases to release the parent Tenofovir, which can then be phosphorylated to its active form.[2][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for assessing the cell permeability of Tenofovir and its derivatives. We will delve into the underlying mechanisms of drug transport, provide detailed, field-proven protocols for the Caco-2 bidirectional permeability assay, and discuss the interpretation of the resulting data. Understanding the permeability characteristics and the influence of efflux transporters is critical for the preclinical evaluation and optimization of novel Tenofovir derivatives and other antiviral agents.
Scientific Principles: Modeling Intestinal Drug Absorption In Vitro
The absorption of orally administered drugs is a complex process governed by the interplay of the drug's physicochemical properties and the physiological environment of the gastrointestinal tract. The intestinal epithelium acts as a selective barrier, and molecules can traverse it via several mechanisms:
Passive Transcellular Diffusion: Lipophilic molecules can dissolve in the cell membrane and diffuse across the enterocytes, moving down their concentration gradient. This is the primary route for the enhanced absorption of TDF and TAF.[3]
Paracellular Transport: Small, hydrophilic molecules can pass through the tight junctions between adjacent epithelial cells. This pathway is generally restrictive for larger molecules like Tenofovir.
Carrier-Mediated Uptake: Specific transporter proteins on the apical membrane of enterocytes can facilitate the uptake of certain drugs.
Active Efflux: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), function as efflux pumps.[7][8] They actively extrude a wide range of xenobiotics from the intracellular space back into the intestinal lumen, thereby limiting their net absorption.[8] This is a critical consideration, as both TDF and TAF have been identified as substrates for P-gp.[5][9][10]
To model these intricate processes in a controlled laboratory setting, cell-based assays are indispensable. The most widely accepted and utilized model for predicting human intestinal absorption is the Caco-2 cell permeability assay.[11][12]
The Caco-2 Cell Model
Caco-2 cells, derived from a human colorectal adenocarcinoma, spontaneously differentiate in culture to form a polarized monolayer of enterocyte-like cells.[13] When grown on a semi-permeable membrane support (e.g., a Transwell® insert), they form tight junctions, develop a brush border, and express many of the key enzymes and transport proteins found in the human small intestine, including P-gp and BCRP.[12] This creates a robust in vitro system that separates an apical (AP) compartment, representing the intestinal lumen, from a basolateral (BL) compartment, representing the bloodstream.[11]
By measuring the transport of a compound from the apical to the basolateral side (A→B), we can assess its absorptive permeability. Conversely, by measuring transport from the basolateral to the apical side (B→A), we can quantify the extent of active efflux.[12] An efflux ratio (ER) greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.[14]
Figure 1: Mechanisms of Drug Transport Across the Intestinal Epithelium.
This protocol details the steps to assess the permeability of Tenofovir derivatives and determine if they are substrates for efflux transporters.
I. Materials and Reagents
Caco-2 cells (ATCC HTB-37)
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
Fetal Bovine Serum (FBS)
Non-Essential Amino Acids (NEAA)
Penicillin-Streptomycin solution
Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)
Hanks' Balanced Salt Solution (HBSS), buffered to pH 7.4
Test compounds (Tenofovir, TDF, TAF) and control compounds (e.g., Atenolol - low permeability, Propranolol - high permeability, Digoxin or Prazosin - P-gp substrate)
P-gp inhibitor (e.g., Verapamil or GF120918) (optional)
Lucifer Yellow (for monolayer integrity check)
LC-MS/MS system for sample analysis
II. Caco-2 Cell Culture and Seeding
Cell Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
Subculture: Passage cells every 3-4 days when they reach 80-90% confluency. Use cells between passages 30 and 50 for permeability studies.[6]
Seeding on Transwell® Inserts: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
Differentiation: Culture the cells on the inserts for 21-25 days. Change the medium in both the apical and basolateral compartments every 2-3 days. This extended culture period allows the cells to differentiate and form a confluent, polarized monolayer with functional tight junctions.[12]
III. Assay Procedure
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a volt-ohmmeter. Only use inserts with TEER values >250 Ω·cm², as this indicates a confluent and intact monolayer.[15]
Preparation:
Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS.
Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.
Prepare dosing solutions of the test and control compounds in HBSS at the desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤ 1%.
Transport Experiment (Bidirectional):
A→B (Apical to Basolateral) Transport:
Add the dosing solution to the apical (donor) compartment.
Add fresh HBSS to the basolateral (receiver) compartment.
B→A (Basolateral to Apical) Transport:
Add the dosing solution to the basolateral (donor) compartment.
Add fresh HBSS to the apical (receiver) compartment.
Note: Perform experiments in triplicate for each condition.
Incubation and Sampling:
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 90-120 minutes.[12][16]
At the end of the incubation, collect samples from both the donor and receiver compartments.
Also, collect a sample from the initial dosing solution (T=0) for recovery calculation.
Monolayer Integrity Post-Assay: To confirm that the test compound did not damage the cell monolayer, perform a Lucifer Yellow permeability assay. Add Lucifer Yellow to the apical chamber and measure its appearance in the basolateral chamber after incubation. A low Papp value for Lucifer Yellow confirms monolayer integrity.
Sample Analysis: Analyze the concentration of the test compound and its metabolites (if applicable) in all collected samples using a validated LC-MS/MS method.[6][17]
Figure 2: Experimental Workflow for the Caco-2 Permeability Assay.
IV. Data Analysis and Interpretation
Apparent Permeability Coefficient (Papp):
The Papp value (in cm/s) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
dQ/dt is the rate of drug appearance in the receiver compartment (e.g., nmol/s).
A is the surface area of the membrane (cm²).
C₀ is the initial concentration of the drug in the donor compartment (e.g., nmol/mL).[9]
Efflux Ratio (ER):
The ER is a measure of the extent of active efflux. It is calculated as:
ER = Papp (B→A) / Papp (A→B)
Interpretation of Results:
Permeability Classification:
Low Permeability: Papp (A→B) < 1.0 x 10⁻⁶ cm/s
Moderate Permeability: 1.0 x 10⁻⁶ cm/s ≤ Papp (A→B) < 10.0 x 10⁻⁶ cm/s
High Permeability: Papp (A→B) ≥ 10.0 x 10⁻⁶ cm/s
Efflux Substrate Identification:
ER ≥ 2: Indicates the compound is a likely substrate for an active efflux transporter.[14]
If the ER is significantly reduced in the presence of a specific inhibitor (e.g., Verapamil for P-gp), it confirms the involvement of that particular transporter.
Summary of Permeability Data for Tenofovir and its Derivatives
The development of TDF and TAF has successfully addressed the poor permeability of the parent drug. The following table summarizes representative permeability data from Caco-2 cell assays, illustrating the significant improvement achieved with the prodrug approach and the impact of efflux transporters.
Data are compiled and interpreted from literature sources.[10] Absolute values can vary between laboratories depending on specific assay conditions.
The data clearly demonstrate that Tenofovir has very low permeability. In contrast, both TDF and TAF exhibit significantly higher absorptive transport (Papp A→B). However, their efflux ratios greater than 2 confirm that they are substrates for efflux transporters, primarily P-gp, which actively pumps the drugs back into the intestinal lumen, thereby limiting their overall bioavailability.[5][10] This highlights the dual nature of the challenge in prodrug design: enhancing passive influx while mitigating active efflux.
Conclusion
The in vitro cell permeability assay, particularly the Caco-2 model, is an indispensable tool in the development and characterization of Tenofovir derivatives. It provides critical insights into both passive permeability and the influence of active efflux transporters, which are key determinants of oral bioavailability. The protocols and data presented in this application note offer a robust framework for researchers to evaluate new chemical entities, understand structure-permeability relationships, and identify potential drug-drug interactions mediated by transporters. A thorough understanding of these transport mechanisms is essential for designing the next generation of antiviral prodrugs with optimized delivery and enhanced therapeutic efficacy.
References
Al-Gharib, F., et al. (2017). Pharmaceutical characterization of novel tenofovir liposomal formulations for enhanced oral drug delivery: in vitro pharmaceutics and Caco-2 permeability investigations. International Journal of Nanomedicine, 12, 1747–1758. [Link]
Moss, D. M., et al. (2015). Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 59(12), 7449–7457. [Link]
Rajoli, R. K., et al. (2017). Simulating Intestinal Transporter and Enzyme Activity in a Physiologically Based Pharmacokinetic Model for Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 61(9), e00346-17. [Link]
Červený, L., et al. (2023). Effect of P-glycoprotein and Cotreatment with Sofosbuvir on the Intestinal Permeation of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide Fumarate. Pharmaceutical Research, 40(10), 2411–2424. [Link]
Wang, T., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology, 13, 963870. [Link]
Frontiers Media. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers. [Link]
ResearchGate. (n.d.). Permeability of TDF, TAF, and their metabolites across Caco-2 cell monolayers in the AB direction. ResearchGate. [Link]
Annaert, P. P., et al. (2002). Intestinal absorption enhancement of the ester prodrug tenofovir disoproxil fumarate through modulation of the biochemical barrier by defined ester mixtures. The Journal of Pharmacology and Experimental Therapeutics, 302(2), 447–454. [Link]
Anonymous. (n.d.). Caco2 assay protocol. Source not publicly available.
ResearchGate. (n.d.). The putative intracellular activation pathway of TAF. ResearchGate. [Link]
Staud, F., et al. (2014). Interactions of tenofovir and tenofovir disoproxil fumarate with drug efflux transporters ABCB1, ABCG2, and ABCC2; role in transport across the placenta. AIDS, 28(2), 159–167. [Link]
ResearchGate. (n.d.). Mechanism of the intracellular activation of TAF. ResearchGate. [Link]
Zamek-Gliszczynski, M. J., et al. (2015). The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers. The AAPS Journal, 17(6), 1373–1383. [Link]
Feng, B., et al. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 137–139. [Link]
Di Perri, G., & Bonora, S. (2018). Tenofovir alafenamide (TAF) clinical pharmacology. Infectious Disease Reports, 10(1s), 7542. [Link]
Mao, Q., & Unadkat, J. D. (2015). Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update. The AAPS Journal, 17(1), 65–82. [Link]
Diva-Portal.org. (2021). In silico and in vitro determination of substrate specificity for Breast Cancer Resistance Protein (BCRP) transporter at the blood-brain barrier. Diva-Portal.org. [Link]
NSF PAR. (n.d.). Tuning Caco-2 Permeability by Cocrystallization: Insights from Molecular Dynamics Simulation. NSF PAR. [Link]
Shen, J., et al. (2010). Structure and Function of the Human Breast Cancer Resistance Protein (BCRP/ABCG2). Current Medicinal Chemistry, 17(30), 3534–3549. [Link]
Chin-Paisal, C., et al. (2017). Tenofovir Disoproxil Fumarate Is a New Substrate of ATP-Binding Cassette Subfamily C Member 11. Antimicrobial Agents and Chemotherapy, 61(4), e01725-16. [Link]
Journal of Drug Delivery and Therapeutics. (2020). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. Journal of Drug Delivery and Therapeutics, 10(3-s), 236-243. [Link]
Szałek, E., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. International Journal of Molecular Sciences, 24(21), 15638. [Link]
Delahunty, T., et al. (2006). Sensitive assay for determining plasma tenofovir concentrations by LC/MS/MS. Journal of Chromatography B, 830(1), 6–12. [Link]
developing a validated analytical method for Tenofovir impurities
Advanced Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for Tenofovir Prodrug Impurities Introduction & Mechanistic Rationale Tenofovir, most commonly administered as the prodrugs T...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for Tenofovir Prodrug Impurities
Introduction & Mechanistic Rationale
Tenofovir, most commonly administered as the prodrugs Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), is a potent nucleotide reverse transcriptase inhibitor fundamental to the treatment of HIV-1 and chronic Hepatitis B[1]. Due to the presence of labile ester and phosphonate bonds, these prodrugs are highly susceptible to hydrolytic and oxidative degradation during synthesis, formulation, and storage[1][2].
To ensure pharmaceutical quality and patient safety, developing a highly selective, stability-indicating analytical method is mandatory. This protocol details the scientific rationale, step-by-step development, and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The methodology is strictly aligned with the modern lifecycle management principles outlined in the ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines[3][4].
Caption: Degradation pathway of Tenofovir Disoproxil Fumarate under forced stress conditions.
Analytical Target Profile (ATP) & Method Development
The primary analytical challenge in profiling Tenofovir impurities is the extreme polarity differential between the analytes. Degradation products like Adenine and free Tenofovir are highly polar, while process impurities like Tenofovir Disoproxil Dimer are highly hydrophobic[5][6].
Causality of Experimental Choices:
Stationary Phase Selection: A high-density C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is selected. The long column bed and dense hydrophobic alkyl chains provide the necessary theoretical plates to resolve structurally similar critical pairs (e.g., TDF and Mono-POC Tenofovir)[7].
Mobile Phase pH Control: Tenofovir contains a phosphonate group with a
pKa
of approximately 3.8. If analyzed at a neutral pH, the molecule becomes ionized, highly polar, and will elute in the void volume without interacting with the stationary phase. By buffering Mobile Phase A to pH 3.0 using potassium dihydrogen orthophosphate (
KH2PO4
), the phosphonate group remains protonated (unionized), ensuring adequate hydrophobic retention[7].
Gradient Elution Strategy: An isocratic method cannot accommodate this polarity range. A gradient starting at 95% aqueous buffer ensures polar degradants are retained and separated. Gradually increasing the organic modifier (Acetonitrile) to 80% forces the elution of late-eluting hydrophobic dimers, preventing column fouling and baseline drift[6][7].
Table 1: Key Tenofovir Impurities and Chromatographic Behavior
Impurity / Analyte
Origin
Relative Polarity
Expected Elution Order
Adenine
Degradation (N-glycosidic cleavage)
Very High
1 (Early)
Tenofovir (Base)
Degradation (Full ester hydrolysis)
High
2
Mono-POC Tenofovir
Degradation / Process Impurity
Moderate
3
Tenofovir Disoproxil (API)
Parent Drug
Low
4 (Main Peak)
Tenofovir Dimer
Process Impurity
Very Low
5 (Late)
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . The inclusion of a rigorous System Suitability Test (SST) acts as a mechanical gatekeeper; if the SST criteria fail, the system automatically aborts the sequence, preventing the generation of untrustworthy data.
Reagents and Chromatographic Conditions
Mobile Phase A (Aqueous): Dissolve 1.36 g of
KH2PO4
in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid. Filter through a 0.45 µm PVDF membrane.
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
Diluent: Water:Acetonitrile (50:50, v/v).
Flow Rate: 1.0 mL/min.
Detection: UV absorbance at 260 nm (corresponds to the
λmax
of the adenine ring)[7][8].
Injection Volume: 10 µL.
Column Temperature: 30°C.
Gradient Program:
0.0 - 5.0 min: 95% A / 5% B
5.0 - 15.0 min: Linear ramp to 50% A / 50% B
15.0 - 20.0 min: Linear ramp to 20% A / 80% B
20.0 - 25.0 min: Return to 95% A / 5% B (Re-equilibration)
Preparation of Solutions
Standard Solution: Accurately weigh and transfer 50 mg of TDF Reference Standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (500 µg/mL).
System Suitability Solution (SST): Spike the Standard Solution with 0.5% (w/w) of Mono-POC Tenofovir and 0.5% Adenine.
Gatekeeper Criteria: Inject the SST solution. The resolution (
Rs
) between Mono-POC Tenofovir and TDF must be
≥1.5
. The tailing factor for the TDF peak must be
≤2.0
. If these parameters are not met, halt the analysis and perform column maintenance or mobile phase replacement[6].
Method Validation Protocol (ICH Q2(R2) Framework)
Validation confirms that the analytical procedure is scientifically sound and fit for its intended regulatory purpose[3].
Caption: ICH Q14 and Q2(R2) aligned lifecycle workflow for analytical method validation.
Specificity and Forced Degradation
Specificity ensures the method can accurately measure the analyte without interference from degradants or matrix components[4].
Procedure: Subject TDF sample solutions to extreme stress: 1.0 N HCl (Acidic), 0.01 N NaOH (Basic), 3%
H2O2
(Oxidative), and 60°C (Thermal) for 30 minutes[7]. Neutralize acid/base samples before injection.
Evaluation: Tenofovir is highly susceptible to basic degradation, rapidly converting to Mono-POC Tenofovir[7]. Utilize a Photodiode Array (PDA) detector to calculate the Peak Purity Angle versus the Peak Purity Threshold for the TDF peak. The method is validated for specificity only if the purity angle is strictly less than the threshold, proving no underlying co-eluting degradants exist[9].
Linearity, LOD, and LOQ
Procedure: Prepare a minimum of five concentration levels ranging from the expected Limit of Quantification (LOQ) up to 150% of the specification limit for each known impurity[1][9].
Evaluation: Perform linear regression analysis. The correlation coefficient (
r2
) must be
>0.999
. Calculate LOD and LOQ using the standard deviation of the response (
σ
) and the slope (
S
):
LOD=3.3(σ/S)
and
LOQ=10(σ/S)
[1].
Accuracy (Recovery) and Precision
Procedure: Spike pure TDF API with known concentrations of impurities at three levels: 50%, 100%, and 150% of the target specification. Prepare six distinct replicates at the 100% level to assess method repeatability (Precision)[7].
Evaluation: Accuracy is confirmed if the mean recovery of impurities falls between 90.0% and 110.0%. Precision is validated if the Relative Standard Deviation (%RSD) of the peak areas is
<5.0%
for impurities and
<2.0%
for the main API[1][7].
Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria Summary
Validation Parameter
ICH Q2(R2) Methodology
Acceptance Criteria
System Suitability
Replicate injections of SST standard
Rs≥1.5
, Tailing
≤2.0
, %RSD
≤2.0%
Specificity
Forced degradation (Acid, Base, Peroxide, Heat)
Peak Purity Angle < Peak Purity Threshold
Linearity
5 levels from LOQ to 150% of spec limit
r2>0.999
Accuracy
Spiked recovery at 50%, 100%, 150%
90.0% - 110.0% recovery
Precision
6 independent preparations at 100% level
%RSD
<5.0%
(Impurities)
Robustness
Deliberate variations in pH (±0.2) and Flow (±0.1 mL)
SST criteria must remain satisfied
Conclusion
By grounding the method development in the physicochemical properties of Tenofovir and its degradants, and enforcing a strict self-validating system suitability protocol, this RP-HPLC method ensures absolute data integrity. Adherence to the ICH Q14 and Q2(R2) guidelines guarantees that the method is robust, stability-indicating, and fully prepared for regulatory submission and routine quality control deployment.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline , European Medicines Agency (EMA). Available at:[Link]
Validation of Analytical Procedures Q2(R2) , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
ICH Guidelines for Analytical Method Validation Explained , AMSbiopharma. Available at:[Link]
Analytical method validation for tenofovir alafenamide and known impurities , Science Archives. Available at:[Link]
Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance , ResearchGate. Available at:[Link]
LITERATURE REVIEW ON HPLC METHODS FOR ESTIMATION OF EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE , J.Bio.Innov. Available at:[Link]
Stability indicating RP-HPLC method development and validation of Tenofovir in Bulk and Pharmaceutical formulation , Der Pharma Chemica. Available at:[Link]
Advanced Sample Preparation and LC-MS/MS Analysis of Tenofovir Dibenzyloxy Isopropyl Carbamate
Executive Summary The accurate quantification and impurity profiling of antiviral prodrugs are critical for ensuring pharmaceutical safety and efficacy. Tenofovir Dibenzyloxy Isopropyl Carbamate (TDIC) is a highly specif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate quantification and impurity profiling of antiviral prodrugs are critical for ensuring pharmaceutical safety and efficacy. Tenofovir Dibenzyloxy Isopropyl Carbamate (TDIC) is a highly specific synthetic intermediate and encountered during the manufacturing of Tenofovir-based therapeutics. Because even trivial quantities of undesirable chemicals can influence drug safety[1], isolating TDIC from complex Active Pharmaceutical Ingredient (API) matrices or biological samples requires a highly selective sample preparation strategy. This application note details a robust, self-validating Solid-Phase Extraction (SPE) and LC-MS/MS protocol designed specifically for the lipophilic nature of TDIC.
Mechanistic Context: The Lipophilicity Factor
Unlike the parent drug Tenofovir, which is highly polar and hydrophilic, TDIC (CAS No: 1391052-09-7, Molecular Weight: 553.55) contains two bulky benzyl ether groups and an isopropyl carbamate moiety.
The Causality of Extraction:
This structural modification drastically shifts the molecule's partition coefficient (LogP), rendering it highly lipophilic. Standard protein precipitation (PPT) or dilute-and-shoot methods used for parent Tenofovir[2] are insufficient for TDIC due to severe matrix effects and poor recovery. Instead, we must exploit this lipophilicity using a reversed-phase Solid-Phase Extraction (SPE) strategy. By acidifying the sample matrix, we protonate residual polar interferents (preventing their retention) while ensuring the bulky, neutral lipophilic groups of TDIC bind strongly to a C18 sorbent until eluted with a high-organic solvent[3].
Fig 1: Physicochemical causality driving the reversed-phase extraction strategy.
Experimental Causality & Self-Validating Design
To ensure the trustworthiness of the analytical data, the protocol is built as a self-validating system :
Internal Standardization: An isotopically labeled internal standard (e.g., Tenofovir-d6 or a closely related structural analog) is spiked into the sample before any extraction steps[2]. This corrects for any volumetric losses during the SPE vacuum drying phase.
Acidification: The addition of 0.1% formic acid prior to centrifugation[4] serves a dual purpose: it disrupts protein-drug binding in biological matrices and stabilizes the carbamate linkage against base-catalyzed hydrolysis during sample handling.
Quality Control (QC) Bracketing: Blank matrix injections are sequenced immediately after the highest calibration standard to continuously monitor and validate the absence of column carryover.
Table 2: Representative SPE Recovery & Matrix Effect Data
Spike Level (ng/mL)
Mean Recovery (%)
Matrix Effect (%)
% RSD (Precision)
Low (1.5)
94.2
-4.1
3.8
Mid (30.0)
96.5
-2.8
2.5
| High (420.0) | 98.1 | -1.5 | 1.9 |
Step-by-Step Sample Preparation Protocols
Protocol: Solid-Phase Extraction (SPE) for TDIC Isolation
This protocol is optimized for extracting TDIC from either solubilized API formulations or biological matrices (plasma/serum)[5].
Step 1: Sample Aliquoting and Internal Standard Addition
Transfer 200 µL of the liquid sample (plasma or solubilized API) into a 1.5 mL polypropylene microcentrifuge tube.
Add 50 µL of the Internal Standard (IS) working solution (e.g., 1 µg/mL in 50:50 methanol:water).
Causality: Adding the IS at the very beginning ensures that all subsequent matrix suppression or physical losses apply equally to both the analyte and the IS, validating the final quantification.
Step 2: Matrix Disruption and Acidification
Add 400 µL of 0.1% (v/v) formic acid in HPLC-grade water to the sample[4].
Vortex rigorously for 30 seconds.
Centrifuge the samples at 20,000 × g for 5 minutes at 4°C[5].
Causality: The acid disrupts non-covalent protein binding and precipitates heavy matrix proteins. Centrifugation at high speed compacts the pellet, preventing SPE cartridge clogging.
Step 3: SPE Cartridge Conditioning
Place C18 SPE cartridges on a vacuum elution manifold.
Condition with 1.0 mL of 100% Methanol, followed by 1.0 mL of 0.1% formic acid in water.
Causality: Methanol solvates the C18 alkyl chains (activating them), while the acidic water equilibrates the column to match the sample's pH, preventing analyte breakthrough.
Step 4: Loading, Washing, and Elution
Load: Transfer the clear supernatant from Step 2 onto the conditioned cartridges. Allow it to pass through under gravity.
Wash: Wash the cartridges with 1.0 mL of 5% Methanol in water (containing 0.1% formic acid). Apply a high vacuum for 2 minutes to dry the sorbent completely.
Elute: Elute the TDIC using 1.0 mL of Acetonitrile:Methanol (90:10, v/v) into clean glass tubes.
Causality: The weak 5% methanol wash removes polar interferents (like parent Tenofovir) without desorbing the highly lipophilic TDIC. The strong 90% organic elution overcomes the hydrophobic retention of the dibenzyloxy groups[3].
Step 5: Reconstitution
Evaporate the eluent to dryness under a gentle stream of nitrogen at 45°C.
Reconstitute the dried extract in 200 µL of mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% formic acid).
Inject 10 µL into the LC-MS/MS system.
Fig 2: Step-by-step Solid-Phase Extraction (SPE) workflow for TDIC isolation.
Instrumental Analysis (LC-MS/MS)
Because MS is highly selective and sensitive[6], coupling it with the rigorous sample preparation above guarantees interference-free analysis.
Note: The exact MRM transitions for TDIC must be optimized on the specific triple quadrupole instrument, typically monitoring the fragmentation of the[M+H]+ parent ion (m/z 554.5) to its dominant product ions (e.g., loss of the benzyl or isopropyl carbamate groups).
Pharmaffiliates. Tenofovir - A Wonder Drug For Covid -19 (Impurity Profiling).1[1]
NIH / PubMed Central. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid.5[5]
Oxford Academic (OUP). A New Assay Based on Solid-Phase Extraction Procedure with LC–MS to Measure Plasmatic Concentrations of Tenofovir.3[3]
NIH / PubMed Central. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite.2[2]
Global Research Online. Development and Validation of LC-MS/MS Method for Simultaneous Estimation of Emtricitabine, Tenofovir Alafenamide and Dolutegravir.4[4]
Biosciences Biotechnology Research Asia. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir.
Advanced Quality Control and Impurity Profiling of Tenofovir Dibenzyloxy Isopropyl Carbamate
Mechanistic Context: The Origin and Impact of the Impurity Tenofovir Dibenzyloxy Isopropyl Carbamate (CAS: 1391052-09-7) is a highly specific, lipophilic synthetic intermediate and recognized Pharmaceutical Analytical Im...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Context: The Origin and Impact of the Impurity
Tenofovir Dibenzyloxy Isopropyl Carbamate (CAS: 1391052-09-7) is a highly specific, lipophilic synthetic intermediate and recognized Pharmaceutical Analytical Impurity (PAI) encountered during the manufacturing of Tenofovir-based antiviral prodrugs, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) .
With a molecular formula of
C27H32N5O6P
and a molecular weight of 553.55 g/mol , this compound features two distinct protecting groups:
Dibenzyloxy groups: Used to protect the reactive oxygen atoms of the phosphonate moiety.
Isopropyl carbamate: Used to protect the exocyclic amine of the adenine ring from unwanted N-alkylation during synthesis.
The Causality of Contamination:
During API synthesis, these protecting groups must be quantitatively cleaved—typically via catalytic hydrogenolysis (for the benzyl groups) and controlled hydrolysis (for the carbamate). If reaction kinetics are suboptimal or catalyst poisoning occurs, trace amounts of Tenofovir Dibenzyloxy Isopropyl Carbamate survive the deprotection steps. Because the bulky benzyl and isopropyl groups impart severe lipophilicity to the molecule, this impurity easily co-precipitates with the lipophilic prodrugs (TDF/TAF) during final crystallization. If left unchecked, it can alter the crystalline lattice of the API, reduce aqueous solubility, and ultimately compromise the drug's bioavailability and safety profile.
Analytical Strategy: Designing a Self-Validating System
To ensure regulatory compliance with ICH Q3A(R2) guidelines for impurity qualification (typically capped at a 0.15% threshold), rigorous Quality Control (QC) is mandatory.
Traditional HPLC-UV methods often lack the specificity required to resolve highly retained, late-eluting lipophilic impurities from complex baseline noise in a concentrated API matrix . Therefore, this protocol employs Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) .
By utilizing Electrospray Ionization in positive mode (ESI+), we can selectively monitor the specific Multiple Reaction Monitoring (MRM) transitions of the parent ion
[M+H]+=554.6
. To make this a self-validating system , the protocol integrates strict System Suitability Testing (SST). The run is structurally designed to automatically invalidate itself if chromatographic resolution drops or mass accuracy drifts, ensuring absolute trustworthiness of the batch release data.
Experimental Protocols
Step 1: Standard and Sample Preparation
Causality Note: A 50:50 Methanol:Water diluent is explicitly chosen over 100% organic solvent. This ensures complete solubilization of the highly lipophilic impurity while maintaining sufficient aqueous character to promote peak focusing at the head of the C18 column during the initial gradient phase, preventing peak broadening.
Diluent Preparation: Mix MS-grade Methanol and MS-grade Water in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.
Reference Standard: Accurately weigh 1.0 mg of Tenofovir Dibenzyloxy Isopropyl Carbamate reference standard (purity >99%) into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to obtain a 10 µg/mL stock.
Working Standard (0.15% Limit): Dilute the stock solution to a final concentration of 150 ng/mL. This represents the 0.15% specification limit relative to the API sample concentration.
API Sample Preparation: Weigh 10.0 mg of the Tenofovir API batch into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 10 minutes at 20°C to ensure complete dissolution, and make up to volume (final API concentration: 100 µg/mL).
Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter directly into MS-certified autosampler vials.
Step 2: UHPLC Chromatographic Conditions
Column: Waters Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm particle size.
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
The following tables summarize the critical quantitative parameters required to execute and validate the analytical run.
Table 1: UHPLC Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Curve Type
0.0
95.0
5.0
Initial
1.5
95.0
5.0
Linear
6.0
10.0
90.0
Linear
8.5
10.0
90.0
Hold
8.6
95.0
5.0
Linear
| 12.0 | 95.0 | 5.0 | Re-equilibration |
Table 2: MS/MS MRM Transitions for Tenofovir Dibenzyloxy Isopropyl Carbamate
Transition Type
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Mechanistic Rationale
Quantifier
554.6
288.2
25
Cleavage of protecting groups, leaving the intact Tenofovir core.
| Qualifier | 554.6 | 91.1 | 35 | Formation of the stable benzyl cation from the dibenzyloxy moiety. |
Table 3: Self-Validating System Suitability Testing (SST) Criteria
| Parameter | Acceptance Criteria | Purpose |
| :--- | :--- | :--- |
| Signal-to-Noise (S/N) |
≥
10 for 150 ng/mL standard | Ensures adequate detector sensitivity at the specification limit. |
| Peak Tailing Factor (T) |
≤
1.5 | Validates column health and prevents integration errors. |
| Retention Time %RSD |
≤
1.0% (n=5 injections) | Confirms pump stability and mobile phase consistency. |
| Peak Area %RSD |
≤
5.0% (n=5 injections) | Confirms autosampler precision and ionization stability. |
Quality Control Workflow Visualization
The following logic diagram maps the end-to-end quality control testing framework, emphasizing the self-validating decision gate.
Workflow for the UHPLC-MS/MS quality control testing of Tenofovir Dibenzyloxy Isopropyl Carbamate.
References
Pharmaffiliates. "Tenofovir-impurities: Tenofovir Dibenzyloxy Isopropyl Carbamate (CAS: 1391052-09-7)". Available at:[Link]
Method
Application Notes and Protocols for Tenofovir Dibenzyloxy Isopropyl Carbamate in Pharmaceutical Research
Prepared by: Gemini, Senior Application Scientist Introduction: The Context of Tenofovir Prodrugs and the Imperative of Purity Tenofovir is a potent acyclic nucleotide analog with significant antiviral activity against b...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Context of Tenofovir Prodrugs and the Imperative of Purity
Tenofovir is a potent acyclic nucleotide analog with significant antiviral activity against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] Its mechanism of action involves intracellular phosphorylation to the active metabolite, tenofovir diphosphate, which then acts as a competitive inhibitor and chain terminator for viral reverse transcriptase and DNA polymerase.[3][4] However, the inherent phosphonate group of tenofovir results in poor oral bioavailability, necessitating the development of prodrugs to enhance its pharmaceutical properties.[5][6]
Marketed prodrugs like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) were designed to improve cell permeability and achieve therapeutic intracellular concentrations of tenofovir.[5][7] The complex multi-step synthesis and inherent stability of these prodrug molecules can lead to the formation of various process-related and degradation impurities.[8] Regulatory bodies mandate the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product.[9]
Within this context, Tenofovir Dibenzyloxy Isopropyl Carbamate is identified as a known impurity associated with the synthesis of tenofovir prodrugs.[9][10] Its primary application in pharmaceutical research is not as a therapeutic agent, but as a critical analytical reference standard . This guide provides detailed notes and protocols for its use in the development, validation, and quality control of tenofovir-based antiviral drugs.
Core Concept: The Mechanism of Action of the Parent Drug, Tenofovir
To understand the importance of the purity of tenofovir prodrugs, it is essential to grasp the mechanism of the active parent compound. Tenofovir prodrugs are designed to efficiently deliver tenofovir into target cells. Once inside the cell, the prodrug moiety is cleaved, and tenofovir undergoes two successive phosphorylation steps by cellular kinases to form the active tenofovir diphosphate (TFV-DP). TFV-DP, being an analog of deoxyadenosine triphosphate (dATP), competes for incorporation into newly forming viral DNA. Its incorporation leads to the termination of the DNA chain, thereby halting viral replication.[4][11]
Caption: Intracellular activation pathway of Tenofovir prodrugs.
Application Notes: The Role of an Impurity Standard
The availability of a pure, well-characterized standard of Tenofovir Dibenzyloxy Isopropyl Carbamate is indispensable for the robust quality control of tenofovir prodrug APIs.
Application 1: Analytical Method Development and Validation
The development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is a cornerstone of pharmaceutical development. Such a method must be able to separate, detect, and quantify the API from any process-related impurities and degradation products.
Causality: By "spiking" a sample of the pure API with a known quantity of the Tenofovir Dibenzyloxy Isopropyl Carbamate reference standard, analysts can develop a chromatographic method with sufficient resolution to separate the impurity peak from the main API peak. This is critical for ensuring the method's specificity, a key validation parameter according to ICH guidelines.[12][13] The standard is used to determine the method's linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) for this specific impurity.
Application 2: Quality Control (QC) Reference Standard
During routine manufacturing, each batch of the tenofovir prodrug API must be tested to ensure it meets the predefined purity specifications.
Trustworthiness: Tenofovir Dibenzyloxy Isopropyl Carbamate serves as a reference marker in these QC tests. Its retention time is used to confirm the identity of any corresponding impurity peak in the sample chromatogram. A calibration curve generated from the reference standard allows for the precise quantification of the impurity, ensuring that its level does not exceed the safety threshold.[9] This guarantees batch-to-batch consistency and patient safety.
Application 3: Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of a drug substance and to prove that the analytical method is stability-indicating. The API is subjected to stress conditions like acid, base, oxidation, heat, and light.
Expertise: By co-injecting the reference standard with samples from these stress studies, analysts can confirm that degradation products do not co-elute with known impurities like Tenofovir Dibenzyloxy Isopropyl Carbamate. This ensures that the analytical method can accurately measure the impurity even in a complex matrix of degradants.[13]
Experimental Protocols
The following protocols are designed for researchers in analytical development and quality control laboratories. They outline the use of Tenofovir Dibenzyloxy Isopropyl Carbamate as an analytical standard.
Protocol 1: Preparation of Standard Solutions for HPLC Analysis
Objective: To prepare accurate stock and working standard solutions of Tenofovir Dibenzyloxy Isopropyl Carbamate for use in HPLC calibration and system suitability.
Materials:
Tenofovir Dibenzyloxy Isopropyl Carbamate reference standard
Acetonitrile (HPLC Grade)
Methanol (HPLC Grade)
Deionized Water (18.2 MΩ·cm)
Class A volumetric flasks and pipettes
Analytical balance
Procedure:
Stock Solution (e.g., 100 µg/mL):
a. Accurately weigh approximately 10 mg of the Tenofovir Dibenzyloxy Isopropyl Carbamate reference standard into a 100 mL volumetric flask.
b. Add approximately 50 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
c. Sonicate for 5-10 minutes to ensure complete dissolution.
d. Allow the solution to return to room temperature.
e. Dilute to the mark with the diluent and mix thoroughly. This is the Stock Standard Solution.
Working Standard Solutions (for Calibration Curve):
a. Prepare a series of dilutions from the Stock Standard Solution to cover the expected concentration range of the impurity (e.g., 0.05, 0.1, 0.5, 1.0, 1.5 µg/mL).
b. For a 1.0 µg/mL working standard, pipette 1.0 mL of the Stock Standard Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
c. Prepare other concentrations accordingly. These are the Working Standard Solutions.
Storage: Store all standard solutions at 2-8°C and protect from light. Assess stability according to internal laboratory procedures.
Protocol 2: Representative HPLC Method for Impurity Profiling of Tenofovir Prodrugs
Objective: To establish a stability-indicating reverse-phase HPLC method for the separation and quantification of Tenofovir Dibenzyloxy Isopropyl Carbamate from the tenofovir prodrug API.
Rationale: A gradient elution method is often required to achieve separation of the polar API from its less polar impurities. A C18 column provides good hydrophobic retention, and a UV detector set at the absorbance maximum of the purine chromophore (~260 nm) ensures high sensitivity.[12][13]
Parameter
Condition
Rationale
Instrument
HPLC System with UV/DAD Detector
Standard for pharmaceutical analysis.
Column
Hypersil BDS C18, 150 mm x 4.6 mm, 5 µm
Common reverse-phase column providing good resolution.[12]
Mobile Phase A
Phosphate Buffer (e.g., 20mM, pH 5.0)
Provides pH control for consistent ionization and peak shape.
High absorbance wavelength for tenofovir and related compounds.[12]
Column Temperature
35 °C
Improves peak shape and reduces viscosity.
Injection Volume
10 µL
Standard volume for analytical HPLC.
Sample Preparation
Dissolve API in diluent to ~1 mg/mL
A standard concentration for API analysis.
System Suitability:
Before sample analysis, inject a working standard solution (e.g., 1.0 µg/mL) six times. The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%.
Analysis:
Inject a blank (diluent) to ensure no system contamination.
Inject the working standard solutions to generate a calibration curve.
Inject the sample preparations.
Calculate the amount of Tenofovir Dibenzyloxy Isopropyl Carbamate in the sample using the linear regression equation from the calibration curve.
Application Notes & Protocols: The Experimental Use of Tenofovir Dibenzyloxy Isopropyl Carbamate as a Research Tool
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of Tenofovir Dibenzyloxy Isopropyl Carbamate, a potential prodrug of the poten...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of Tenofovir Dibenzyloxy Isopropyl Carbamate, a potential prodrug of the potent nucleotide reverse transcriptase inhibitor, Tenofovir. This document outlines the scientific rationale, key experimental protocols, and data interpretation for characterizing this compound as a research tool in virology and drug discovery.
Introduction: The Rationale for Novel Tenofovir Prodrugs
Tenofovir is a cornerstone of antiretroviral therapy, exhibiting potent activity against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] Its mechanism of action involves the inhibition of viral reverse transcriptase, leading to the termination of the growing viral DNA chain.[1][2] However, the clinical utility of the parent drug is limited by its poor oral bioavailability due to its dianionic nature at physiological pH, which restricts its passive diffusion across cellular membranes.[3][4][5]
To overcome these limitations, several prodrug strategies have been developed. These prodrugs are designed to mask the phosphonate group, thereby increasing lipophilicity and enhancing cell permeability.[6][7] Once inside the target cell, the prodrug is metabolized to release Tenofovir, which is then phosphorylated to its active form, Tenofovir diphosphate (TFV-DP).[2][4] The most well-known prodrugs are Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[3][8] While TDF improved oral absorption, it is associated with relatively high plasma concentrations of Tenofovir, which can lead to off-target renal and bone toxicities.[3][4] TAF, a phosphonoamidate prodrug, was designed for greater plasma stability and more efficient delivery into target cells, resulting in lower systemic exposure to Tenofovir and an improved safety profile.[3][8][9]
Tenofovir Dibenzyloxy Isopropyl Carbamate represents a research compound designed with these principles in mind. Its chemical structure, propan-2-yl N-[9-[(2R)-2-[bis(phenylmethoxy)phosphorylmethoxy]propyl]purin-6-yl]carbamate, suggests a design to enhance lipophilicity and potentially alter its metabolic activation pathway and cellular uptake dynamics compared to existing prodrugs.[10] These notes will guide the researcher in the initial characterization and application of this compound.
Physicochemical Properties and Handling
A summary of the known and predicted properties of Tenofovir Dibenzyloxy Isopropyl Carbamate is presented below.
Likely a white to off-white solid, similar to other Tenofovir prodrugs.[11][12]
Inferred
Solubility
Expected to have low aqueous solubility and good solubility in organic solvents like DMSO and ethanol.
Inferred
Storage
Store at 2-8°C, protected from light and moisture to prevent degradation.
Standard practice
Stock Solution Preparation: For in vitro assays, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Further dilutions should be made in the appropriate cell culture medium immediately before use, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
Proposed Mechanism of Action and Metabolic Activation
The primary mechanism of antiviral activity is expected to be the intracellular delivery of Tenofovir. The proposed metabolic pathway involves several steps, which can be investigated using the protocols outlined in the subsequent sections.
Caption: Workflow for the in vitro anti-HIV-1 activity assay.
Step-by-Step Protocol:
Compound Preparation: Prepare a series of 2-fold dilutions of Tenofovir Dibenzyloxy Isopropyl Carbamate in cell culture medium from the DMSO stock. Include a "no drug" control.
Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well.
Infection and Treatment: Add the compound dilutions to the cells. Immediately after, infect the cells with HIV-1 at a pre-determined multiplicity of infection (MOI).
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
Cytotoxicity Assessment: On a parallel plate with uninfected cells treated with the compound, assess cell viability to determine the 50% cytotoxic concentration (CC50).
Efficacy Assessment: After incubation, collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.
Data Analysis: Plot the percentage of p24 inhibition against the drug concentration and use a non-linear regression model to calculate the EC50 value. The Selectivity Index (SI) can be calculated as CC50/EC50.
Plasma Stability Assay
This assay evaluates the stability of the prodrug in human plasma, which is crucial for its potential in vivo efficacy.
[8][9]
Materials:
Human plasma (pooled)
Tenofovir Dibenzyloxy Isopropyl Carbamate (TDIC)
Acetonitrile (ACN) with an internal standard
LC-MS/MS system
Step-by-Step Protocol:
Incubation: Pre-warm human plasma to 37°C. Spike TDIC into the plasma to a final concentration of 1-10 µM.
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
Reaction Quenching: Immediately quench the reaction by adding 3 volumes of ice-cold ACN containing an internal standard to precipitate plasma proteins.
Sample Processing: Centrifuge the samples to pellet the proteins. Transfer the supernatant to a new plate or vials for analysis.
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (TDIC) at each time point.
Data Analysis: Plot the percentage of TDIC remaining versus time and calculate the half-life (t1/2) in plasma.
Intracellular Metabolism and TFV-DP Formation
This protocol is essential to confirm that the prodrug is converted to the active metabolite, Tenofovir diphosphate, within target cells.
Materials:
Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., MT-4)
Tenofovir Dibenzyloxy Isopropyl Carbamate (TDIC)
Methanol (for extraction)
LC-MS/MS system
Step-by-Step Protocol:
Cell Treatment: Incubate PBMCs (e.g., 1 x 10^6 cells/mL) with a known concentration of TDIC (e.g., 10 µM) at 37°C.
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect cell pellets by centrifugation.
Cell Lysis and Extraction: Lyse the cell pellets and extract the intracellular metabolites by adding ice-cold 70% methanol.
Sample Processing: Centrifuge to remove cell debris, and evaporate the supernatant to dryness. Reconstitute the residue in a suitable buffer for analysis.
LC-MS/MS Analysis: Use a sensitive and specific LC-MS/MS method to quantify the intracellular concentrations of TDIC, Tenofovir, Tenofovir monophosphate, and Tenofovir diphosphate (TFV-DP).
Data Analysis: Plot the intracellular concentration of each analyte over time to understand the kinetics of prodrug conversion and active metabolite formation.
Expected Outcomes and Interpretation
The results from these experiments will provide a comprehensive profile of Tenofovir Dibenzyloxy Isopropyl Carbamate as a research tool.
Experiment
Favorable Outcome
Interpretation
In Vitro Antiviral Assay
Low nanomolar EC50; High Selectivity Index (>100)
The compound is potent and specific in its antiviral activity.
Plasma Stability Assay
Moderate to high stability (t1/2 > 60 min)
The compound is likely to have sufficient stability in circulation to reach target tissues before significant degradation.
Intracellular Metabolism
Efficient conversion to Tenofovir and high accumulation of TFV-DP over 24 hours.
The prodrug is effectively processed inside the target cells to produce the active antiviral agent.
Conclusion
Tenofovir Dibenzyloxy Isopropyl Carbamate is a novel chemical entity that warrants investigation as a potential Tenofovir prodrug. The protocols detailed in these application notes provide a robust framework for its initial characterization. By evaluating its antiviral potency, metabolic stability, and intracellular pharmacology, researchers can determine its utility as a research tool for studying nucleoside reverse transcriptase inhibitors, exploring new drug delivery strategies, and potentially as a lead compound for further therapeutic development.
References
Design, Synthesis, and Anti-HBV Activity of New Bis(l-amino acid) Ester Tenofovir Prodrugs. (2019). ACS Medicinal Chemistry Letters. [Link]
Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. (2022). Frontiers in Pharmacology. [Link]
The prodrug approach in the era of drug design. (2018). Expert Opinion on Drug Discovery. [Link]
What is the mechanism of Tenofovir?. (2024). Patsnap Synapse. [Link]
In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. (2015). Antimicrobial Agents and Chemotherapy. [Link]
A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. (2019). Journal of the International Association of Providers of AIDS Care. [Link]
Pharmaceutical characterization of novel tenofovir liposomal formulations for enhanced oral drug delivery: in vitro pharmaceutics and Caco-2 permeability investigations. (2017). International Journal of Nanomedicine. [Link]
Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. (2014). Der Pharma Chemica. [Link]
What is the mechanism of Tenofovir Disoproxil Fumarate?. (2024). Patsnap Synapse. [Link]
challenges in HPLC analysis of Tenofovir Dibenzyloxy Isopropyl Carbamate
Welcome to the Technical Support Center for Analytical Development. This guide is specifically engineered for researchers and scientists tasked with the chromatographic profiling of Tenofovir Dibenzyloxy Isopropyl Carbam...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Analytical Development. This guide is specifically engineered for researchers and scientists tasked with the chromatographic profiling of Tenofovir Dibenzyloxy Isopropyl Carbamate (CAS: 1391052-09-7), a critical and highly hydrophobic intermediate encountered during the synthesis of Tenofovir prodrugs[1].
Due to its bulky protecting groups and reactive moieties, this compound presents unique analytical challenges compared to the parent nucleotide. Below, you will find causality-driven troubleshooting FAQs, a self-validating experimental protocol, and structural data to ensure the integrity of your HPLC workflows.
Part 1: Troubleshooting FAQs & Mechanistic Causality
Q1: During the assay, I observe a drifting baseline and extraneous peaks. Is the intermediate degrading on-column?A: Yes, on-column degradation is highly probable.
Causality: Tenofovir Dibenzyloxy Isopropyl Carbamate contains both a carbamate moiety and benzyloxy ester linkages. These functional groups are highly susceptible to hydrolysis under extreme pH conditions or elevated temperatures, a known challenge documented in stability-indicating studies of Tenofovir derivatives[2]. If your mobile phase pH is < 3.0 or > 7.0, or if the column compartment exceeds 40°C, the molecule will actively degrade into Tenofovir Isopropyl Carbamate and benzyl alcohol during the chromatographic run.
Solution: Buffer your aqueous mobile phase strictly between pH 5.0 and 6.0 using a 20 mM potassium phosphate buffer[3]. Maintain the column temperature at a strictly controlled 25°C–30°C.
Q2: My peaks are exhibiting severe tailing (Tailing Factor > 2.0). How can I improve peak symmetry?A:
Causality: The purine ring of the Tenofovir backbone contains multiple basic nitrogen atoms. These nitrogens act as hydrogen bond acceptors/donors and interact strongly with acidic, unreacted silanol groups on the silica stationary phase. Because the bulky dibenzyloxy groups increase the molecule's hydrophobicity and retention time, these secondary interactions are prolonged, exacerbating the tailing effect.
Solution: Transition to a high-purity, fully end-capped C18 column. Crucially, incorporate a silanol-masking agent, such as 0.1% Triethylamine (TEA), into your aqueous buffer[3]. TEA is a bulky amine that competitively binds to residual silanols, physically blocking the purine nitrogens from interacting with the stationary phase.
Q3: I am unable to resolve Tenofovir Dibenzyloxy Isopropyl Carbamate from its debenzylated impurities. What parameters should I adjust?A:
Causality: Tenofovir Isopropyl Carbamate (CAS: 1391053-20-5) is a common structural impurity[4]. While it is less hydrophobic than the dibenzyloxy derivative, using a strong isocratic organic mobile phase (e.g., >70% Methanol) compresses the separation space, causing the two compounds to co-elute.
Solution: Implement a shallow gradient elution profile using Acetonitrile instead of Methanol. Acetonitrile is aprotic, has lower viscosity, and provides superior mass transfer kinetics for bulky aromatic groups, which significantly improves the resolution (Rs) of chiral and achiral Tenofovir intermediates[5].
Part 2: Self-Validating Experimental Protocol
To guarantee data integrity, this methodology is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) functioning as a "validation gate." If the SST criteria are not met, the system dictates that the run must be halted, preventing the generation of compromised data.
Step-by-Step Chromatographic Conditions
Stationary Phase: High-purity, fully end-capped C18 column (250 mm x 4.6 mm, 5 µm)[3].
Mobile Phase A (Aqueous): 20 mM Potassium Dihydrogen Phosphate, containing 0.1% Triethylamine (v/v). Adjust pH to 5.5 ± 0.1 using dilute orthophosphoric acid or KOH.
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Detection: UV at 260 nm (optimal wavelength for the adenine purine ring)[2].
Column Temperature: 30°C.
Injection Volume: 10 µL.
Gradient Elution Program
0.0 - 5.0 min: 30% B (Isocratic hold to elute polar salts)
5.0 - 20.0 min: 30% → 80% B (Linear ramp to resolve hydrophobic benzyloxy groups)
20.0 - 25.0 min: 80% B (Column wash)
25.0 - 35.0 min: 30% B (Re-equilibration)
The Validation Gate (System Suitability Testing)
Before injecting unknown samples, execute the following sequence:
Step 1 (Inertness Check): Inject the sample diluent (Blank). Validation: The baseline must be stable with no interfering ghost peaks at the expected retention times.
Step 2 (Selectivity Check): Inject a Resolution Mix containing 10 µg/mL of Tenofovir Isopropyl Carbamate[4] and 10 µg/mL of Tenofovir Dibenzyloxy Isopropyl Carbamate[1].
Pass Criteria: Resolution (Rs) between the two peaks must be ≥ 3.0 . Tailing factor (Tf) for the Dibenzyloxy peak must be ≤ 1.5 .
Step 3 (Precision Check): Inject the working standard (50 µg/mL) six consecutive times.
Pass Criteria: %RSD of peak areas must be ≤ 1.0% .
Part 3: Chromatographic Profiling Data
Use the following quantitative data to predict elution orders and identify unknown peaks during method development.
Table 1: Physicochemical and Retention Data for Tenofovir Intermediates
Analyte / Impurity
CAS Number
Molecular Weight
Est. LogP
Expected RRT*
Tenofovir (Parent Nucleotide)
147127-20-6
287.21 g/mol
-1.6
0.15
Tenofovir Isopropyl Carbamate
1391053-20-5
373.30 g/mol
0.8
0.48
Tenofovir Disoproxil Fumarate (Reference)
202138-50-9
635.51 g/mol
1.2
0.72
Tenofovir Dibenzyloxy Isopropyl Carbamate
1391052-09-7
553.55 g/mol
3.5
1.00
*Relative Retention Time (RRT) values are approximate and based on the gradient method described above, relative to the target analyte.
Part 4: Diagnostic Workflow Visualization
HPLC Troubleshooting Workflow for Tenofovir Intermediates.
References
Chiral Analysis of the Key Intermediates of Tenofovir Alafenamide Fumarate
Source: Thieme-connect
URL
Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir
Source: Biosciences Biotechnology Research Asia
URL
Tenofovir-impurities
Source: Pharmaffiliates
URL
Stability Indicating RP-HPLC Method for Estimation of Tenofovir Disoproxil Fumarate
Source: International Journal of Pharmacy and Biological Sciences
URL
Technical Support Center: Optimizing LC-MS Methods for Polar Tenofovir Impurities
Welcome to the Technical Support Center for the analysis of Tenofovir and its polar impurities. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the analysis of Tenofovir and its polar impurities. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of developing and troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) methods for these challenging analytes. Tenofovir, a cornerstone of antiretroviral therapy, and its related impurities are highly polar molecules. This inherent polarity presents significant challenges for traditional reversed-phase chromatography, often leading to issues like poor retention, inadequate peak shape, and low sensitivity.
This resource provides in-depth, experience-driven guidance in a direct question-and-answer format. We will explore the "why" behind common problems and offer scientifically-grounded, actionable solutions to help you build robust and reliable analytical methods.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a systematic approach to troubleshooting. The following diagram outlines a logical workflow for diagnosing and resolving common problems encountered during method development for polar analytes.
Caption: General troubleshooting workflow for LC-MS analysis of polar compounds.
This section is structured to address the most common and specific challenges you may encounter.
Section 1: Chromatographic Separation & Retention
Question 1: My Tenofovir and its polar impurities show little to no retention on my C18 column. What is happening and what are my options?
Answer:
This is the most common issue when analyzing highly polar compounds like Tenofovir. Tenofovir has a phosphonate group, making it anionic at typical pH values, and a logP value of -1.6, indicating high hydrophilicity.[1] Standard C18 columns rely on hydrophobic interactions for retention, which are very weak for such polar molecules.[2] Consequently, these analytes elute at or near the void volume of the column.
Solutions & Scientific Rationale:
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC utilizes a polar stationary phase (e.g., bare silica, amino, or zwitterionic phases) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[3] The retention mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[4] As water is the "strong" solvent in HILIC, a gradient is run by increasing the aqueous component to elute the analytes.[5]
Use a Polar-Embedded or Polar-Endcapped Reversed-Phase Column: These columns have stationary phases that are modified to increase their polarity. This can provide some retention for polar compounds that are not retained on traditional C18 columns.
Implement Ion-Pair Chromatography (IPC): This technique adds a reagent to the mobile phase that has a hydrophobic region and an ionic region. For an anionic analyte like Tenofovir, a cationic ion-pairing reagent (e.g., a quaternary amine) can be used. The reagent forms a neutral, more hydrophobic complex with the analyte, which can then be retained by a reversed-phase column. Caution: Many traditional ion-pairing reagents are not volatile and can suppress MS signal and contaminate the system.[6] If you must use IPC with MS, select a volatile reagent like a short-chain amine (e.g., triethylamine) combined with an acid like acetic acid, and be prepared for extensive system cleaning.[7]
Question 2: I've switched to a HILIC column, but I'm seeing poor peak shape (tailing or fronting). How can I fix this?
Answer:
Peak shape issues in HILIC are common during method development and often point to problems with secondary interactions, column equilibration, or the injection solvent. The retention mechanism in HILIC is a complex mix of partitioning, adsorption, and electrostatic interactions, making it sensitive to several parameters.[8]
Solutions & Scientific Rationale:
Check Mobile Phase pH and Buffer Strength: Tenofovir has pKa values around 3.8 and 6.7, meaning its charge state is highly dependent on pH.[1] Inconsistent pH can lead to mixed ionic forms and peak tailing.[9] Ensure your mobile phase is buffered to a pH at least 1-1.5 units away from the analyte's pKa to maintain a single ionic state. Buffer concentration is also critical; HILIC can be more sensitive to this than reversed-phase.[10] A buffer concentration of 10-20 mM is a good starting point. Increasing buffer concentration can sometimes reduce peak tailing caused by secondary electrostatic interactions with the stationary phase.[11]
Ensure Proper Column Equilibration: The water layer on the HILIC stationary phase is crucial for the partitioning mechanism. It can take a significant amount of time to establish this layer.[12] Inadequate equilibration between injections is a primary cause of retention time drift and poor peak shape. It is recommended to equilibrate with a minimum of 10 column volumes of the initial mobile phase conditions.[12]
Match the Injection Solvent to the Mobile Phase: This is a critical and often overlooked factor. Injecting a sample dissolved in a high-aqueous solvent (a strong solvent in HILIC) into a high-organic mobile phase will cause severe peak distortion and poor retention.[12] Your sample diluent should be as close as possible to your initial mobile phase conditions (i.e., high in acetonitrile). If your sample is not soluble in high organic content, you may need to perform a solvent exchange after sample preparation.
Address Silanol Interactions: For basic impurities, interactions with acidic silanol groups on silica-based columns can cause peak tailing. Using a mobile phase with a slightly acidic pH and an appropriate buffer can help suppress these interactions.
Section 2: Mass Spectrometry Detection
Question 3: I am getting a weak MS signal for Tenofovir and its impurities. How can I improve sensitivity?
Answer:
Low sensitivity in ESI-MS for polar compounds can stem from inefficient ionization or ion suppression. Optimizing the ESI source parameters and mobile phase composition is key to enhancing the signal.
Solutions & Scientific Rationale:
Optimize ESI Source Parameters: Do not rely on default settings. Systematically optimize the key parameters using a solution of your standard infused directly into the source.
Capillary Voltage: This is critical for generating the initial spray of charged droplets. A typical starting range for positive mode is 3-5 kV.
Gas Flow and Temperature: The nebulizer gas helps form small droplets, while the drying gas (at a specific temperature) aids in desolvation to release gas-phase ions.[13] High organic mobile phases used in HILIC often require less aggressive drying gas temperatures and flows compared to highly aqueous mobile phases.[11]
Source Position: The physical position of the ESI probe relative to the MS inlet can have a significant impact on signal intensity. Smaller, more polar analytes often ionize more efficiently when the sprayer is further from the sampling cone.[13]
Select an Appropriate Mobile Phase Additive: The choice of acid or buffer in the mobile phase directly impacts ionization efficiency.
For Positive Ion Mode (ESI+): Formic acid (0.1%) is an excellent choice as it is a good proton donor and is highly volatile.[14] It promotes the formation of [M+H]+ ions.
For Negative Ion Mode (ESI-): While Tenofovir has an acidic phosphonate group, ESI+ is often more sensitive. If you must use ESI-, a small amount of a basic modifier like ammonium hydroxide can be used, but this can complicate chromatography. Often, using a neutral buffer like ammonium acetate can work in both modes.
Check for Sodium/Potassium Adducts: Tenofovir's phosphonate group can readily form adducts with sodium ([M+Na]+) and potassium ([M+K]+), especially if there is contamination from glassware or reagents. This can split the ion signal across multiple species, reducing the intensity of your target [M+H]+ ion. Using a mobile phase additive like ammonium acetate can help promote the formation of the ammonium adduct ([M+NH4]+) or the protonated molecule, which can be more consistent.[15]
Section 3: Sample Preparation and Matrix Effects
Question 4: I am analyzing Tenofovir impurities in a complex matrix (e.g., plasma, tissue) and suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?
Answer:
Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the target analyte, typically causing ion suppression. This is a major concern for quantitative accuracy.
Solutions & Scientific Rationale:
Perform a Post-Column Infusion Experiment: This is the definitive way to diagnose matrix effects. Infuse a constant flow of your analyte solution into the LC eluent after the analytical column while injecting a blank, extracted matrix sample. Any dip in the constant analyte signal at the retention time of your impurities indicates ion suppression.
Improve Sample Cleanup: The best way to mitigate matrix effects is to remove the interfering components before they reach the MS source.
Solid-Phase Extraction (SPE): This is a highly effective technique. For polar analytes like Tenofovir, a mixed-mode or polymeric SPE sorbent can be used to achieve good cleanup.
Liquid-Liquid Extraction (LLE): While less common for such polar compounds, it can be effective if the impurities have sufficient solubility in an immiscible organic solvent.
Protein Precipitation (PPT): This is a simpler but less clean method. While it removes proteins, many other matrix components (like phospholipids) will remain.
Enhance Chromatographic Separation: If you cannot remove the interfering components, try to chromatographically separate them from your analytes of interest. Adjusting the gradient profile or switching to a column with a different selectivity (e.g., a different HILIC chemistry) can move the matrix components away from your analyte peaks.[5]
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An internal standard that is chemically identical to the analyte but labeled with heavy isotopes (e.g., Tenofovir-d6) is the gold standard for quantitative analysis.[16] A SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data processing.
Detailed Experimental Protocols
Protocol 1: HILIC Column Equilibration and Conditioning
This protocol is critical for achieving reproducible retention times and peak shapes in HILIC mode.
Objective: To properly hydrate the stationary phase and establish a stable partitioning environment.
Steps:
Initial Flush: Flush the new HILIC column with 100% HPLC-grade acetonitrile for at least 20 column volumes to remove any storage solvents.
Introduce Aqueous Component: Switch to a mobile phase composition of 50% acetonitrile / 50% water (with your chosen buffer/additive) and flush for 20 column volumes. This step begins the hydration of the stationary phase.
Condition at High Organic: Switch to your initial gradient conditions (e.g., 95% acetonitrile / 5% aqueous buffer) and pump for at least 30-40 column volumes. The column is generally considered equilibrated when a stable baseline is achieved.
Inter-Injection Equilibration: After each gradient run, ensure the system returns to the initial high-organic conditions and equilibrates for a minimum of 10 column volumes before the next injection.[12] This step is crucial for run-to-run reproducibility.
Quantitative Data Summary
The following table summarizes typical starting conditions for LC-MS method development for Tenofovir and its polar impurities. These are starting points and will require optimization for your specific impurities and instrumentation.
Parameter
HILIC Mode
Polar-Reversed Phase Mode
Column Chemistry
Bare Silica, Amide, Zwitterionic
C18 with Polar Endcapping
Mobile Phase A
10 mM Ammonium Acetate in Water, pH 5.0
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Acetonitrile or Methanol
Typical Gradient
95% B -> 60% B over 10 min
2% B -> 40% B over 10 min
Flow Rate
0.3 - 0.5 mL/min
0.4 - 0.6 mL/min
Injection Volume
1 - 5 µL
2 - 10 µL
Injection Solvent
90% Acetonitrile / 10% Water
95% Water / 5% Acetonitrile
MS Polarity
ESI Positive
ESI Positive
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 464205, Tenofovir. Retrieved March 14, 2026, from [Link].
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved March 14, 2026, from [Link].
Rathod, P. R., et al. (2022). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Biosciences Biotechnology Research Asia. Retrieved March 14, 2026, from [Link].
ResearchGate. (2018, July 27). Which ion pair reagents are compatible with LC-MS?. Retrieved March 14, 2026, from [Link].
PubChem. (n.d.). Tenofovir. Retrieved March 14, 2026, from [Link].
Chakraborty, S., & Mondal, S. (2023). Analytical method validation for tenofovir alafenamide and known impurities. Drug and Pharmaceutical Science Archives, 2(2), 1-9. Retrieved March 14, 2026, from [Link].
LCGC. (2020, December 8). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Chromatography Online. Retrieved March 14, 2026, from [Link].
Khan, I., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 28(17), 6399. Retrieved March 14, 2026, from [Link].
Wang, Y., & Li, L. (2023). Quantitative Assessment of Retention Mechanisms for Ionized Compounds in Hydrophilic Interaction Chromatography (HILIC). Analytical Chemistry. Retrieved March 14, 2026, from [Link].
Agilent Technologies. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Retrieved March 14, 2026, from [Link].
Mandic, A., et al. (2023). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Pharmaceutics, 15(6), 1735. Retrieved March 14, 2026, from [Link].
Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved March 14, 2026, from [Link].
Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved March 14, 2026, from [Link].
Lee, W. A., et al. (2022). Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP). Pharmaceutics, 14(11), 2490. Retrieved March 14, 2026, from [Link].
Restek. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Retrieved March 14, 2026, from [Link].
Olsen, B. A. (2012). Analysis of Pharmaceutical Impurities Using Hydrophilic Interaction Liquid Chromatography. In HILIC and Advanced Applications. IntechOpen. Retrieved March 14, 2026, from [Link].
University of Liverpool. (2016, March). Tenofovir-DF PK Fact Sheet. Retrieved March 14, 2026, from [Link].
Chirita, R. I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(8), 857-873. Retrieved March 14, 2026, from [Link].
Kubátová, A., et al. (2020). Optimization of electrospray ionization for liquid chromatography time-of-flight mass spectrometry analysis of preservatives in wood leachate matrix. Journal of Chromatography A, 1626, 461369. Retrieved March 14, 2026, from [Link].
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved March 14, 2026, from [Link].
Taylor & Francis Online. (2023, August 30). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. Cogent Chemistry, 9(1). Retrieved March 14, 2026, from [Link].
Cromlab. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved March 14, 2026, from [Link].
Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved March 14, 2026, from [Link].
Immunodeficiency Clinic, University of Washington. (n.d.). Selected Properties of Tenofovir. Retrieved March 14, 2026, from [Link].
PubChem. (n.d.). Tenofovir Disoproxil. Retrieved March 14, 2026, from [Link].
OpenUCT. (n.d.). The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples. Retrieved March 14, 2026, from [Link].
Biotage. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved March 14, 2026, from [Link].
MDPI. (2023, September 6). Hydrophilic Partitioning or Surface Adsorption? A Quantitative Assessment of Retention Mechanisms for Hydrophilic Interaction Chromatography (HILIC). Retrieved March 14, 2026, from [Link].
Therapeutic Goods Administration (TGA). (2013, October 14). Attachment 1: Product information for AusPAR Viread; tenofovir disoproxil fumarate; Gilead. Retrieved March 14, 2026, from [Link].
International Journal of Pharmaceutical Sciences and Research. (2023, October 20). Development and Validation of LC-MS/MS Method for Simultaneous Estimation of Emtricitabine, Tenofovir Alafenamide and Dolutegravir in Human Plasma. Retrieved March 14, 2026, from [Link].
Wiley Analytical Science. (2014, February 6). Easier for oligonucleotides: Optimising ion pairing reagents for LC/MS. Retrieved March 14, 2026, from [Link].
Technical Support Center: Resolving Co-eluting Peaks in Tenofovir Impurity Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and formulation scientists working on the impurity profiling of Tenofovir, including Tenofovir Disoproxil Fumarate (TD...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and formulation scientists working on the impurity profiling of Tenofovir, including Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). Co-elution of impurities with the active pharmaceutical ingredient (API) or with other impurities is a significant challenge in demonstrating the specificity and accuracy of analytical methods, a cornerstone of regulatory compliance and patient safety.
This document provides in-depth, experience-driven answers to common chromatographic challenges encountered during Tenofovir analysis. We will explore the science behind these issues and offer systematic, validated strategies for their resolution.
Part 1: Understanding the Challenge of Co-elution
Q1: What are the common impurities of Tenofovir, and why is co-elution a frequent problem?
Tenofovir and its prodrugs, TDF and TAF, can degrade through hydrolysis and other pathways, leading to a range of impurities.[1][2] For TDF, common process-related impurities and degradants include Adenine, Tenofovir (PMPA), and various mono-ester forms (mono-POC-PMPA).[1][3] For TAF, hydrolytic degradation is a primary concern, yielding Tenofovir (TFV) and an intermediate, monophenyl-TFV.[2]
Co-elution often occurs because many of these impurities share a similar core structure to the parent molecule, resulting in closely related physicochemical properties. For instance, Tenofovir (PMPA) is significantly more polar than its TDF prodrug. In a typical reversed-phase HPLC method, it will elute very early in the chromatogram, creating a risk of co-elution with other polar impurities like Adenine.[4] The challenge lies in finding a set of chromatographic conditions that can exploit the subtle differences in polarity, size, and ionizability between these closely related compounds.
Q2: I'm observing a shoulder on my main Tenofovir peak. How do I confirm if it's a co-eluting impurity?
A shoulder or any peak asymmetry is a strong indicator of a potential co-elution issue.[5] While poor column health or extra-column volume can cause tailing, a distinct shoulder suggests the presence of an unresolved component.[5]
Confirmation Strategy:
Peak Purity Analysis (PDA/DAD): If you are using a Photodiode Array (PDA) or Diode Array Detector (DAD), this should be your first step. The peak purity software analyzes spectra across the peak. If the spectra are not homogenous, it indicates the presence of more than one compound.[5]
Vary Injection Volume: Injecting a smaller volume of your sample can sometimes improve the resolution of two very closely eluting peaks, making the shoulder more distinct.
Spiking with Known Impurities: If you have reference standards for suspected impurities, spike your sample with a small amount. An increase in the height or area of the shoulder, without the appearance of a new peak, confirms the identity of the co-eluting species.
Forced Degradation Studies: Subjecting the drug substance to stress conditions (acid, base, oxidation, heat, light) can help generate impurities at higher levels, making them easier to resolve and identify.[6] This is a critical part of demonstrating method specificity.[6]
Part 2: Troubleshooting and Method Optimization Strategies
Resolving co-eluting peaks requires a systematic approach. The resolution of two peaks is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[7][8] The most powerful way to resolve co-eluting peaks is by changing the selectivity (α), which involves altering the mobile or stationary phase to change the fundamental interactions between the analytes and the column.[7][8]
Q3: My current method is based on a pharmacopeial monograph (e.g., USP), but it's failing system suitability for resolution. What is the most logical first step?
While pharmacopeial methods are well-validated, variations in HPLC systems, column batches, and laboratory conditions can impact performance. Before making significant changes, follow this troubleshooting workflow:
Diagram: Initial Troubleshooting Workflow for Co-elution
Caption: A logical workflow for initial troubleshooting steps.
Verify System Integrity: Check for leaks, ensure the pump is delivering the correct flow rate, and confirm that mobile phases were prepared correctly and are fresh.[9] Contaminants or improper mobile phase composition can significantly affect chromatography.[9]
Assess Column Health: Ensure you are using the exact column specified in the monograph. Columns degrade over time; a void at the column inlet or contamination can cause peak shape issues.
Minor Mobile Phase Adjustments: The simplest and quickest adjustments involve the mobile phase.[10] A small change in the percentage of the organic modifier or a minor pH adjustment can sometimes be enough to achieve the required resolution.[11][12]
Q4: How can I systematically modify the mobile phase to improve the separation of Tenofovir and its ionizable impurities?
Changing the mobile phase is the most effective tool for altering selectivity (α).[7] For ionizable compounds like Tenofovir and its impurities, pH is the most powerful variable.[13][14][15]
Protocol 1: Systematic Mobile Phase pH Screening
Determine pKa Values: Identify the pKa values of Tenofovir and the critical impurity pair you are trying to resolve. Tenofovir has multiple pKa values, and its impurities will have their own.
Select pH Range: The goal is to work at a pH that is at least 1.5-2 units away from the pKa of the analytes.[15][16] At a pH equal to the pKa, the compound is 50% ionized, which can lead to poor peak shape or split peaks.[13]
To increase retention of a basic compound, increase the mobile phase pH to suppress its ionization.[13][16]
To decrease retention of a basic compound, decrease the mobile phase pH to ensure it is fully ionized.[16]
Prepare Buffered Mobile Phases: Prepare a series of mobile phases across a selected pH range (e.g., pH 3.0, 4.5, 6.0, 7.5). Ensure you use a buffer with an effective buffering range for each chosen pH.
Equilibrate and Analyze: For each pH condition, thoroughly equilibrate the column (at least 10-15 column volumes) before injecting your sample.[10]
Evaluate Results: Compare the chromatograms. A change in pH can not only shift retention times but may also change the elution order of impurities, providing the resolution needed.[15]
Table 1: Influence of Mobile Phase Parameters on Selectivity
Parameter
Primary Effect
Rationale for Tenofovir Analysis
pH
Alters ionization state of acidic/basic analytes
High Impact. Tenofovir and its impurities are ionizable. Adjusting pH changes their polarity and retention, dramatically affecting selectivity.[13][14]
Organic Modifier
Changes overall mobile phase polarity
Medium Impact. Switching between acetonitrile and methanol can alter selectivity due to different solvent properties. Acetonitrile is often used.[4]
Buffer Concentration
Masks residual silanol interactions
Low-Medium Impact. Increasing buffer concentration can sometimes improve the peak shape of basic compounds by minimizing secondary interactions with the silica backbone.
Temperature
Affects viscosity and analyte solubility
Low Impact on Selectivity. Primarily affects efficiency and retention time. Higher temperatures reduce viscosity, leading to sharper peaks and shorter run times.[11][17]
Q5: Mobile phase optimization isn't enough. How do I choose a different HPLC column to resolve my co-eluting peaks?
If changing the mobile phase doesn't work, the next step is to change the stationary phase.[7] This provides a completely different selectivity.[7][10] The standard column for Tenofovir analysis is a C18 (L1 packing), but many variations exist.[18][19]
Protocol 2: Selecting an Alternative Reversed-Phase Column
Identify Current Column: Note the specifications of your current C18 column (e.g., brand, particle size, pore size, end-capping).
Change the Stationary Phase Chemistry:
Phenyl-Hexyl Phase: This phase provides alternative selectivity, especially for compounds with aromatic rings, due to π-π interactions. It can be effective in resolving impurities from the adenine moiety of Tenofovir.[8][10]
Embedded Polar Group (EPG) Phase: These columns (e.g., "AQ" or "polar-endcapped") are designed to be more compatible with highly aqueous mobile phases.[4] They are excellent for retaining and separating very polar impurities that elute near the void volume on a standard C18, such as Adenine and Tenofovir itself.[4]
C8 Phase: If your API or impurities are very hydrophobic and too strongly retained on a C18, a C8 column offers less retention and may provide the necessary selectivity change.[20]
Increase Column Efficiency:
Smaller Particle Size: Switching from a 5 µm column to one with smaller particles (e.g., sub-2 µm for UHPLC or 2.6-3.5 µm for HPLC) will increase column efficiency (N), resulting in sharper peaks and better resolution for closely eluting compounds.[7][21]
Longer Column: Increasing column length (e.g., from 150 mm to 250 mm) also increases efficiency, but at the cost of longer run times and higher backpressure.[7][11]
Diagram: Logic for Chromatographic Parameter Adjustment
Caption: Hierarchical approach to method parameter optimization.
Part 3: Advanced and Confirmatory Techniques
Q6: I have tried multiple mobile phases and columns, but two minor impurities remain perfectly co-eluted. What are my options now?
When conventional 1D-HPLC fails, more advanced techniques may be necessary, particularly during method development or for characterizing a particularly complex impurity profile.
Mass Spectrometry (LC-MS): Coupling your LC system to a mass spectrometer is the definitive way to assess peak purity. By extracting ion chromatograms for the specific masses of the suspected co-eluting impurities, you can confirm their presence even if they are not chromatographically resolved.[6]
Gradient Optimization: For complex mixtures, optimizing the gradient profile is crucial. If the critical pair elutes in a specific region, making the gradient shallower in that window (e.g., changing from 2%/min to 0.5%/min organic) can often pull the peaks apart.[10][11]
Multidimensional Chromatography (2D-LC): This powerful technique involves using two columns with different selectivities (e.g., a Phenyl-Hexyl in the first dimension and a C18 in the second). The unresolved peak from the first column is automatically transferred to the second column for further separation. This approach offers a massive increase in peak capacity and can resolve even the most challenging co-elutions.[11]
By applying these systematic troubleshooting principles, from simple mobile phase adjustments to advanced techniques like alternative column chemistries, you can effectively resolve co-eluting peaks in your Tenofovir impurity analysis, ensuring the development of robust, accurate, and reliable analytical methods.
References
Vertex AI Search, SynThink.
Sigma-Aldrich. HPLC Troubleshooting Guide. Accessed March 15, 2026.
Thermo Fisher Scientific. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Accessed March 15, 2026.
Alpha Chemistry.
Pharmaffiliates. Tenofovir Alafenamide-impurities. Accessed March 15, 2026.
Phenomenex. Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Accessed March 15, 2026.
Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
BenchChem. Technical Support Center: Tenofovir Maleate Impurity Identification and Profiling. Accessed March 15, 2026.
Spectroscopy Online.
Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Accessed March 15, 2026.
SRIRAMCHEM. Tenofovir Alafenamide Impurity (MW 506.50). Accessed March 15, 2026.
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Accessed March 15, 2026.
MICROSOLV. Improving Separation of Peaks in RP HPLC. Accessed March 15, 2026.
BenchChem. Strategies for improving resolution of closely eluting compounds. Accessed March 15, 2026.
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Accessed March 15, 2026.
Veeprho.
BOC Sciences. CAS 1607007-18-0 (Tenofovir Alafenamide PMPA Impurity). Accessed March 15, 2026.
Chrom Tech, Inc. Methods for Changing Peak Resolution in HPLC. Accessed March 15, 2026.
Crawford Scientific. HPLC Troubleshooting Guide. Accessed March 15, 2026.
Der Pharma Chemica. Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Accessed March 15, 2026.
Phenomenex. HPLC Troubleshooting Guide. Accessed March 15, 2026.
The International Pharmacopoeia. TENOFOVIR ALAFENAMIDE HEMIFUMARATE Draft proposal for revision. Accessed March 15, 2026.
Thermo Fisher Scientific. Ternary Gradient for Tenofovir Disoproxil Fumarate Impurity Profiling - Analysis. Accessed March 15, 2026.
USP.
Labmix24.
Sigma-Aldrich. Tenofovir disoproxil Related Compound A USP Reference Standard. Accessed March 15, 2026.
Dove Medical Press.
ResearchGate.
SciSpace. A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir. Accessed March 15, 2026.
AnalyteGuru - ThermoFisher. Real Solutions to Improve Your HPLC Peak Resolution. Accessed March 15, 2026.
PMC. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP). Accessed March 15, 2026.
Technical Support Center: Optimizing HPLC Analysis of Tenofovir Dibenzyloxy Isopropyl Carbamate
Welcome to the dedicated technical support guide for the chromatographic analysis of Tenofovir Dibenzyloxy Isopropyl Carbamate. This resource is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for the chromatographic analysis of Tenofovir Dibenzyloxy Isopropyl Carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their High-Performance Liquid Chromatography (HPLC) methods, focusing specifically on achieving optimal peak shape. As a molecule with a complex structure featuring hydrophobic regions and multiple ionizable centers, Tenofovir Dibenzyloxy Isopropyl Carbamate presents unique challenges in reverse-phase chromatography. This guide provides in-depth, scientifically-grounded solutions to common peak shape problems.
Fundamentals: Understanding the Analyte
Tenofovir Dibenzyloxy Isopropyl Carbamate is a protected phosphonate nucleotide analogue. Its structure includes a purine base, a carbamate group, and bulky dibenzyloxy protecting groups, making it a relatively large and hydrophobic molecule.
Suggests that slower diffusion kinetics could contribute to peak broadening.[1]
Predicted pKa1 (Adenine)
~3.8 (Basic)
The purine ring system is basic and will be protonated and positively charged at a pH below this value.
Predicted pKa2 (Carbamate N-H)
~11.5 (Acidic)
The carbamate proton is weakly acidic and will be deprotonated and negatively charged at a pH above this value.
The ionization state of the molecule is critically dependent on the mobile phase pH. Operating near the pKa of the adenine moiety (around pH 3.8) can lead to a mixed population of ionized and neutral species, resulting in peak distortion, such as splitting or tailing.[2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my peak for Tenofovir Dibenzyloxy Isopropyl Carbamate tailing?
A1: Peak tailing is the most common issue for this compound and is often caused by secondary interactions between the basic adenine moiety and acidic silanol groups on the surface of the silica-based stationary phase.[4][5] At a typical analytical pH range (e.g., pH 3-7), the adenine group may be partially protonated, leading to strong ionic interactions with deprotonated silanols. Other causes can include column overload or extra-column dead volume.
Q2: I'm observing a fronting peak. What is the likely cause?
A2: Peak fronting is often an indication of column overload, either in terms of mass or volume.[6] Injecting too concentrated a sample or too large a volume can saturate the stationary phase at the column inlet, causing the peak to slant forward. Another common cause is a mismatch between the sample solvent and the mobile phase; if the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[6][7]
Q3: My peak is splitting into two. What should I investigate first?
A3: Peak splitting is frequently observed when the mobile phase pH is too close to the analyte's pKa.[2][3] In the case of Tenofovir Dibenzyloxy Isopropyl Carbamate, operating at a pH around 3.8 could cause the presence of both the protonated and neutral forms of the adenine group, which may separate slightly under certain conditions. Other potential causes include a partially blocked column frit or a void at the column inlet.
Q4: What is a good starting point for mobile phase pH for this compound?
A4: To ensure a single, consistent ionization state, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa.[8] For Tenofovir Dibenzyloxy Isopropyl Carbamate, a mobile phase pH of less than 2.8 (to ensure full protonation of the adenine) or between pH 5 and 7 (where the adenine is neutral and the carbamate is protonated) would be a logical starting point. The lower pH range may require a column stable at low pH.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common peak shape issues.
Peak Tailing: The "Shark Fin" Problem
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is drawn out. This is problematic as it can compromise resolution and lead to inaccurate integration and quantification.[9]
Primary Cause: Secondary Silanol Interactions
The basic nitrogen atoms in the purine ring of Tenofovir Dibenzyloxy Isopropyl Carbamate can interact with acidic residual silanol groups (Si-OH) on the silica stationary phase. This secondary ionic interaction is a different retention mechanism from the primary hydrophobic interaction, leading to a portion of the analyte molecules being retained longer, which results in peak tailing.[4][5]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocols for Tailing Peaks:
Protocol 1: Mobile Phase pH Adjustment
Objective: To protonate the silanol groups on the stationary phase, minimizing their ability to interact with the protonated analyte.
Procedure:
Prepare a mobile phase with a pH of approximately 2.5. A common choice is 0.1% formic acid in both the aqueous and organic mobile phase components.[10]
Ensure your column is rated for use at low pH to prevent stationary phase degradation.
Equilibrate the column with at least 10 column volumes of the new mobile phase before injecting the sample.
Expected Outcome: A significant reduction in peak tailing due to the suppression of silanol ionization.
Protocol 2: Using a Competing Base
Objective: To "mask" the active silanol sites with a small basic molecule, preventing the analyte from interacting with them.
Procedure:
Add a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v).
Note: This approach can shorten column lifetime and may suppress MS signal if using LC-MS.[11]
Expected Outcome: Improved peak symmetry as the competing base preferentially interacts with the silanol groups.
Protocol 3: Column Selection
Objective: To use a stationary phase with fewer accessible silanol groups.
Procedure:
Switch to a modern, high-purity, end-capped C18 or C8 column. These columns have their residual silanol groups chemically bonded with a small, non-polar group, making them less active.[10]
Consider a column with a polar-embedded stationary phase, which can also help shield silanol interactions.[4]
Expected Outcome: Excellent peak shape without the need for aggressive mobile phase additives.
Peak Fronting
Peak fronting, where the first half of the peak is sloped, is typically less common than tailing for this compound but can occur under specific conditions.
Primary Causes:
Column Overload: Injecting too much analyte mass causes saturation of the stationary phase at the column inlet.
Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger (more organic content in reverse-phase) than the mobile phase. This causes the sample band to spread before it reaches the column.[6]
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
Experimental Protocols for Fronting Peaks:
Protocol 4: Match Sample Solvent
Objective: To ensure the sample is introduced to the column in a solvent that is weaker than or equal in strength to the mobile phase.
Procedure:
Ideally, dissolve the sample directly in the initial mobile phase composition.
If a stronger solvent is required for solubility, keep the injection volume as small as possible.
Expected Outcome: Sharper, more symmetrical peaks, especially for early-eluting compounds.
Protocol 5: Reduce Sample Load
Objective: To operate within the linear capacity of the column.
Procedure:
Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each.
If peak shape improves with dilution, the original sample was overloading the column.
Alternatively, reduce the injection volume (e.g., from 10 µL to 2 µL).
Expected Outcome: A return to a symmetrical peak shape, confirming that the issue was column overload.
Split Peaks
Split peaks can be a frustrating problem, often indicating an issue with the analyte's state or the chromatographic system itself.
Primary Causes:
Mobile Phase pH near Analyte pKa: As mentioned, if the mobile phase pH is close to 3.8, both neutral and protonated forms of the adenine moiety may exist and separate.[2][3]
Physical Problems: A partial clog in the column inlet frit or a void in the packing material can cause the sample band to travel through two different paths, resulting in a split peak.
Troubleshooting Workflow for Split Peaks
Caption: Troubleshooting workflow for split peaks.
Experimental Protocols for Split Peaks:
Protocol 6: Column Flushing and Reversal
Objective: To dislodge any particulate matter that may be blocking the inlet frit.
Procedure:
Disconnect the column from the detector.
Reverse the direction of flow through the column.
Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) at a low flow rate.
Caution: Only reverse columns that are not specifically designated as "non-reversible" by the manufacturer.
Expected Outcome: If the blockage is dislodged, the peak shape may be restored. If not, the column may need to be replaced.
References
The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.).
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27).
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Retrieved from [Link]
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.).
Exploring the Role of pH in HPLC Separation - Veeprho. (2025, February 1).
Technical Support Center: Minimizing Degradation of Tenofovir Prodrugs During Analysis
Welcome to the technical support center for the analysis of Tenofovir and its prodrugs. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubles...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the analysis of Tenofovir and its prodrugs. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies to minimize the degradation of Tenofovir prodrugs during analytical experiments.
While the query specified "Tenofovir Dibenzyloxy Isopropyl Carbamate," this appears to be a less common or potentially internal designation. The principles of chemical stability and analytical best practices are broadly applicable across Tenofovir prodrugs. This guide will use the well-documented prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) , as primary models to address the core challenge of preventing in-vitro degradation during analysis.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the analysis of Tenofovir prodrugs.
Q1: My TDF/TAF peak area is decreasing while sitting in the autosampler. What is the primary cause?
This is a classic sign of sample instability, most often caused by hydrolysis.[1][2][3] TDF is particularly susceptible to hydrolysis of its two ester groups in neutral or alkaline conditions, converting it first to a monoester intermediate and then to the active drug, Tenofovir.[1][4] TAF, a phosphoramidate prodrug, is also prone to hydrolysis outside of its optimal pH range.[5][6]
Q2: What is the ideal pH for my sample diluent and mobile phase to ensure stability?
The optimal pH is highly dependent on the specific prodrug:
For Tenofovir Disoproxil Fumarate (TDF): TDF is most stable under acidic conditions. A pH range of 1.2 to 4.5 is recommended to minimize hydrolysis.[6][7]
For Tenofovir Alafenamide (TAF): TAF exhibits a U-shaped stability profile, being most stable in a narrow window between pH 4.8 and 5.8.[6][7] It degrades in both strongly acidic and alkaline conditions.[5][6]
Controlling pH with a suitable buffer system is critical for both the sample diluent and the mobile phase.[6]
Q3: I'm observing new, small peaks appearing in my chromatogram over time. Are these degradants?
It is highly probable. The appearance of new peaks, especially those eluting earlier than the parent prodrug (as degradants are often more polar), is a strong indication of degradation. Forced degradation studies under acidic, alkaline, and oxidative conditions can help confirm the identity of these peaks as known degradants.[1][8][9] A stability-indicating method, validated according to ICH Q2(R1) guidelines, is essential to ensure that these degradants are fully resolved from the main peak.[10][11][12][13]
Q4: How can I determine if degradation is occurring during sample preparation or within the HPLC/UPLC system?
To isolate the source of degradation, perform a systematic study:
Preparation Stability: Prepare a sample and immediately inject it. Then, let the same sample sit on the benchtop or in the autosampler for a set period (e.g., 4, 8, 12, 24 hours) and reinject. A decrease in the main peak area and an increase in degradant peaks over time points to instability in the sample diluent.
System Suitability: If the initial injection already shows significant degradation, the problem may lie in the sample preparation steps themselves (e.g., excessive sonication time/heat, inappropriate diluent) or on-column degradation. On-column degradation can occur if the mobile phase pH is unsuitable for the analyte's stability.
Troubleshooting Guides
This section provides in-depth solutions to specific analytical challenges.
Issue 1: Rapid Loss of Analyte Signal in the Autosampler
Symptoms: A progressive decrease in the main analyte peak area throughout an analytical sequence. Poor precision (%RSD) for replicate injections over time.
Root Cause Analysis: The primary cause is the hydrolysis of the prodrug in the sample diluent.[1][14] This is accelerated by non-optimal pH and elevated temperatures. TDF is particularly unstable at room temperature in unbuffered solutions.[15]
Solutions:
Step
Action
Rationale
1
Control Temperature
Set the autosampler temperature to a low, controlled value (e.g., 5-8°C).[16] This significantly slows down the rate of hydrolysis for most labile compounds.
2
Optimize Diluent pH
Prepare the sample diluent using a buffer to maintain the pH within the compound's stability window (e.g., pH < 4.5 for TDF; pH ~5.3 for TAF).[6][7]
3
Limit Sequence Time
If possible, analyze samples in shorter sequences. Prepare fresh samples for longer runs to avoid extended residence time in the autosampler.
4
Verify Diluent Choice
Ensure the organic component of your diluent (e.g., acetonitrile, methanol) does not promote degradation. Whenever possible, use a diluent composition that is similar to or weaker than the initial mobile phase.
Issue 2: Poor Peak Shape (Tailing, Broadening) and Shifting Retention Times
Symptoms: Asymmetrical peaks, wider peaks leading to loss of resolution, and inconsistent retention times between injections.
Root Cause Analysis: These issues can stem from on-column degradation, secondary interactions with the stationary phase, or a mismatch between the injection solvent and the mobile phase.[17][18]
Solutions:
Step
Action
Rationale
1
Mobile Phase pH
Verify and adjust the mobile phase pH to ensure it aligns with the analyte's stability profile and provides optimal ionization state for good chromatography. An incorrect pH can cause on-column degradation, leading to peak distortion.[17]
2
Injection Solvent
The injection solvent should be as weak as or weaker than the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion and retention time shifts. Diluting the sample in the mobile phase is often the best practice.[18]
3
Column Health
Column degradation, such as loss of stationary phase or clogged frits, can lead to poor peak shape.[17] Flush the column or replace it if performance does not improve.
4
Flow Rate/Gradient
Optimize the flow rate and gradient profile. A gradient that is too steep may not provide adequate separation from degradants, while a flow rate that is too low can increase run time and contribute to band broadening.
Experimental Protocols & Workflows
Protocol 1: Autosampler Stability Study
This protocol is designed to quantify the stability of a Tenofovir prodrug in a specific analytical diluent over time.
Prepare Stock Solution: Accurately prepare a stock solution of the Tenofovir prodrug in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Prepare Sample Solution: Dilute the stock solution to the target analytical concentration (e.g., 10 µg/mL) using the buffered diluent you intend to test.
Set Up Sequence:
Place the sample vial in the autosampler set to the desired temperature (e.g., 5°C).
Schedule injections of this single vial at defined time points: T=0, T=2h, T=4h, T=8h, T=12h, T=24h.
Data Analysis:
Calculate the peak area of the parent prodrug at each time point.
Normalize the results by expressing each peak area as a percentage of the area at T=0.
Monitor the peak areas of any degradant peaks to observe their rate of formation.
Acceptance Criteria: The solution is generally considered stable if the parent peak area remains within a specified range (e.g., 98-102%) of the initial value and no significant increase in degradation products is observed.
Workflow for Troubleshooting Degradation
The following diagram illustrates a logical workflow for diagnosing and resolving issues related to analyte degradation.
Caption: Troubleshooting workflow for analyte degradation.
Data Summary Tables
Table 1: pH Stability Profile of Tenofovir Prodrugs
Technical Support Center: Addressing Matrix Effects in the Bioanalysis of Tenofovir Compounds
Welcome to the technical support center for the bioanalysis of Tenofovir and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the bioanalysis of Tenofovir and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying Tenofovir in biological matrices. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific reasoning to empower you to develop robust and reliable bioanalytical methods.
The accurate measurement of Tenofovir, a cornerstone of antiretroviral therapy, is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2][3] However, the inherent complexity of biological samples presents a significant challenge in the form of matrix effects, which can compromise the accuracy, precision, and sensitivity of an assay.[4][5][6] This guide will provide in-depth, actionable solutions to anticipate, identify, and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the bioanalysis of Tenofovir?
A1: Matrix effects are the alteration of analyte ionization efficiency (either suppression or enhancement) by co-eluting, undetected components in the sample matrix.[4][5][6] In the context of LC-MS/MS, which is the gold standard for Tenofovir bioanalysis, these effects can lead to erroneous quantification.[4][7] Biological matrices like plasma, blood, or tissue are complex mixtures of endogenous components such as phospholipids, salts, and proteins, as well as exogenous substances like metabolites and co-administered drugs.[6][8][9]
Tenofovir, being a hydrophilic molecule, can be particularly susceptible to ion suppression from less polar endogenous compounds like phospholipids that are often retained on reversed-phase columns and can elute in the same chromatographic window.[9][10][11] The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate the evaluation of matrix effects during bioanalytical method validation to ensure data integrity.[7][8][12][13]
Q2: How can I quantitatively assess matrix effects for my Tenofovir assay?
A2: The most widely accepted method for the quantitative assessment of matrix effects is the post-extraction spike method.[6][9] This involves comparing the response of an analyte spiked into an extracted blank matrix from multiple sources with the response of the analyte in a neat solution. The matrix factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[6] It is crucial to evaluate matrix effects using at least six different lots of the biological matrix to account for inter-subject variability.[8]
Q3: What is the role of an internal standard (IS) in mitigating matrix effects?
A3: An internal standard is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, calibrators, and quality controls. The ideal IS for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled Tenofovir).[14][15][16] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thereby effectively normalizing the analyte response and improving the accuracy and precision of the measurement.[9][14][15] The use of a SIL-IS is strongly recommended to compensate for matrix effects.[9]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to matrix effects during Tenofovir bioanalysis.
Issue 1: Significant Ion Suppression Observed During Method Development
Underlying Cause: Co-elution of endogenous matrix components, most commonly phospholipids, with Tenofovir. This is frequently observed with simpler sample preparation techniques like protein precipitation.[9][10][17]
Troubleshooting Workflow:
Caption: Workflow for addressing ion suppression.
Step-by-Step Solutions:
Optimize Chromatography:
Rationale: To chromatographically separate Tenofovir from interfering matrix components.
Protocol:
Increase the organic content of the mobile phase gradient to facilitate the elution of late-eluting nonpolar interferences like phospholipids before the next injection.
Employ a different stationary phase. For the hydrophilic Tenofovir, a polar-embedded or polar-endcapped C18 column, or a column designed for polar analytes can improve retention and separation from nonpolar interferences.[14][18][19]
Consider using hydrophilic interaction liquid chromatography (HILIC) for highly polar analytes like Tenofovir and its phosphorylated metabolites.[20]
Enhance Sample Preparation:
Rationale: To remove interfering components before LC-MS/MS analysis. Simpler methods like protein precipitation (PPT) are often insufficient for removing phospholipids.[10][17]
Protocol Comparison:
Sample Preparation Method
Principle
Efficacy in Removing Phospholipids
Throughput
Protein Precipitation (PPT)
Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol).[17][21]
Analytes are partitioned between two immiscible liquid phases.[9][17]
Moderate to High
Low to Moderate
Solid-Phase Extraction (SPE)
Analytes are retained on a solid sorbent while interferences are washed away.[3][22][23]
High
Moderate
Issue 2: Poor Reproducibility and Accuracy Across Different Patient Samples
Underlying Cause: Variable matrix effects between different lots of biological matrix. The composition of plasma can vary significantly between individuals, leading to inconsistent ion suppression or enhancement.[8][12]
Troubleshooting Workflow:
Caption: Workflow for improving inter-sample reproducibility.
Step-by-Step Solutions:
Thorough Method Validation:
Rationale: To ensure the method is robust across a representative patient population.
Protocol: As per FDA guidelines, evaluate matrix effects using at least six different sources of the biological matrix.[8] This will provide a more accurate assessment of the potential for variability in real-world samples.
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):
Rationale: A SIL-IS is the most effective tool for correcting for variable matrix effects.[9][14][15][16]
Protocol:
Synthesize or procure a SIL-IS for Tenofovir (e.g., ¹³C₅-Adenine-Tenofovir).
Optimize the MS/MS transition for the SIL-IS.
Add a consistent amount of the SIL-IS to all samples, standards, and QCs at the beginning of the sample preparation process.
Quantify using the peak area ratio of the analyte to the SIL-IS.
Issue 3: Low Analyte Recovery During Sample Extraction
Underlying Cause: Tenofovir is a polar, hydrophilic compound, which can make it challenging to extract efficiently from an aqueous biological matrix using traditional reversed-phase or liquid-liquid extraction techniques.[2][11]
Troubleshooting Workflow:
Caption: Workflow for improving Tenofovir extraction recovery.
Step-by-Step Solutions:
pH Adjustment for LLE:
Rationale: To increase the non-polar character of Tenofovir to facilitate its extraction into an organic solvent.
Protocol: Adjust the pH of the plasma sample to be approximately two pH units below the pKa of the secondary phosphate group of Tenofovir to protonate it and increase its hydrophobicity before extraction with a polar organic solvent.
Optimize Solid-Phase Extraction (SPE):
Rationale: To select an appropriate sorbent and elution solvent for efficient capture and release of Tenofovir.
Protocol:
Sorbent Selection: Utilize a mixed-mode cation exchange SPE cartridge. At an acidic pH, Tenofovir will be positively charged and will be retained by the cation exchange mechanism.
Wash Steps: Use a series of wash steps with water and a mild organic solvent (e.g., methanol) to remove polar and non-polar interferences, respectively.
Elution: Elute Tenofovir using a solvent containing a base (e.g., ammonium hydroxide in methanol) to neutralize the charge and release it from the sorbent. A new SPE method developed by D'Avolio et al. (2007) demonstrated good recovery and reproducibility for Tenofovir.[22][23]
By systematically addressing these common challenges with a combination of optimized chromatography, robust sample preparation, and the use of a stable isotope-labeled internal standard, you can develop a reliable and accurate bioanalytical method for Tenofovir that meets regulatory standards and produces high-quality data.
References
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11). Retrieved from [Link]
Modhave, Y. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405.
Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir - Biosciences Biotechnology Research Asia. (n.d.). Retrieved from [Link]
Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]
D'Avolio, A., Simiele, M., Siccardi, M., Baietto, L., Sciandra, M., & Di Perri, G. (2007). A New Assay Based on Solid-Phase Extraction Procedure with LC–MS to Measure Plasmatic Concentrations of Tenofovir and Emtricitabine. Therapeutic Drug Monitoring, 29(4), 543-548.
Delahunty, T., Bushman, L., Robbins, B., & Fletcher, C. V. (2009). The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards.
Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
Tiyyagura, S. R. (2012). Bioanalytical Method Development and Validation for the Estimation of Tenofovir Disoproxil Fumarate and Lamuvidine in Human Plasma by Using RP-HPLC. KMCH College of Pharmacy.
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (2026, March 13). Retrieved from [Link]
Cretu, D. E., et al. (2025, June 16). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Pharmaceuticals, 18(6), 789.
Bushman, L. R., et al. (2013). Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 85, 142-149.
Hummert, P., et al. (2018, April 23). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. Journal of Analytical Methods in Chemistry, 2018, 4850731.
Shah, P. P., et al. (2016). Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 128, 257-265.
FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. (n.d.). Retrieved from [Link]
Souverain, S., Rudaz, S., & Veuthey, J. L. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
Podany, A. T., Sheldon, C., Grafelman, D., & Ohnmacht, C. M. (2015). Assay Development for Determination of Tenofovir in Human Plasma by Solid Phase Analytical Derivatization and LC-MS/MS. Bioanalysis, 7(24), 3085-3095.
Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11). Retrieved from [Link]
Zhang, J., & Yuan, L. (2014). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 6(8), 1057-1067.
Development and validation of a LC–MS/MS assay for tenofovir and tenofovir alafenamide in human plasma: Application in a bioequivalence study | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Wang, H., et al. (2012). Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma. Antimicrobial Agents and Chemotherapy, 56(11), 5649-5656.
Pilli, N. R., et al. (2013). A Validated Liquid Chromatography and Tandem Mass Spectrometric Method for Simultaneous Quantitation of Tenofovir, Emtricitabine.
Delahunty, T., Bushman, L., & Fletcher, C. V. (2009, July 1). The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards.
D'Avolio, A., et al. (2025, August 6). (PDF) A New Assay Based on Solid-Phase Extraction Procedure with LC-MS to Measure Plasmatic Concentrations of Tenofovir and Emtricitabine in HIV Infected Patients.
A Simple Liquid Chromatographic Method for the Determination of Tenofovir in Rat Plasma and Its Application to Pharmacokinetic Studies - AKJournals. (n.d.). Retrieved from [Link]
Souverain, S., Rudaz, S., & Veuthey, J. L. (2003, November 15). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
"Stable Labeled Isotopes as Internal Standards: A Critical Review" - ResearchGate. (n.d.). Retrieved from [Link]
Soni, A., & Thakral, S. (2013, August 7). Simultaneous Estimation of Tenofovir and Emtricitabine in Human Plasma Using HPLC after Protein Precipitation Extraction. Journal of Analytical & Bioanalytical Techniques, 4(4).
Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC. (n.d.). Retrieved from [Link]
Garcia, G., et al. (2022, June 1). Effect of drug-to-lipid ratio on nanodisc-based tenofovir drug delivery to the brain for HIV-1 infection - PMC. Nanomedicine: Nanotechnology, Biology and Medicine, 42, 102540.
Garcia, G., et al. (2022, June 1). (PDF) Effect of Drug-To-Lipid Ratio on Nanodisc-Based Tenofovir Drug Delivery to The Brain for HIV-1 Infection.
Real-Life Impact on Lipid Profile of a Switch from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide in HIV-Infected Patients - PubMed. (n.d.). Retrieved from [Link]
Taramasso, L., et al. (2019, October 11). Lipid profile changings after switching from rilpivirine/tenofovir disoproxil fumarate/emtricitabine to rilpivirine/tenofovir alafenamide/emtricitabine: Different effects in patients with or without baseline hypercholesterolemia | PLOS One - Research journals. PLOS ONE, 14(10), e0223181.
Review on article of effects of tenofovir alafenamide and entecavir in chronic hepatitis B virus patients - PMC. (2024, January 27). Retrieved from [Link]
enhancing the resolution of Tenofovir related compounds in chromatography
Welcome to the Technical Support Center for Chromatographic Resolution. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex challenges associated with the separation of Teno...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Chromatographic Resolution. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex challenges associated with the separation of Tenofovir prodrugs—specifically Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)—and their related degradation products.
Because Tenofovir compounds possess both polar phosphonic acid groups and basic adenine moieties, their chromatographic behavior is highly sensitive to mobile phase pH, stationary phase chemistry, and gradient profiles. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and validated protocols to ensure your analytical workflows meet ICH Q2(R1) standards.
Diagnostic Troubleshooting Guide
Q: My Tenofovir (PMPA) peak is co-eluting with early-eluting polar impurities like PMPA anhydrate. How can I increase retention and resolution?Mechanistic Cause: PMPA (the core active moiety) is highly polar. In standard reversed-phase (C18) chromatography with high organic mobile phases, it exhibits minimal hydrophobic interaction with the stationary phase, causing it to elute near the void volume[1].
Solution:
Adjust the Gradient: Start your gradient with a highly aqueous mobile phase (e.g., 95% Buffer / 5% Acetonitrile) to increase the retention factor (
k′
) of polar analytes[1].
Buffer Optimization: Utilize a buffer that ensures consistent ionization. Ammonium formate adjusted to pH 3.90 ± 0.05 with dilute formic acid is highly effective. At this pH, the phosphonate groups are partially ionized, optimizing retention on a C18 column[2].
Stationary Phase: If conventional C18 fails, switch to a polar-embedded stationary phase (e.g., Inertsil ODS-3V) which resists phase collapse under highly aqueous conditions[1].
Q: I am observing severe peak tailing for Tenofovir Alafenamide (TAF) and its phenyl impurities. How do I achieve symmetrical peaks?Mechanistic Cause: TAF contains a basic amine group within its adenine ring. Peak tailing is typically caused by secondary ion-exchange interactions between this basic moiety and residual acidic silanols on the silica support matrix of the column.
Solution:
Employ a high-purity, end-capped silica column. Furthermore, incorporate a volatile buffer like potassium dihydrogen phosphate or ammonium acetate (pH 4.5 - 5.0). This specific pH range suppresses silanol ionization on the column while neutralizing the basic moieties of the analyte, effectively eliminating secondary interactions and reducing the tailing factor to ≤ 1.5[3].
Q: I cannot resolve Tenofovir Disoproxil Fumarate (TDF) from its S-isomer using my standard C18 method. What is the correct approach?Mechanistic Cause: Conventional C18 columns rely on hydrophobic interactions, which are blind to the spatial, three-dimensional arrangements of enantiomers and diastereomers.
Solution: You must transition to a chiral stationary phase. A Chiralpak AD-H column (an amylose derivative) provides the necessary steric environment for chiral recognition. Using a mobile phase of 0.1% Triethylamine in a Water:Methanol:Acetonitrile (10:75:15, v/v/v) mixture at 25°C can achieve baseline separation with a resolution (
Rs
) of > 5.0 between the R-isomer (TDF) and the S-isomer[4].
Q: When analyzing fixed-dose combinations (e.g., TDF, Dolutegravir, and Lamivudine), the closely eluting process impurities overlap. How can I resolve them in a single run?Mechanistic Cause: Standard alkyl chains (C8/C18) lack the selectivity required to separate structurally similar aromatic impurities (e.g., mono-POC-PMPA vs. tenofovir mixed dimers).
Solution: Utilize a Core-Shell Biphenyl stationary phase. The biphenyl groups provide
π−π
interactions, which offer orthogonal selectivity for aromatic and conjugated systems compared to traditional hydrophobic dispersion forces. This allows for the critical separation of TDF from its 14 potential process and degradation impurities[5].
Experimental Workflows & Logical Pathways
Fig 1. Logical workflow for RP-HPLC method development of Tenofovir compounds.
Fig 2. Chemical degradation pathways of Tenofovir prodrugs into related impurities.
Self-Validating Experimental Protocol
Optimized Stability-Indicating RP-HPLC Workflow for TAF and Impurities
This protocol is designed to be self-validating; if system suitability criteria are not met in Step 4, the system is not chemically equilibrated, and the mobile phase pH must be verified.
Mobile Phase A (Aqueous): Prepare a buffer solution (e.g., 20 mM potassium dihydrogen phosphate or ammonium formate). Adjust to pH 4.5 ± 0.1 using 0.1% orthophosphoric acid. Mix Buffer:Acetonitrile:Purified Water in a 20:02:78 (v/v/v) ratio. Filter through a 0.45 µm PVDF membrane and degas via sonication.
Mobile Phase B (Organic): Prepare a solvent mixture of Acetonitrile and Purified Water in a 75:25 (v/v) ratio. Filter and degas.
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent end-capped column.
Column Oven Temperature: 40°C (Critical for reducing mobile phase viscosity and improving mass transfer, which sharpens peaks).
Flow Rate: 1.0 mL/min.
Detection: Photodiode Array (PDA) Detector set to 262 nm. (Use PDA to verify peak purity > 990 for all analyte peaks to ensure no hidden co-elutions)[1].
Weigh 56 mg of TAF working standard into a 50 mL volumetric flask.
Add 35 mL of diluent (Purified Water:Acetonitrile 95:05 v/v). Sonicate for 15 minutes to ensure complete solubilization.
Make up the volume to 50 mL with diluent. Perform serial dilutions to achieve a final working concentration of 5.0 µg/mL.
Step 4: System Suitability Verification (Self-Validation)
Inject the standard solution in six replicates (
n=6
).
Acceptance Criteria:
Relative Standard Deviation (%RSD) of peak areas
≤2.0%
.
Tailing factor (
Tf
) for the TAF peak
≤1.5
.
Theoretical plate count (
N
)
≥2000
.
Resolution (
Rs
) between TAF and its closest eluting impurity
≥1.5
.
Quantitative Data & System Suitability Benchmarks
Table 1: Typical Retention Times and Resolution Data for TAF and Impurities [1]
(Conditions: Inertsil ODS-3V C18, Gradient Elution, 1.0 mL/min, 40°C)
Analyte / Impurity
Retention Time (min)
Relative Retention Time (RRT)
Resolution (
Rs
) Benchmark
Tenofovir (PMPA)
5.69
0.10
> 2.0 (from void volume)
PMPA Anhydrate
8.71
0.15
> 3.0 (from PMPA)
Phenyl PMPA
25.89
0.46
> 2.0
PMPA Isopropyl Alaninate
37.13
0.66
> 2.0
Tenofovir Alafenamide (TAF)
56.24
1.00
> 1.5 (from closest degradant)
Table 2: Chromatographic Parameters for Chiral Separation of TDF Enantiomers [4]
(Conditions: Chiralpak AD-H, Isocratic 0.1% TEA in Water:MeOH:ACN 10:75:15, 0.8 mL/min, 25°C)
Enantiomer
Retention Time (min)
Theoretical Plates (
N
)
Tailing Factor
Resolution (
Rs
)
TDF (R-isomer)
5.137
3255
1.25
N/A
S-isomer (Impurity)
8.768
1520
1.15
5.76
Frequently Asked Questions (FAQs)
Q: Why is a Photodiode Array (PDA) detector strictly recommended over a standard UV detector for forced degradation studies?A: During forced degradation (acidic, alkaline, oxidative, thermal), unknown degradants are generated[1]. A standard UV detector only measures absorbance at a single wavelength, making it impossible to know if an impurity is hiding beneath the main API peak. A PDA captures a full UV spectrum across the peak. By analyzing the spectral homogeneity from the leading edge to the tailing edge of the peak, the software calculates a "Peak Purity Angle" and "Peak Purity Threshold." If the angle is less than the threshold (Peak Purity > 990), you have mathematical proof that no co-elution is occurring[1].
Q: Can I substitute Methanol for Acetonitrile in the mobile phase to save costs?A: While possible, it is generally discouraged for complex Tenofovir impurity profiles. Acetonitrile is an aprotic solvent with lower viscosity and a different selectivity dipole compared to methanol (a protic solvent). Substituting methanol often leads to increased column backpressure, broader peaks (due to slower mass transfer), and a complete shift in elution order, particularly for positional isomers and dimers. If methanol must be used, the gradient profile and column temperature must be heavily re-optimized[2].
Q: What is the optimal wavelength for detecting Tenofovir related compounds?A: The adenine ring in Tenofovir exhibits strong UV absorption. While maximum absorbance is often observed near 260 nm or 262 nm, 254 nm is frequently chosen as a robust, common response wavelength when analyzing fixed-dose combinations (e.g., with Emtricitabine or Dolutegravir) to balance the signal-to-noise ratio across all active ingredients and their impurities[1],[2].
References
Analytical Chemistry Letters: "Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form." Source: Taylor & Francis (tandfonline.com). URL: [Link]
International Research Journal of Pharmacy: "A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF POTENTIAL IMPURITIES IN A NEW FIXED DOSE COMBINATION OF DOLUTEGRAVIR, LAMIVUDINE AND TENOFOVIR DISOPROXIL FUMARATE TABLETS." Source: SciSpace (scispace.com). URL: [Link]
Asian Journal of Research in Chemistry: "Development and Validation of Reverse Phase HPLC Method for Enantiomer Excess Determination of Tenofovir Disoproxil Fumarate drug Substance." Source: Asian Journal of Research in Chemistry (ajrconline.org). URL: [Link]
Journal of Medical Pharmaceutical and Allied Sciences: "Analytical method development and validation of related substances by rp-hplc of emtricitabine and tenofovir disoproxil fumarate tablets." Source: JMPAS (jmpas.com). URL: [Link]
Technical Support Center: Method Refinement for Trace Level Detection of Tenofovir Impurities
Welcome to the dedicated support center for analytical scientists and researchers focused on the robust detection of Tenofovir impurities. This resource provides in-depth troubleshooting guidance and frequently asked que...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated support center for analytical scientists and researchers focused on the robust detection of Tenofovir impurities. This resource provides in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during method development and validation for trace-level analysis.
Introduction
Tenofovir, a cornerstone of antiretroviral therapy, requires stringent purity control to ensure patient safety and therapeutic efficacy. The detection and quantification of impurities, often present at trace levels (typically <0.1%), pose significant analytical challenges. This guide offers practical, field-tested solutions grounded in established scientific principles to help you refine your analytical methods, ensuring they are sensitive, specific, and reproducible.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues with a cause-and-effect approach, providing step-by-step protocols for resolution.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Tenofovir or its Impurities
Question: My chromatogram shows significant peak tailing for the main Tenofovir peak and some of the key impurities. What are the likely causes and how can I fix this?
Answer:
Peak tailing is a common issue in reverse-phase HPLC, often indicating secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
Underlying Causes & Solutions:
Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic compounds like Tenofovir, leading to tailing.
Solution 1: pH Adjustment: Tenofovir has multiple pKa values. Operating the mobile phase at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate will ensure that both Tenofovir and its basic impurities are fully protonated, minimizing interactions with silanol groups.
Solution 2: Use of End-Capped Columns: Employing a modern, fully end-capped C18 or C8 column can significantly reduce silanol activity.
Solution 3: Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can suppress ionization in mass spectrometry.
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Solution: Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the optimal concentration range for your column.
Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and peak tailing.
Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly tightened to eliminate dead volume.
Experimental Protocol: Optimizing Mobile Phase pH
Preparation of Mobile Phase A: Prepare a 20 mM potassium phosphate monobasic solution.
pH Adjustment: Adjust the pH of Mobile Phase A to 2.5, 3.0, and 3.5 using phosphoric acid.
Preparation of Mobile Phase B: Use acetonitrile or methanol.
Chromatographic Analysis: Equilibrate the column with your initial gradient conditions for at least 15 minutes with each new pH mobile phase.
Injection: Inject a standard solution of Tenofovir spiked with known impurities.
Evaluation: Compare the peak shape (asymmetry factor) across the different pH conditions. Select the pH that provides the most symmetrical peaks.
Issue 2: Insufficient Resolution Between Critical Impurity Pairs
Question: I am struggling to separate two closely eluting impurities. How can I improve the resolution?
Answer:
Achieving adequate resolution between structurally similar impurities is critical for accurate quantification. Resolution can be enhanced by manipulating chromatographic selectivity and efficiency.
Underlying Causes & Solutions:
Suboptimal Mobile Phase Composition: The choice of organic modifier and its gradient profile significantly impacts selectivity.
Solution 1: Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter elution patterns.
Solution 2: Gradient Optimization: Decrease the gradient slope (i.e., make the gradient longer and shallower) around the elution time of the critical pair. This will increase the separation time between the peaks.
Incorrect Stationary Phase: The column chemistry may not be suitable for the specific impurities.
Solution 1: Phenyl-Hexyl Columns: For impurities with aromatic rings, a phenyl-hexyl stationary phase can offer alternative selectivity through pi-pi interactions.
Solution 2: PFP Columns: Pentafluorophenyl (PFP) columns provide unique selectivity for polar and aromatic compounds.
Temperature Effects: Column temperature affects viscosity and mass transfer, which can influence resolution.
Solution: Systematically evaluate column temperatures (e.g., 25°C, 30°C, 35°C). Higher temperatures can sometimes improve efficiency and resolution, but may also decrease retention.
Workflow for Improving Resolution
Caption: A logical workflow for troubleshooting poor peak resolution.
Issue 3: Low Sensitivity and Inability to Detect Trace Level Impurities
Question: My method is not sensitive enough to detect impurities at the 0.05% level required by regulatory guidelines. What can I do to enhance sensitivity?
Answer:
Detecting trace-level impurities requires optimizing both the chromatographic separation and the detector response.
Underlying Causes & Solutions:
Suboptimal Wavelength (UV Detection): The selected UV wavelength may not be the maximum absorbance for the impurity of interest.
Solution: Use a photodiode array (PDA) detector to acquire the full UV spectrum for each impurity. Identify the wavelength of maximum absorbance (λ_max) for the trace impurities and use this for quantification. While the Tenofovir λ_max is around 260 nm, some impurities may have different absorbance maxima.
High Baseline Noise: A noisy baseline can obscure small peaks, leading to a high limit of detection (LOD) and limit of quantification (LOQ).
Solution 1: High-Purity Solvents: Use HPLC or LC-MS grade solvents and freshly prepared mobile phases to minimize baseline noise.
Solution 2: System Cleanliness: Flush the system thoroughly to remove any contaminants that may be contributing to the noise.
Insufficient Ionization (LC-MS): For mass spectrometry detection, poor ionization of the target impurities will result in a weak signal.
Solution 1: Optimize ESI Source Parameters: Systematically optimize the capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the ion signal for the impurities.
Solution 2: Mobile Phase Additives: The choice of acidifier can significantly impact ionization efficiency. Formic acid is often preferred over phosphoric acid for LC-MS applications as it is volatile and enhances protonation in positive ion mode.
Quantitative Data Summary: Typical Starting Conditions for HPLC-UV
Parameter
Recommended Setting
Rationale
Column
C18, 100 Å, 2.1 x 100 mm, 1.8 µm
High efficiency and good retention for Tenofovir and its related substances.
Mobile Phase A
0.1% Formic Acid in Water
Provides good protonation for positive mode ESI and sharp peaks in UV.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Common organic modifier with good elution strength.
Gradient
5% to 40% B over 20 minutes
A starting point; may need to be optimized for specific impurity profiles.
Flow Rate
0.3 mL/min
Appropriate for a 2.1 mm ID column.
Column Temperature
30°C
Provides good reproducibility.
Detection (UV)
260 nm
λ_max for Tenofovir; use PDA to confirm optimal wavelength for all impurities.
Injection Volume
5 µL
A typical starting volume to avoid column overload.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities of Tenofovir I should be looking for?
A1: Common process-related and degradation impurities of Tenofovir include Impurity A (Pivaloyloxymethyl-9-[2-(R)-(phosphonomethoxy)propyl]adenine), Impurity B (Adenine), and Impurity C (Tenofovir related compound C as per Ph. Eur.). The specific impurity profile can vary depending on the synthetic route and storage conditions. It is crucial to consult the relevant pharmacopeial monographs (e.g., USP, EP) for a comprehensive list of specified impurities.
Q2: How do I handle matrix effects when analyzing Tenofovir impurities in biological samples?
A2: Matrix effects, which are the suppression or enhancement of ionization in LC-MS due to co-eluting compounds from the sample matrix, are a significant challenge.
Effective Sample Preparation: Use a robust sample preparation technique like solid-phase extraction (SPE) to remove interfering matrix components before analysis.
Stable Isotope-Labeled Internal Standard: Employing a stable isotope-labeled internal standard (e.g., Tenofovir-d6) is the most effective way to compensate for matrix effects, as it will behave chromatographically and ionize similarly to the analyte.
Chromatographic Separation: Optimize the chromatography to separate the analytes of interest from the bulk of the matrix components.
Q3: What are the key system suitability test (SST) parameters I should monitor for this method?
A3: A robust SST is essential to ensure the analytical system is performing correctly before running any samples. Key parameters include:
Resolution: The resolution between the two most closely eluting peaks (often Tenofovir and a key impurity) should be greater than 1.5.
Tailing Factor: The tailing factor for the Tenofovir peak should be between 0.8 and 1.5.
Reproducibility: The relative standard deviation (RSD) for the peak area and retention time of replicate injections of a standard solution should be less than 2.0%.
Experimental Workflow: System Suitability Test
Caption: A flowchart for a standard System Suitability Test protocol.
References
Dong, M. W. (2013). Modern HPLC for Practicing Scientists. John Wiley & Sons. [Link]
European Pharmacopoeia (Ph. Eur.) 10.
Kole, P. L., et al. (2011). A validated stability-indicating HPLC method for the determination of tenofovir disoproxil fumarate. Journal of Chromatographic Science, 49(9), 689-694. [Link]
United States Pharmacopeia (USP)
Troubleshooting
Technical Support Center: Overcoming Solubility Challenges of Tenofovir Dibenzyloxy Isopropyl Carbamate in Assays
Welcome to the technical support center for Tenofovir Dibenzyloxy Isopropyl Carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solut...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Tenofovir Dibenzyloxy Isopropyl Carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges encountered when working with this lipophilic prodrug in various assay systems. As a highly modified derivative of tenofovir, this compound presents unique handling requirements that are critical for obtaining accurate and reproducible experimental results.
Introduction to the Solubility Challenge
Tenofovir Dibenzyloxy Isopropyl Carbamate is a prodrug of tenofovir, an antiviral agent.[1][2] The addition of dibenzyloxy and isopropyl carbamate moieties to the tenofovir backbone significantly increases its lipophilicity. This chemical modification, while potentially beneficial for cell permeability, often leads to poor aqueous solubility, creating significant hurdles in the preparation of stock solutions and their dilution into aqueous assay buffers. This can result in compound precipitation, leading to inaccurate data and assay variability.[3][4] This guide will provide a systematic approach to addressing these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Tenofovir Dibenzyloxy Isopropyl Carbamate?
A1: For initial stock solutions, we recommend using a high-purity, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3] These solvents are capable of dissolving most lipophilic compounds at high concentrations. Given that the related prodrug, Tenofovir Disoproxil Fumarate, is soluble in DMSO at approximately 14 mg/mL and in DMF at about 16 mg/mL, it is reasonable to expect Tenofovir Dibenzyloxy Isopropyl Carbamate to have good solubility in these solvents as well.[3] Always start with a small amount of the compound to test solubility before preparing a large stock.
Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A2: This is a common phenomenon known as "crashing out" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are several strategies to mitigate this:[3]
Optimize the Dilution Process: Instead of adding the aqueous buffer to your DMSO stock, slowly add the DMSO stock to the vigorously vortexing or stirring aqueous buffer.[3] This promotes rapid dispersion and can prevent immediate precipitation.
Perform Serial Dilutions: Prepare intermediate dilutions of your stock solution in pure DMSO before the final dilution into the aqueous buffer.[3] This gradual reduction in concentration can help maintain solubility.
Control the Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, and ensure it is consistent across all wells, including vehicle controls.[5][6]
Gentle Warming and Sonication: Warming the solution to 37°C or using a bath sonicator can help redissolve fine precipitates.[3] However, be cautious with temperature, as prolonged exposure to heat can degrade the compound.
Q3: Can I use a solvent other than DMSO for my cell-based assays?
A3: Yes, if DMSO is causing toxicity in your cell line, even at low concentrations, you can explore other options. Co-solvents such as ethanol or polyethylene glycol 400 (PEG 400) can be used, often in combination with water.[7][8] It is crucial to perform a vehicle toxicity study with any new solvent or co-solvent system to determine the maximum tolerable concentration for your specific cell line.
Q4: I'm observing high variability between my replicate wells. Could this be a solubility issue?
A4: High variability is a classic indicator of poor compound solubility.[3] Inconsistent amounts of soluble, and therefore active, compound in each well will lead to erratic biological responses. Before proceeding with your assay readout, it is good practice to visually inspect the plate under a microscope for any signs of precipitation.
Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to resolving persistent solubility problems.
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Underlying Cause: The aqueous solubility of Tenofovir Dibenzyloxy Isopropyl Carbamate is exceeded upon dilution of the organic stock solution.
Solutions:
Systematic Solvent Titration:
Prepare a high-concentration stock solution in 100% DMSO (e.g., 50 mM).
Create a series of dilutions of this stock in your aqueous assay buffer, targeting a range of final DMSO concentrations (e.g., 2%, 1%, 0.5%, 0.1%).
Visually inspect for precipitation immediately after dilution and after a period that mimics your assay incubation time. This will help you determine the maximum tolerable final DMSO concentration.
Employing Excipients for Enhanced Solubilization:
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic drug molecules, thereby increasing their aqueous solubility.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Protocol: Prepare your aqueous buffer containing a pre-dissolved concentration of HP-β-CD (e.g., 1-10 mM). Then, add your DMSO stock of Tenofovir Dibenzyloxy Isopropyl Carbamate to this cyclodextrin-containing buffer.
Surfactants: Non-ionic surfactants like polysorbate 80 (Tween 80) or Pluronic F-68 can be used at low concentrations (typically below 0.1%) to aid in solubilization. However, be aware that surfactants can interfere with some assay technologies and may have effects on cell membranes.
Issue 2: Inconsistent Assay Results and Poor Reproducibility
Underlying Cause: Micro-precipitation or aggregation of the compound in the assay plate, leading to non-uniform exposure of the biological system to the active compound.
Solutions:
Pre-warming of Assay Buffer: Warming your aqueous assay buffer to 37°C before adding the DMSO stock can sometimes improve solubility and reduce the risk of precipitation.[3]
Assay Miniaturization and Mixing: In smaller assay volumes (e.g., 384-well or 1536-well plates), adequate mixing is critical. Ensure your plate shaker or mixing protocol is sufficient to maintain a homogenous solution.
Kinetic Solubility Assessment: Before conducting extensive biological assays, perform a kinetic solubility assay to determine the solubility of Tenofovir Dibenzyloxy Isopropyl Carbamate in your specific assay buffer. This will provide a quantitative measure of the maximum concentration you can reliably test.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
Accurately weigh a precise amount of Tenofovir Dibenzyloxy Isopropyl Carbamate (e.g., 5 mg).
Calculate the volume of high-purity, anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).
Add the calculated volume of DMSO to the vial containing the compound.
Vortex the solution for 1-2 minutes. If dissolution is not complete, sonicate in a water bath for 5-10 minutes.[3] Gentle warming to 37°C can also be applied.[3]
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Protocol 2: Serial Dilution for Cell-Based Assays
Thaw a fresh aliquot of your high-concentration DMSO stock solution.
Prepare a series of intermediate dilutions in 100% DMSO (e.g., from 10 mM to 1 mM, then to 100 µM).[3]
Pre-warm your cell culture medium to 37°C.
Add a small volume of the final DMSO intermediate to the pre-warmed medium. It is critical to add the DMSO stock to the medium, not the other way around.
Immediately after adding the DMSO stock, mix the solution thoroughly by vortexing or pipetting.
Ensure the final DMSO concentration in your working solution is at a non-toxic level for your cells (typically ≤ 0.5%).[5][6]
Always include a vehicle control in your experiment that contains the same final concentration of DMSO as your test wells.[3]
Data Summary
Table 1: Recommended Starting Solvent Concentrations for Cell-Based Assays
Some sensitive cell lines may require ≤ 0.1%.[5] Always perform a vehicle toxicity control.
Ethanol
≤ 0.5%
Can be toxic to some cell lines at higher concentrations.
PEG 400
≤ 1%
Generally well-tolerated by many cell lines.
Note: These are general recommendations. The optimal concentration should be determined empirically for each cell line and assay.
Visualizing the Workflow
A systematic approach is key to overcoming solubility issues. The following workflow diagram illustrates a decision-making process for handling a poorly soluble compound like Tenofovir Dibenzyloxy Isopropyl Carbamate.
Caption: A decision-making workflow for addressing solubility issues.
References
Scientist Solutions. (2025, January 16). DMSO in cell based assays.
Benchchem. Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds.
Quora. (2017, August 3). What effects does DMSO have on cell assays?.
Benchchem. Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds.
Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
Al-Trad, B., Al-Zoubi, M., Shehab, M., Al-Smadi, M., & Al-Zereini, W. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
Silberberg, M. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
Carbohydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility? [Podcast].
Al-Zoubi, M., Al-Trad, B., Shehab, M., Al-Smadi, M., & Al-Zereini, W. The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... ResearchGate.
Silberberg, M. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. DMPK.
Pop, C., Pop, A., Trif, M., & Vlase, L. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
ACS Publications. (2012, November 29). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters.
PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization.
Cayman Chemical. PRODUCT INFORMATION.
Pharmaffiliates. CAS No : 1391052-09-7 | Product Name : Tenofovir Dibenzyloxy Isopropyl Carbamate.
optimization of extraction efficiency for Tenofovir impurities from drug matrix
Welcome to the Technical Support & Troubleshooting Center for Tenofovir Impurity Extraction and Profiling. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support & Troubleshooting Center for Tenofovir Impurity Extraction and Profiling. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we dissect the causality behind sample preparation failures and provide self-validating methodologies to ensure your LC-MS/MS and UHPLC workflows yield robust, reproducible data for Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) matrices.
Section 1: Extraction Workflow & Decision Logic
Selecting the correct sample preparation technique is the most critical step in impurity profiling. Because Tenofovir and its primary degradants (e.g., Adenine, Tenofovir monosoproxil) contain highly polar phosphonate and amine groups, traditional extraction methods often fail. The decision tree below outlines the optimal path for isolating these compounds.
Workflow for optimizing Tenofovir impurity extraction prior to LC-MS/MS analysis.
Section 2: Troubleshooting FAQs
Q1: Why is the extraction recovery of Tenofovir and its polar degradation products (e.g., Adenine) consistently low (<30%) when using Liquid-Liquid Extraction (LLE)?A1: The root cause lies in the molecular structure of the analytes. Tenofovir and its degradation products possess highly ionic phosphonate and amine groups, making them extremely hydrophilic at physiological pH[1]. LLE relies on the partitioning of analytes into a non-polar organic solvent. Because of their ionic nature, these compounds remain trapped in the aqueous matrix, leading to extraction failure[1].
Scientist's Recommendation: Abandon LLE for these specific analytes. Transition to Solid-Phase Extraction (SPE) using a C18 or mixed-mode sorbent, which provides a specific retention mechanism for polar bases, or utilize Protein Precipitation (PPT) if high-throughput plasma screening is required[2].
Q2: How can I optimize Solid-Phase Extraction (SPE) to maximize the recovery of trace impurities from a complex drug matrix?A2: SPE provides the highest specificity and lowest matrix effect for Tenofovir impurity profiling[2][3]. If recoveries are suboptimal, the causality is typically linked to desorption kinetics during the elution phase.
Scientist's Recommendation:
Regulate Elution Flow Rate: A slower flow rate (e.g., 1 mL/min) increases the contact time between the elution solvent and the sorbent bed, allowing for complete desorption of the analytes[3].
Optimize the Wash Step: Use a low percentage of organic solvent (e.g., 5% methanol) to wash away matrix interferences without prematurely eluting the polar impurities.
Disrupt Ionic Interactions: Ensure the elution solvent is slightly acidified (e.g., 2% formic acid in methanol) to neutralize ionic interactions between the impurities and the sorbent.
Q3: When transferring the USP impurity profiling method to an LC-MS system, I observe severe ion suppression and peak tailing. How can this be resolved?A3: The traditional USP method for Tenofovir Disoproxil Fumarate (TDF) organic impurities utilizes a dibasic sodium phosphate buffer[4]. Phosphate buffers are non-volatile; they do not vaporize in the MS source, leading to severe ion suppression, salt precipitation on the MS cones, and loss of sensitivity.
Scientist's Recommendation: Replace the phosphate buffer with an MS-compatible volatile buffer. A 25 mM ammonium acetate buffer adjusted to pH 3.8 with acetic acid is optimal[4]. This specific pH ensures that the analytes maintain a consistent ionization state, which drastically improves peak shape and retention time reproducibility[4]. Additionally, employing a ternary gradient (Water/Methanol/Acetonitrile) rather than a binary one allows for the precise separation of early-eluting polar impurities (like Adenine) from late-eluting hydrophobic impurities[4][5].
Mechanistic logic of ternary gradient elution for resolving Tenofovir and its impurities.
Section 3: Standardized Experimental Protocols
Protocol 1: Optimized Solid-Phase Extraction (SPE) for Tenofovir Impurities
Self-Validating Mechanism: The inclusion of a highly aqueous wash step guarantees the removal of salts without eluting the polar API, while the acidified organic elution ensures complete, verifiable desorption.
Cartridge Conditioning: Pass 2 mL of LC-MS grade Methanol through a C18 SPE cartridge (100 mg/mL), followed by 2 mL of MS-grade Water to activate the sorbent bed[2].
Sample Loading: Load 100-500 µL of the drug matrix sample (e.g., plasma or dissolved tablet matrix). Maintain a slow percolation rate (~1 mL/min) to maximize analyte-sorbent interaction[3].
Interference Wash: Pass 2 mL of 5% Methanol in Water through the cartridge. Causality: This specific concentration is strong enough to wash away unbound proteins and salts but weak enough to prevent the premature elution of polar impurities like Adenine.
Analyte Elution: Elute the target compounds using 2 mL of 2% Formic Acid in Methanol. Causality: The acid disrupts ionic bonds between the phosphonate groups and the sorbent, ensuring near 100% recovery[3].
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C, and reconstitute in 100 µL of Mobile Phase A prior to injection.
Self-Validating Mechanism: By decoupling the organic modifiers (Methanol and Acetonitrile), the system can independently tune the selectivity for polar vs. non-polar impurities in a single run.
Mobile Phase Preparation:
Phase A: 25 mM Ammonium Acetate in water, adjusted to pH 3.8 with glacial acetic acid[4].
Column: Use a fused-core C18 or aQ column (e.g., 2.6 µm, 2.1 × 100 mm) maintained at 40°C[4].
Gradient Execution:
0.0 – 4.0 min: Ramp Phase B to 70% and Phase C to 15%. Causality: The lower slope of Acetonitrile compared to Methanol achieves a critical resolution (>2.0) between early-eluting polar peaks (Adenine and Tenofovir)[4].
4.5 – 5.0 min: Ramp Phase C to 70%. Causality: High Acetonitrile content rapidly washes late-eluting hydrophobic dimer impurities from the column[4].
6.1 – 15.0 min: Re-equilibrate at 100% Phase A.
Section 4: Quantitative Data Summaries
Table 1: Quantitative Comparison of Extraction Techniques for Tenofovir Matrices
Optimal. Best for trace impurity profiling and LC-MS/MS sensitivity.
Table 2: Optimized Ternary Gradient Program for Impurity Profiling
Time (min)
Flow Rate (mL/min)
% Phase A (Buffer pH 3.8)
% Phase B (Methanol)
% Phase C (Acetonitrile)
0.0
0.6
100
0
0
4.0
0.6
15
70
15
4.5
0.6
15
70
15
5.0
0.6
5
25
70
6.0
0.6
5
25
70
6.1
0.6
100
0
0
(Note: Gradient adapted for fused-core UHPLC columns to maximize throughput[4])
References
[5] Quantitation of tenofovir and impurities in multi-component drug products by ternary gradient reversed-phase chromatography with charged aerosol detection - Thermo Fisher Scientific. 5
[2] Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC (NIH).2
[1] A Simple Liquid Chromatographic Method for the Determination of Tenofovir in Rat Plasma and Its Application to Pharmacokinetic Studies - AKJournals. 1
[3] A New Assay Based on Solid-Phase Extraction Procedure with LC–MS to Measure Plasmatic Concentrations of Tenofovir and Emtricitabine - Oxford University Press (OUP). 3
Technical Support Center: Strategies to Prevent On-Column Degradation of Tenofovir Derivatives
Welcome to the technical support center for the analysis of Tenofovir and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the analysis of Tenofovir and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and preventative measures against on-column degradation during chromatographic analysis. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are Tenofovir derivatives and why are they susceptible to degradation during analysis?
Tenofovir is an acyclic phosphonate nucleotide analogue used as an antiretroviral agent.[1] Its derivatives, primarily the prodrugs Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), are designed to improve oral bioavailability. These molecules possess functional groups that are vulnerable to degradation under certain analytical conditions.
Hydrolytic Instability: The ester linkages in TDF and the phosphoramidate bond in TAF are particularly susceptible to hydrolysis under both acidic and alkaline conditions.[2][3][4] This is a primary degradation pathway. Tenofovir itself can undergo deamination of its adenine nucleus and cleavage of the phosphonate side chain in harsh pH environments.[3][5]
Oxidative Susceptibility: Tenofovir and its derivatives can be degraded by oxidative stress, for instance, in the presence of hydrogen peroxide or trace metal ions that can catalyze oxidation.[6][7][8]
Secondary Interactions: The basic amine groups on the Tenofovir molecule can engage in secondary ionic interactions with acidic residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[9] These interactions can not only cause peak tailing but also create micro-environments on the column that may catalyze degradation.
Q2: What are the tell-tale signs of on-column degradation in my chromatogram?
On-column degradation can manifest in several ways:
Appearance of New, Unexpected Peaks: These often appear as small, sometimes broad, peaks alongside the main analyte peak.
Poor Peak Shape: Significant peak tailing or fronting can indicate undesirable secondary interactions that may contribute to degradation.[9]
Loss of Analyte Signal/Recovery: If the total peak area for your analyte and its known impurities is decreasing over a sequence of injections, it may be degrading on the column.
Irreproducible Retention Times: Fluctuations in retention time can be caused by changes in the column chemistry due to interactions with the analyte or mobile phase.
Q3: How does mobile phase pH impact the stability of Tenofovir derivatives?
Mobile phase pH is arguably the most critical factor in preventing on-column degradation. Tenofovir is susceptible to degradation in strongly acidic and alkaline environments.[7][10] While TDF is reported to be relatively stable at a very low pH of 1.2, Tenofovir itself shows greater stability around pH 4.5.[3][5] TAF has a documented stability "window" between pH 4.8 and 5.8.[3][11]
Operating at an inappropriate pH can lead to rapid hydrolytic degradation. For basic compounds like Tenofovir, a low pH (typically 2.5-3.5) is often recommended to protonate residual silanol groups on the stationary phase, minimizing secondary interactions that cause peak tailing and can promote degradation.[9][12]
Troubleshooting Guide: On-Column Degradation
This section provides a systematic approach to diagnosing and resolving issues related to the on-column degradation of Tenofovir derivatives.
Issue 1: I'm observing unexpected peaks and/or significant peak tailing.
This is the most common indicator of undesirable on-column interactions or degradation. Follow this workflow to diagnose the cause.
Technical Support Center: Optimizing Analytical Robustness for Tenofovir Impurity Profiling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the chromatographic impurity profiling of Tenofovir prodrugs—specifically Tenofovir Disoproxil Fuma...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the chromatographic impurity profiling of Tenofovir prodrugs—specifically Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide Fumarate (TAF). The polar nature of the parent drug, combined with the hydrolytic lability of its prodrug forms, often leads to co-elution, retention time drifts, and artifactual degradation during analysis.
This guide provides field-proven, self-validating troubleshooting protocols to ensure your HPLC/UHPLC methods remain robust, reproducible, and compliant with stringent regulatory standards.
Section 1: Troubleshooting FAQs
Q1: I am experiencing co-elution and poor resolution (Rs < 1.5) between early-eluting polar impurities (e.g., Adenine) and the main Tenofovir peak. How can I resolve this?
Causality : Tenofovir and its degradant adenine are highly polar compounds. In standard reversed-phase chromatography, they exhibit minimal retention on C18 columns, often eluting in the void volume. Traditional USP methods use ion-pairing reagents (like tertiary butyl alcohol) and phosphate buffers, which are not MS-compatible and often fail to provide consistent baseline resolution (1)[1].
Solution : Transition to a ternary gradient system using an MS-compatible volatile buffer. By utilizing 25 mM ammonium acetate adjusted to pH 3.8, you suppress the ionization of the phosphonate group, increasing hydrophobicity and retention. Introducing a ternary gradient (Buffer / Methanol / Acetonitrile) allows for the differential solvation of polar and non-polar impurities, achieving a resolution > 1.5 between adenine and tenofovir (2)[2].
Workflow for resolving early-eluting polar Tenofovir impurities.
Q2: My TAF (Tenofovir Alafenamide) retention times are drifting, and I am seeing inconsistent peak areas for its diastereomeric impurities. What is causing this?
Causality : TAF is highly sensitive to pH and column temperature variations. If the mobile phase pH fluctuates, the ionization state of the secondary amine in TAF shifts, drastically altering its interaction with the stationary phase (3)[3]. Furthermore, TAF is susceptible to hydrolysis in aqueous environments, meaning prolonged time in the autosampler can lead to in-situ degradation, artificially inflating the peaks of PMPA (Tenofovir) and monophenyl PMPA (4)[4].
Solution :
Buffer Control : Strictly control the mobile phase using a 0.01 M Potassium Dihydrogen Phosphate buffer adjusted to exactly pH 4.0 with orthophosphoric acid[4].
Thermal Management : Maintain the column compartment strictly at 30°C–40°C to ensure reproducible partitioning.
Autosampler Stability : TAF standard and sample preparations are only stable for up to 13 hours when stored at 8°C. Immediate injection is required to prevent artifactual hydrolysis[4].
Stability-indicating sample preparation workflow to prevent TAF degradation.
Q3: How do I ensure my method is truly "stability-indicating" for TDF/TAF process impurities?
Causality : A method is only stability-indicating if it can resolve the API from all forced degradation products without interference. Tenofovir prodrugs degrade via ester and phosphonate bond hydrolysis under alkaline and oxidative stress (5)[5].
Solution : Implement a self-validating forced degradation protocol. Spike your sample with known impurities (e.g., 0.5% level of PMPA anhydrate, Phenyl PMPA, and DMAP) and ensure the peak purity angle is less than the peak purity threshold for the main peak using a Photodiode Array (PDA) detector. The resolution between the closest eluting impurity and the main peak must be ≥ 1.5[4].
Section 2: Quantitative Data & Chromatographic Parameters
To standardize your approach, refer to the following validated parameters for Tenofovir impurity profiling.
Protocol A: Ternary Gradient UHPLC Method for TDF Impurity Profiling
Objective: Achieve baseline separation of polar (Adenine) and non-polar TDF impurities within a 15-minute run time.
Mobile Phase Preparation :
Eluent A: 25 mM Ammonium Acetate buffer. Adjust to pH 3.8 using glacial acetic acid. Filter through a 0.22 µm membrane[2].
Eluent B: MS-grade Methanol.
Eluent C: MS-grade Acetonitrile.
Column Selection : Install a fused-core C18 column (e.g., 2.6 µm, 2.1 × 100 mm) to maximize efficiency and reduce backpressure. Set column oven to 40°C[2].
Gradient Program :
0.0 – 4.0 min: Ramp Eluent B from 0% to 70%, and Eluent C from 0% to 15%.
4.0 – 4.5 min: Hold Eluent B at 70%, Eluent C at 15%.
4.5 – 5.0 min: Drop Eluent B to 25%, ramp Eluent C to 70% (elutes highly hydrophobic impurities).
6.1 – 15.0 min: Re-equilibrate with 100% Eluent A[2].
System Suitability (Self-Validation) : Inject a resolution mixture containing 50 µg/mL Adenine and 150 µg/mL Tenofovir. Acceptance Criteria: Resolution (Rs) ≥ 1.5.
Protocol B: Stability-Indicating Sample Preparation for TAF
Objective: Prevent artifactual degradation of TAF during sample extraction and analysis.
Diluent Preparation : Mix Mobile Phase A (0.01M KH₂PO₄, pH 4.0) and Acetonitrile in a 50:50 (v/v) ratio. Chill the diluent to 8°C prior to use[4].
Extraction : Accurately weigh the TAF sample (bulk or crushed tablet) to achieve a target concentration of 100 µg/mL. Add the chilled diluent and sonicate for 15 minutes.
Filtration : Filter the extract immediately through a 0.45 µm PTFE syringe filter into amber HPLC vials.
Storage & Injection : Place vials in the autosampler maintained strictly at 8°C.
Validation Check (Self-Validation) : Inject the standard preparation. The method is self-validating if the peak area RSD of six replicate injections is ≤ 2.0%, and the standard remains stable (recovery 98-102%) for up to 13 hours[4].
References
Title : Ternary Gradient for Tenofovir Disoproxil Fumarate Impurity Profiling. Source : analysis.rs. URL : 2
Title : Quantitation of tenofovir and impurities in multi-component drug products by ternary gradient reversed-phase chromatography with charged aerosol detection. Source : thermofisher.com. URL : 1
Title : A Simple Liquid Chromatographic Method for the Determination of Tenofovir in Rat Plasma and Its Application to Pharmacokinetic Studies. Source : akjournals.com. URL : 3
Title : Analytical method validation for tenofovir alafenamide and known impurities. Source : sciencearchives.org. URL : 4
Title : Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Source : derpharmachemica.com. URL : 5
dealing with instability of Tenofovir Dibenzyloxy Isopropyl Carbamate in solution
Introduction Welcome to the technical support guide for Tenofovir Dibenzyloxy Isopropyl Carbamate. This document is designed for researchers, scientists, and drug development professionals who are working with this compl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for Tenofovir Dibenzyloxy Isopropyl Carbamate. This document is designed for researchers, scientists, and drug development professionals who are working with this complex phosphoramidate prodrug. Tenofovir Dibenzyloxy Isopropyl Carbamate is a sophisticated molecule designed for specific therapeutic applications, but its multi-functional nature presents unique stability challenges in solution. This guide provides in-depth troubleshooting advice, validated protocols, and a scientific framework to help you navigate these challenges, ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Tenofovir Dibenzyloxy Isopropyl Carbamate and what are its main structural features?
Tenofovir Dibenzyloxy Isopropyl Carbamate is a prodrug of Tenofovir, a potent nucleotide analogue reverse transcriptase inhibitor.[1] Its structure, with a molecular formula of C27H32N5O6P and a molecular weight of 553.55 g/mol , includes several key functional groups that influence its stability: a phosphoramidate linkage, a carbamate group, and dibenzyloxy esters protecting the phosphate moiety.[2] These groups are designed to enhance cell permeability and control the release of the active drug, Tenofovir.
Q2: Why is this compound particularly unstable in solution?
The instability of Tenofovir Dibenzyloxy Isopropyl Carbamate arises from the inherent reactivity of its phosphoramidate and carbamate functional groups.[3][4] Both are susceptible to hydrolysis, a chemical breakdown reaction with water. The rate of this degradation is highly sensitive to factors like pH, temperature, and the type of solvent used.[5]
Q3: What are the primary degradation pathways I should be aware of?
The two primary degradation pathways are:
Hydrolysis of the Phosphoramidate Bond: This is often the most labile point in the molecule. Cleavage at the P-N bond releases the amino acid portion and a phosphate intermediate. This process can be catalyzed by both acidic and basic conditions.[3][6]
Hydrolysis of the Carbamate Group: The carbamate linkage can also be cleaved, particularly under basic conditions, to release isopropyl amine and a carbonate intermediate. While generally more stable than amides, carbamates are still susceptible to hydrolysis.[7][8]
Q4: What are the ideal storage conditions for a stock solution?
For maximum stability, stock solutions should be prepared fresh in a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF). They should be stored at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.[5] Protection from light is also recommended as a general precaution.[5]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Rapid loss of parent compound in my aqueous experimental buffer.
Question: I've prepared a working solution of Tenofovir Dibenzyloxy Isopropyl Carbamate in my aqueous cell culture medium (pH 7.4), but my HPLC analysis shows significant degradation within a few hours. What's happening?
Probable Causes & Scientific Explanation:
The primary culprit is the neutral to slightly alkaline pH (7.4) of your buffer. Phosphoramidates, especially those involving amino acids, can undergo enzyme-free hydrolysis at physiological pH.[3] The free carboxylate group of the amino acid moiety can be poised to attack the phosphorus center, leading to intramolecular cleavage.[3] This process is significantly faster at 37°C, a common incubation temperature. Furthermore, cell culture media contain a high concentration of nucleophiles (amino acids, salts) that can accelerate degradation compared to simple buffers.[9]
Solutions:
Minimize Time in Aqueous Buffer: Add the compound to your aqueous medium at the very last moment before starting your experiment.
pH Optimization: If your experiment allows, conduct it at a slightly acidic pH. Many phosphoramidate prodrugs exhibit greater stability at a pH between 4.5 and 5.8.[5] However, you must validate that this pH change does not affect your biological system.
Use a "Dosing" Stock: Prepare a concentrated stock in anhydrous DMSO. For your experiment, perform a serial dilution in the cold aqueous buffer immediately before adding it to your cells or assay. This minimizes the compound's exposure time to destabilizing aqueous conditions.
Run a Time-Course Control: To understand the degradation kinetics in your specific medium, run a control experiment. Incubate the compound in the medium without cells/reagents and take samples at different time points (e.g., 0, 1, 2, 4, 8 hours) for HPLC analysis. This will tell you the actual concentration of the active compound at any given point in your experiment.
Problem 2: I see multiple unexpected peaks in my chromatogram (HPLC).
Question: When analyzing my sample, I see the peak for my parent compound decreasing, and several new, unidentified peaks are appearing. Are these contaminants or degradation products?
Probable Causes & Scientific Explanation:
These new peaks are almost certainly degradation products. Given the structure of Tenofovir Dibenzyloxy Isopropyl Carbamate, you are likely observing products from the stepwise hydrolysis of the prodrug moieties. The primary degradation products would be species where the phosphoramidate bond has been cleaved and/or the carbamate group has been hydrolyzed. You may also see intermediates where only one of the benzyloxy groups has been removed.
Solutions:
Forced Degradation Study: To confirm the identity of these peaks, perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions to generate the degradation products. This is a standard practice in pharmaceutical stability testing.[10][11]
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat gently (e.g., 40-60°C) for a few hours.[5][12]
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature.[5][12] This reaction is often rapid.
Oxidative Degradation: Expose the compound to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[5]
LC-MS Analysis: Run your samples on a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradation products, allowing you to propose their structures based on the expected hydrolysis pathways.[13]
Use a Stability-Indicating HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent peak from all major degradation peaks. This typically requires a gradient elution method.[5]
Problem 3: My experimental results are inconsistent between batches.
Question: I'm getting variable results in my biological assay, even when I use the same protocol. Could compound instability be the cause?
Probable Causes & Scientific Explanation:
Inconsistent results are a classic symptom of compound instability. Minor variations in your procedure—such as the age of the stock solution, the time a working solution sits on the bench, or slight pH shifts in your buffer preparation—can lead to different levels of degradation and, therefore, different effective concentrations of the active compound in each experiment.
Solutions:
Strict Protocol Adherence: Standardize every step of your solution preparation.
Always use fresh, high-purity anhydrous solvents.
Prepare stock solutions fresh, or use single-use aliquots stored at -80°C.
Standardize the time between preparing the final working solution and starting the experiment.
Quantify Before Use: For critical experiments, consider quantifying the concentration of the parent compound in your final working solution via HPLC right before you use it. This provides the most accurate measure of the dose being applied.
Solvent Check: Ensure that no residual protic solvents (like water or methanol) are present in your initial stock solvent (e.g., DMSO). Even trace amounts can initiate degradation during storage.
Data & Visualization
Table 1: Factors Influencing the Stability of Phosphoramidate & Carbamate Prodrugs
Parameter
Condition
Impact on Stability
Rationale
pH
Acidic (pH < 4)
Variable
Phosphoramidate can be susceptible to acid-catalyzed hydrolysis.[14]
Neutral (pH ~7.4)
Unstable
Prone to enzyme-free intramolecular hydrolysis.[3]
Basic (pH > 8)
Highly Unstable
Base-catalyzed hydrolysis of both phosphoramidate and carbamate moieties is rapid.[12]
Temperature
Refrigerated (4°C)
More Stable
Reduces the rate of all chemical reactions, including hydrolysis.[5]
Storage: Tightly cap the aliquots, parafilm them for an extra seal against moisture, and store them in a freezer box at -80°C. Protect from light.
Documentation: Label the box and aliquots clearly with the compound name, concentration, date, and your initials.
Protocol 2: Forced Degradation Study for Peak Identification
This protocol is designed to generate degradation products for analytical identification.
Prepare Stock: Create a 1 mg/mL stock solution of the compound in acetonitrile.
Set Up Stress Conditions: In separate, clearly labeled glass vials, mix equal volumes of the stock solution with the following stressors:
Acid: 0.2 M HCl
Base: 0.2 M NaOH
Oxidizer: 6% H₂O₂
Control: Water
Incubation:
Place the Acid and Oxidizer vials in a heating block at 60°C for 4-8 hours.
Keep the Base vial at room temperature (degradation is usually fast).
Keep the Control vial at room temperature.
Neutralization & Sampling:
After the incubation period, cool the vials to room temperature.
Neutralize the Acid sample with an equivalent volume of 0.2 M NaOH.
Neutralize the Base sample with an equivalent volume of 0.2 M HCl.
Analysis: Analyze all samples (Acid, Base, Oxidizer, Control) and an unstressed stock solution using a validated, stability-indicating HPLC method, preferably with MS detection. Compare the chromatograms to identify the peaks corresponding to the degradation products formed under each condition.
References
Kool, E. T., et al. (2020). The Enzyme‐Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid. Angewandte Chemie International Edition, 59(46), 20154-20158. Available from: [Link]
Asif, M. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available from: [Link]
Hosey, N. A., et al. (2017). Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate. Molecular Pharmaceutics, 14(4), 1177-1186. Available from: [Link]
Raju, B., et al. (2019). Formulation Development and Evaluation of Tenofovir Disoproxil Fumarate Controlled Release Tablets. International Journal of Pharmaceutical Sciences and Research, 10(7), 3357-3365. Available from: [Link]
Sree, M. N., et al. (2018). Stability Indicating Assay Method Development and Validation for Tenofovir Alafenamide Fumarate by Rp-Hplc. International Journal of Pharmaceutical Sciences and Research, 9(12), 5265-5271. Available from: [Link]
Hosey, N. A., et al. (2017). Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate. PubMed. Available from: [Link]
Gilead Sciences, Inc. (2011). Pharmaceutical formulations of tenofovir. Google Patents.
Rao, A. L., et al. (2014). Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms. ISRN Chromatography. Available from: [Link]
McKenna, C. E., et al. (2012). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Future Medicinal Chemistry, 4(13), 1689-1711. Available from: [Link]
Kumar, A., et al. (2022). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Biosciences Biotechnology Research Asia, 19(4). Available from: [Link]
Manavarthi, S., & Chhabra, G. S. (2014). Stability indicating RP-HPLC method development and validation of Tenofovir in Bulk and Pharmaceutical formulation. Der Pharma Chemica, 6(2), 401-409. Available from: [Link]
Taylor, G. E., et al. (2000). Activation Mechanisms of Nucleoside Phosphoramidate Prodrugs. Journal of the American Chemical Society, 122(40), 9566-9567. Available from: [Link]
Singh, S., et al. (2014). Evaluation of degradation kinetics and physicochemical stability of tenofovir. Journal of Pharmaceutical Analysis, 4(3), 185-193. Available from: [Link]
Borhani, N. G., & Wang, X. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. Industrial & Engineering Chemistry Research, 58(39), 18367-18378. Available from: [Link]
Ahlmark, M., et al. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry, 13(3), 266-284. Available from: [Link]
Mackman, R. L., et al. (2015). A Cyclic Phosphoramidate Prodrug of 2′-Deoxy-2′-Fluoro-2′-C-Methylguanosine for the Treatment of Dengue Virus Infection. Antimicrobial Agents and Chemotherapy, 59(11), 6983-6992. Available from: [Link]
Mandal, S., et al. (2019). Development of a Transdermal Delivery System for Tenofovir Alafenamide, a Prodrug of Tenofovir with Potent Antiviral Activity Against HIV and HBV. Pharmaceutics, 11(4), 180. Available from: [Link]
Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 12-43. Available from: [Link]
Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available from: [Link]
da Silva, E. F., & Svendsen, H. F. (2006). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 45(8), 2497-2503. Available from: [Link]
Zhang, Y., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology, 13, 989689. Available from: [Link]
Rahman, M. A., et al. (2023). Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism. ACS Omega, 8(26), 23565-23575. Available from: [Link]
Kurmi, M., et al. (2015). Stability behaviour of antiretroviral drugs and their combinations. 1: Characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. RSC Advances, 5(117), 96117-96129. Available from: [Link]
Patel, S., et al. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV. Asian Journal of Pharmaceutical Research and Development, 8(2), 52-56. Available from: [Link]
Singh, S., et al. (2016). Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate. Journal of Pharmaceutical and Biomedical Analysis, 131, 146-155. Available from: [Link]
Technical Support Center: Troubleshooting Poor Reproducibility in Tenofovir Impurity Quantification
Welcome to the Technical Support Center for Tenofovir impurity quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to poor...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Tenofovir impurity quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to poor reproducibility in their analytical experiments. As a self-validating system, this guide emphasizes understanding the root causes of variability to build robust and reliable analytical methods.
Introduction: The Challenge of Reproducibility
Quantifying impurities in active pharmaceutical ingredients (APIs) like Tenofovir is critical for ensuring drug safety and efficacy.[1][2] Poor reproducibility in these measurements can lead to out-of-specification (OOS) results, delays in development, and regulatory scrutiny.[1][3] This guide provides a structured, question-and-answer approach to troubleshoot and resolve these challenges, grounded in established scientific principles and regulatory expectations.[1][4][5]
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered during Tenofovir impurity analysis.
Q1: Why am I seeing significant variation in retention times between injections and batches?
Retention time shifts are a classic indicator of instability within the HPLC/UPLC system or variations in the mobile phase.[6]
Possible Causes & Immediate Actions:
Mobile Phase Preparation and Stability: Inconsistent mobile phase composition is a primary culprit.[6][7]
Action: Always prepare fresh mobile phase for each new sequence.[8] Ensure all components, especially buffers, are fully dissolved and the final solution is thoroughly mixed and degassed.[6] For Tenofovir analysis, which often involves buffered mobile phases, even minor pH shifts can significantly alter retention times.[9][10] It is recommended to verify the mobile phase pH before use.[9] Mobile phase stability for Tenofovir alafenamide has been noted to be up to 79 hours at room temperature, but fresher is always better.[11]
Column Equilibration: Insufficient column equilibration before starting the analytical run can lead to drifting retention times.
Action: Increase the column equilibration time.[12] Ensure a stable baseline before the first injection.
System Leaks and Pump Performance: Leaks in the system or faulty pump check valves can cause inconsistent flow rates and pressure fluctuations, directly impacting retention times.[12]
Action: Check for loose fittings and signs of leaks (e.g., salt deposits).[12] Monitor the system pressure for stability. If pressure is fluctuating, purge the pump to remove air bubbles and consider servicing the check valves or pump seals.[12]
Temperature Fluctuations: Changes in ambient or column temperature can affect retention.[6]
Action: Use a column oven to maintain a consistent temperature.[9][12] For some Tenofovir methods, the column temperature is maintained at 30°C or 40°C.[9][13][14][15]
Q2: My impurity peak shapes are poor (tailing, fronting, or splitting). What's going on?
Peak Tailing: This is common for basic compounds like Tenofovir due to secondary interactions with residual acidic silanol groups on the silica-based column packing.[16]
Action 1 (Mobile Phase Adjustment): Lowering the mobile phase pH (typically to a range of 2.5-3.5) can protonate the silanol groups, minimizing these interactions.[16] A buffer pH of 3.0 has been found to be robust for separating Tenofovir and its impurities.[9]
Action 2 (Column Choice): Use a modern, end-capped column or a column with a different stationary phase (e.g., phenyl) to reduce silanol interactions.[7][17]
Peak Fronting: This often indicates column overload or a mismatch between the sample solvent and the mobile phase.[6][8]
Action: Reduce the injection volume or dilute the sample.[7] Ideally, dissolve the sample in the initial mobile phase.[16]
Split Peaks: This can be caused by a partially blocked column inlet frit, a void in the column packing, or incomplete sample dissolution.[6][8]
Action: If a guard column is used, replace it.[12] If the issue persists, try back-flushing the analytical column (if the manufacturer allows).[12] Ensure your sample is fully dissolved before injection; sonication can help.[18]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving persistent reproducibility issues.
Guide 1: Sample Preparation - The Unseen Variable
Inconsistent sample preparation is a major, often overlooked, source of variability.[19][20][21]
Q: My results are inconsistent from one sample preparation to the next, even when I follow the SOP. What should I investigate?
Systematic Investigation:
Assess Weighing and Volumetric Accuracy:
Rationale: Even with modern balances, technique matters.[21] Volumetric glassware has manufacturing tolerances that can introduce errors.[21]
Protocol:
Verify the calibration of your analytical balance.
Use appropriate weighing techniques (e.g., clean, static-free environment).
For critical dilutions, use Class A volumetric flasks and pipettes.
Ensure the diluent and sample have equilibrated to ambient temperature before bringing to volume to avoid concentration errors.
Evaluate Sample Dissolution:
Rationale: Incomplete dissolution of Tenofovir or its impurities from the matrix will lead to lower, variable results.
Protocol:
Visually inspect prepared solutions for any particulate matter.
Systematically evaluate sonication time and power, as well as shaking/vortexing duration, to ensure complete extraction.
Consider the solubility of Tenofovir and its impurities in the chosen diluent. Some methods use a mix of buffer and organic solvent (e.g., methanol or acetonitrile) as a diluent.[9][22]
Investigate Sample Stability:
Rationale: Tenofovir and its impurities can degrade in solution, leading to inaccurate quantification.[23][24]
Protocol:
Perform a solution stability study. Analyze the same sample preparation at different time points (e.g., 0, 4, 8, 24 hours) while stored under normal laboratory conditions and refrigerated.
Studies have shown that Tenofovir alafenamide standard preparations are stable for up to 13 hours at 8°C.[11][25] Immediate injection after preparation is often recommended.[11]
Troubleshooting Workflow: Sample Preparation
Below is a visual guide to systematically troubleshoot sample preparation issues.
Caption: Systematic workflow for troubleshooting sample preparation variability.
Guide 2: Chromatographic Method Robustness
A method that is not robust will exhibit poor reproducibility when faced with minor, unavoidable variations in operating parameters.[9][11]
Q: My method works well on one HPLC system but fails system suitability or shows poor reproducibility when transferred to another. Why?
Systematic Investigation:
Assess System Dwell Volume:
Rationale: Different HPLC/UPLC systems have different "dwell volumes" (the volume from the point of solvent mixing to the column head). This can significantly affect gradient separations, causing shifts in retention times and even changes in peak resolution.
Protocol:
Characterize the dwell volume of each system.
If transferring a gradient method, adjust the gradient start time on the new system to compensate for the difference in dwell volume.
Verify Mobile Phase pH and Composition:
Rationale: As mentioned, pH is critical.[9][10] The performance of online mixers can also vary between systems, potentially leading to slight differences in the delivered mobile phase composition.
Protocol:
Measure the pH of the aqueous portion of the mobile phase after preparation using a calibrated pH meter. Studies on Tenofovir have investigated pH ranges from 2.8 to 3.2, with pH 3.0 often being optimal.[9]
To test robustness, deliberately vary the pH by ±0.2 units and the organic content by ±2% to see the impact on separation.[9] If the separation fails, the method is not robust.
Check Column Temperature and Flow Rate:
Rationale: Column ovens and pumps can have slight calibration differences between instruments.
Protocol:
Test the method's robustness by deliberately altering the column temperature (e.g., ±5°C) and flow rate (e.g., ±0.1 mL/min).[9][26]
The resolution between critical peak pairs (e.g., Tenofovir and a closely eluting impurity) should not significantly degrade. A resolution of greater than 2.0 is often desired.[9]
Data Summary: Typical Robustness Study Parameters
Parameter
Typical Variation
Acceptance Criteria (Example)
Mobile Phase pH
± 0.2 units
System suitability passes; Resolution > 2.0
Flow Rate
± 10%
%RSD of peak area < 2.0%; Retention time shift < 5%
Column Temperature
± 5 °C
System suitability passes; Peak asymmetry < 1.5
Organic Content
± 2% absolute
Resolution > 2.0; No change in peak elution order
This approach aligns with the principles of Analytical Quality by Design (AQbD) to build a more resilient method.[20]
Part 3: Key Experimental Protocols
Adherence to standardized protocols is fundamental for achieving reproducibility.
Protocol 1: System Suitability Testing (SST)
Objective: To verify that the chromatographic system is performing adequately for the intended analysis. This must be performed before any sample analysis.
Procedure:
Prepare a System Suitability Solution: This solution typically contains the Tenofovir API and key specified impurities at a relevant concentration (e.g., the reporting limit).[9]
Equilibrate the System: Pump the mobile phase through the entire system until a stable baseline is achieved.
Perform Injections: Make at least five replicate injections of the system suitability solution.
Evaluate Parameters: Calculate the following for the principal peaks:
Tailing Factor (Asymmetry): Should typically be ≤ 1.5.[9]
Resolution (Rs): The resolution between Tenofovir and the closest eluting impurity should be ≥ 2.0.[9]
Relative Standard Deviation (%RSD): The %RSD for peak area and retention time across the replicate injections should be ≤ 2.0%.
Acceptance: If all parameters meet the pre-defined criteria, the system is suitable for analysis. If not, troubleshoot the system (see FAQs) before proceeding.
Visualization: The Logic of System Suitability
Caption: Decision tree for System Suitability Testing (SST) acceptance.
Conclusion
Poor reproducibility in Tenofovir impurity quantification is a multifaceted problem that requires a systematic and logical approach to troubleshoot. By starting with the most common issues related to the mobile phase and system hardware, and then moving to more in-depth investigations of sample preparation and method robustness, analysts can effectively identify and eliminate sources of variability. This guide provides the framework and expert insights to build and maintain reliable, reproducible analytical methods that ensure the quality and safety of pharmaceutical products.
References
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Persee - PGeneral. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
Kumar, R., & Malik, S. (2023, September 20). Analytical method validation for tenofovir alafenamide and known impurities. Drug and Pharmaceutical Science Archives. Retrieved from [Link]
Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]
Bhatt, J., et al. (2021, October 15). Analytical method development and validation of related substances by rp-hplc of emtricitabine and tenofovir disoproxil fumarate. Journal of Medical and Pharmaceutical Allied Sciences. Retrieved from [Link]
Rezk, M. R., et al. (2010, June 15). Development of a validated liquid chromatographic method for the determination of related substances and assay of tenofovir disoproxil fumarate. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Kumar, R., & Malik, S. (2023, September 26). Forced degradation and stability assessment of Tenofovir alafenamide. Drug and Pharmaceutical Science Archives. Retrieved from [Link]
Walsh Medical Media. (2025, September 30). Pharmaceutical Sample Preparation as a Determinant of Analytical Accuracy. Retrieved from [Link]
Jagadabi, V., et al. (2019). Identification and quantification of potential impurities using lc-pda coupled with new qda mass detector in a new single tablet regimen containing dolutegravir, emtricitabine and tenofovir disoproxil fumarate tablets used in hiv-1 prevention. International Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]
Reddy, B. P., et al. (2023, August 30). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. Cogent Chemistry. Retrieved from [Link]
Teledyne LABS. (n.d.). What is Sample Preparation?. Retrieved from [Link]
Reddy, B. P., et al. (2023, August 30). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. ResearchGate. Retrieved from [Link]
Waters Corporation. (2020, March 21). Controlling Analytical Method Variability with Key Approaches to Sample Handling and Preparation. Retrieved from [Link]
Reddy, B. P., et al. (2023). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Tenofovir Alafenamide Fumarate and Emtricitabine in Bulk and Tablet Dosage Form. ResearchGate. Retrieved from [Link]
Rao, D. P., et al. (2019, January 1). Forced Degradation Study for Tenofovir DF, Lamivudine and Efavirenz in Triple Combination Anti-Retroviral Tablets and Development of Validated Stability Indicating Assay Method by UPLC. Current Pharmaceutical Analysis. Retrieved from [Link]
WebofPharma. (2026, February 16). Pharmaceutical Impurity Testing: Methods, Guidelines & Regulatory Compliance in Drug Manufacturing. Retrieved from [Link]
Patel, N. P., et al. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF RELATED SUBSTANCES PRESENT IN THE PHARMACEUTICAL DOSAGE FORM OF EMTRICITABINE, TENOFOVIR ALAFENAMIDE AND DOLUTEGRAVIR. Scilit. Retrieved from [Link]
MicroSolv Technology Corporation. (2025, June 19). What are some common sources of variance during sample preparation in an analytical application - FAQ. Retrieved from [Link]
Phenomenex. (2025, November 5). Sample preparation: Impacts and best practices. Retrieved from [Link]
Pharmaffiliates. (2025, November 12). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. Retrieved from [Link]
European Medicines Agency (EMA). (n.d.). Quality guidelines: impurities. Retrieved from [Link]
Patel, J. R., et al. (2018, December 26). Stability Indicating Assay Method Development and Validation for Tenofovir Alafenamide Fumarate by Rp-Hplc. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
Kumar, R., & Malik, S. (2023, September 20). Analytical method validation for tenofovir alafenamide and known impurities. ResearchGate. Retrieved from [Link]
IJCRT.org. (2024, August 8). NEW HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TENOFOVIR IN MARKETED PREPARATIONS. Retrieved from [Link]
Patil, S., et al. (2016). Stability indicating RP-HPLC method development and validation of Tenofovir in Bulk and Pharmaceutical formulation. Der Pharma Chemica. Retrieved from [Link]
Ali, A. M., et al. (2017, February 23). Pharmaceutical characterization of novel tenofovir liposomal formulations for enhanced oral drug delivery: in vitro pharmaceutics and Caco-2 permeability investigations. International Journal of Nanomedicine. Retrieved from [Link]
Delahunty, T., et al. (2009, May 15). Effect of mobile phase pH and organic content on LC-MS analysis of nucleoside and nucleotide HIV reverse transcriptase inhibitors. Journal of Chromatography B. Retrieved from [Link]
Blogs. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
World Health Organization (WHO). (2022, August 26). TENOFOVIR DISOPROXIL FUMARATE TABLETS Draft proposal for inclusion in The International Pharmacopoeia. Retrieved from [Link]
ResearchGate. (n.d.). System suitability parameters for Emtricitabine and Tenofovir disoproxil fumarate. Retrieved from [Link]
ECA Academy. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved from [Link]
A Comparative Guide to the Validation of HPLC Methods for Tenofovir Dibenzyloxy Isopropyl Carbamate
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Tenofovir Dibenzyloxy Isopropyl Carbamate, a critical prodrug in antiviral therapy...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Tenofovir Dibenzyloxy Isopropyl Carbamate, a critical prodrug in antiviral therapy development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes a framework for self-validating systems, and compares the robust, workhorse HPLC-UV technique against faster and more sensitive alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Introduction: The Analytical Imperative for a Novel Prodrug
Tenofovir Dibenzyloxy Isopropyl Carbamate represents a sophisticated chemical modification of Tenofovir, engineered to enhance its bioavailability. The success of such a prodrug strategy hinges on the ability to accurately and reliably measure the intact molecule in both bulk drug substances and formulated products. This necessitates the development and validation of a robust analytical method. High-Performance Liquid Chromatography (HPLC) has long been the cornerstone of pharmaceutical analysis due to its precision, accuracy, and versatility.[1] A properly validated HPLC method, specifically a stability-indicating one, is crucial for quality control, ensuring that the active pharmaceutical ingredient (API) can be quantified without interference from impurities, excipients, or degradation products.[2][3] This guide will detail the validation of a stability-indicating HPLC-UV method and compare its performance characteristics to other powerful chromatographic techniques.
Part 1: A Validated Stability-Indicating HPLC-UV Method
The objective of a stability-indicating method is to provide a specific, accurate, and precise measurement of the API in the presence of its potential degradation products.[2] This is achieved through forced degradation studies, where the drug is exposed to harsh conditions to generate these degradants.[4][5]
Principle of the Method
This method utilizes reversed-phase HPLC (RP-HPLC), where the stationary phase (typically a C18 column) is non-polar, and the mobile phase is a more polar aqueous-organic mixture.[3] Tenofovir Dibenzyloxy Isopropyl Carbamate, being a relatively non-polar molecule due to its dibenzyloxy and isopropyl groups, will be retained on the column. By carefully controlling the mobile phase composition, the analyte can be effectively separated from more polar impurities and degradation products. Detection is achieved using a UV detector set to a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.[2]
Experimental Protocol: HPLC-UV
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Column: A robust C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for its versatility and retentivity for non-polar compounds.[6][7]
Chromatographic Conditions:
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 6.0) and a polar organic solvent like acetonitrile or methanol. A typical gradient might start at 60:40 (Buffer:Acetonitrile) and ramp up to 20:80 to elute more hydrophobic compounds.[6][8]
Standard Solution: Accurately weigh and dissolve Tenofovir Dibenzyloxy Isopropyl Carbamate reference standard in a suitable diluent (e.g., a 50:50 mixture of mobile phase A and B) to a known concentration (e.g., 100 µg/mL).
Sample Solution: Prepare the sample (e.g., crushed tablets, bulk powder) in the same diluent to achieve a similar target concentration as the standard solution.
Method Validation Protocol (ICH Q2(R1) Framework)
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[11][12] The following parameters must be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15]
Protocol: Expose the drug substance to stress conditions including acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (3% H₂O₂), thermal stress (e.g., 70°C), and photolytic stress (exposure to UV light).[5][16]
Analysis: Analyze the stressed samples alongside an unstressed sample. The method is deemed specific if the main drug peak is well-resolved from all degradation product peaks and placebo peaks. Peak purity analysis using a PDA detector is essential to confirm no co-elution is occurring.
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
Protocol: Prepare a series of at least five standard solutions of Tenofovir Dibenzyloxy Isopropyl Carbamate covering a range from 50% to 150% of the target assay concentration.
Analysis: Inject each solution and construct a calibration curve by plotting the peak area against the concentration. The relationship is considered linear if the correlation coefficient (r²) is ≥ 0.999.[6]
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol: Perform a recovery study by spiking a placebo mixture with known amounts of the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three preparations at each level.
Analysis: The accuracy is expressed as the percentage recovery. The acceptance criterion is typically between 98.0% and 102.0%.[10]
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and equipment.[11]
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
Analysis: The precision is expressed as the Relative Standard Deviation (%RSD). The acceptance criterion for %RSD is typically not more than 2.0%.[6]
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
Analysis: LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1, while LOD is approximately 3:1.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[11]
Protocol: Introduce small variations to the method parameters, such as the pH of the mobile phase (±0.2 units), column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase composition (±2%).
Analysis: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, demonstrating the method's reliability during normal usage.
Summary of Validation Data
Validation Parameter
Typical Acceptance Criteria
Supporting Evidence
Specificity
No interference at the retention time of the analyte. Peak purity > 990.
Forced degradation studies show resolution from degradants.[15][17]
Linearity (r²)
≥ 0.999
Calibration curve over a range of concentrations.[7]
Repeatability and intermediate precision studies.[6][11]
LOQ
Signal-to-Noise Ratio ≥ 10
Determined from calibration curve slope and standard deviation.[13]
Robustness
System suitability parameters remain within limits.
Method remains reliable with small parameter changes.[11]
Part 2: Comparative Analysis with Alternative Techniques
While HPLC-UV is a robust and widely accessible technique, other chromatographic methods offer distinct advantages in terms of speed, resolution, and sensitivity.[18]
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a modern evolution of HPLC that utilizes columns with smaller particle sizes (sub-2 µm) and instrumentation capable of handling much higher system pressures (up to 15,000 psi).[19]
Performance Comparison:
Speed: UPLC significantly reduces analysis time, often by a factor of up to 10 compared to traditional HPLC.[19][20] This is a major advantage in high-throughput environments like quality control labs.
Resolution: The smaller particles provide much higher separation efficiency, resulting in sharper, narrower peaks and better resolution between the analyte and impurities.[20]
Sensitivity: The narrower peaks lead to a higher concentration of the analyte as it passes through the detector, which can result in improved sensitivity.[19]
Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in solvent usage, making UPLC a "greener" and more cost-effective alternative over time.[19]
Causality: The performance gains of UPLC are a direct result of the van Deemter equation, which describes the relationship between linear velocity and plate height (efficiency). Sub-2 µm particles maintain high efficiency even at much higher flow rates, allowing for rapid separations without sacrificing resolution.
Alternative 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the utmost sensitivity and selectivity, such as quantifying low levels of the drug in biological matrices (e.g., plasma), LC-MS/MS is the gold standard.[18]
Performance Comparison:
Sensitivity: LC-MS/MS is orders of magnitude more sensitive than UV detection, capable of reaching picogram or even femtogram levels. This is essential for pharmacokinetic and bioequivalence studies.
Selectivity: Mass spectrometry detects molecules based on their unique mass-to-charge ratio (m/z). By using tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to produce unique product ions. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and can quantify the analyte even in highly complex samples with significant matrix interference.
Structural Information: Unlike UV detection, mass spectrometry provides mass information that can be used to confirm the identity of the analyte and help in the structural elucidation of unknown impurities and degradants.[17]
Causality: The high selectivity of LC-MS/MS eliminates the need for complete chromatographic separation of the analyte from all matrix components. As long as the analyte is chromatographically separated from compounds that have the same mass and fragmentation pattern (isobaric interferences), it can be accurately quantified.
Data Summary: A Head-to-Head Comparison
Parameter
HPLC-UV
UPLC-UV
LC-MS/MS
Typical Run Time
10 - 30 min
1 - 5 min
2 - 8 min
Relative Sensitivity
Good (ng level)
Very Good
Excellent (pg level)
Specificity
Good (relies on chromatographic separation)
Very Good
Excellent (mass-based)
System Complexity
Low
Moderate
High
Cost per Sample
Low
Low-Moderate
High
Primary Application
Routine QC, Assay, Impurity Profiling
High-Throughput QC, Method Development
Bioanalysis, Trace Analysis, Impurity ID
Part 3: Visualization of Workflows
HPLC Method Validation Workflow
The following diagram illustrates the logical flow of experiments undertaken to fully validate an analytical method according to ICH guidelines.
Caption: Logical workflow for HPLC method validation per ICH Q2(R1).
Decision Framework for Analytical Method Selection
This diagram provides a decision-making framework for selecting the most appropriate analytical technique based on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical chromatography method.
Conclusion
The validation of a stability-indicating HPLC-UV method is a fundamental requirement in pharmaceutical development, providing a reliable and accessible tool for the quality control of Tenofovir Dibenzyloxy Isopropyl Carbamate. It offers a robust balance of performance, cost, and simplicity for its intended purpose of assay and impurity determination in bulk and finished products.[10][21] However, for laboratories focused on high-throughput analysis, the speed and efficiency of UPLC present a compelling advantage.[19] When the analytical challenge shifts to trace-level quantification in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS become indispensable.[18] The ultimate choice of analytical technology should be a strategic decision, guided by the specific application, required data quality, and available resources.
References
Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.).
ICH. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved March 14, 2026, from [Link]
Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. Human Journals, 26(3).
Dong, M. W. (2025). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online.
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
Singh, R., & Kumar, L. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
Quantum Analytics. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained.
A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (n.d.).
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved March 14, 2026, from [Link]
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC) with current updates. (2022, December 28).
Development and Validation of RP-HPLC Method for the Determi | 12564 - TSI Journals. (n.d.).
ICH. (n.d.). Quality Guidelines.
Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.
Zaman, B., & Hassan, A. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. MDPI.
Forced Degradation and Stability Indicating Chromatographic Methods for the Analysis of Sofosbuvir Alone and in Combination with - FABAD Journal of Pharmaceutical Sciences. (2024, November 18).
Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir - Biosciences Biotechnology Research Asia. (n.d.).
Agarwal, S., & Gandhi, S. (2020). Development of Validated Stability-indicating RP-HPLC Method for Determination of Novel Directly Acting Antiviral agent and Cha. Indian Journal of Pharmaceutical Education and Research, 54(4).
DEVELOPMENT OF FORCED DEGRADATION STUDIES OF FAVIPIRAVIR BY RP-HPLC | Request PDF - ResearchGate. (n.d.).
Badgujar, B. P., Mahajan, M. P., & Sawant, S. D. (n.d.). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Tenofovir Alafenamide and Emtricitabine in Bulk.
Method Development and Validation of Stability Indicating HPLC Assay for the Determination of Tenofovir Alafenamide Fumarate in Tablet Formulation. (2020, November 16).
A Review on Comparative study of HPLC and UPLC - RJPT. (n.d.).
Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Separation Science.
DEVELOPMENT AND VALIDATION OF A NEW RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF LAMIVUDINE, DORAVIRINE AND TENOFOVIR DISOPROXI - IJNRD. (2024, August 8).
IJCPS. (n.d.).
Akbel, E., & Bulduk, I. (2021). Chromatographic Method for Quantification of Tenofovir in Pharmaceutical Formulations: Comparison with Spectrophotometric Method.
Quantitative Analysis of Tenofovir by Titrimetric, Extractive Ion-pair Spectophotometric and Charge- Transfer Complexation Methods - ResearchGate. (2025, December 20).
Sharma, A., & Annapurna, M. M. (2024). Analytical Methods for the Quantification of Tenofovir - A Review. Acta Scientific.
A Comparative Analysis for Drug Development Professionals: Tenofovir Disoproxil Fumarate versus the Uncharacterized Potential of Tenofovir Dibenzyloxy Isopropyl Carbamate
In the landscape of antiviral therapeutics, particularly in the management of HIV and Hepatitis B Virus (HBV) infections, the development of effective prodrugs has been a cornerstone of enhancing therapeutic efficacy and...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of antiviral therapeutics, particularly in the management of HIV and Hepatitis B Virus (HBV) infections, the development of effective prodrugs has been a cornerstone of enhancing therapeutic efficacy and patient compliance. Tenofovir, a potent nucleotide reverse transcriptase inhibitor, is a prime example of a drug that relies on a prodrug approach to overcome its inherent low oral bioavailability. The most well-established of these is Tenofovir Disoproxil Fumarate (TDF), a compound with a robust history of clinical success. This guide provides a detailed comparative analysis between TDF and a lesser-known structural analog, Tenofovir Dibenzyloxy Isopropyl Carbamate.
While TDF is a well-characterized therapeutic agent, Tenofovir Dibenzyloxy Isopropyl Carbamate is primarily documented as a process-related impurity or a synthetic intermediate in the manufacturing of tenofovir prodrugs.[1][2] Consequently, a direct comparison based on extensive experimental data is not feasible with currently available public information. Therefore, this guide will serve a dual purpose: to provide a comprehensive, data-supported overview of TDF as a benchmark, and to offer a theoretical and forward-looking analysis of Tenofovir Dibenzyloxy Isopropyl Carbamate, outlining the critical experiments required to ascertain its potential as a viable alternative.
The Benchmark: Tenofovir Disoproxil Fumarate (TDF)
Tenofovir Disoproxil Fumarate is an ester prodrug of tenofovir. Its design is a classic example of medicinal chemistry aimed at masking the polar phosphonate group of the parent drug, thereby enhancing its lipophilicity and facilitating oral absorption.[3]
Chemical Structure and Physicochemical Properties
Property
Tenofovir Disoproxil Fumarate (TDF)
Molecular Formula
C₁₉H₃₀N₅O₁₀P · C₄H₄O₄
Molecular Weight
635.52 g/mol
Chemical Structure
A diester of tenofovir with two isopropoxycarbonyloxymethyl (POC) groups, formulated as a fumarate salt.
Mechanism of Action and Metabolic Activation
The therapeutic efficacy of TDF is contingent upon its conversion to the active antiviral agent, tenofovir diphosphate (TFV-DP). This multi-step intracellular process is crucial for its mechanism of action.[4]
Upon oral administration, TDF is absorbed and rapidly hydrolyzed by plasma and tissue esterases to tenofovir.[5] Tenofovir is then taken up by target cells, where it undergoes two sequential phosphorylation steps catalyzed by cellular kinases to form the active metabolite, tenofovir diphosphate (TFV-DP).[4] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase (in HIV) or polymerase (in HBV) and, upon incorporation into the growing viral DNA chain, leads to chain termination due to the absence of a 3'-hydroxyl group.[4][6]
Caption: Metabolic activation pathway of Tenofovir Disoproxil Fumarate (TDF).
Pharmacokinetic Profile
The pharmacokinetic properties of TDF have been extensively studied and are summarized below.
Parameter
Value
Reference
Bioavailability
~25% (fasting), increases to ~40% with a high-fat meal
TDF is a component of multiple first-line antiretroviral regimens for HIV and is also a primary treatment for chronic HBV.[10][11] Its efficacy in suppressing viral replication is well-documented.[12][13] However, long-term TDF therapy has been associated with potential renal and bone toxicities, which are attributed to high circulating plasma concentrations of tenofovir.[14]
The Challenger: Tenofovir Dibenzyloxy Isopropyl Carbamate
In contrast to TDF, Tenofovir Dibenzyloxy Isopropyl Carbamate is not a clinically approved drug. Its existence is noted in the context of tenofovir-related impurities.[1] A comprehensive experimental profile is not publicly available. The following sections, therefore, present a theoretical analysis based on its chemical structure and outline the necessary experimental work to evaluate its potential.
Chemical Structure and Postulated Physicochemical Properties
Property
Tenofovir Dibenzyloxy Isopropyl Carbamate
Molecular Formula
C₂₇H₃₂N₅O₆P
Molecular Weight
553.55 g/mol
Chemical Structure
A derivative of tenofovir with two benzyloxy groups and an isopropyl carbamate moiety.
The dibenzyloxy groups are significantly more lipophilic than the POC groups of TDF. This would likely increase the compound's overall lipophilicity, which could have several consequences:
Increased Oral Absorption: Higher lipophilicity might lead to enhanced passive diffusion across the intestinal epithelium.
Altered Metabolism: The metabolic cleavage of the benzyloxy and isopropyl carbamate groups would involve different enzymatic pathways compared to the esterase-mediated hydrolysis of TDF's POC groups.
Different Cellular Uptake: The mechanism of cellular entry could be different, potentially leading to altered intracellular concentrations of the active metabolite.
Caption: Hypothesized metabolic activation pathway of Tenofovir Dibenzyloxy Isopropyl Carbamate.
A Roadmap for Comparative Evaluation: Essential Experimental Protocols
To rigorously compare Tenofovir Dibenzyloxy Isopropyl Carbamate with TDF, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an evaluation.
In Vitro Antiviral Activity Assay
This assay determines the potency of the compounds in inhibiting viral replication in cell culture.
Objective: To determine the 50% effective concentration (EC₅₀) of Tenofovir Dibenzyloxy Isopropyl Carbamate and TDF against HIV-1.
Methodology:
Cell Culture: Maintain MT-2 cells (or other suitable T-cell lines) in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
Compound Preparation: Prepare stock solutions of Tenofovir Dibenzyloxy Isopropyl Carbamate and TDF in DMSO. Create a series of 2-fold serial dilutions in culture medium.
Infection: Seed MT-2 cells in a 96-well plate. Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01.
Treatment: Immediately after infection, add the serially diluted compounds to the respective wells. Include a no-drug control and a no-virus control.
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
Quantification of Viral Replication: Measure the level of HIV-1 p24 antigen in the culture supernatants using a commercially available ELISA kit.
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the no-drug control. Determine the EC₅₀ value by non-linear regression analysis.
Caption: Experimental workflow for the in vitro antiviral activity assay.
Cellular Uptake and Metabolism Study
This experiment will elucidate the efficiency of cellular penetration and conversion to the active metabolite.
Objective: To quantify the intracellular concentrations of the parent prodrugs and their metabolites (tenofovir, TFV-MP, and TFV-DP) over time.
Methodology:
Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or a relevant cell line.
Treatment: Treat the cells with equimolar concentrations of Tenofovir Dibenzyloxy Isopropyl Carbamate and TDF for various time points (e.g., 0, 1, 4, 8, 24 hours).
Cell Lysis: At each time point, wash the cells to remove extracellular drug and lyse the cells to release intracellular contents.
Sample Preparation: Perform protein precipitation and solid-phase extraction to isolate the analytes of interest.
LC-MS/MS Analysis: Quantify the concentrations of the parent prodrugs, tenofovir, TFV-MP, and TFV-DP using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Data Analysis: Plot the intracellular concentrations of each analyte over time to determine the rates of uptake and metabolism.
In Vivo Pharmacokinetic Study in a Relevant Animal Model
This study will provide crucial information on the oral bioavailability, distribution, metabolism, and excretion of the compounds.
Objective: To determine and compare the pharmacokinetic profiles of Tenofovir Dibenzyloxy Isopropyl Carbamate and TDF following oral administration in rats or non-human primates.
Methodology:
Animal Dosing: Administer a single oral dose of each compound to a cohort of animals.
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
Plasma and PBMC Isolation: Process the blood samples to separate plasma and isolate PBMCs.
LC-MS/MS Analysis: Analyze the plasma samples for concentrations of the parent prodrug and tenofovir. Analyze the PBMC lysates for intracellular concentrations of TFV-DP.
Pharmacokinetic Modeling: Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both the plasma and intracellular compartments.
Concluding Remarks and Future Directions
Tenofovir Disoproxil Fumarate has undeniably been a transformative agent in the fight against HIV and HBV. Its well-understood pharmacology, however, is not without its limitations, primarily concerning long-term toxicities. The exploration of new tenofovir prodrugs is a critical area of research aimed at improving upon the therapeutic index of this important antiviral agent.
While Tenofovir Dibenzyloxy Isopropyl Carbamate remains an uncharacterized entity, its unique chemical structure warrants investigation. The experimental framework provided in this guide offers a clear path for its evaluation. Should such studies reveal favorable properties—such as enhanced oral bioavailability, more efficient intracellular delivery of tenofovir, and a consequently improved safety profile—Tenofovir Dibenzyloxy Isopropyl Carbamate could emerge as a promising candidate for further development. Conversely, a lack of advantageous properties would reinforce the current understanding of it as a manufacturing impurity. The pursuit of such comparative studies is essential for the continued advancement of antiviral therapy.
References
Exavir Therapeutics. (2021, September 17). Exavir Therapeutics announces publication of preclinical data for novel tenofovir prodrug, XVIR-210. EATG. [Link]
Calista, E. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy. [Link]
Li, T., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology. [Link]
Rohan, L. C., et al. (2014). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Antimicrobial Agents and Chemotherapy. [Link]
Pharmaffiliates. (2020, September 18). Tenofovir - A Wonder Drug For Covid -19. [Link]
Seden, K., et al. (2014). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? Journal of Antimicrobial Chemotherapy. [Link]
Garrison, K. L., & Anderson, P. L. (2018). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. Journal of the International Association of Providers of AIDS Care. [Link]
Pharmaffiliates. (2020, September 18). Tenofovir - A Wonder Drug For Covid -19. [Link]
Seden, K., et al. (2014). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? Journal of Antimicrobial Chemotherapy. [Link]
Garrison, K. L., & Anderson, P. L. (2018). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. Journal of the International Association of Providers of AIDS Care. [Link]
Lee, H., et al. (2021). Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects. Translational and Clinical Pharmacology. [Link]
Hill, A., et al. (2021). Meta-analysis finds no real difference in safety and effectiveness between tenofovir formulations. aidsmap. [Link]
Zhang, H., et al. (2020). A retrospective comparative study of tenofovir alafenamide and tenofovir disoproxil fumarate in chronic hepatitis B patients: Renal and bone safety versus antiviral efficacy. Medicine. [Link]
Lee, H., et al. (2021). Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects. Translational and Clinical Pharmacology. [Link]
Li, T., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology. [Link]
Rohan, L. C., et al. (2014). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Antimicrobial Agents and Chemotherapy. [Link]
Zhang, H., et al. (2020). A retrospective comparative study of tenofovir alafenamide and tenofovir disoproxil fumarate in chronic hepatitis B patients: Renal and bone safety versus antiviral efficacy. Medicine. [Link]
Calista, E. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy. [Link]
Rohan, L. C., et al. (2014). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Antimicrobial Agents and Chemotherapy. [Link]
Hill, A., et al. (2021). Meta-analysis finds no real difference in safety and effectiveness between tenofovir formulations. aidsmap. [Link]
Zhang, H., et al. (2020). A retrospective comparative study of tenofovir alafenamide and tenofovir disoproxil fumarate in chronic hepatitis B patients: Renal and bone safety versus antiviral efficacy. Medicine. [Link]
Li, T., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology. [Link]
Rohan, L. C., et al. (2014). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Antimicrobial Agents and Chemotherapy. [Link]
Calista, E. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy. [Link]
Buti, M., et al. (2015). Efficacy and safety of tenofovir disoproxil fumarate in patients with chronic hepatitis B. Expert Opinion on Drug Safety. [Link]
Louie, M., et al. (2003). Determining the antiviral activity of tenofovir disoproxil fumarate in treatment-naive chronically HIV-1-infected individuals. AIDS. [Link]
Lee, H., et al. (2021). Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects. Translational and Clinical Pharmacology. [Link]
Kearney, B. P., et al. (2004). Pharmacokinetics and dosing recommendations of tenofovir disoproxil fumarate in hepatic or renal impairment. Clinical Pharmacokinetics. [Link]
Synapse. (2024, July 17). What is the mechanism of Tenofovir?. [Link]
Liu, Y., et al. (2015). Comparative Meta-Analysis of Tenofovir Disoproxil Fumarate versus Emtricitabine and Tenofovir Disoproxil Fumarate as Treatments for Patients with Chronic Hepatitis B. PLoS One. [Link]
ResearchGate. (n.d.). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. [Link]
IMR Press. (2015). Identification, synthesis and characterization of new impurities in tenofovir. [Link]
Garrison, K. L., & Anderson, P. L. (2018). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. Journal of the International Association of Providers of AIDS Care. [Link]
Hill, A., et al. (2021). Meta-analysis finds no real difference in safety and effectiveness between tenofovir formulations. aidsmap. [Link]
Garrison, K. L., & Anderson, P. L. (2018). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. Journal of the International Association of Providers of AIDS Care. [Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Tenofovir Impurities
This guide provides an in-depth comparison and cross-validation strategy for the analytical methods used to quantify and identify impurities in Tenofovir drug substances and products. As researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison and cross-validation strategy for the analytical methods used to quantify and identify impurities in Tenofovir drug substances and products. As researchers, scientists, and drug development professionals, ensuring the purity, safety, and efficacy of antiretroviral therapies is paramount. This document moves beyond standard protocols to explain the scientific rationale behind methodological choices, offering a framework for developing robust, reliable, and regulatory-compliant analytical strategies.
The Imperative for Rigorous Impurity Profiling of Tenofovir
Tenofovir, a cornerstone of HIV and Hepatitis B treatment, exists primarily as two prodrugs: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). During synthesis, formulation, and storage, these active pharmaceutical ingredients (APIs) can degrade or contain process-related impurities.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate stringent control of these impurities.[2][3] An impurity profile that is not thoroughly characterized can conceal risks to patient safety and compromise drug efficacy.
The primary challenge lies in developing analytical methods that are not only precise and accurate but also "stability-indicating." A stability-indicating method is one that can resolve the API from all potential degradation products and process-related impurities, ensuring that the measurement of the API is not inflated by co-eluting substances.[4][5] This guide focuses on the three most powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Foundational Step: Forced Degradation Studies
Before any method can be validated, one must first generate the very impurities it is designed to detect. Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method.[6] By subjecting the drug substance to harsh conditions, we intentionally accelerate its decomposition to produce a representative sample of potential degradants.
The rationale behind this is twofold:
Method Specificity: It provides the necessary analytes to prove the method can separate the main component from its impurities.
Degradation Pathway Insight: It helps elucidate the chemical stability of the molecule, informing on manufacturing and storage requirements.[7]
A typical forced degradation study for Tenofovir involves exposure to the following conditions[1][6][8][9]:
Acid Hydrolysis: e.g., 0.1 N HCl at 60°C.
Base Hydrolysis: e.g., 0.1 N NaOH at room temperature (TDF is highly susceptible to alkaline degradation).[6][10]
Oxidative Degradation: e.g., 3-30% H₂O₂ at room temperature.
Thermal Degradation: e.g., Dry heat at 70-80°C.
Photolytic Degradation: e.g., Exposure to UV light.
The primary degradation pathway for TDF under hydrolytic conditions involves the cleavage of its ester linkages, forming tenofovir monoisoproxil and ultimately tenofovir.[6]
Comparative Analysis of Core Analytical Techniques
The choice between HPLC, UPLC, and LC-MS depends on the specific goal of the analysis, whether it is routine quality control, initial method development, or structural elucidation of unknown impurities.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for routine quality control.[11] Its robustness and reliability are well-established. For Tenofovir impurity analysis, Reverse-Phase HPLC (RP-HPLC) is the most common approach.
Expertise & Experience: The key to a successful RP-HPLC method is the meticulous optimization of the mobile phase (pH, organic modifier ratio) and column chemistry (typically C18). The pH must be controlled to ensure consistent ionization of Tenofovir and its impurities, which directly impacts retention time and peak shape. A pH of around 3.0-4.0 is often used.[12][13] Gradient elution is typically necessary to resolve early-eluting polar impurities from the main TDF/TAF peak and later-eluting non-polar impurities within a reasonable runtime.[4][10]
Trustworthiness: A validated HPLC method provides reliable quantification. Validation is performed according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[14]
Authoritative Grounding: Numerous validated HPLC methods for Tenofovir and its combination products are published, providing a strong foundation for method development.[12][15][16]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant evolution from HPLC, utilizing columns with sub-2 µm particles. This technology offers substantial improvements in three key areas: resolution, speed, and sensitivity.[11]
Expertise & Experience: The smaller particle size leads to much higher column efficiency, resulting in sharper, narrower peaks and superior resolution between closely eluting impurities.[17] This can be critical for separating diastereomers or structurally similar degradation products.[18] The higher optimal linear velocity of the mobile phase allows for significantly faster analysis times—often reducing a 30-60 minute HPLC run to under 10 minutes—without sacrificing resolution.[19][20] This dramatically increases sample throughput.
Trustworthiness: UPLC methods are validated using the same ICH criteria as HPLC methods. The enhanced sensitivity often leads to lower Limits of Detection (LOD) and Quantification (LOQ), which is crucial for controlling potentially toxic impurities at very low levels.[4][17]
Authoritative Grounding: The transition from HPLC to UPLC is a common goal in modern labs. Studies have demonstrated that UPLC methods for Tenofovir are highly specific, accurate, precise, linear, and robust.[17][18][21]
Liquid Chromatography-Mass Spectrometry (LC-MS)
When an impurity is detected but its structure is unknown, LC-MS becomes an indispensable tool.[11] By coupling the separation power of LC (or UPLC) with the detection and identification capabilities of a mass spectrometer, we can gain structural insights.
Expertise & Experience: LC-MS provides the mass-to-charge ratio (m/z) of the parent ion of an impurity and its fragment ions (MS/MS). This fragmentation pattern serves as a "fingerprint" to elucidate the molecule's structure.[7][22] For example, LC-MS was used to identify a previously unobserved monoester metabolite of TDF in human plasma.[23]
Trustworthiness: High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), provides highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown impurity.[7][24] This is a powerful, self-validating system for impurity identification.
Authoritative Grounding: LC-MS is the definitive technique for characterizing degradation products and unknown process impurities of Tenofovir, as demonstrated in multiple studies.[7][10][25]
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for each technique in the context of Tenofovir impurity analysis.
Definitive structural information, High specificity
Key Limitation
Longer run times, lower resolution than UPLC
Requires specialized high-pressure equipment
Not inherently quantitative without extensive validation
The Cross-Validation Workflow: Bridging HPLC and UPLC
Transferring a method from HPLC to UPLC is not merely about shortening the run time; it is a formal process known as cross-validation. This ensures that the new UPLC method provides equivalent, if not better, results compared to the original, validated HPLC method.
The core principle is to maintain the separation chemistry while scaling the method parameters (flow rate, gradient, injection volume) to the smaller UPLC column dimensions. The goal is to prove the two methods are interchangeable for decision-making purposes.
Caption: Workflow for HPLC to UPLC method cross-validation.
Experimental Protocols
The following protocols are representative examples derived from published methods and serve as a starting point for in-house development and validation.
Protocol: Stability-Indicating RP-HPLC Method for TAF Impurities
This protocol is based on principles outlined in validated methods.[4]
1. Chromatographic System:
System: Agilent 1200 series or equivalent HPLC with UV/PDA detector.
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm).
Column Temperature: 40°C.
Detection Wavelength: 262 nm.
Flow Rate: 1.0 mL/min.
Injection Volume: 20 µL.
2. Reagents and Solutions:
Mobile Phase A: Buffer solution: Acetonitrile: Purified water (20:02:78 v/v/v). The buffer can be a phosphate or formate buffer adjusted to a suitable pH.
Mobile Phase B: Solvent Mixture and Purified water (75:25 v/v). The solvent mixture is typically acetonitrile or methanol.
Diluent: Mobile Phase A and Mobile Phase B (50:50 v/v).
3. Gradient Program:
A gradient program must be developed to ensure separation. An example would be starting with a high percentage of Mobile Phase A, gradually increasing Mobile Phase B to elute the main peak and hydrophobic impurities, and then returning to initial conditions for re-equilibration.
4. Sample Preparation:
Standard Solution: Prepare a solution of Tenofovir Alafenamide reference standard in diluent to a known concentration (e.g., 0.5 mg/mL).
Sample Solution: Accurately weigh and dissolve the sample (e.g., powdered tablets) in the diluent to achieve the same target concentration. Sonicate to ensure complete dissolution and filter through a 0.45 µm filter.
Spiked Sample (for Specificity/Accuracy): Prepare a sample solution and spike with known amounts of impurity standards at the desired concentration (e.g., 0.5% of the TAF concentration).
5. Justification of Choices:
C18 Column: Provides excellent retention and selectivity for the moderately polar Tenofovir molecule and its impurities.
40°C Temperature: Improves peak shape and reduces viscosity, but must be controlled to prevent on-column degradation.
262 nm Wavelength: Represents a good balance of absorbance for TAF and its key chromophoric impurities.[4]
Gradient Elution: Essential for resolving impurities with a wide range of polarities from the highly concentrated API peak.
Protocol: High-Throughput RP-UPLC Method for TAF Impurities
This protocol is adapted from validated UPLC methodologies.[17][18]
1. Chromatographic System:
System: Waters ACQUITY UPLC or equivalent system with PDA detector.
Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
Column Temperature: 40°C.
Detection Wavelength: 262 nm.
Flow Rate: 0.4 mL/min (geometrically scaled from HPLC).
Injection Volume: 2 µL (geometrically scaled from HPLC).
2. Reagents and Solutions:
Use the same mobile phases and diluent as the HPLC method to maintain selectivity.
3. Gradient Program:
The gradient timeline must be scaled down from the HPLC method. A common starting point is to divide the HPLC gradient segment times by a factor derived from the column volume ratio. The gradient profile (slope) should be kept constant.
4. Sample Preparation:
Prepare samples as described in the HPLC protocol. Concentrations may be adjusted to match the higher sensitivity of the UPLC system if necessary.
5. Justification of Choices:
Sub-2 µm BEH C18 Column: The smaller particle size is the core of UPLC, providing vastly superior efficiency and enabling faster flow rates for rapid analysis.
Scaled Flow Rate and Injection Volume: Critical for successfully transferring the method from HPLC. Incorrect scaling will alter the chromatography and invalidate the cross-comparison.
PDA Detector: Essential for peak purity analysis, which confirms that the analyte peak is spectrally homogeneous and not co-eluting with an impurity.[18]
Caption: Decision matrix for selecting the appropriate analytical technique.
Conclusion
The cross-validation of analytical methods for Tenofovir impurities is not merely a procedural step but a scientific necessity to ensure drug quality and patient safety. While HPLC remains a robust and reliable tool for quality control, UPLC offers undeniable advantages in speed, resolution, and sensitivity, making it the preferred platform for modern, high-throughput laboratories. When the challenge shifts from quantification to identification, LC-MS is the unequivocal choice for structural elucidation.
A successful analytical strategy does not rely on a single method but employs a strategic combination of these techniques. By understanding the fundamental principles, justifying experimental choices, and following a rigorous cross-validation framework, researchers and drug developers can build a comprehensive and trustworthy impurity control strategy for Tenofovir products that will stand up to scientific and regulatory scrutiny.
References
Kumar, R., & Malik, S. (2023). Analytical method validation for tenofovir alafenamide and known impurities. Drug and Pharmaceutical Science Archives, 1(2). Available at: [Link]
Debaje, P. D., & Chavan, H. H. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Asian Journal of Pharmaceutical Research and Development, 8(2). Available at: [Link]
ResearchGate. (2025). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Available at: [Link]
Li, Y., et al. (2016). Development of a validated HPLC method for the determination of tenofovir disoproxil fumarate using a green enrichment process. Analytical Methods, 8(3), 553-559. Available at: [Link]
Sutar, S. B., More, H. N., & Pishawikar, S. (2014). Validated RP-HPLC method development for estimation of Tenofovir Disoproxil Fumarate from plasma. ResearchGate. Available at: [Link]
Nye, L. C., et al. (2015). Identification of a novel human circulating metabolite of tenofovir disoproxil fumarate with LC-MS/MS. Bioanalysis, 7(6), 643-652. Available at: [Link]
Patel, D. J., & Patel, V. A. (2021). Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. Asian Journal of Research in Chemistry, 14(9), 565-570. Available at: [Link]
Kumar, P. S., et al. (2023). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. Journal of Liquid Chromatography & Related Technologies, 46(13-14), 469-478. Available at: [Link]
Singh, S., et al. (2013). Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. RSC Advances, 3(45), 23334-23346. Available at: [Link]
Kumar, A., et al. (2014). Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate. Journal of Pharmaceutical and Biomedical Analysis, 98, 271-276. Available at: [Link]
ResearchGate. (2023). Analytical method validation for tenofovir alafenamide and known impurities. Available at: [Link]
SciSpace. (n.d.). Identification and quantification of potential impurities using lc-pda coupled with new qda mass detector in a new single tablet. Available at: [Link]
Bhatt, J., & Prajapati, R. (2021). Analytical method development and validation of related substances by rp-hplc of emtricitabine and tenofovir disoproxil fumarate. Journal of Medical and Pharmaceutical and Allied Sciences, 10(5). Available at: [Link]
Dhanalakshmi, K., et al. (2023). RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form. Research Journal of Pharmacy and Technology, 16(1), 133-137. Available at: [Link]
Hancu, G., et al. (2022). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Pharmaceuticals, 15(6), 743. Available at: [Link]
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTIFICATION OF TENOFOVIR DISOPROXIL FUMARATE IN BULK. Available at: [Link]
Avhad, S., et al. (2023). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Biosciences Biotechnology Research Asia, 20(2). Available at: [Link]
Souza, J. C. O., et al. (2021). Rapid stability-indicating UHPLC method for determination of lamivudine and tenofovir disoproxil fumarate in fixed. Drug Analysis Research, 5(2), 17-24. Available at: [Link]
Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available at: [Link]
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
Chan, C. C. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]
Rao, M. S., et al. (2012). Identification, isolation and characterization of two new process related impurities in Tenofovir. International Journal of ChemTech Research, 4(1), 224-230. Available at: [Link]
Reddy, G. S., et al. (2014). Stability Indicating RP-UPLC Method for Assay of Emtricitabine and Tenofovir Disoproxil Fumarate in Bulk and Dosage Forms. American Journal of Analytical Chemistry, 5, 875-884. Available at: [Link]
Acta Pharmaceutica Sciencia. (2025). Development and validation of a versatile ultra performance liquid chromatography method for simultaneous estimation of selected antiviral drugs in bulk and dosage form. Available at: [Link]
ResearchGate. (n.d.). Comparison of RP-UHPLC-MS/MS chromatograms of tenofovir without (A) and with (B) the addition of 0.1% medronic acid in both components of the mobile phase. Available at: [Link]
Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Available at: [Link]
Vignan's Foundation for Science, Technology and Research. (2021). Novel RP-UPLC Method Development and Validation for Simultaneous Quantification of Emtricitabine, Tenofovir and Efavirenz in. Available at: [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
Sharma, S. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 313-320. Available at: [Link]
A Comparative Guide to the Stability of Tenofovir Prodrugs: TDF vs. TAF
For drug development professionals and researchers in the field of antiviral therapies, understanding the nuances of prodrug stability is paramount to designing effective and safe therapeutic agents. This guide provides...
Author: BenchChem Technical Support Team. Date: March 2026
For drug development professionals and researchers in the field of antiviral therapies, understanding the nuances of prodrug stability is paramount to designing effective and safe therapeutic agents. This guide provides an in-depth, objective comparison of the stability profiles of two critical prodrugs of the nucleotide reverse transcriptase inhibitor Tenofovir: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). By examining their chemical structures, activation pathways, and comparative stability data from experimental studies, this document aims to equip scientists with the foundational knowledge to inform their research and development efforts.
Introduction: The Rationale for Tenofovir Prodrugs
Tenofovir (TFV) is a potent antiviral agent against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] However, its inherent phosphonate group results in poor cell permeability and low oral bioavailability, limiting its clinical utility in its parent form.[1] To overcome this, prodrug strategies were employed, leading to the development of Tenofovir Disoproxil Fumarate (TDF) and, subsequently, Tenofovir Alafenamide (TAF).[2][3] These prodrugs are designed to mask the phosphonate group, enhancing gastrointestinal absorption and facilitating entry into target cells.[4][5] Once inside the cell, they are metabolized to the active antiviral agent, Tenofovir Diphosphate (TFV-DP).[2]
The evolution from TDF to TAF was driven by the goal of improving the therapeutic index of Tenofovir. A key differentiator between these two prodrugs lies in their stability, particularly in systemic circulation, which has profound implications for both efficacy and safety.[6][7]
Chemical Structures and Activation Pathways
The stability and metabolic fate of TDF and TAF are intrinsically linked to their distinct chemical structures.
Tenofovir Disoproxil Fumarate (TDF) is an ester-based prodrug. After oral absorption, TDF is rapidly and extensively hydrolyzed in the plasma by esterases to Tenofovir.[4] This premature conversion in the bloodstream leads to high circulating levels of Tenofovir, which has been associated with off-target renal and bone toxicities.[8][9]
Tenofovir Alafenamide (TAF) is a phosphonoamidate prodrug.[10] The alafenamide group was specifically designed to increase plasma stability by being a poor substrate for plasma esterases.[3][7] TAF is primarily hydrolyzed intracellularly by cathepsin A, an enzyme highly expressed in lymphocytes and other target cells for HIV.[10][11] This targeted intracellular activation leads to higher concentrations of the active metabolite, TFV-DP, within the target cells and significantly lower systemic exposure to Tenofovir.[12][13][14]
The following diagram illustrates the distinct activation pathways of TDF and TAF.
Caption: Workflow for the in vitro plasma stability assessment of Tenofovir prodrugs.
Step-by-Step Procedure
Preparation of Solutions:
Prepare 10 mM stock solutions of TDF, TAF, and TFV in a suitable organic solvent (e.g., DMSO or acetonitrile).
Prepare a working solution of the internal standard in acetonitrile.
Incubation:
Pre-warm a sufficient volume of pooled human plasma to 37°C in a water bath for at least 15 minutes.
To initiate the assay, spike the pre-warmed plasma with the TDF or TAF stock solution to a final concentration of 1-10 µM. This is time point zero (t=0).
Immediately vortex the mixture gently.
Time-Course Sampling:
At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
Reaction Quenching and Protein Precipitation:
Immediately add the aliquot to a tube containing a 3-fold volume (e.g., 150 µL) of ice-cold acetonitrile containing the internal standard. This will stop the enzymatic degradation and precipitate the plasma proteins.
Vortex the mixture vigorously for 1 minute.
Sample Processing:
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis:
Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of the parent prodrug (TDF or TAF) and the primary metabolite (Tenofovir).
Data Analysis:
Calculate the percentage of the parent prodrug remaining at each time point relative to the concentration at t=0.
Plot the percentage of the remaining prodrug against time on a semi-logarithmic scale.
Determine the in vitro half-life (t½) from the slope of the linear regression.
Conclusion and Implications for Drug Development
The comparative analysis of TDF and TAF stability profiles provides a clear rationale for the development of next-generation prodrugs. The superior plasma stability of TAF is a key determinant of its improved safety and efficacy profile. [4][6]By minimizing systemic exposure to Tenofovir and maximizing intracellular delivery of the active drug, TAF represents a significant advancement in antiretroviral therapy.
[8][12][13]
For researchers and drug development professionals, these findings underscore the importance of:
Rational Prodrug Design: The chemical structure of a prodrug directly influences its stability and metabolic fate.
Early Stability Assessment: In vitro plasma stability assays are crucial for predicting the in vivo pharmacokinetic behavior of a prodrug candidate.
Balancing Stability and Activation: An ideal prodrug should be stable in systemic circulation but efficiently activated within the target cells.
The evolution from TDF to TAF serves as a compelling case study in how a deep understanding of drug metabolism and pharmacokinetics can lead to the development of safer and more effective medicines.
References
Interspecies Differences in Tenofovir Alafenamide Fumar
A Comparative Analysis of the Long-Term Stability of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) - Benchchem. (URL: )
3-year Treatment of Tenofovir Alafenamide vs. Tenofovir Disoproxil Fumarate for Chronic HBV Infection in China - Xia & He Publishing. (URL: )
Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: )
Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC. (URL: )
Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection - MDPI. (URL: )
A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC. (URL: )
A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus - PubMed. (URL: )
Tenofovir Alafenamide Plasma Concentrations Are Reduced in Pregnant Women Living With Human Immunodeficiency Virus (HIV) - Oxford Academic. (URL: )
One dose of TAF every three days gets more drug into cells than a daily dose of TDF. (URL: )
New Tenofovir Prodrug Shows Potency, Plus Better Kidney and Bone Safety Than Current Formul
Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - Frontiers. (URL: )
A retrospective comparative study of tenofovir alafenamide and tenofovir disoproxil fumarate in chronic hepatitis B patients: Renal and bone safety versus antiviral efficacy - PMC. (URL: )
TAF vs. TDF (Original Tenofovir) -- Improvements in Safety - For the HIV/AIDS Workforce. (URL: )
Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC. (URL: )
TAF vs TDF: renal tubular cells accumulation and plasma stability.
A Comparative Guide to Analytical Method Transfer for Tenofovir Impurity Analysis: Ensuring Seamless Transition from Development to Quality Control
In the landscape of antiretroviral therapy, Tenofovir, in its prodrug forms Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), stands as a cornerstone for the management of HIV and Hepatitis B infection...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of antiretroviral therapy, Tenofovir, in its prodrug forms Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), stands as a cornerstone for the management of HIV and Hepatitis B infections.[1] The therapeutic success of these drugs is intrinsically linked to their quality, a critical aspect of which is the stringent control of impurities. As analytical methods for impurity profiling evolve from research and development to routine quality control (QC) environments, a robust and well-documented analytical method transfer (AMT) process is not just a regulatory expectation but a scientific necessity.[2][3]
This guide provides an in-depth, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of Tenofovir and its related impurities, with a focus on the practicalities of transferring these methods between laboratories. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to ensure your method transfer is a self-validating system of success.
The Imperative of a Flawless Method Transfer
The transfer of an analytical procedure, as defined by USP <1224>, is a documented process that qualifies a receiving laboratory to use an analytical test procedure that originated in a transferring laboratory.[4][5][6] For Tenofovir impurity analysis, a failed or poorly executed transfer can lead to inconsistent results, batch rejections, and, most critically, compromise patient safety. This guide will compare a traditional HPLC method with a more modern Ultra-High-Performance Liquid Chromatography (UPLC) method, highlighting the nuances of transferring each.
Experimental Design: A Head-to-Head Comparison
To illustrate the key considerations in analytical method transfer for Tenofovir impurity analysis, we will compare two methods:
Method A: The Legacy HPLC Method. A robust, well-established HPLC method for Tenofovir Disoproxil Fumarate (TDF) and its known impurities. This method is designed for widespread use in QC laboratories with standard HPLC equipment.
Method B: The High-Throughput UPLC Method. A modern, fast UPLC method for Tenofovir Alafenamide (TAF) and its impurities, developed for higher sample throughput and improved resolution.
The transfer of these methods from a central development lab (the "Transferring Unit" or TU) to a new manufacturing site's QC lab (the "Receiving Unit" or RU) will be evaluated based on a pre-approved protocol.[6][7]
Visualizing the Method Transfer Workflow
The following diagram outlines the comprehensive workflow for the comparative analytical method transfer.
Caption: Workflow for Comparative Analytical Method Transfer.
Comparative Data: Method A (HPLC) vs. Method B (UPLC)
The success of a method transfer hinges on demonstrating that the receiving unit can produce results that are equivalent to the transferring unit. The following tables present a summary of hypothetical, yet realistic, comparative data for key validation parameters as outlined in ICH Q2(R1).[8][9][10][11]
Table 1: System Suitability Comparison
Parameter
Method A (HPLC) - TDF
Method B (UPLC) - TAF
Acceptance Criteria
Tailing Factor
1.1 (TU), 1.2 (RU)
1.0 (TU), 1.1 (RU)
≤ 1.5
Theoretical Plates
> 5000 (TU & RU)
> 10000 (TU & RU)
> 2000
Resolution
> 2.5 (TU & RU)
> 3.0 (TU & RU)
> 2.0
%RSD of 6 Injections
< 1.0% (TU & RU)
< 0.8% (TU & RU)
≤ 2.0%
Insight: Both methods demonstrate acceptable system suitability at both sites. The UPLC method (Method B) inherently provides higher efficiency (theoretical plates) and resolution, which can be a significant advantage for complex impurity profiles.
Table 2: Comparative Accuracy (% Recovery)
Impurity
Method A (HPLC) - TDF
Method B (UPLC) - TAF
Acceptance Criteria
TU vs. RU
TU vs. RU
Impurity 1
99.5% vs. 99.1%
100.2% vs. 100.5%
98.0 - 102.0%
Impurity 2
100.8% vs. 101.2%
99.8% vs. 99.5%
98.0 - 102.0%
Impurity 3
98.9% vs. 99.3%
101.0% vs. 101.3%
98.0 - 102.0%
Insight: The accuracy, determined by the recovery of spiked impurities, is well within the acceptance criteria for both methods at both the transferring and receiving units. This indicates that the methods are accurate and that the receiving unit can perform the analysis with comparable accuracy.
Table 3: Comparative Precision (Repeatability)
Impurity (% w/w)
Method A (HPLC) - TDF
Method B (UPLC) - TAF
Acceptance Criteria
TU (%RSD)
RU (%RSD)
TU (%RSD)
Impurity 1
1.2
1.5
0.9
Impurity 2
1.8
2.1
1.3
Impurity 3
2.5
2.8
1.9
Insight: Both laboratories demonstrate acceptable precision for both methods. The UPLC method (Method B) shows slightly better precision, which is often attributed to the lower system volume and improved peak shapes.
Experimental Protocols: A Step-by-Step Guide to Method Transfer
The following protocols are designed to be comprehensive and self-validating, ensuring a high probability of a successful transfer.
Protocol 1: Method A - Legacy HPLC Method Transfer for TDF Impurity Analysis
Objective: To transfer a validated HPLC method for the quantification of impurities in Tenofovir Disoproxil Fumarate from the Development Lab (TU) to the QC Lab (RU).
1. Pre-Transfer Activities:
1.1. Protocol Agreement: A detailed method transfer protocol is co-authored and signed by both the TU and RU. This protocol includes the method parameters, sample details, and acceptance criteria.[6][12]
1.2. Analyst Training: The RU analyst undergoes training by the TU analyst, either in person or through detailed video demonstrations. This should include sample preparation, instrument setup, and data processing.
1.3. Instrument Equivalency: The RU's HPLC system is confirmed to be of a similar make and model to the TU's system. Critical components like the pump, detector, and autosampler are verified to meet performance qualifications. Dwell volume differences, a common source of transfer failure, should be considered.[13][14]
2. Materials and Methods:
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.01M Phosphate Buffer (pH 4.0)
Mobile Phase B: Acetonitrile
Gradient: A time-based gradient program is to be strictly followed.
Three batches of TDF drug substance are selected for the transfer.
Samples are prepared in duplicate by both the TU and RU analysts.
3. Execution and Data Comparison:
3.1. System Suitability: The RU analyst performs system suitability tests (SST) and must meet the pre-defined criteria before proceeding with sample analysis.
3.2. Sample Analysis: The RU analyst analyzes the three batches of TDF in duplicate.
3.3. Data Comparison: The results obtained by the RU are compared with the results generated by the TU for the same batches. The comparison focuses on the percentage of each specified impurity.
4. Acceptance Criteria:
The results for each impurity from the RU should not differ from the TU's results by more than a pre-defined percentage (e.g., ±20% for impurities at the specification limit).
The %RSD of the results from both laboratories should be within the specified limits.
Protocol 2: Method B - High-Throughput UPLC Method Transfer for TAF Impurity Analysis
Objective: To transfer a validated UPLC method for the quantification of impurities in Tenofovir Alafenamide from the Development Lab (TU) to the QC Lab (RU).
1. Pre-Transfer Activities:
1.1. Enhanced Protocol: The protocol will have a heightened focus on instrument parameters due to the sensitivity of UPLC systems. This includes specifying the exact system configuration, including tubing dimensions and flow cell volume.[17]
1.2. Advanced Training: Training will emphasize the nuances of UPLC systems, including the importance of minimizing extra-column volume and proper handling of sub-2 µm particle columns.
1.3. Stringent Instrument Qualification: The RU's UPLC system must undergo a rigorous qualification to ensure it can handle the high pressures and fast gradient times of the method.
2. Materials and Methods:
Chromatographic Conditions:
Column: C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: A rapid gradient program is to be precisely replicated.
Flow Rate: 0.5 mL/min
Column Temperature: 40°C
Detection Wavelength: 260 nm
Injection Volume: 2 µL
Sample Preparation:
Three batches of TAF drug substance are selected.
Due to the higher throughput, analysis of six replicates per batch is feasible and recommended to provide greater statistical confidence.
3. Execution and Data Comparison:
3.1. Rigorous System Suitability: SST criteria will be tighter for the UPLC method, with a higher expectation for peak efficiency and resolution.
3.2. High-Throughput Analysis: The RU analyst will perform the analysis of the three batches.
3.3. Statistical Evaluation: A more in-depth statistical comparison, such as an equivalence test (e.g., Two One-Sided t-tests), is recommended to demonstrate comparability.
4. Acceptance Criteria:
The acceptance criteria for the difference between TU and RU results will be tighter (e.g., ±15%).
The %RSD for repeatability will have a lower limit (e.g., ≤ 3.0%).
Decision Making in Method Transfer: A Logic Diagram
The outcome of the comparative testing dictates the next steps. The following diagram illustrates the decision-making process.
Caption: Decision-Making Logic for Method Transfer.
Conclusion: Bridging the Gap Between Labs with Scientific Rigor
The successful transfer of an analytical method for Tenofovir impurity analysis is a multifaceted process that demands meticulous planning, clear communication, and a deep understanding of the analytical technique.[18][19] While a traditional HPLC method may offer the advantage of being more forgiving to variations in instrumentation, a modern UPLC method provides significant benefits in terms of speed, resolution, and sensitivity.
This guide has demonstrated that through a well-structured comparative approach, guided by a comprehensive protocol and a thorough understanding of regulatory expectations, the successful transfer of even complex analytical methods is achievable. By embracing the principles of scientific integrity and leveraging the expertise of both the transferring and receiving units, pharmaceutical organizations can ensure the consistent quality and safety of Tenofovir products, ultimately benefiting patients worldwide.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
Analytical Method Transfer (USP 1224) Guideline. Pharma Beginners. [Link]
HPLC Method Transfer Problems. Element Lab Solutions. [Link]
Assay Transfers: A Guide to USP <1224>. Quantics Biostatistics. [Link]
Analytical method validation for tenofovir alafenamide and known impurities. [Link]
Analytical Method Transfer (AMT) in Pharmaceuticals. Pharmaguideline. [Link]
Transfer of analytical methods. MHRA Inspectorate. [Link]
“Transfer of Analytical Procedures according to the New USP Chapter <1224>” - An Overview. International Journal of PharmTech Research. [Link]
Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Biosciences Biotechnology Research Asia. [Link]
A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir. SciSpace. [Link]
RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES FROM EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLET. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
Analytical method validation for tenofovir alafenamide and known impurities. ResearchGate. [Link]
(PDF) Validated RP-HPLC method development for estimation of Tenofovir Disoproxil Fumarate from plasma. ResearchGate. [Link]
STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF TENOFOVIR DISOPROXIL FUMARATE. International Journal of Pharma and Bio Sciences. [Link]
Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica. [Link]
Chromatographic Method for Quantification of Tenofovir in Pharmaceutical Formulations: Comparison with Spectrophotometric Method. Journal of Pharmaceutical Research International. [Link]
Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic. PlumX Metrics. [Link]
Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. PMC. [Link]
Chiral Analysis of the Key Intermediates of Tenofovir Alafenamide Fumarate. Thieme Connect. [Link]
Identification and quantification of potential impurities using lc-pda coupled with new qda mass detector in a new single tablet. SciSpace. [Link]
Inter-Laboratory Comparison Guide: Analytical Methodologies for Tenofovir Dibenzyloxy Isopropyl Carbamate
Introduction & Mechanistic Grounding In the synthesis and quality control of antiretroviral prodrugs such as Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF), rigorous impurity profiling is a regulator...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Grounding
In the synthesis and quality control of antiretroviral prodrugs such as Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF), rigorous impurity profiling is a regulatory mandate. Tenofovir Dibenzyloxy Isopropyl Carbamate (CAS: 1391052-09-7, MW: 553.55) is a critical monitored during these synthetic workflows.
The Causality of Chromatographic Behavior
Analyzing this specific impurity presents unique physicochemical challenges. The core tenofovir molecule is highly polar, whereas the addition of dibenzyloxy and isopropyl carbamate moieties imparts significant lipophilicity and steric bulk to the derivative[1].
If an isocratic elution method is employed, the polar active pharmaceutical ingredient (API) elutes almost immediately in the void volume, while the highly hydrophobic Tenofovir Dibenzyloxy Isopropyl Carbamate is excessively retained, leading to severe band broadening and poor sensitivity. Therefore, a steep gradient elution is mechanistically required . By initiating the run with a high aqueous composition, the polar API is adequately retained and resolved. A rapid ramp-up of the organic modifier (such as Acetonitrile or Methanol) then forces the lipophilic impurity to elute as a sharp, highly concentrated peak, thereby maximizing the Signal-to-Noise (S/N) ratio and ensuring precise quantification[2].
Inter-Laboratory Comparison: RP-UPLC-PDA vs. LC-ESI-MS/MS
To establish an objective baseline for this impurity's analysis, we compare two distinct methodological approaches adopted by different analytical laboratories.
Lab A (Routine QC) utilizes Reversed-Phase Ultra-Performance Liquid Chromatography with Photodiode Array Detection (RP-UPLC-PDA). This method relies on non-volatile phosphate buffers to achieve optimal peak symmetry for routine batch release[3].
Lab B (Structural Elucidation) employs Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). This approach mandates volatile buffers (e.g., ammonium acetate) to prevent ion suppression, offering ultra-trace sensitivity[2].
Workflow comparison of UPLC-PDA and LC-MS/MS for Tenofovir DBIC impurity profiling.
Quantitative Performance Metrics
The following table synthesizes the experimental validation data across both laboratories, benchmarked against ICH Q2(R1) guidelines.
Analytical Parameter
Lab A (RP-UPLC-PDA)
Lab B (LC-ESI-MS/MS)
ICH Q2 Acceptance Criteria
Limit of Detection (LOD)
0.10 µg/mL
0.005 µg/mL
Signal-to-Noise ≥ 3:1
Limit of Quantification (LOQ)
0.50 µg/mL
0.015 µg/mL
Signal-to-Noise ≥ 10:1
Linearity Range
0.50 – 7.5 µg/mL
0.015 – 1.0 µg/mL
R² ≥ 0.999
Precision (% RSD, Intraday)
1.2%
2.4%
≤ 2.0% (UV) / ≤ 5.0% (MS)
Accuracy (Mean Recovery)
98.5% – 101.2%
94.3% – 105.1%
90.0% – 110.0%
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness, every analytical run must operate as a self-validating system. The protocols below incorporate mandatory System Suitability Testing (SST) gates. If the SST criteria fail, the sequence automatically halts, preventing the generation of compromised data[3].
Protocol A: RP-UPLC-PDA Analysis (Lab A)
Objective: Routine quantification of Tenofovir Dibenzyloxy Isopropyl Carbamate in TAF bulk drug substance.
Mobile Phase Preparation:
Phase A: Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of highly purified HPLC-grade water. Adjust to pH 3.0 using dilute orthophosphoric acid. Filter through a 0.22 µm PVDF membrane.
Phase B: 100% LC-grade Acetonitrile.
Sample Preparation: Weigh accurately 100 mg of TAF API and dissolve in 100 mL of diluent (Water:Acetonitrile 50:50 v/v). Sonicate for 15 minutes to ensure complete solubilization of the lipophilic impurity.
Chromatographic Conditions:
Column: Inertsil ODS-3V C18 (150 mm x 4.6 mm, 2.0 µm) or equivalent sub-2µm stationary phase[1].
Flow Rate: 0.6 mL/min.
Gradient Program: 0-5 min (95% A), 5-15 min (linear ramp to 40% A), 15-20 min (hold at 40% A), 20-25 min (return to 95% A).
Detection: PDA set at 262 nm.
Self-Validating SST Gate: Inject a standard resolution mixture containing TAF and Tenofovir DBIC. Proceed only if the USP resolution (
Rs
) between the API and the impurity peak is
≥1.5
and the tailing factor is
≤2.0
[3].
Protocol B: LC-ESI-MS/MS Analysis (Lab B)
Objective: Trace-level structural confirmation and quantification under stress degradation conditions.
Mobile Phase Preparation:
Phase A: 25 mM Ammonium Acetate buffer, adjusted to pH 3.8 with glacial acetic acid (ensures MS compatibility and prevents ion suppression)[2].
Phase B: 100% LC-MS grade Methanol.
Chromatographic Conditions:
Column: Fused-core C18 column (100 mm x 2.1 mm, 2.6 µm) to achieve high efficiency at lower backpressures.
Flow Rate: 0.3 mL/min.
Mass Spectrometry Parameters:
Ionization: Electrospray Ionization in Positive mode (ESI+).
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Tenofovir DBIC (
[M+H]+
at m/z 554.5).
Self-Validating SST Gate: Inject a blank diluent followed by the LOQ standard. Proceed only if the blank shows no interfering peaks at the retention time of the impurity, and the LOQ standard yields a S/N ratio
≥10
.
Causality in Method Optimization
The selection of the mobile phase buffer is the most critical decision point in this analysis. While phosphate buffers yield excellent peak shapes for amine-containing compounds by minimizing secondary interactions with free silanols on the silica matrix, they precipitate in the MS source, destroying the instrument. Conversely, volatile buffers like ammonium acetate are MS-friendly but can lead to peak tailing if the stationary phase is not fully end-capped[2].
Decision matrix for mobile phase selection based on detection modality in DBIC analysis.
Conclusion
The accurate quantification of Tenofovir Dibenzyloxy Isopropyl Carbamate requires a deep understanding of its lipophilic nature relative to the parent API. For routine batch release, RP-UPLC-PDA utilizing phosphate buffers provides the most robust and cost-effective methodology, ensuring baseline resolution and excellent precision. However, for forced degradation studies or trace-level profiling below 0.10 µg/mL, laboratories must pivot to LC-ESI-MS/MS, necessitating a strategic shift to volatile buffers and fused-core particle technologies to maintain chromatographic integrity without sacrificing detector sensitivity.
References
Analytical method validation for tenofovir alafenamide and known impurities
Source: sciencearchives.org
URL:[Link]
Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form
Source: tandfonline.com
URL:[Link]
comparing degradation pathways of Tenofovir Dibenzyloxy Isopropyl Carbamate and TDF
Comparative Degradation Pathways: Tenofovir Disoproxil Fumarate (TDF) vs. Tenofovir Dibenzyloxy Isopropyl Carbamate (TDBIC) As an application scientist, I approach chemical degradation not merely as a loss of purity, but...
As an application scientist, I approach chemical degradation not merely as a loss of purity, but as a kinetic roadmap of a molecule's intrinsic vulnerabilities. Understanding how and why a molecule breaks down is the cornerstone of rational drug formulation and synthetic impurity profiling.
This guide provides an in-depth, objective comparison between the degradation pathways of Tenofovir Disoproxil Fumarate (TDF) —a widely utilized antiretroviral prodrug—and Tenofovir Dibenzyloxy Isopropyl Carbamate (TDBIC) , a heavily protected synthetic intermediate and analytical impurity[1][2]. While TDF is engineered for controlled in vivo lability, TDBIC is designed with orthogonal protecting groups that require specific, harsh conditions to cleave[3][4].
Mechanistic Divergence: Prodrug Hydrolysis vs. Protecting Group Cleavage
The fundamental difference between TDF and TDBIC lies in their structural design, which dictates their respective degradation triggers.
TDF: Engineered Lability (Hydrolysis & Thermal Stress)
TDF is formulated with two isoproxil ester linkages designed to mask the phosphonic acid, enhancing cellular permeability. However, these ester bonds are highly susceptible to hydrolytic cleavage[1]. Degradation proceeds in a stepwise manner: the first hydrolysis event yields a monoester intermediate, which subsequently hydrolyzes to the active drug, tenofovir[1][5]. Beyond hydrolysis, mild thermal stress (e.g., 60°C) triggers alternative degradation pathways, yielding specific byproducts (DP-1 to DP-5) and, in some cases, releasing carcinogenic formaldehyde[6][7].
TDBIC: Orthogonal Stability (Debenzylation & Decarbamoylation)
TDBIC (CAS: 1391052-09-7) is structurally fortified with two distinct protecting groups: benzyl esters on the phosphonate and an isopropyl carbamate on the exocyclic amine[2][8]. Its degradation is effectively a deprotection sequence that operates on two independent axes:
Phosphonate Debenzylation: Benzyl esters are highly resistant to mild hydrolysis but degrade rapidly under hydrogenolysis (e.g., Pd/C, H₂) or targeted nucleophilic attack[9][10].
Amine Decarbamoylation: Carbamates are robust protecting groups. Cleaving the isopropyl carbamate requires significant thermal energy combined with strong acid/base hydrolysis, or specific nucleophilic scavengers like 2-mercaptoethanol at elevated temperatures (75°C)[4][11].
Comparative degradation and deprotection pathways of TDF and TDBIC.
Experimental Protocols: Self-Validating Systems
In stability-indicating assays, the protocol must validate itself. We do not merely stress the molecule; we actively quench the reaction to capture a precise kinetic snapshot. This ensures that the degradation observed is a true reflection of the stressor, rather than an artifact generated during the LC-HRMS run.
Protocol A: Forced Hydrolytic & Thermal Degradation of TDF
Causality: We utilize 0.1N HCl and 0.1N NaOH to isolate pH-dependent ester cleavage rates, while thermal stress isolates non-hydrolytic pathways[1][6].
Sample Preparation: Prepare a 1 mg/mL stock solution of TDF in a neutral, inert solvent (e.g., MS-grade water/acetonitrile)[1].
Alkaline Stress: Mix 5 mL of the TDF stock with 5 mL of 0.01 M NaOH. Incubate at room temperature[1].
Thermal Stress: Incubate solid TDF or a neutral solution at 60°C for 8 hours to induce the formation of DP-1 through DP-5[6][7].
Kinetic Quenching (Critical Step): Neutralize the alkaline/acidic solutions with an equivalent volume of HCl or NaOH immediately after the stress period. This halts the degradation cascade[1].
Analysis: Analyze the quenched samples using LC-HRMS and 2D NMR (COSY, HSQC, HMBC) for precise structural elucidation[7][12].
Protocol B: Controlled Degradation of TDBIC
Causality: Because TDBIC utilizes orthogonal protecting groups, standard pH stress is insufficient. We must apply targeted catalytic and nucleophilic stressors to map its degradation[3][10].
Sample Preparation: Prepare a 1 mg/mL stock solution of TDBIC in methanol.
Axis 1 (Benzyl Cleavage): Introduce 10% Pd/C catalyst under an H₂ atmosphere (balloon pressure). Monitor the rapid generation of the debenzylated phosphonic acid intermediate[9].
Axis 2 (Carbamate Cleavage): Treat a fresh sample with 2-mercaptoethanol and potassium phosphate tribasic in N,N-dimethylacetamide at 75°C. This nucleophilic protocol selectively cleaves the isopropyl carbamate without requiring harsh hydrogenolysis[11].
Filtration & Analysis: Filter the Pd/C via a syringe filter (to prevent column clogging) and analyze the stepwise deprotection via UPLC-MS[7][9].
Self-validating experimental workflow for stability-indicating assays.
Quantitative Data & Profile Comparison
To facilitate rapid decision-making in formulation and synthetic environments, the kinetic and structural vulnerabilities of both molecules are summarized below.
The structural elucidation of these degradants requires high-resolution techniques. For TDF, the formation of volatile byproducts (such as formaldehyde) during thermal stress necessitates the use of Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) alongside standard LC-HRMS[6][12]. Conversely, identifying the exact site of deprotection in TDBIC intermediates relies heavily on state-of-the-art 1D and 2D NMR (COSY, HSQC, HMBC) to confirm the absence of aromatic benzyl protons or the isopropyl methyl shifts[7].
References
Ranga, M., et al. "Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism." AAPS PharmSciTech, 2023. URL: [Link]
National Institutes of Health (NIH). "Biodegradation of the Antiretroviral Tenofovir Disoproxil by a Cyanobacteria/Bacterial Culture." PMC. URL: [Link]
Vinayagam, V., et al. "A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol." Journal of Organic Chemistry / PubMed, 2022. URL: [Link]
Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry Guides, 2018. URL: [Link]
A Comparative Guide to the Validation of Stability-Indicating Methods for Tenofovir and its Related Substances
This in-depth technical guide provides a comprehensive comparison of analytical methods for the validation of stability-indicating assays for Tenofovir and its related substances. Designed for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive comparison of analytical methods for the validation of stability-indicating assays for Tenofovir and its related substances. Designed for researchers, scientists, and drug development professionals, this guide delves into the causality behind experimental choices, offering field-proven insights into robust method validation.
Tenofovir, a cornerstone in the treatment of HIV and Hepatitis B, is administered as prodrugs, primarily Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide Fumarate (TAF).[1] Ensuring the stability of these pharmaceutical formulations is paramount for their safety and efficacy. Stability-indicating analytical methods are crucial for separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products, which may form during manufacturing, storage, or handling.[1][2] This guide will navigate the critical aspects of validating such methods, with a focus on high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), the most prevalent techniques for this purpose.[3][4]
The Imperative of Forced Degradation Studies
Forced degradation, or stress testing, is the foundation of a stability-indicating method. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5][6] This process is essential for developing and validating analytical procedures that can effectively separate and quantify these degradants.[5]
Tenofovir and its prodrugs are susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.[2][7] Hydrolysis of the ester linkages in TDF is a primary degradation pathway, particularly under acidic and alkaline conditions, leading to the formation of tenofovir monoisoproxil and ultimately tenofovir.[2][4]
Tenofovir Degradation Pathways
Caption: Degradation pathways of Tenofovir prodrugs under various stress conditions.
Comparative Analysis of Chromatographic Methods
Reverse-phase HPLC and UPLC are the most widely employed techniques for the analysis of Tenofovir and its impurities due to their high resolution and sensitivity.[1] The choice between HPLC and UPLC often depends on the desired speed and efficiency of the analysis, with UPLC offering significantly shorter run times.[8]
The validation of a stability-indicating method must adhere to the guidelines set by the International Council for Harmonisation (ICH), specifically Q2(R1).[12][13] The following protocols outline the key validation parameters.
Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies on Tenofovir.
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14]
Protocol:
Prepare a blank solution (diluent) and inject it into the chromatograph to ensure no interfering peaks are observed at the retention time of Tenofovir and its known impurities.[11]
Prepare a solution of the Tenofovir reference standard.
Prepare solutions of known related substances and degradation products.
Prepare a spiked sample solution containing Tenofovir and all known related substances and degradation products.[8]
Analyze all solutions by the proposed chromatographic method.
Acceptance Criteria: The method is specific if the peaks for Tenofovir and its related substances are well-resolved from each other and from any peaks in the blank.[11] Peak purity analysis should also be performed to confirm that the analyte peak is free from co-eluting peaks.[15]
Linearity
Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample.[8]
Protocol:
Prepare a series of at least five solutions of the Tenofovir reference standard at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the test concentration.[8][11]
Inject each solution in triplicate.
Plot a graph of the mean peak area against the concentration.
Perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.99.[3]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[8]
Protocol:
Prepare placebo (formulation matrix without the API).
Spike the placebo with known amounts of Tenofovir API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[9]
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percentage recovery should be within a predefined range, typically 98-102%.[12]
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).[3]
Protocol:
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The %RSD for the assay results should be not more than 2.0%.[3][10]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]
Protocol:
Introduce small, deliberate variations to the chromatographic conditions, such as:
Flow rate (e.g., ± 0.1 mL/min)
Column temperature (e.g., ± 5°C)
Mobile phase composition (e.g., ± 2% organic phase)
pH of the mobile phase buffer (e.g., ± 0.2 units)
Analyze the system suitability solution under each of the modified conditions.
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the acceptable limits for all variations, demonstrating the method's robustness.[11]
Quantitative Data Summary
Validation Parameter
Acceptance Criteria
Typical HPLC/UPLC Performance for Tenofovir
Specificity
No interference at the retention time of the analyte and its impurities.
Peaks are well-resolved with no interference from blank or placebo.[11][15]
The validation of a stability-indicating method for Tenofovir and its related substances is a rigorous process that requires a deep understanding of the drug's degradation behavior and adherence to regulatory guidelines. By employing systematic forced degradation studies and meticulously validating the analytical method for specificity, linearity, accuracy, precision, and robustness, researchers can ensure the development of a reliable and reproducible assay. This guide provides a framework for comparing and implementing such methods, ultimately contributing to the quality, safety, and efficacy of Tenofovir-based therapies.
References
Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC - NIH. [Link]
Analytical method validation for tenofovir alafenamide and known impurities. [Link]
Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir - Biosciences Biotechnology Research Asia. [Link]
Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed. [Link]
Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry - RSC Publishing. [Link]
Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism | Semantic Scholar. [Link]
Analytical method validation for tenofovir alafenamide and known impurities - ResearchGate. [Link]
Development of a UV-spectrophotometric method for study of degradation profile of tenofovir alafenamide. [Link]
Identification and quantification of potential impurities using lc-pda coupled with new qda mass detector in a new single tablet - SciSpace. [Link]
Chromatographic Method for Quantification of Tenofovir in Pharmaceutical Formulations: Comparison with Spectrophotometric Method. [Link]
Stability indicating RP-HPLC method development and validation of Tenofovir in Bulk and Pharmaceutical formulation - Der Pharma Chemica. [Link]
Method Development and Validation of Stability Indicating HPLC Assay for the Determination of Tenofovir Alafenamide Fumarate in Tablet Formulation. [Link]
Chromatographic Method for Quantification of Tenofovir in Pharmaceutical Formulations: Comparison with Spectrophotometric Method - Semantic Scholar. [Link]
A NOVEL STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF TENOFOVIR DISOPROXIL FUMARATE AND EMTRICITABINE IN BULK AND PHARMACEUTICAL FORMULATIONS - ijpsr. [Link]
Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Tenofovir Alafenamide Fumarate and Emtricitabine in Bulk and Tablet Dosage Form - ResearchGate. [Link]
Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method - ResearchGate. [Link]
A Precise Review on Tenofovir Disoproxil Fumarate: An Analytical Profile - SciSpace. [Link]
NEW HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TENOFOVIR IN MARKETED PREPARATIONS - IJCRT.org. [Link]
ICH Q1 Stability Testing Guidelines - MasterControl. [Link]
Highly Sensitive Determination of Tenofovir in Pharmaceutical Formulations and Patients Urine—Comparative Electroanalytical Studies Using Different Sensing Methods - MDPI. [Link]
ICH Stability Testing and appropriate validation of analytical procedures - HMR Labs. [Link]
A Comparative Guide to Performance Verification of Analytical Methods for Tenofovir Impurities
This guide provides an in-depth comparison and verification framework for analytical methods used to identify and quantify impurities in Tenofovir, a critical antiretroviral agent. Designed for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison and verification framework for analytical methods used to identify and quantify impurities in Tenofovir, a critical antiretroviral agent. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind method selection, performance verification, and the interpretation of experimental data, ensuring alignment with global regulatory standards.
Introduction: The Criticality of Impurity Profiling for Tenofovir
Tenofovir is a cornerstone in the global fight against HIV and Hepatitis B. It is primarily available in two prodrug forms: Tenofovir Disoproxil Fumarate (TDF) and the newer Tenofovir Alafenamide Fumarate (TAF).[1] During synthesis, formulation, and storage, various impurities can emerge, including process-related substances and degradation products.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control of these impurities to guarantee the safety and efficacy of the final drug product.[1][2]
The objective of this guide is to provide a comprehensive framework for the performance verification of analytical methods for Tenofovir impurities. We will compare the predominant analytical techniques, detail the validation protocols in line with ICH guidelines, and present supporting experimental data to empower laboratories to develop and validate robust, reliable, and compliant analytical procedures.
The Landscape of Tenofovir Impurities
A robust analytical method must be built upon a thorough understanding of the potential impurities. These impurities are broadly categorized into two types:
Process-Related Impurities: These are substances that arise during the synthesis of the active pharmaceutical ingredient (API), including starting materials, intermediates, and by-products from side reactions.[3][4] For instance, impurities in the raw materials used for Tenofovir synthesis, such as chloromethyl isopropyl carbamate, can lead to corresponding impurities in the final product.[4]
Degradation Products: These impurities form due to the decomposition of the drug substance under the influence of external factors like acid, base, light, heat, or oxidation.[3] TDF is known to form up to twelve non-volatile degradation products, primarily through the hydrolysis of its ester and phosphonate bonds.[1][5] TAF is generally more stable but is susceptible to degradation, particularly in acidic environments.[1][6]
Forced Degradation (Stress Testing): To proactively identify potential degradation products and to establish the stability-indicating nature of an analytical method, forced degradation studies are essential.[3] These studies involve subjecting the drug to harsh conditions to accelerate decomposition, thereby revealing the likely degradation pathways and ensuring the analytical method can effectively separate these new entities from the parent drug.[3][7]
Core Analytical Methodologies for Impurity Profiling
The separation and quantification of Tenofovir and its impurities are predominantly achieved through liquid chromatography techniques, valued for their high resolution and sensitivity.[1]
The Workhorse: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common and well-established technique for analyzing Tenofovir impurities.[3][8] It operates by separating compounds based on their polarity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase.[8] Impurities, which often differ in polarity from the parent Tenofovir molecule, elute at different times, allowing for their separation and quantification.[8][9]
The High-Performer: Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement over traditional HPLC. By utilizing smaller particle size columns (typically <2 µm), UPLC systems can operate at higher pressures, resulting in:
Superior Resolution: Better separation of closely eluting peaks.
Increased Sensitivity: Sharper, more concentrated peaks are easier to detect.
Faster Analysis Times: Significantly reduced run times, increasing laboratory throughput.[10][11]
A validated UPLC method is demonstrated to be highly specific, accurate, precise, and robust for the routine analysis of Tenofovir and its related substances.[10][11] Often, a validated HPLC method can be effectively migrated to a UPLC system for improved performance.[12]
The Investigator: Hyphenated Techniques for Structural Elucidation
When unknown impurities are detected, it is crucial to identify their structures. This is where hyphenated techniques become indispensable. Coupling liquid chromatography with mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (LC-HRMS) and multi-stage mass spectrometry (MSn), provides the mass-to-charge ratio and fragmentation patterns necessary to elucidate the chemical structure of novel degradation products or process impurities.[3][5][6]
Performance Verification: A Framework Based on ICH Q2(R2)
The validation of an analytical procedure is a formal process to demonstrate its fitness for the intended purpose.[13][14] The ICH Q2(R2) guideline provides a comprehensive framework for this validation, focusing on several key performance characteristics.[13][15]
Below is a comparative guide to these characteristics, explaining their importance and the experimental approach to their verification.
Diagram 1: Workflow for Impurity Identification and Method Development
Caption: Logical Flow of Analytical Method Validation according to ICH Q2(R2).
Comparative Data & Experimental Protocols
Table 1: Comparison of Typical HPLC vs. UPLC Method Parameters
Parameter
Typical RP-HPLC Method
High-Performance UPLC Method
Rationale for UPLC Advantage
Column
C18, 250 mm x 4.6 mm, 5 µm
C18, 100 mm x 2.1 mm, < 2 µm
Smaller particles provide higher efficiency and resolution.
Higher pressure is required to push the mobile phase through smaller particles.
Resolution
Good
Excellent
Superior separation of complex impurity profiles. [10]
Sensitivity
Standard
High
Sharper peaks lead to lower detection and quantitation limits. [10]
Protocol 1: Forced Degradation Study for Tenofovir
This protocol outlines a typical procedure for stress testing to identify degradation products.
Preparation of Stock Solution: Accurately weigh and dissolve the Tenofovir drug substance in a suitable solvent (e.g., a mixture of acetonitrile and water) to create a stock solution of known concentration (e.g., 1 mg/mL).
[16]2. Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2 hours). Cool and neutralize with 0.1 N NaOH.
[3][16]3. Base Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a short duration (e.g., 10 minutes) due to high susceptibility. Neutralize with 0.1 N HCl.
[3][16]4. Oxidative Degradation: Treat a portion of the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified time (e.g., 24 hours).
[3][16]5. Thermal & Photolytic Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) and the drug solution to UV light.
[1]6. Analysis: Dilute all stressed samples to a suitable concentration and analyze using the developed chromatographic method alongside an unstressed control sample.
Protocol 2: UPLC Method Validation - Accuracy by Recovery
This protocol details how to perform an accuracy study for a specific impurity.
Prepare Placebo Solution: Prepare a solution containing all the formulation excipients without the Tenofovir API.
Prepare Impurity Stock Solution: Accurately weigh and dissolve a reference standard of the impurity to create a stock solution of known concentration.
Spiking Procedure:
To three separate volumetric flasks containing the placebo solution, add a known amount of the Tenofovir API.
Spike each flask with the impurity stock solution to achieve concentrations corresponding to 80%, 100%, and 120% of the specification limit.
Prepare three replicates at each concentration level.
Sample Analysis: Analyze all nine spiked samples using the validated UPLC method.
Calculation: Calculate the percent recovery for each sample using the formula:
% Recovery = (Amount Found / Amount Added) * 100
Data Evaluation: Calculate the mean % recovery and %RSD for each level. The results should fall within the pre-defined acceptance criteria.
[9]
Table 2: Summary of Performance Verification Data for a Validated UPLC Method for Tenofovir Alafenamide Impurities
The performance verification of analytical methods for Tenofovir impurities is a rigorous, multi-faceted process that underpins the safety and quality of this vital medication. Modern UPLC methods offer significant advantages in speed, resolution, and sensitivity over traditional HPLC, making them highly suitable for routine quality control and stability testing.
[10][11]
A successful validation strategy, grounded in the principles of ICH Q2(R2), provides a self-validating system of protocols that ensures trustworthiness and scientific integrity. By following a logical workflow from impurity identification through to comprehensive validation, pharmaceutical scientists can develop robust and reliable methods that meet global regulatory expectations and safeguard public health.
References
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma.
Technical Support Center: Tenofovir Maleate Impurity Identific
Application Notes and Protocols for Analytical Method Development of Tenofovir Hydrate Impurities. (2025, December). Benchchem.
Kumar, R., & Malik, S. (2023, September 20). Analytical method validation for tenofovir alafenamide and known impurities.
Evaluation of degradation kinetics and physicochemical stability of tenofovir. (2014, May 12). PMC - NIH.
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). AMSbiopharma.
Validation of analytical procedures according to the ICH guidelines. (n.d.). Efor Group.
Stability behaviour of antiretroviral drugs and their combinations.
Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry. (n.d.). RSC Publishing.
Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. (n.d.). Biosciences Biotechnology Research Asia.
Identification and quantification of potential impurities using lc-pda coupled with new qda mass detector in a new single tablet. (n.d.). SciSpace.
Q2(R2) Validation of Analytical Procedures. (n.d.).
Development of a UV-spectrophotometric method for study of degradation profile of tenofovir alafenamide. (n.d.). Journal of Drug Delivery and Therapeutics.
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
Analytical method validation for tenofovir alafenamide and known impurities. (2023, September 20).
Technical Support Center: Forced Degradation Studies of Tenofovir Disoproxil. (2025). Benchchem.
Identification, isolation and characterization of process related impurities in tenofovir. (n.d.). IJCPS.
Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. (n.d.). Der Pharma Chemica.
Stability indicating RP-HPLC method development and validation of Tenofovir in Bulk and Pharmaceutical formul
A Comparative Guide to the Cytotoxicity of Tenofovir and its Carbamate Impurity
This guide provides an in-depth, objective comparison of the cytotoxic profiles of the widely-used antiretroviral agent, Tenofovir, and its process-related carbamate impurity. As drug development professionals, understan...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, objective comparison of the cytotoxic profiles of the widely-used antiretroviral agent, Tenofovir, and its process-related carbamate impurity. As drug development professionals, understanding the toxicological landscape of not only the active pharmaceutical ingredient (API) but also its impurities is paramount for ensuring clinical safety and robust manufacturing. This document moves beyond a simple data sheet to explain the causality behind the experimental design and the implications of the findings for researchers and scientists in the field.
Introduction: The Clinical Significance and Toxicological Questions of Tenofovir
Tenofovir, administered orally as its prodrug Tenofovir Disoproxil Fumarate (TDF), is a cornerstone of antiretroviral therapy for HIV and Hepatitis B infections. Its efficacy is well-established; however, its clinical use is associated with a known risk of nephrotoxicity, specifically injury to the proximal tubular cells of the kidney[1][2]. This toxicity is a critical consideration in long-term patient management.
The mechanism of Tenofovir-induced nephrotoxicity is primarily linked to its accumulation within these renal cells and subsequent mitochondrial damage[2][3][4]. This understanding of the API's intrinsic toxicity raises a crucial question from a pharmaceutical development perspective: Do impurities generated during the synthesis of the prodrug contribute to or even exacerbate this known clinical risk? Impurities are not merely benign passengers; they can possess their own pharmacological and toxicological profiles[5][6]. This guide focuses on a specific carbamate impurity, which has been identified as a process-related impurity during TDF synthesis, to evaluate its cytotoxic potential relative to the parent drug[7].
Part 1: The Mechanism of Tenofovir-Induced Renal Cytotoxicity
To compare the cytotoxicity of an impurity meaningfully, we must first understand the established toxicological pathway of the parent drug. The susceptibility of renal proximal tubular cells to Tenofovir is not random; it is a direct consequence of their unique biological functions.
These cells are equipped with specific transporters, primarily the human Organic Anion Transporter 1 (hOAT1), which actively pull Tenofovir from the bloodstream into the cells[5][8]. This active transport leads to intracellular concentrations of the drug that are significantly higher than in plasma. Once concentrated, Tenofovir targets the mitochondria, the cell's powerhouses. The drug interferes with mitochondrial DNA (mtDNA) replication, leading to mtDNA depletion, structural abnormalities in the mitochondria, and a cascade of events that can culminate in cellular dysfunction and apoptosis (programmed cell death)[1][3][9].
This mechanism is the foundation of our experimental approach. A robust and trustworthy comparison must utilize a biological system that accurately reflects this specific pathway.
Caption: Tenofovir's pathway to renal cytotoxicity.
Part 2: Experimental Design for a Mechanistically Relevant Comparison
A simple cytotoxicity assay on a generic cell line would be insufficient. To generate trustworthy and authoritative data, the experimental system must be self-validating by incorporating the known mechanism of toxicity.
Rationale for Cell Line Selection: MDCK-hOAT1
The chosen model for this comparative analysis is the Madin-Darby Canine Kidney (MDCK) cell line, which has been stably transfected to express the human OAT1 transporter (MDCK-hOAT1)[5][10].
Expertise & Experience: Standard kidney cell lines may not express hOAT1 at levels comparable to human proximal tubules. Using a model that specifically overexpresses this transporter is a critical experimental choice. It ensures that any observed cytotoxicity is directly related to the primary mechanism of Tenofovir accumulation in the target cells, making the results highly relevant to in vivo nephrotoxicity.
Trustworthiness: This model allows for a direct comparison of how efficiently the parent drug and its impurity are transported into the cell. A higher transport rate could logically lead to higher intracellular concentration and, therefore, greater potential for toxicity.
Rationale for Cytotoxicity Assay Selection: The MTT Assay
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected to quantify cell viability[5].
Causality: The MTT assay measures the activity of mitochondrial reductase enzymes. A reduction in this activity, which results in a weaker colorimetric signal, is a direct indicator of mitochondrial dysfunction and reduced cell viability. Given that Tenofovir's primary cytotoxic effect is on mitochondria, the MTT assay is an exceptionally well-suited endpoint. It directly measures the health of the target organelle, creating a logical and self-validating experimental system.
Experimental Workflow
The following workflow outlines a robust protocol for comparing the cytotoxicity of Tenofovir Disoproxil Fumarate (TDF) and its carbamate impurity.
Caption: Experimental workflow for comparative cytotoxicity testing.
Part 3: Detailed Experimental Protocol
This protocol provides a step-by-step methodology for executing the comparative cytotoxicity analysis.
Cell Culture and Seeding:
Culture MDCK-hOAT1 cells in appropriate media (e.g., DMEM with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and a selection agent like G418) at 37°C and 5% CO₂.
Harvest cells using trypsin-EDTA once they reach approximately 80% confluency.
Perform a cell count and determine viability using a method such as trypan blue exclusion.
Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of media.
Incubate the plate for 24 hours to allow for cell attachment.
Compound Preparation and Treatment:
Prepare stock solutions of TDF and the carbamate impurity in a suitable solvent (e.g., DMSO).
Perform serial dilutions of each compound in cell culture media to achieve the desired final concentrations for the dose-response curve.
Carefully remove the media from the seeded cells and replace it with 100 µL of media containing the respective compound concentrations. Include wells with media and the vehicle (DMSO) as a negative control (100% viability) and wells with a known cytotoxic agent as a positive control.
MTT Assay and Data Acquisition:
After the desired incubation period (e.g., 72 hours), add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
Incubate the plate for an additional 2-4 hours at 37°C, allowing the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
Measure the absorbance of each well at 570 nm using a microplate reader.
Part 4: Comparative Data Analysis
Scientific studies have isolated and tested impurities from TDF batches to determine their specific contribution to nephrotoxicity[5][10]. In one such crucial study, an impurity (designated RS5) was found to have significantly higher uptake into MDCK-hOAT1 cells compared to TDF. This increased uptake translated directly to increased cytotoxicity, as demonstrated by the MTT assay[5][10].
Table 1: Comparative Cytotoxicity of TDF vs. Impurity RS5
Data synthesized from findings reported by Zheng, J. et al. (2017)[5][10].
The results are unambiguous: the impurity, RS5, is demonstrably more toxic to the kidney cells in this mechanistically relevant model than the parent drug, TDF[5]. The study further suggested that certain chemical modifications, such as the presence of a 9-methyl group, could function as a detoxification moiety, highlighting the critical role of molecular structure in toxic potential[5][10].
Part 5: Discussion and Implications for Drug Development
Key Insights for Researchers and Scientists:
Impurity Profiling is Non-Negotiable: This data underscores the regulatory and scientific necessity of comprehensive impurity profiling during all stages of drug development and manufacturing[7]. The adage "the dose makes the poison" applies not only to the API but to every component of the final drug product.
Mechanism-Based Toxicology is Essential: The use of specialized models like the MDCK-hOAT1 cell line provides far more insightful and actionable data than generic screening assays. Understanding the "why" of toxicity allows for the design of more predictive and reliable safety assessments.
Informing Process Chemistry: These findings provide a compelling rationale for optimizing the TDF synthesis process to minimize or eliminate the formation of this and other potentially toxic impurities. It provides a clear toxicological endpoint to guide process chemists in their development of safer and more robust manufacturing routes.
References
Fernandez-Fernandez, B., Montoya-Ferrer, A., Sanz, A. B., Sanchez-Niño, M. D., Izquierdo, M. C., Poveda, J., ... & Ortiz, A. (2011). Tenofovir Nephrotoxicity: 2011 Update. AIDS Research and Treatment, 2011, 354908. [Link]
Gagnon, R. F., Boudreault, S., & Rabelink, T. J. (2009). In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells. Antimicrobial Agents and Chemotherapy, 53(5), 2167–2170. [Link]
Venter, W. D. F., Fabian, J., & Feldman, C. (2018). An overview of tenofovir and renal disease for the HIV-treating clinician. Southern African Journal of HIV Medicine, 19(1), 817. [Link]
Lee, W. A., He, G. X., Eisenberg, E., Cihlar, T., Swaminathan, S., Mulato, A., & Cundy, K. C. (2005). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Antimicrobial Agents and Chemotherapy, 49(5), 1898–1906. [Link]
Hall, A. M., Hendry, B. M., Nitsch, D., & Connolly, J. O. (2011). Tenofovir-associated kidney toxicity in HIV-infected patients: a review of the evidence. American Journal of Kidney Diseases, 57(5), 773–780. [Note: While a specific URL for this article was not provided in the search, it is a widely cited review in the field.]
Dr.Oracle. (2025, October 15). What is the mechanism by which Tenofovir (antiretroviral medication) causes nephrotoxicity? Dr.Oracle. [Link]
Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Virology Research Services. [Link]
Noah, J. W., Severson, W., & Noah, D. L. (2007). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Chemical Genomics, 1, 62–72. [Link]
Agbaji, O. O., & Abah, I. O. (2017). Tenofovir Renal Toxicity: Evaluation of Cohorts and Clinical Studies—Part 2. Journal of HIV/AIDS, 3(2). [Link]
Callebaut, C., Stepan, G., Tian, Y., & Miller, M. D. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 59(10), 5909–5916. [Link]
Rohan, L. C., & Dezzutti, C. S. (2024, October 16). Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis. Journal of Medicinal Chemistry. [Link]
Virology Research Services. (2021, March 21). Antiviral Drug Screening. Virology Research Services. [Link]
Emery Pharma. (2025, June 5). Important Considerations in Antiviral Testing. Emery Pharma. [Link]
ResearchGate. (n.d.). In vitro anti-HIV-1 activity (EC50), cytotoxicity (CC50), and in vitro... [Link]
Zheng, J., Hu, H., Liu, L., Rao, Y., Lou, Y., & Zeng, S. (2017). An Impurity in Tenofovir Disoproxil Fumarate Exhibits High Human Organic Anion Transporter 1 Dependent Cytotoxicity. Current Pharmaceutical Analysis, 13(3), 232-240. [Link]
Taylor & Francis Online. (2024, January 14). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Birkus, G., Hitchcock, M. J., & Cihlar, T. (2002). Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors. Antiviral Research, 54(1), 37-45. [Link]
Zhang, Z., Chen, F., Li, H., & Xu, Y. (2012). Identification, synthesis and characterization of new impurities in tenofovir. Journal of Pharmaceutical and Biomedical Analysis, 70, 619-623. [Link]
ResearchGate. (2017, May). An Impurity in Tenofovir Disoproxil Fumarate Exhibits High Human Organic Anion Transporter 1 Dependent Cytotoxicity. Current Pharmaceutical Analysis, 13(3), 232-240. [Link]
ResearchGate. (n.d.). Identification, synthesis and characterization of new impurities in tenofovir. [Link]
Veeprho. (n.d.). Tenofovir Impurities and Related Compound. Veeprho. [Link]
Delaflamme, J., L'Heureux, D., & Hanes, J. (2012). Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice. Toxicological Sciences, 127(1), 10–19. [Link]
Panmand, D., Borkar, N., & Pande, V. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 8(1), 338-343. [Link]
Gomes, T. A. S., de Oliveira, R., & de Oliveira, L. M. (2025, March 12). Toxicity of the Antiretrovirals Tenofovir Disoproxil Fumarate, Lamivudine, and Dolutegravir on Cyanobacterium Microcystis novacekii. Toxics, 13(3), 213. [Link]
Assessing the Impact of Tenofovir Dibenzyloxy Isopropyl Carbamate on Drug Product Quality: A Comparative Analytical Guide
Introduction: The Criticality of Impurity Profiling in TDF Tenofovir disoproxil fumarate (TDF) is a cornerstone nucleotide reverse transcriptase inhibitor (NRTI) utilized globally for the management of HIV-1 and chronic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Criticality of Impurity Profiling in TDF
Tenofovir disoproxil fumarate (TDF) is a cornerstone nucleotide reverse transcriptase inhibitor (NRTI) utilized globally for the management of HIV-1 and chronic hepatitis B[1]. Ensuring the pharmaceutical quality and safety of TDF requires rigorous impurity profiling to monitor process-related intermediates and degradation products.
Among the complex matrix of potential impurities, Tenofovir Dibenzyloxy Isopropyl Carbamate (TDIC; CAS: 1391052-09-7, MW: 553.55 Da) represents a critical synthetic intermediate and residual impurity[2]. Because TDIC retains bulky, highly lipophilic dibenzyloxy protecting groups, its presence in the final active pharmaceutical ingredient (API) can significantly alter the drug's physicochemical properties. Furthermore, under mild thermal or hydrolytic stress, residual impurities in the TDF matrix can act as precursors to secondary degradation products, complicating the stability profile and potentially generating toxic byproducts[3].
Mechanistic Causality: Why TDIC Impacts Drug Quality
During the synthesis of TDF, dibenzyl esters are frequently employed to protect the phosphonate group. Incomplete deprotection (debenzylation) prior to the addition of the disoproxil moieties leaves TDIC in the product matrix.
Understanding the structural causality is essential for quality assessment:
Solubility Suppression: The dibenzyloxy groups drastically increase the partition coefficient (LogP) of TDIC compared to the highly polar TDF API. Even at trace levels approaching the ICH Q3A qualification threshold (0.15%), TDIC can nucleate hydrophobic micro-domains within the formulated tablet, retarding API dissolution kinetics.
Analytical Masking: In standard reverse-phase chromatography, TDIC’s high retention factor causes it to elute late. It frequently carries over into subsequent blank injections or co-elutes with other lipophilic degradants (such as the TDF dimer), masking true impurity levels and leading to out-of-specification (OOS) results[4].
Comparative Analytical Strategies: UHPLC-UV vs. LC-HRMS
To accurately assess TDIC's impact on product quality, we must deploy robust analytical methodologies. Below is a comparison of two distinct strategies: Ultra-High-Performance Liquid Chromatography with Ultraviolet detection (UHPLC-UV) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) .
UHPLC-UV utilizes a ternary gradient to dynamically manipulate solvent strength. This ensures the polar TDF elutes with excellent peak shape while the lipophilic TDIC is effectively flushed from the column[4].
LC-HRMS provides orthogonal validation. By leveraging exact mass (Theoretical exact mass: 553.209 Da)[5] and isotopic distribution, it ensures that the UV peak assigned to TDIC is not a co-eluting isobaric degradant[3].
Rationale: A ternary gradient (Aqueous Buffer / Methanol / Acetonitrile) provides the necessary selectivity to separate early-eluting polar degradants from late-eluting lipophilic impurities like TDIC[4].
Sample Preparation: Dissolve 50 mg of TDF API in 50 mL of diluent (Water:Methanol, 70:30 v/v). Spike with 0.1% w/w TDIC reference standard[2].
Column Selection: Utilize a fused-core C18 column (e.g., 100 mm × 2.1 mm, 2.6 µm). Causality: Solid-core particles minimize longitudinal diffusion, providing high theoretical plate counts at lower backpressures, which is critical for resolving structurally similar impurities.
Mobile Phase Configuration:
Pump A: 25 mM Ammonium Acetate buffer (pH 3.8).
Pump B: MS-Grade Methanol.
Pump C: MS-Grade Acetonitrile.
Gradient Program: Initiate at 100% A for 2 mins (to retain polar analytes), ramp to 40% B and 40% C over 15 mins to elute the lipophilic TDIC.
System Suitability (Self-Validation): The resolution (
Rs
) between TDF and its closest eluting impurity must be
≥
1.5. The retention time RSD for TDIC across 6 replicate injections must be
≤
0.5%. If these criteria fail, the system lacks equilibration, and the run must be aborted.
Protocol B: LC-HRMS for Trace Analysis & Orthogonal Confirmation
Rationale: When a UV peak exhibits tailing or unexpected area counts, LC-HRMS confirms identity via the protonated molecular ion
[M+H]+
at m/z 554.217, bypassing optical co-elution issues[3].
Sample Preparation: Dilute the UHPLC sample 1:100 in MS-grade Acetonitrile:Water (50:50) containing 0.1% Formic Acid to promote efficient protonation.
Mass Analyzer: Orbitrap set to a mass range of m/z 100–1000 at a resolution of 70,000 (FWHM).
System Suitability (Self-Validation): The mass error for the TDIC
[M+H]+
ion must be
≤
5 ppm. Isotopic pattern matching must yield a score
≥
90% against the theoretical
C27H32N5O6P
formula.
Analytical Decision Workflow
Workflow comparing UHPLC-UV and LC-HRMS for TDIC impurity profiling.
Conclusion
The presence of Tenofovir Dibenzyloxy Isopropyl Carbamate directly impacts the physicochemical stability and dissolution profile of TDF drug products. While UHPLC-UV provides a robust, self-validating mechanism for routine batch quantification, the integration of LC-HRMS is non-negotiable for resolving co-elution ambiguities and ensuring absolute structural confirmation. Implementing this dual-tiered analytical strategy ensures strict adherence to ICH Q3A guidelines and guarantees the highest standard of drug product quality.
Navigating ICH Guidelines for Tenofovir Impurity Method Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) like Tenofovir is paramount to drug safety a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) like Tenofovir is paramount to drug safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous validation of analytical methods used to control impurities.[1] This guide provides an in-depth, comparative analysis of method validation for Tenofovir impurities, grounded in the principles of ICH Q2(R1), to empower researchers and scientists with the expertise to develop and validate robust, reliable analytical procedures.
The Criticality of Impurity Profiling for Tenofovir
Tenofovir, a cornerstone of antiretroviral therapy, can harbor various impurities stemming from its synthesis, degradation, or storage.[2][3] These impurities, even at trace levels, can impact the drug's safety and performance. Therefore, the analytical methods designed to detect and quantify them must be meticulously validated to demonstrate their suitability for their intended purpose.[4]
The ICH Q2(R1) guideline serves as the authoritative framework for this validation process, outlining the necessary characteristics to be evaluated.[5] These include specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).[6][7]
A Comparative Look at Analytical Techniques for Tenofovir Impurity Analysis
While various analytical techniques can be employed, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent for Tenofovir impurity profiling due to their high resolution and sensitivity.[8][9]
Feature
HPLC (High-Performance Liquid Chromatography)
UPLC (Ultra-Performance Liquid Chromatography)
Principle
Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.
Utilizes sub-2 µm stationary phase particles, operating at higher pressures for increased resolution and speed.[10]
Significantly shorter run times, typically 2-5 minutes.[10]
Resolution
Good resolution, suitable for most routine analyses.[10]
Superior resolution, enabling better separation of closely related impurities.[9][10]
Sensitivity
Generally lower sensitivity compared to UPLC.
Higher sensitivity, allowing for the detection and quantification of impurities at lower levels.[11]
Solvent Consumption
Higher solvent consumption due to longer run times and higher flow rates.
Reduced solvent consumption by 70-80% compared to HPLC.[10]
The causality behind the choice: For routine quality control where established impurities are monitored, a validated HPLC method can be sufficient and cost-effective. However, for in-depth impurity profiling, forced degradation studies, and the identification of unknown impurities, the superior resolution and sensitivity of UPLC are highly advantageous.[9] The ability of UPLC to separate co-eluting peaks, which might be missed by HPLC, provides a more accurate and comprehensive impurity profile, a critical aspect of ensuring drug safety.
The Method Validation Workflow: An ICH Q2(R1) Deep Dive
The validation of an analytical method for Tenofovir impurities is a systematic process. The following diagram illustrates the typical workflow, emphasizing the interconnectedness of the validation parameters.
Caption: A streamlined workflow for analytical method validation as per ICH Q2(R1) guidelines.
Specificity: The Foundation of a Reliable Method
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, and matrix components.[7] For Tenofovir impurity methods, this is arguably the most critical parameter.
Experimental Protocol for Specificity (Forced Degradation Study):
A forced degradation study is a cornerstone of demonstrating specificity for a stability-indicating method.[12][13]
Stress Conditions: Subject Tenofovir drug substance and product to a variety of stress conditions as recommended by ICH Q1A(R2), including:[14]
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified time.[8][15]
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified time.[8][15]
Oxidative Degradation: 3-30% H₂O₂ at room temperature.[8][15]
Analysis: Analyze the stressed samples using the developed chromatographic method.
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the Tenofovir peak and all degradation product peaks. The peak purity results should indicate no co-eluting peaks, confirming the method's ability to separate the analyte from its degradation products.[16]
Trustworthiness through Self-Validation: The inclusion of a placebo and unstressed sample analysis alongside the stressed samples provides a self-validating system. The absence of interfering peaks at the retention time of Tenofovir and its impurities in the placebo chromatogram confirms that excipients do not interfere with the analysis.
Linearity, Range, Accuracy, and Precision: The Quantitative Pillars
These parameters collectively ensure that the method provides results that are directly proportional to the concentration of the impurity and are both accurate and reproducible.
Validation Parameter
ICH Q2(R1) Definition
Typical Acceptance Criteria for Impurity Methods
Linearity
The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]
The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
From the reporting threshold to 120% of the specification limit.[4]
Accuracy
The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6]
For impurities, typically 80-120% recovery at the specification level.[18]
Precision
The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[6]
Experimental Protocol for Linearity, Accuracy, and Precision:
Stock Solutions: Prepare individual stock solutions of Tenofovir and its known impurities.
Linearity: Prepare a series of at least five concentrations of each impurity, typically spanning from the LOQ to 150% of the specification limit.[19] Analyze these solutions and plot the peak area response against the concentration. Perform a linear regression analysis to determine the correlation coefficient, y-intercept, and slope of the regression line.
Accuracy: Prepare spiked samples by adding known amounts of each impurity to the drug product matrix at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[20] Analyze these samples and calculate the percentage recovery of each impurity.
Precision (Repeatability): Analyze a minimum of six replicate preparations of a sample spiked with impurities at 100% of the specification limit. Calculate the relative standard deviation (RSD) of the results.
Precision (Intermediate Precision): Repeat the precision study on a different day, with a different analyst, and on a different instrument.[20]
Detection Limit (LOD) and Quantitation Limit (LOQ): Defining the Method's Sensitivity
LOD and LOQ establish the lower limits of the method's performance.[7]
LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
The LOQ is a critical parameter for impurity methods and must be at or below the reporting threshold (often 0.05% to 0.10% of the assay).[18]
Determination of LOD and LOQ:
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[20]
Signal-to-Noise Ratio: An S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[20]
Standard Deviation of the Response and the Slope:
LOD = 3.3 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve)
LOQ = 10 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve)
Comparative Performance Data: HPLC vs. UPLC for Tenofovir Impurities
The following table summarizes typical performance data for the validation of an HPLC and a UPLC method for the determination of a known Tenofovir impurity.
Authoritative Grounding: The superior performance of the UPLC method, particularly in terms of precision and sensitivity (lower LOD and LOQ), is well-documented in scientific literature.[19][21] This enhanced performance directly translates to a higher degree of confidence in the quality control of Tenofovir.
Experimental Protocols: A Step-by-Step Guide
RP-HPLC Method for Tenofovir Impurities
This protocol is a representative example and may require optimization based on the specific impurities and instrumentation.
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).[8]
Standard Solution: Accurately weigh and dissolve an appropriate amount of Tenofovir and its impurity reference standards in the diluent to obtain a known concentration.
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a target concentration. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter.[8]
System Suitability: Before sample analysis, inject a system suitability solution (containing Tenofovir and key impurities) to verify the performance of the chromatographic system. Typical system suitability parameters include theoretical plates, tailing factor, and resolution between critical peak pairs.[23]
UPLC Method for Tenofovir Impurities
This protocol highlights the key differences from the HPLC method.
Chromatographic Conditions:
Column: UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm).[16]
Mobile Phase A: 0.1% Trifluoroacetic acid in water.[16]
Mobile Phase B: Acetonitrile.
Gradient Elution: A rapid gradient program optimized for the shorter column length.
Preparation of Solutions: Similar to the HPLC method, but potentially at lower concentrations due to the higher sensitivity of the UPLC system.
System Suitability: Similar to the HPLC method, with adjusted acceptance criteria to reflect the higher efficiency of the UPLC system.
Logical Relationships in Comparative Method Validation
The choice between HPLC and UPLC for Tenofovir impurity analysis involves a trade-off between various factors. The following diagram illustrates these relationships.
Caption: Decision factors for selecting between HPLC and UPLC for Tenofovir impurity analysis.
Conclusion: A Commitment to Scientific Integrity
The validation of analytical methods for Tenofovir impurities, in strict adherence to ICH guidelines, is a non-negotiable aspect of pharmaceutical quality assurance. While both HPLC and UPLC can be validated for this purpose, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, leading to a more comprehensive and reliable impurity profile. By understanding the causality behind experimental choices and embracing a self-validating approach to protocol design, researchers can ensure the development of robust and trustworthy analytical methods that safeguard patient health.
References
ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Patel, N. P., Shah, P. A., Gajera, R. J., & Patel, H. D. (2020). Development and Validation of RP-HPLC Method for Simultaneous Determination of Related Substances Present in the Pharmaceutical Dosage Form of Emtricitabine, Tenofovir Alafenamide and Dolutegravir. Scilit. [Link]
Kumar, R., & Malik, S. (2023). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Tenofovir Alafenamide Fumarate and Emtricitabine in Bulk and Tablet Dosage Form. ResearchGate. [Link]
Chaudhari, B. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. [Link]
Scribd. (2023, August 30). RP-HPLC Method for Tenofovir Impurities. [Link]
Kumar, R., & Malik, S. (2023). Analytical method validation for tenofovir alafenamide and known impurities. Drug and Pharmaceutical Science Archives, 1(2), 1-10.
Wang, Y., et al. (2013). Identification, synthesis and characterization of new impurities in tenofovir. IMR Press. [Link]
SciSpace. (2020). Identification and quantification of potential impurities using lc-pda coupled with new qda mass detector in a new single tablet. [Link]
Singh, R., & Kumar, R. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. GSC Biological and Pharmaceutical Sciences, 20(3), 241-252.
Jain, D., et al. (2014). Evaluation of degradation kinetics and physicochemical stability of tenofovir. PMC. [Link]
Lab-Training. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
Der Pharma Chemica. (2016). Stability indicating RP-HPLC method development and validation of Tenofovir in Bulk and Pharmaceutical formulation. [Link]
Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges. [Link]
Taylor & Francis Online. (2023, August 30). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. [Link]
Slideshare. (2017, March 23). ICH Q2 Analytical Method Validation. [Link]
ND Global. (2024, January 26). Analytical Method Validation in Pharmaceutical Quality Assurance. [Link]
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Bentham Science. (2019, January 1). Forced Degradation Study for Tenofovir DF, Lamivudine and Efavirenz in Triple Combination Anti-Retroviral Tablets and Development of Validated Stability Indicating Assay Method by UPLC. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. [Link]
Asian Journal of Pharmaceutical Research and Development. (2020, April 15). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV. [Link]
International Journal of Pharmaceutical Sciences and Research. (2016, April 1). RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IMPURITIES FROM EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLET. [Link]
ResearchGate. (2023, September 20). Analytical method validation for tenofovir alafenamide and known impurities. [Link]
Google Patents. (2020).
ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
Der Pharma Chemica. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. [Link]
Waters. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]
PubMed. (2023, June 2). Development And Validation Of Rp-Hplc Method For The Estimation Of Tenofovir And Emtricitabine In Bulk And Pharmaceutical Dosage Form. [Link]
Biosciences Biotechnology Research Asia. (2023). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. [Link]
JBINO. (2024). LITERATURE REVIEW ON HPLC METHODS FOR ESTIMATION OF EMTRICITABINE AND TENOFOVIR DISOPROXIL FUMARATE TABLETS. [Link]
GMP Insiders. (2025, October 9). HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]
ACTA Pharmaceutica Sciencia. (2025). Development and validation of a versatile ultra performance liquid chromatography method for simultaneous estimation of selected antiviral drugs in bulk and dosage form. [Link]
establishing acceptance criteria for Tenofovir Dibenzyloxy Isopropyl Carbamate impurity
Establishing Acceptance Criteria for Tenofovir Dibenzyloxy Isopropyl Carbamate: A Comparative Analytical Guide As antiretroviral therapies evolve, the pharmaceutical industry has shifted toward highly targeted prodrugs l...
Author: BenchChem Technical Support Team. Date: March 2026
Establishing Acceptance Criteria for Tenofovir Dibenzyloxy Isopropyl Carbamate: A Comparative Analytical Guide
As antiretroviral therapies evolve, the pharmaceutical industry has shifted toward highly targeted prodrugs like Tenofovir Alafenamide Fumarate (TAF) and Tenofovir Disoproxil Fumarate (TDF). While these formulations offer enhanced efficacy and lower renal toxicity, their complex synthetic pathways introduce bulky, lipophilic process-related impurities.
As a Senior Application Scientist, I have observed that the primary analytical bottleneck in tenofovir prodrug formulation is the rigorous quantification and control of Tenofovir Dibenzyloxy Isopropyl Carbamate (CAS: 1391052-09-7)[1]. This guide objectively compares analytical methodologies for isolating this specific impurity and establishes a self-validating framework for defining its regulatory acceptance criteria.
Mechanistic Origins and Regulatory Framework
During the synthesis of tenofovir prodrugs, benzyl protecting groups are utilized to shield the phosphonate oxygen atoms. Incomplete catalytic hydrogenation or premature quenching during the deprotection phase results in the retention of these dibenzyloxy moieties. When coupled with the isopropyl carbamate side chain, the resulting molecule (Molecular Weight: 553.55 g/mol ) exhibits significant steric hindrance and high hydrophobicity[1].
Establishing acceptance criteria for this impurity requires navigating a dual-axis toxicological risk assessment:
Mutagenic Risk Assessment (ICH M7): Because alkylating agents and protecting group chemistries can leave behind structural alerts, an in silico hazard assessment is mandatory. According to the2, if the dibenzyloxy or carbamate groups flag as DNA-reactive, the impurity must be restricted to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure[2][3].
Standard Impurity Qualification (ICH Q3A): If Ames testing and structural evaluations clear the impurity of mutagenic potential, it defaults to the 4[4]. For a drug substance with a maximum daily dose of ≤ 2g, the qualification threshold is typically set at 0.15% or 1.0 mg per day, whichever is lower.
Given the standard dosing of TAF, an acceptance criterion of Not More Than (NMT) 0.10% to 0.15% is analytically justified and toxicologically safe.
Caption: Workflow for establishing impurity acceptance criteria per ICH Q3A and M7 guidelines.
Comparative Analytical Methodologies: HPLC vs. UPLC
To enforce a 0.10% acceptance limit, the analytical method must possess a Limit of Quantification (LOQ) of at least 0.03%. The 553.55 Da mass and extreme lipophilicity of Tenofovir Dibenzyloxy Isopropyl Carbamate make traditional chromatography insufficient.
HPLC (Legacy Approach): Traditional methods utilizing an Inertsil ODS column (100 × 4.6 mm, 5 µm) at 1.50 mL/min[5] struggle with mass transfer kinetics for this specific molecule. The hydrophobicity causes severe peak tailing and late elution, often requiring run times exceeding 45 minutes to clear the column, leading to poor resolution from late-eluting diastereomers.
UPLC (Modern Approach): Utilizing sub-2 µm particles (e.g., YMC-Triart C18, 1.9 µm)[6], UPLC drastically improves theoretical plate counts. Operating at a lower flow rate of 0.35 mL/min, UPLC compresses the run time to 30 minutes while achieving baseline resolution (Rs > 1.5)[6].
Table 1: Chromatographic Performance Comparison for Bulky Impurities
Metric
Traditional HPLC (Inertsil ODS, 5 µm)
Modern UPLC (YMC-Triart C18, 1.9 µm)
Run Time
> 45 minutes
30 minutes
Flow Rate
1.50 mL/min
0.35 mL/min
Peak Symmetry (Bulky Impurity)
Poor (Tailing factor > 1.8)
Excellent (Tailing factor ≤ 1.2)
Resolution (Rs) from API
< 1.2 (Co-elution risk)
> 1.5 (Baseline resolution)
Solvent Consumption
High (~67.5 mL per run)
Low (~10.5 mL per run)
Table 2: Impurity Profiling and Proposed Acceptance Limits
To ensure analytical trustworthiness, the following UPLC protocol is designed as a self-validating system. It incorporates rigorous System Suitability Testing (SST) and peak purity analysis via Photo Diode Array (PDA) detection to confirm the absence of co-eluting peaks[6].
Step 1: Mobile Phase Preparation
Mobile Phase A (Buffer): Dissolve 0.01M Potassium Dihydrogen Phosphate in purified water. Adjust the pH to 4.0 using dilute orthophosphoric acid, then filter through a 0.22 µm membrane[7].
Causality: Maintaining a precise pH of 4.0 suppresses the ionization of the phosphonate groups on the API, ensuring consistent retention times, while remaining well above the pKa of the phosphate buffer to resist pH drift during the gradient.
Mobile Phase B (Organic Modifier): Prepare a mixture of Acetonitrile and Tetrahydrofuran (THF) (70:30 v/v)[5].
Causality: The dibenzyloxy groups of the impurity engage in strong pi-pi interactions with the C18 stationary phase. THF acts as a potent hydrogen-bond acceptor and organic modifier, disrupting these secondary interactions and eliminating peak tailing for the bulky carbamate impurity.
Step 2: Chromatographic Conditions
Column: YMC-Triart C18 (100 mm × 2.0 mm, 1.9 µm)[6].
Temperatures: Column oven at 40°C; Autosampler at 8°C[6].
Causality: Heating the column to 40°C lowers mobile phase viscosity, mitigating the extreme backpressures associated with sub-2 µm particles and enhancing mass transfer for the 553.55 Da molecule. Chilling the autosampler to 8°C is critical, as the standard preparation is only stable for up to 13 hours at room temperature[8].
Detection: PDA at 260 nm (Data acquisition rate: 5 points/second)[6].
Gradient Program: Initial hold at 100% A, ramping to 50% B over 25.5 minutes, followed by a 4.5-minute re-equilibration phase[9].
Step 3: Sample Preparation & System Suitability (The Validation Gate)
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Acetonitrile[9].
Standard Preparation: Accurately weigh the API and the1 to achieve a target API concentration of 100 µg/mL, spiked with 0.10% (0.1 µg/mL) of the impurity[1][7].
Execution & Validation Gate: Inject the standard preparation 6 times[9]. The analytical run is only deemed valid if:
The %RSD of the impurity peak area is ≤ 5.0%.
The resolution (Rs) between the API and the impurity is ≥ 1.5.
Peak purity analysis (via PDA) confirms that the purity angle is less than the purity threshold for the Tenofovir Dibenzyloxy Isopropyl Carbamate peak, proving no co-elution of blank diluent peaks or degradants[6].
References
"Analytical method validation for tenofovir alafenamide and known impurities", Science Archives,
Author: BenchChem Technical Support Team. Date: March 2026
Tenofovir Dibenzyloxy Isopropyl Carbamate: Comprehensive Handling and Disposal Protocol
Introduction
Tenofovir Dibenzyloxy Isopropyl Carbamate (CAS: 1391052-09-7) is an advanced, high-value active pharmaceutical ingredient (API) intermediate widely utilized in the synthesis of nucleotide reverse transcriptase inhibitors (NRTIs), such as Tenofovir alafenamide[1]. While its synthetic utility is well-documented, its end-of-life management requires rigorous oversight.
As a Senior Application Scientist, I emphasize that laboratory safety extends beyond the fume hood. Due to its complex molecular architecture—specifically the presence of phosphonate ester and carbamate moieties—this compound poses unique disposal challenges. Improper disposal not only risks severe environmental persistence and aquatic toxicity but also violates stringent EPA and OSHA mandates regarding hazardous drug (HD) management[2][3]. This guide provides a self-validating, step-by-step operational protocol for the safe handling, decontamination, and disposal of Tenofovir Dibenzyloxy Isopropyl Carbamate (TDIC).
Physicochemical Profiling & Waste Classification
To design an effective disposal strategy, we must first understand the molecular vulnerabilities and hazards of the compound. TDIC is not a standard organic solvent; it is a biologically active intermediate.
Table 1: Physicochemical Properties and Waste Profiling of TDIC
Heavy, non-volatile solid; highly prone to dust generation.
Combustion Byproducts
NOx, POx, COx
Mandates high-temperature incineration (>1000°C) to prevent toxic gas release.
Waste Classification
Hazardous Drug (HD) API
Must be strictly segregated from non-hazardous and biohazardous (red bag) waste[2][3].
Causality in Classification: Why treat TDIC as a Hazardous Drug? Under NIOSH and OSHA guidelines, any discarded API or advanced intermediate with potent biological activity must be evaluated as hazardous waste[3]. Even trace amounts of nucleotide analogs can interfere with cellular replication pathways, making environmental discharge (e.g., drain disposal) strictly illegal and scientifically irresponsible[2].
Standard Operating Procedure: Routine Disposal Workflow
The following protocol guarantees compliance with Resource Conservation and Recovery Act (RCRA) standards and USP <800> guidelines for hazardous drugs[2][3].
Step 1: Source Segregation and Primary Containment
Action: Collect all TDIC solid waste, contaminated filter paper, and residual reaction matrices into a dedicated, leak-proof, and sealable hazardous waste container.
Rationale: Never place API intermediates into "red bag" biohazardous waste. Doing so artificially inflates regulated medical waste disposal costs and results in incorrect processing (autoclaving instead of incineration)[2].
Step 2: EPA/OSHA Compliant Labeling
Action: Affix a label clearly reading "HAZARDOUS DRUG WASTE ONLY" to the primary container[4].
Rationale: Clear taxonomy prevents accidental mixing with incompatible chemical wastes (e.g., strong oxidizers) which could trigger exothermic degradation of the carbamate group.
Step 3: Accumulation in Negative-Pressure Storage
Action: Store the sealed containers in an externally vented, negative-pressure room maintaining at least 12 air changes per hour (ACPH)[3].
Rationale: TDIC powders can easily aerosolize. Negative pressure ensures that any fugitive API dust generated during the sealing process does not migrate into adjacent non-sterile laboratory areas[3].
Step 4: Final Destruction via High-Temperature Incineration
Action: Transfer the waste manifest (EPA Form 8700-22) to a licensed commercial waste disposal vendor for high-temperature incineration[2][4].
Rationale: Chemical digestion is insufficient for stable phosphonate esters. Incineration above 1000°C is required to fully cleave the C-P and C-N bonds, ensuring the resulting NOx and POx gases are scrubbed by the facility's emission control systems.
Fig 1: Step-by-step TDIC hazardous waste segregation and incineration workflow.
Standard Operating Procedure: Spill Response & Decontamination
Accidental spills of TDIC powder require immediate, systematic intervention to prevent inhalation exposure and cross-contamination.
Step 1: Area Isolation and PPE Donning
Action: Immediately restrict access to the spill zone. Responding personnel must don double nitrile gloves, a disposable chemical-resistant gown, and a NIOSH-approved N95 or P100 particulate respirator[3].
Rationale: TDIC is a finely milled intermediate; the primary occupational hazard during a spill is inhalation of the API dust[3].
Step 2: Physical Containment
Action: Gently cover the powder spill with damp absorbent pads (using water or a mild solvent like isopropanol) to suppress dust generation. Do not sweep the dry powder.
Rationale: Dry sweeping aerosolizes the API, drastically increasing the inhalation exposure risk for the entire laboratory.
Step 3: Chemical Decontamination
Action: Wipe the surface inward from the edges using a validated decontamination solvent (e.g., a high-pH detergent or a 10% sodium hypochlorite solution), followed by a sterile water rinse.
Rationale: The carbamate linkage in TDIC is susceptible to alkaline hydrolysis. A high-pH wipe-down effectively degrades residual active molecules into less biologically potent fragments.
Step 4: Trace Waste Disposal
Action: Place all used absorbent pads, wipes, and contaminated PPE into a trace hazardous drug waste container. Manage this spill residue strictly as hazardous waste.
Fig 2: Immediate operational response and containment logic for TDIC spills.
Conclusion
Trust in laboratory operations is built on the predictable, safe execution of every workflow—from synthesis to disposal. By treating Tenofovir Dibenzyloxy Isopropyl Carbamate with the rigorous handling protocols reserved for potent hazardous drugs, laboratories protect their personnel, maintain environmental compliance, and uphold the highest standards of scientific integrity.
A Researcher's Guide to the Safe Handling of Tenofovir Dibenzyloxy Isopropyl Carbamate: A Proactive Approach to Laboratory Safety
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Tenofovir Dibenzyloxy Isopropyl Carbamate, a derivative of the widely used antiviral...
Author: BenchChem Technical Support Team. Date: March 2026
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Tenofovir Dibenzyloxy Isopropyl Carbamate, a derivative of the widely used antiviral agent Tenofovir, represents such a compound where comprehensive safety data may not be readily available. This guide, therefore, adopts a proactive and cautionary approach, drawing upon the known toxicological profile of the parent compound, Tenofovir, and the general principles of handling potentially hazardous carbamates. Our core philosophy is to empower researchers with the knowledge and procedures to minimize exposure and ensure a safe laboratory environment.
Understanding the Potential Hazards: A Logic-Driven Assessment
While a specific Safety Data Sheet (SDS) for Tenofovir Dibenzyloxy Isopropyl Carbamate is not widely available, the known hazards of Tenofovir and related compounds provide a strong basis for a robust safety protocol. Tenofovir and its prodrugs are known to cause serious eye damage and irritation.[1][2][3][4] Inhalation, ingestion, or skin absorption may also be harmful, potentially causing irritation to the respiratory system and mucous membranes. The toxicological properties of many Tenofovir derivatives have not been thoroughly investigated, necessitating a cautious approach.
Carbamates, as a chemical class, exhibit a wide range of toxicities. Some are known to be irritants, and others are suspected of causing more severe health effects, including cancer.[5] Given the chemical structure of Tenofovir Dibenzyloxy Isopropyl Carbamate, it is prudent to handle it as a potentially hazardous substance.
Key Potential Hazards:
Eye Irritation/Damage: Based on data from related Tenofovir compounds.[1][2][3][4]
Respiratory and Skin Irritation: A common hazard for powdered or volatile chemical compounds.
Unknown Systemic Effects: Due to the lack of specific toxicological data.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory. The following table outlines the recommended PPE for handling Tenofovir Dibenzyloxy Isopropyl Carbamate.
PPE Component
Specifications and Rationale
Eye and Face Protection
Chemical safety goggles conforming to OSHA standard 29 CFR 1910.133 or European Standard EN166 are mandatory.[1][2][5] A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation.
Hand Protection
Chemical-resistant gloves are required. Given the lack of specific compatibility data, it is recommended to double-glove with two different types of compatible gloves (e.g., a nitrile inner glove and a neoprene or butyl rubber outer glove). Gloves must be inspected for any signs of degradation or puncture before use and changed frequently.
Body Protection
A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, disposable coveralls ("bunny suits") that provide head-to-toe protection are recommended.[6] Protective clothing should be made of a material resistant to chemical permeation.
Respiratory Protection
For handling the solid compound or when there is a potential for aerosol generation, a NIOSH-approved respirator is necessary. An N95 respirator may be sufficient for low-dust situations, but a powered air-purifying respirator (PAPR) with a particulate filter is recommended for greater protection, especially during weighing and transfer operations.[6]
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing the risk of exposure. The following diagram illustrates the key stages of handling Tenofovir Dibenzyloxy Isopropyl Carbamate, from preparation to disposal.
Caption: Workflow for Handling Tenofovir Dibenzyloxy Isopropyl Carbamate.
Detailed Experimental Protocol:
Preparation:
Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated balance enclosure for weighing.
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Assemble all necessary PPE and inspect each item for integrity.
Donning PPE:
Follow a strict donning sequence: shoe covers, inner gloves, coverall, outer gloves, head/hair cover, goggles/face shield, and finally, the respirator.
Handling the Compound:
When weighing the solid, use a ventilated balance enclosure to minimize dust generation.
All subsequent manipulations, such as dissolving the compound or adding it to a reaction mixture, must be performed in a certified chemical fume hood.
Use disposable labware whenever possible to reduce the need for cleaning and decontamination.
Decontamination and Cleaning:
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
The first rinse of any contaminated, non-disposable glassware should be collected as hazardous waste.[7]
Doffing PPE:
The doffing procedure is critical to prevent self-contamination. The general principle is to remove the most contaminated items first. A typical sequence is: outer gloves, coverall, shoe covers, face shield/goggles, head/hair cover, and finally, inner gloves. The respirator should be removed after leaving the immediate work area.
Disposal Plan: Ensuring Environmental and Personal Safety
All materials that have come into contact with Tenofovir Dibenzyloxy Isopropyl Carbamate must be treated as hazardous waste. This includes:
Solid Waste: Unused compound, contaminated gloves, weigh boats, and other disposable labware should be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[7]
Liquid Waste: Solutions containing the compound and the initial rinses of contaminated glassware must be collected in a designated, leak-proof hazardous waste container.[7]
Sharps Waste: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.[7]
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[7] Never dispose of this compound or contaminated materials in the regular trash or down the drain.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Situation
Immediate Action Protocol
Eye Contact
Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact
Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Small Spill
For small spills of solid material, carefully dampen with a suitable solvent (e.g., water, if compatible) to avoid raising dust, and then absorb with an inert material. Place the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly.
Large Spill
Evacuate the area and alert your institution's EHS department or emergency response team. Do not attempt to clean up a large spill without the proper training and equipment.
By adhering to these protocols, researchers can confidently handle Tenofovir Dibenzyloxy Isopropyl Carbamate, ensuring their personal safety and the integrity of their research environment. This proactive approach to safety is not merely a set of rules but a foundational aspect of scientific excellence.
References
Personal protective equipment for handling Methyl carbamate-d3 - Benchchem. (n.d.).
Dräger Gas Detectors & PPE for Benomyl (carbamate pesticide, solid) | C14H18N4O3 | 17804-35-2. (n.d.).
CAS No : 1391052-09-7 | Product Name : Tenofovir Dibenzyloxy Isopropyl Carbamate. (n.d.).
Personal Protective Equipment | US EPA. (2025, September 12).
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
Tenofovir SAFETY DATA SHEET. (2015, July 2).
Tenofovir SDS, 147127-20-6 Safety Data Sheets - ECHEMI. (n.d.).